molecular formula C8H8N2 B176525 2-(Methylamino)benzonitrile CAS No. 17583-40-3

2-(Methylamino)benzonitrile

Cat. No.: B176525
CAS No.: 17583-40-3
M. Wt: 132.16 g/mol
InChI Key: SHIBMGQAICRHTE-UHFFFAOYSA-N
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Description

2-(Methylamino)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIBMGQAICRHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303472
Record name 2-(Methylamino)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17583-40-3
Record name 17583-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-(Methylamino)benzonitrile (CAS No. 17583-40-3)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Versatile Scaffold

In the vast landscape of chemical reagents, certain molecules stand out not for their own inherent biological activity, but for the immense potential they unlock. 2-(Methylamino)benzonitrile is one such compound. At first glance, it is a simple disubstituted benzene ring. However, to the experienced medicinal chemist or process scientist, its true value lies in the strategic placement of its functional groups: a nucleophilic secondary amine and an electrophilic, metabolically stable nitrile. This unique arrangement makes it a highly versatile and sought-after building block in the synthesis of complex heterocyclic systems and pharmacologically active agents. This guide moves beyond a simple recitation of facts to provide a deeper, causality-driven understanding of this molecule, from its fundamental properties to its application in cutting-edge research, grounded in established protocols and safety considerations.

Section 1: Core Physicochemical & Spectroscopic Identity

A molecule's identity is the foundation of its utility. For this compound, its physical characteristics and spectroscopic fingerprint are the primary tools for its confirmation and quality assessment in any research and development setting.

Physicochemical Properties

The following table summarizes the essential physical and chemical data for this compound. These parameters are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource(s)
CAS Number 17583-40-3[1][2][3]
Molecular Formula C₈H₈N₂[3][4]
Molecular Weight 132.16 g/mol [3]
Appearance Solid
Melting Point 70 °C[3]
Boiling Point 136 °C at 16 Torr[3]
Purity Typically ≥95-98%[2]
Storage Store at 2-8°C, sealed in a dry, dark place
Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is a non-negotiable step for structure verification. The expected spectral data provides a self-validating system for researchers synthesizing or using this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the ¹H NMR spectrum is expected to show distinct signals. The aromatic protons (4H) will appear in the range of ~6.6-7.5 ppm, with complex splitting patterns due to their coupling and the electronic effects of the two substituents. The N-H proton will likely appear as a broad singlet, the chemical shift of which is concentration-dependent, while the N-methyl group (3H) should present as a sharp singlet or a doublet if coupled to the N-H proton, typically around 2.9-3.1 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will reveal eight distinct carbon signals. The nitrile carbon (C≡N) is characteristically downfield, expected around 117-120 ppm. The six aromatic carbons will resonate in the ~110-150 ppm region, and the N-methyl carbon will be significantly upfield, around 30 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[5] Additionally, a peak in the region of 3300-3500 cm⁻¹ will correspond to the N-H stretching vibration of the secondary amine.

  • MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 132, corresponding to the molecular weight of the compound.

The logical relationship between the structure and its spectral output is fundamental to its reliable use in synthesis.

Caption: Logical workflow for structural verification.

Section 2: Synthesis, Reactivity, and Application in Drug Discovery

Understanding how this compound is synthesized and how it behaves chemically is key to leveraging its full potential as a molecular building block.

Synthesis Pathway

A common and logical approach to synthesizing this compound involves the nucleophilic substitution of an activated aromatic ring. The reaction of 2-fluorobenzonitrile with methylamine is a well-established method. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitrile group at the ortho position, making the substitution feasible.

Reactant1 2-Fluorobenzonitrile Product This compound Reactant1->Product Nucleophilic Aromatic Substitution Reactant2 Methylamine (CH₃NH₂) Reactant2->Product

Caption: Common synthetic route to the target compound.

Chemical Reactivity and Strategic Importance

The power of this molecule lies in the dual reactivity of its amine and nitrile functionalities.

  • The Methylamino Group: As a secondary amine, it is a potent nucleophile. This site is the primary handle for elaboration, readily undergoing N-alkylation, N-acylation, and participating in various coupling reactions to build more complex molecular architectures.

  • The Nitrile Group: The nitrile is a versatile functional group. It is relatively stable under many reaction conditions, making it an excellent placeholder. When desired, it can be:

    • Hydrolyzed to form a carboxylic acid or an amide.

    • Reduced to a primary amine (aminomethyl group).

    • Used as a key coordinating element in metal-catalyzed reactions.

Crucially, the nitrile group is recognized in medicinal chemistry as a valuable pharmacophore. It can act as a bioisostere for other functional groups and often serves as a hydrogen bond acceptor, interacting with biological targets.[6]

Application Spotlight: DPP-4 Inhibitors

A compelling example of this compound's application is in the development of novel quinazolinone derivatives as potential Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[7] In this context, the this compound moiety is not just a starting material but becomes a core component of the final active molecule.

Researchers have synthesized a series of compounds where the methylamino group is elaborated to connect to a quinazolinone core.[7] The benzonitrile portion of the molecule is positioned to interact with key residues in the S1 pocket of the DPP-4 enzyme, with the nitrile group potentially forming critical hydrogen bonds.[7] This demonstrates a rational drug design strategy where the parent scaffold is intentionally chosen for its ability to be chemically modified while retaining a key binding element.

Scaffold This compound (Core Scaffold) Elaboration Chemical Elaboration (e.g., N-alkylation, cyclization) Scaffold->Elaboration Provides key benzonitrile moiety Target Bioactive Molecule (e.g., Quinazolinone-based DPP-4 Inhibitor) Elaboration->Target Builds complex pharmacophore

Caption: Role as a scaffold in drug development.

Section 3: Safety, Handling, and Experimental Protocols

Trustworthiness in research begins with safety. A thorough understanding of a compound's hazards and the implementation of rigorous handling protocols are non-negotiable.

Hazard Profile

Data from multiple safety data sheets (SDS) indicate that this compound should be handled with care. The primary hazards are summarized below.

Hazard ClassGHS StatementsSource(s)
Acute Toxicity H302: Harmful if swallowed.[8]
Skin Irritation H315: Causes skin irritation.[9]
Eye Irritation H319: Causes serious eye irritation.[9]
Respiratory Irritation H335: May cause respiratory irritation.[9]
Protocol: Safe Laboratory Handling

This protocol is a self-validating system designed to minimize exposure and ensure operator safety during routine laboratory use.

  • Engineering Controls:

    • Causality: The compound is a solid that can become airborne and may cause respiratory irritation.

    • Action: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation.[10]

  • Personal Protective Equipment (PPE):

    • Causality: The compound is harmful upon skin contact and causes serious eye irritation.

    • Action: Wear nitrile gloves, a lab coat, and tightly fitting safety goggles or a face shield.[9][10] Inspect gloves for integrity before use.

  • Handling and Dispensing:

    • Causality: Electrostatic discharge can ignite fine powders.

    • Action: Use anti-static and spark-proof equipment where possible when handling larger quantities.[10] Avoid creating dust. If weighing, do so carefully within the fume hood.

  • First Aid Measures:

    • Causality: Immediate and correct response is critical to mitigating harm.

    • Action:

      • In case of skin contact: Immediately wash with plenty of soap and water and seek medical attention.[9]

      • In case of eye contact: Rinse cautiously with water for at least 15-20 minutes, removing contact lenses if possible. Seek immediate medical attention.[9][10]

      • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and call a physician.[9]

      • If swallowed: Rinse mouth and call a poison center or physician. Do not induce vomiting.[11]

  • Storage and Disposal:

    • Causality: Improper storage can lead to degradation or accidents.

    • Action: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended (2-8°C). Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion: A Building Block of Strategic Value

This compound, CAS No. 17583-40-3, exemplifies the principle that a molecule's value is often a function of its potential. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its strategically positioned reactive handles make it an invaluable tool for the modern chemist. Its demonstrated role in the synthesis of sophisticated molecular targets, such as DPP-4 inhibitors, underscores its relevance in contemporary drug discovery.[7] By understanding its synthesis, reactivity, and safety profile through the lens of causality and validated protocols, researchers can confidently and effectively deploy this versatile scaffold to build the next generation of innovative chemical entities.

References

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • National Center for Biotechnology Information. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
  • PubMed Central (PMC). (2025).

Sources

An In-depth Technical Guide to 2-(Methylamino)benzonitrile: Structure, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical compound 2-(Methylamino)benzonitrile. It provides an in-depth exploration of its molecular structure, physicochemical properties, validated synthetic and purification protocols, and its relevance as a building block in medicinal chemistry.

Introduction: The Strategic Importance of the Aminobenzonitrile Scaffold

In the landscape of modern drug discovery, the benzonitrile moiety is a privileged scaffold. Its unique electronic properties, characterized by the potent electron-withdrawing nature of the nitrile group (-C≡N), fundamentally influence the reactivity and pharmacokinetic profile of a molecule. The nitrile group can act as a bioisostere for various functional groups and is a key hydrogen bond acceptor, enabling precise interactions with biological targets.[1][2] When combined with an amino substituent, as in this compound, the resulting molecule becomes a versatile and strategically valuable intermediate for constructing complex heterocyclic systems and other pharmacologically active agents.[3][4] This guide aims to provide a thorough understanding of this compound, grounded in empirical data and established methodologies.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound where a benzene ring is substituted with a methylamino group (-NHCH₃) and a nitrile group (-C≡N) at adjacent positions (ortho substitution).

Molecular Identity and Weight

The fundamental identity of a compound is rooted in its molecular formula and corresponding weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

  • Molecular Formula: C₈H₈N₂[5]

  • Molecular Weight: 132.16 g/mol [5][6][7]

  • CAS Number: 17583-40-3[5]

The molecular weight is a cornerstone for all quantitative work, from reaction planning to analytical characterization.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White to off-white solid/crystals[5]
Melting Point 70 °C[7]
Boiling Point 136 °C @ 16 Torr[7]
Purity (Typical) ≥98%[5]
Storage 2-8°C, desiccated, protected from light[5]
Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and intermolecular interactions. The ortho positioning of the methylamino and nitrile groups allows for potential intramolecular hydrogen bonding and electronic delocalization, influencing its chemical behavior.

Caption: Molecular structure of this compound (C₈H₈N₂).

Analytical Characterization: A Spectroscopic Profile

Confirmation of molecular structure and assessment of purity are non-negotiable in research and development. A combination of spectroscopic techniques provides a definitive fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals include:

    • Aromatic Protons (4H): Multiple signals in the range of δ 6.5-7.5 ppm. The ortho, meta, and para protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling.[8]

    • N-H Proton (1H): A broad singlet that can appear over a wide range, typically δ 4.5-5.5 ppm, the position of which is concentration and solvent-dependent.

    • Methyl Protons (3H): A singlet (or a doublet if coupled to the N-H proton, which is often not observed due to exchange) around δ 2.8-3.0 ppm.[9] The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

    • Nitrile Carbon (C≡N): A characteristic peak in the δ 115-120 ppm region.[10]

    • Aromatic Carbons (6C): Six distinct signals are expected between δ 110-155 ppm. The carbon attached to the amino group (C-NH) will be shifted significantly upfield compared to the unsubstituted benzene carbon (δ ~128 ppm), while the carbon attached to the nitrile group (C-CN) will appear further downfield.[11][12]

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by absorptions corresponding to bond vibrations.

  • N-H Stretch: A sharp to medium peak around 3350-3450 cm⁻¹ indicates the secondary amine N-H bond.[13][14]

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[14]

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the methyl group.[14]

  • C≡N Stretch (Nitrile): A strong, sharp, and highly characteristic absorption at 2220-2240 cm⁻¹.[13][15] The intensity and position of this peak are definitive for the nitrile functionality.

  • C=C Aromatic Stretch: Several medium to sharp peaks in the 1450-1600 cm⁻¹ region.[14]

  • C-N Stretch: An absorption in the 1250-1335 cm⁻¹ range.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which further confirm the structure.

  • Molecular Ion (M⁺): A peak at m/z = 132, corresponding to the molecular weight of the compound.[6]

  • Key Fragments: The most abundant peak (base peak) is often observed at m/z = 131, resulting from the loss of a single hydrogen atom.[6] Another significant fragment may appear at m/z = 104, corresponding to the loss of the nitrile group (HCN).[6]

Experimental Protocols: Synthesis and Purification

The reliable synthesis and purification of starting materials are critical for the success of subsequent research. The following protocols are based on established chemical principles and patent literature for producing high-purity this compound.[16]

Synthesis via Dehydration of Anthranilamide Derivative

A robust method for preparing 2-aminobenzonitriles involves the dehydration of the corresponding amide. The following procedure is adapted from a process developed for producing high-purity 2-aminobenzonitrile from anthranilamide, which can be conceptually extended to its N-methylated analog.[16] The direct N-methylation of 2-aminobenzonitrile is an alternative route.[4]

Reaction Principle: The conversion of a primary amide (or in this conceptual extension, an N-methyl amide) to a nitrile is a dehydration reaction. Strong dehydrating agents like phosphorus pentachloride (PCl₅), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂) are effective. PCl₅ is particularly efficient for this transformation.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N-methylanthranilamide (1.0 eq) in a dry halogenated solvent such as chloroform or dichloromethane (approx. 5-10 volumes).

    • Causality: A dry, inert atmosphere (N₂) is crucial to prevent the premature quenching of the highly reactive PCl₅ by atmospheric moisture. Chloroform is an effective solvent that is inert to the reaction conditions.[16]

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Add phosphorus pentachloride (1.1 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The reaction is exothermic. Slow, controlled addition at low temperature prevents runaway reactions and the formation of undesired byproducts. A slight molar excess of PCl₅ ensures complete conversion of the starting material.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amide is fully consumed.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water (8-10 volumes).

    • Causality: This step quenches any unreacted PCl₅ and hydrolyzes the phosphorus oxychloride (POCl₃) byproduct into phosphoric acid. This is a highly exothermic process requiring caution.

  • Extraction: Adjust the pH of the aqueous mixture to ~1-2 with concentrated HCl. Transfer the mixture to a separatory funnel and extract the product into the organic layer (chloroform). Separate the layers and wash the organic phase with water, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Causality: Extracting at an acidic pH ensures that any basic impurities remain protonated in the aqueous layer, while the desired, less basic product partitions into the organic solvent, leading to a purer crude product.[16] The subsequent washes neutralize residual acid and remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization

To achieve high purity (>99.5%), suitable for drug development applications, the crude product must be purified. Recrystallization is a powerful technique for this purpose.[17][18]

Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a chosen solvent system at different temperatures. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[19]

Step-by-Step Protocol:

  • Solvent Selection: Based on the polarity of this compound, a two-solvent system like ethanol/water or a single solvent like isopropanol or a hydrocarbon solvent (e.g., hexane, cyclohexane) is suitable.[16][20] Hexane or cyclohexane is reported to be effective.[16]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., cyclohexane at 40-60 °C) until the solid just dissolves completely.[21]

    • Causality: Using the minimum amount of hot solvent is key to maximizing the yield upon cooling, as excess solvent will retain more product in the solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[21]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to obtain pure this compound.

Workflow Visualization

Synthesis_Purification_Workflow start Start: N-Methylanthranilamide + Dry Chloroform add_pcl5 Add PCl₅ (1.1 eq) @ 0-5 °C start->add_pcl5 Inert Atmosphere react Stir at Room Temp (2-4h) (Monitor by TLC) add_pcl5->react Exothermic Control quench Quench in Ice-Water react->quench Reaction Complete extract Acidic Extraction (pH 1-2) Separate Organic Layer quench->extract Hydrolysis of Byproducts wash Wash with H₂O, NaHCO₃, Brine extract->wash Impurity Removal dry Dry (Na₂SO₄) & Concentrate wash->dry crude Crude Product dry->crude dissolve Dissolve in Hot Cyclohexane crude->dissolve Purification Step cool Slow Cooling & Ice Bath dissolve->cool Induce Crystallization filter_dry Vacuum Filtration & Drying cool->filter_dry product Pure this compound (>99.5% Purity) filter_dry->product

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a key building block in the synthesis of high-value pharmaceutical agents. Its bifunctional nature allows it to participate in a wide array of cyclization and coupling reactions to form complex heterocyclic scaffolds.

  • DPP-4 Inhibitors: The compound is a precursor in the synthesis of novel quinazolinone derivatives that have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[22]

  • Kinase Inhibitors: The benzonitrile scaffold is integral to many kinase inhibitors used in oncology. The nitrile group often serves as a crucial hydrogen bond acceptor in the ATP-binding pocket of kinases.[1]

  • Antiviral and Antimicrobial Agents: Benzonitrile derivatives have been explored for their potential as antiviral (e.g., against Hepatitis C Virus) and antimicrobial agents.[1] The structural framework of this compound provides a starting point for developing such molecules.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound of significant utility for the medicinal chemist and drug discovery scientist. Its well-defined molecular structure and physicochemical properties, combined with reliable synthetic and purification protocols, make it an accessible and valuable intermediate. A thorough understanding of its spectroscopic fingerprint is essential for quality control and structural verification in any research endeavor. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of innovation.

References

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  • Gram‐scale synthesis of benzylamine from benzonitrile. - ResearchGate. (n.d.). ResearchGate.
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  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). MIT OpenCourseWare.
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  • 1885-29-6 2-Aminobenzonitrile C7H6N2, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Mol-Instincts.
  • (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 18). ResearchGate.
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  • p-(Dimethylamino)benzonitrile - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.
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  • IR Chart. (n.d.). University of Colorado Boulder.
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
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An In-depth Technical Guide to the Physical Properties of 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Key Synthetic Intermediate

2-(Methylamino)benzonitrile, a seemingly straightforward aromatic nitrile, serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its strategic placement of a methylamino group ortho to the nitrile functionality imbues it with a unique electronic and steric profile, making it a valuable precursor in the development of novel therapeutics. A comprehensive understanding of its physical properties is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, formulation design, and ultimately, the successful translation of a chemical entity into a viable drug candidate. This guide provides a detailed exploration of the core physical characteristics of this compound, offering both established data and the experimental rationale behind its determination.

Compound Identity and Core Physicochemical Parameters

At its core, this compound is a disubstituted benzene ring, the properties of which are dictated by the interplay between the electron-withdrawing nitrile group and the electron-donating methylamino group.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 17320-13-9[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Physical Form White to off-white solid
Melting Point 70 °C[1]
Boiling Point 136 °C at 16 Torr[1]
Density (Predicted) 1.06 ± 0.1 g/cm³[1]
pKa (Predicted) 2.45 ± 0.10[1]

It is critical to note that the provided density and pKa values are predicted and should be confirmed by experimental determination for rigorous applications.

Solubility Profile: A Key to Practical Application

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be readily soluble due to the polar nature of the nitrile and amino groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be soluble, with the potential for hydrogen bonding interactions with the methylamino group.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated due to the overall organic character of the molecule.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected, although the aromatic ring may provide some affinity for toluene.

  • Aqueous Solubility: Expected to be low due to the hydrophobic nature of the benzene ring. The methylamino group can be protonated under acidic conditions, which would increase aqueous solubility.

Experimental Protocol: Determination of Qualitative Solubility

A systematic approach to determining solubility is crucial for reproducibility.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a series of clean, dry 1-dram vials.

  • Solvent Addition: To each vial, add 1 mL of the test solvent (e.g., water, methanol, ethanol, acetone, DMSO, chloroform, toluene, hexanes) in 0.2 mL increments.

  • Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for the complete dissolution of the solid.

  • Classification:

    • Soluble: Complete dissolution.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: No apparent dissolution.

Causality of Experimental Choices: This incremental addition method allows for a more nuanced observation of solubility rather than a simple "soluble/insoluble" binary classification. Vortexing ensures thorough mixing and overcomes kinetic limitations to dissolution.

G cluster_0 Solubility Determination Workflow A Weigh 10 mg of This compound B Add 0.2 mL of Test Solvent A->B C Vortex for 30s B->C D Visually Inspect C->D E Solid Dissolved? D->E F Record as 'Soluble' E->F Yes G More Solvent to Add? E->G No G->B Yes (< 1 mL) H Record as 'Partially Soluble' or 'Insoluble' G->H No G cluster_1 Reduced Pressure Boiling Point Workflow I Assemble Short-Path Distillation Apparatus J Add Sample and Boiling Chip I->J K Evacuate to Desired Pressure J->K L Gently Heat K->L M Observe Boiling and Condensation L->M N Record Temperature M->N

Caption: Workflow for reduced pressure boiling point determination.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule, confirming its structure and purity. While a comprehensive, publicly available dataset for this compound is limited, the expected spectral features can be predicted based on its structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic region will likely display a complex multiplet pattern due to the ortho, meta, and para couplings. The N-H proton signal may be broad and its chemical shift will be dependent on the solvent and concentration. The N-methyl protons will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region for nitriles (around 115-125 ppm). The aromatic carbons will resonate in the 110-150 ppm range, and the N-methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

  • C≡N Stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹. This is a highly characteristic peak for nitriles.

  • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion (M⁺•): A peak at m/z = 132, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways: Loss of a hydrogen atom to give a peak at m/z = 131. Loss of a methyl group (CH₃) to give a peak at m/z = 117. Cleavage of the methylamino group could also lead to other characteristic fragments.

Polymorphism and Crystal Structure

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can exhibit different physical properties, including solubility, melting point, and stability. To date, there is no publicly available information on the polymorphism of this compound.

Similarly, a definitive crystal structure determined by X-ray crystallography has not been reported in open literature. Such a study would provide invaluable information on the solid-state conformation, intermolecular interactions, and crystal packing of the molecule, which would further rationalize its observed physical properties. The presence of both hydrogen bond donors and acceptors suggests the likelihood of a well-defined hydrogen-bonding network in the solid state.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data, it is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion: A Foundation for Further Investigation

This technical guide has synthesized the available data on the physical properties of this compound and provided a framework for their experimental determination. While core parameters such as melting point and boiling point are established, a significant opportunity exists for further research to fill the existing data gaps, particularly in the areas of quantitative solubility, experimental density and pKa, comprehensive spectral analysis, and solid-state characterization. Such studies will undoubtedly provide a more complete physicochemical understanding of this important synthetic intermediate, thereby empowering researchers in their pursuit of novel chemical entities with therapeutic potential.

References

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  • PubChem. (n.d.). 2-[(2,3-Dimethoxyphenyl)methylamino]benzonitrile.
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  • Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
  • PubChem. (n.d.). 2-[(2-Methylthiolan-2-yl)methylamino]benzonitrile.
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  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated.
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  • 13C NMR Chemical Shift Table. (n.d.).
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  • ResearchGate. (n.d.). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • PMC. (n.d.). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • ResearchGate. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
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  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a).

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An In-depth Technical Guide to the Physicochemical Characterization of 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the melting and boiling points of 2-(Methylamino)benzonitrile (CAS No. 17583-40-3), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of this compound, outlining detailed methodologies for their empirical determination. The protocols described herein are grounded in established principles of physical chemistry and are presented with the causal reasoning behind critical experimental steps, ensuring both accuracy and reproducibility in a laboratory setting.

Section 1: Compound Identification and Properties

This compound is a substituted aromatic nitrile. Its structure, characterized by a methylamino group ortho to a nitrile group on a benzene ring, dictates its physical and chemical behavior.

PropertyValueSource(s)
Chemical Name This compound
CAS Number 17583-40-3[1]
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Melting Point 70 °C[2]
Boiling Point 277.6 °C at 760 mmHg[3]
Appearance White to off-white solid

Section 2: The Critical Importance of Accurate Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide a wealth of information about a compound. For a research scientist, these values are the first indicators of purity. A sharp melting point range, typically less than 1°C, is indicative of a highly pure crystalline solid.[4] Conversely, a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.

The boiling point, defined as the temperature at which the vapor pressure of a liquid equals the external pressure, is equally crucial.[5] It is a key parameter for purification techniques such as distillation and provides insight into the volatility of the compound. Accurate determination of these properties is non-negotiable for ensuring the quality and consistency of starting materials and intermediates in drug development and other high-purity applications.

Section 3: Experimental Determination of the Melting Point

The determination of a melting point, while conceptually simple, requires meticulous technique to yield accurate and reproducible results. Two primary methods are detailed below: the classical Thiele tube method and the more modern digital melting point apparatus.

Methodology 1: The Thiele Tube Method

The Thiele tube is an elegant piece of glassware designed to heat a sample uniformly via convection currents in a heating oil.[6] This method is cost-effective and provides a direct visual observation of the melting process.

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the solid to a height of 2-3 mm.[7]

  • Apparatus Assembly: The Thiele tube is filled with a high-boiling, inert liquid (e.g., silicone oil or mineral oil) to a level just above the side-arm. The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then inserted into the Thiele tube.

  • Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner.[7] The convection currents will ensure the entire oil bath is heated uniformly.

  • Data Acquisition: The temperature is monitored closely. The melting point is recorded as a range: from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7]

  • Fine Powder: Using a finely powdered sample ensures uniform heat transfer throughout the solid.

  • Packed Sample: A well-packed sample prevents air pockets that can lead to inaccurate readings.

  • Slow Heating Rate: A slow and steady heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.[6]

  • Convection Currents: The unique shape of the Thiele tube is specifically designed to create natural convection currents in the heating oil, eliminating the need for manual stirring and ensuring a uniform temperature distribution.[9]

Caption: Workflow for Thiele Tube Melting Point Determination.

Methodology 2: Digital Melting Point Apparatus

Modern digital melting point apparatuses offer a higher degree of precision, control, and user convenience.[10] They typically feature a heated metal block, a sample holder for capillary tubes, and a digital display for temperature readout.[11][12]

  • Sample Preparation: The capillary tube is loaded with this compound as described in the Thiele tube method.

  • Instrument Setup: The apparatus is turned on and a plateau temperature is set, typically 10-20 °C below the expected melting point of the sample. A slow ramp rate (e.g., 1 °C/minute) is then programmed.[10]

  • Measurement: The capillary tube is inserted into the heating block. The "start" button is pressed, and the apparatus will rapidly heat to the plateau temperature and then increase at the programmed ramp rate.

  • Observation and Data Recording: The sample is observed through a magnifying lens. The initial and final melting temperatures are recorded by pressing a button on the instrument, which stores the values on the digital display.[11]

  • Plateau Temperature: Setting a plateau temperature allows for rapid heating to a point just below the melting point, saving time without sacrificing accuracy.

  • Controlled Ramp Rate: The digitally controlled slow ramp rate ensures that the sample and the thermometer are in thermal equilibrium, which is paramount for an accurate determination.

  • Digital Detection: Many advanced systems use photoelectric detection to automatically record the melting point, reducing operator-dependent variability.[11]

G A Prepare and Load Capillary B Insert Capillary into Apparatus A->B C Set Plateau Temperature and Ramp Rate B->C D Start Heating Cycle C->D E Observe Sample Through Magnifier D->E F Press 'Record' at First Liquid Drop E->F G Press 'Record' When Fully Melted F->G H Read Melting Range from Digital Display G->H

Caption: Digital Melting Point Apparatus Workflow.

Section 4: Experimental Determination of the Boiling Point

The boiling point of this compound is relatively high, necessitating careful experimental technique. The micro boiling point method is particularly suitable for research settings where sample quantities may be limited.

Micro Boiling Point Determination (Siwoloboff Method)

This method is highly efficient in terms of sample consumption, requiring only a few drops of the liquid.[13] It can be performed using a Thiele tube or a standard oil bath.

  • Sample Preparation: A small amount (0.5-1 mL) of this compound is placed in a small test tube (e.g., a fusion tube). A melting point capillary tube is sealed at one end and then inverted (open end down) and placed inside the test tube containing the sample.[6]

  • Apparatus Assembly: The test tube assembly is attached to a thermometer. This is then placed in a Thiele tube or an oil bath, ensuring the sample is immersed in the heating medium.

  • Heating and Observation: The apparatus is heated gradually. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[14] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed as the liquid boils and its vapor fills the capillary.

  • Data Acquisition: Once a steady stream of bubbles is observed, the heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[13][14] This is the point where the external pressure equals the vapor pressure of the liquid.

  • Inverted Capillary: The inverted capillary tube serves as a small, isolated environment to observe the equilibrium between the liquid's vapor pressure and the external pressure.

  • Cooling Phase Measurement: The boiling point is recorded during the cooling phase to ensure that the measurement represents the true equilibrium point. Measuring during heating can lead to superheating and an erroneously high reading.

  • Pressure Equalization: The liquid is drawn into the capillary when the vapor pressure inside the capillary, which is equal to the liquid's vapor pressure at that temperature, drops just below the external atmospheric pressure. This precise point is the boiling point.

Caption: Micro Boiling Point Determination Procedure.

Section 5: Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The safety data sheet (SDS) indicates that it may be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[15] All experimental procedures, especially those involving heating, should be conducted in a well-ventilated fume hood.

Section 6: Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental aspect of its quality control and application in scientific research and development. The methodologies outlined in this guide, from the traditional Thiele tube to modern digital instrumentation, provide robust frameworks for obtaining reliable data. By understanding the principles behind each step, researchers can ensure the integrity of their materials and the validity of their subsequent experimental work.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Timstar. Melting Point: Using the Thiele Tube.
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  • Wikipedia. Thiele tube.
  • chemconnections.org. Boiling Point Determination.
  • University of Calgary. Micro-boiling point measurement.
  • University of Calgary. Micro-boiling point measurement.
  • MRC Laboratory Instruments. Operation Instructions for INE-WRS-1B Digital Melting Point Apparatus.
  • Manuals.plus. VSI-41 Digital Melting-Boiling Point Apparatus Instructions.
  • Scribd. Micro-Method for Boiling Point Determination.
  • NEULOG. NFU 498 Digital Melting Point Apparatus.
  • SSERC. Melting point determination.
  • Contech Instruments. DIGITAL MELTING POINT APPARATUS.
  • AELAB. Instruction manual | Digital melting point instrument.
  • Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET - 2-Methylamino-benzonitrile.

Sources

A Comprehensive Spectroscopic Guide to 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Methylamino)benzonitrile (CAS No. 17583-40-3), a key chemical intermediate.[1] We delve into the core analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and validated structural profile of the molecule. This document is designed to serve as a practical reference for researchers, offering not just raw data but a detailed interpretation grounded in established spectroscopic principles. We explore the causality behind the observed spectral features, providing detailed experimental protocols and data-driven insights to ensure scientific integrity and reproducibility.

Introduction: The Molecular Profile

This compound, with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol , is an ortho-substituted aromatic compound.[1] Its structure, featuring a secondary amine and a nitrile group attached to a benzene ring, presents a unique and definitive spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and structural confirmation in synthetic and medicinal chemistry workflows. This guide will systematically deconstruct this fingerprint across multiple analytical platforms.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, making it an exceptional tool for identifying functional groups. The IR spectrum of this compound provides clear, unambiguous evidence for its key structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A self-validating protocol for acquiring high-quality IR data involves the following steps:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and a background spectrum is collected using a clean ATR crystal (e.g., diamond or germanium). This step is critical as it subtracts atmospheric interferences (CO₂, H₂O) from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure optimal contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–500 cm⁻¹. Signal averaging increases the signal-to-noise ratio, ensuring weak signals are not missed.

  • Data Processing: Perform an ATR correction and baseline correction to produce the final absorbance spectrum.

Data Presentation: Key IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3350 - 3450Secondary Amine (N-H)StretchingMedium, Sharp
~3000 - 3100Aromatic C-HStretchingMedium to Weak
~2850 - 2960Aliphatic C-H (Methyl)StretchingMedium to Weak
~2220 - 2240 Nitrile (C≡N) Stretching Strong, Sharp
~1600, ~1475Aromatic C=CRing StretchingMedium
~1510 - 1540Secondary Amine (N-H)BendingMedium

Note: Precise peak positions are sample-dependent. The data presented are characteristic ranges.

Spectral Interpretation: A Causality-Driven Analysis

The IR spectrum of this compound is dominated by three key features:

  • N-H Stretch: A secondary amine exhibits a single, relatively sharp N-H stretching band, unlike the two-pronged signal of a primary amine.[2] Its position around 3400 cm⁻¹ is characteristic of N-H bonds, which are less polar and form weaker hydrogen bonds than O-H bonds, resulting in a sharper peak.

  • C≡N Stretch: The nitrile group provides the most definitive peak in the spectrum. The C≡N triple bond is very strong, causing it to vibrate at a high frequency, appearing in a region of the spectrum (~2230 cm⁻¹) that is typically devoid of other signals.[3] Its strong intensity is due to the large change in dipole moment during the stretching vibration.

  • Aromatic and Aliphatic Regions: The spectrum also confirms the presence of the benzene ring through C-H stretches above 3000 cm⁻¹ and C=C ring stretches around 1600 cm⁻¹. The methyl group is evidenced by C-H stretching signals just below 3000 cm⁻¹.

ir_workflow A Sample Preparation (Solid on ATR Crystal) C Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ Res.) A->C B Acquire Background (Clean Crystal) B->C D Data Processing (Baseline & ATR Correction) C->D E Peak Identification & Assignment D->E

Caption: Workflow for FTIR data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the cornerstone of chemical structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz). The instrument is tuned and shimmed to optimize magnetic field homogeneity, which is crucial for achieving high-resolution spectra with sharp lines.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following ¹H acquisition, acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling simplifies the spectrum to singlets for each unique carbon, making interpretation more straightforward.

¹H NMR Analysis

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.

Data Presentation: ¹H NMR

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6Multiplet2HAr-H
~6.6 - 6.8Multiplet2HAr-H
~4.5 - 5.5Broad Singlet1HN-H
~2.9 - 3.0Singlet3H-CH₃

Note: Predicted data based on established chemical shift principles.[4] Actual values may vary based on solvent and concentration.

Interpretation and Expertise:

  • Aromatic Region (6.6-7.6 ppm): The four aromatic protons do not form a simple pattern due to the ortho substitution. The electron-donating -NHCH₃ group shields the ortho and para protons (shifting them upfield), while the electron-withdrawing -CN group deshields them (shifting them downfield). This interplay results in a complex multiplet pattern that requires advanced analysis (or simulation) to fully resolve, but its integration of 4H is unambiguous.

  • Methyl Signal (~2.9 ppm): The three protons of the methyl group are equivalent and not coupled to any adjacent protons, thus they appear as a sharp singlet integrating to 3H. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom.

  • Amine Proton (~4.5-5.5 ppm): The N-H proton typically appears as a broad singlet. The broadening is due to quadrupole coupling with the nitrogen nucleus and potential chemical exchange with trace amounts of water. Its chemical shift can be highly variable.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Data Presentation: ¹³C NMR

Chemical Shift (δ, ppm)Assignment
~150C -NHCH₃ (C2)
~134C -H (C4/C6)
~132C -H (C5)
~120C ≡N
~118C -H (C3)
~110C -CN (C1)
~30-C H₃

Note: Predicted data based on additivity rules and spectral databases for similar compounds.[5][6]

Interpretation and Expertise:

  • Quaternary Carbons: Two carbons will appear without attached protons (in a DEPT experiment). The carbon attached to the nitrogen (C2) is significantly deshielded (~150 ppm) due to the electronegativity of nitrogen. The carbon attached to the nitrile group (C1, the ipso-carbon) appears far upfield (~110 ppm), a known shielding effect of the nitrile substituent.

  • Nitrile Carbon (~120 ppm): The C≡N carbon has a highly characteristic chemical shift in this region.

  • Aromatic CH Carbons: The remaining four aromatic carbons appear between ~118-134 ppm. Their exact assignment requires 2D NMR techniques (like HSQC/HMBC), but their presence confirms the substituted benzene ring.

  • Methyl Carbon (~30 ppm): The aliphatic methyl carbon is highly shielded and appears upfield, consistent with an N-methyl group.

Caption: Visual aid for NMR assignments of this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification before entering the ion source. This GC-MS setup is standard for volatile, thermally stable compounds.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[7]

  • Fragmentation: The 70 eV of energy is substantial, causing the molecular ion to fragment in predictable ways.[8]

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation: Key Mass Fragments
m/z ValueProposed FragmentNotes
132 [C₈H₈N₂]⁺• Molecular Ion (M⁺•)
131[M - H]⁺Loss of a hydrogen radical
117[M - CH₃]⁺Loss of a methyl radical
104[M - NCH₂]⁺ or [C₇H₄N]⁺Complex rearrangement/fragmentation

Data derived from NIST spectral library for this compound.[9]

Spectral Interpretation: Validating the Structure
  • The Nitrogen Rule: The molecular weight of this compound is 132.[1] The molecule contains two nitrogen atoms (an even number). According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The observation of the molecular ion peak at m/z = 132 is consistent with this rule and confirms the molecular formula.[10]

  • Key Fragmentations:

    • m/z 131: The peak at M-1 is common and arises from the loss of a hydrogen atom, often from the amine or methyl group.

    • m/z 117: A significant peak resulting from the cleavage of the N-C(methyl) bond, losing a methyl radical (•CH₃, 15 Da). This is a common and stable fragmentation pathway for N-methylated compounds.

    • m/z 104: This fragment likely arises from a more complex process, possibly involving the loss of the entire methylamino group followed by rearrangement, or cleavage of the bond between the ring and the nitrile group.

fragmentation M Molecular Ion [C₈H₈N₂]⁺• m/z = 132 F1 [M - H]⁺ m/z = 131 M->F1 - •H F2 [M - CH₃]⁺ m/z = 117 M->F2 - •CH₃ F3 [C₇H₄N]⁺ m/z = 104 M->F3 - HCN, H

Caption: Plausible EI-MS fragmentation pathways for this compound.

Conclusion

The structural elucidation of this compound is robustly achieved through a multi-technique spectroscopic approach. IR spectroscopy confirms the presence of the key N-H, C≡N, and aromatic functionalities. High-field ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, corroborating the ortho substitution pattern. Finally, mass spectrometry validates the molecular weight via the molecular ion peak and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these datasets form a comprehensive and self-validating analytical package, providing researchers with a definitive spectroscopic fingerprint for the confident identification of this compound.

References

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information.
  • 2 - Supplementary Information. (n.d.).
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  • The Journal of Organic Chemistry 1971 Volume.36 No.5. (1971).
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  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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An In-depth Technical Guide to the Safe Handling of 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and emergency management of 2-(Methylamino)benzonitrile (CAS No. 17583-40-3). As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data and field-proven best practices to ensure the highest standards of laboratory safety and experimental integrity. The causality behind each procedural choice is explained to empower researchers with a deep, actionable understanding of risk mitigation.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound utilized in various synthetic chemistry applications.[1] A thorough understanding of its physical and chemical properties is the foundation of a robust safety protocol.

PropertyValueSource
CAS Number 17583-40-3[1][2]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 70 °C[1]
Boiling Point 136 °C at 16 Torr[1]
Storage Temperature 2-8°C, sealed in dry, dark place[1][2]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity and irritation.[2] The GHS classification dictates the minimum personal protective equipment (PPE) and handling controls required.

GHS ClassificationCategoryHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2]

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning [2]

A Proactive Approach: Risk Assessment and the Hierarchy of Controls

Effective laboratory safety transcends simple rule-following; it involves a dynamic risk assessment process. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective safety measures. This approach is a self-validating system, as it systematically reduces risk at its source.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective) Handling_Workflow cluster_workflow Safe Handling Workflow Prep 1. Pre-Use Checklist - Verify fume hood function - Assemble all required PPE - Prepare waste containers Weigh 2. Weighing Solid - Perform within a fume hood - Use disposable weigh boats - Minimize dust creation Prep->Weigh Handling 3. In-Reaction Use - Maintain all operations within the fume hood - Keep containers sealed when not in use - Use compatible labware Weigh->Handling Cleanup 4. Post-Procedure Cleanup - Decontaminate work surfaces - Dispose of contaminated consumables - Clean glassware Handling->Cleanup Storage 5. Storage - Seal container tightly - Store at 2-8°C in a dark, designated area Cleanup->Storage Emergency_Response_Tree Exposure Exposure Event Occurs Skin Skin Contact? Exposure->Skin Yes Eye Eye Contact? Exposure->Eye No WashSkin Remove contaminated clothing. Flush skin with water for 15+ minutes. Skin->WashSkin Inhale Inhalation? Eye->Inhale No FlushEyes Flush eyes at eyewash station for 15+ minutes. Remove contact lenses. Eye->FlushEyes Yes Ingest Ingestion? Inhale->Ingest No FreshAir Move to fresh air. Seek medical attention if symptoms persist. Inhale->FreshAir Yes RinseMouth Rinse mouth with water. Call Poison Control. Ingest->RinseMouth Yes Medical Seek Immediate Medical Attention WashSkin->Medical FlushEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: Decision tree for responding to an exposure incident.

First-Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. F[3]lush the affected skin area with copious amounts of soap and water for at least 15 minutes. S[4]eek medical attention if skin irritation develops or persists. *[4] Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open. R[3][5]emove contact lenses if present and easy to do. T[4]ransport the victim to a hospital for medical evaluation, even if no symptoms are immediately apparent. *[3] Inhalation: Move the affected person to fresh air immediately. I[4]f symptoms such as coughing, wheezing, or shortness of breath occur, call for medical assistance. *[3] Ingestion: Rinse the mouth thoroughly with water. I[4]mmediately call a poison control center or physician for guidance. Do not induce vomiting unless directed to do so by medical personnel.

Spill and Leak Management
  • Minor Spill (Solid): Ensure proper PPE is worn. Avoid generating dust. G[4]ently sweep or vacuum the solid material into a suitable, labeled container for hazardous waste disposal. D[4]econtaminate the spill area with an appropriate solvent and wash thoroughly.

  • Major Spill: Evacuate the immediate area and alert nearby personnel. P[5]revent entry into the contaminated zone. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. P[5]revent the spilled material from entering drains or waterways.

[6]### 6. Waste Disposal

Chemical waste must be managed according to institutional, local, and national regulations.

[7][8]* Procedure: Collect all waste containing this compound, including contaminated consumables (gloves, paper towels, weigh boats), in a designated, sealed, and clearly labeled hazardous waste container.

  • Prohibition: Never dispose of this compound or its containers in the regular trash or down the sanitary sewer. H[7]andle uncleaned containers as you would the product itself.

---

References

  • Benzonitrile,2-methyl-4-(methylamino)- | C9H10N2. PubChem. [Link]
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  • Working with Chemicals - Prudent Practices in the Laboratory.
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  • Why You Should use Nitrile Glove in Labor
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  • What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). [Link]
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The Synthetic Versatility of 2-(Methylamino)benzonitrile: A Technical Primer for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 2-(Methylamino)benzonitrile, a seemingly simple aromatic compound, emerges as a potent intermediate, offering a unique combination of nucleophilic and electrophilic sites. This guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of its properties to a deeper understanding of its chemical reactivity, synthesis, and broad-ranging applications. For researchers, scientists, and professionals in drug development, a thorough comprehension of this compound's profile is essential for harnessing its full synthetic potential.

Nomenclature and Identification: A Foundational Overview

Clarity in chemical communication begins with precise nomenclature. This compound is known by several synonyms, each offering a slightly different perspective on its structure. A comprehensive understanding of these names is crucial for navigating the chemical literature and supplier databases.

Systematic and Common Names:

  • Systematic IUPAC Name: this compound

  • Common Synonyms:

    • N-Methylanthranilonitrile[1]

    • 2-Methylaminobenzonitrile[1]

    • Benzonitrile, 2-(methylamino)-[1]

    • N-methyl-2-aminobenzonitrile[1]

    • N-methylamino-2-cyanobenzene[1]

These synonyms are frequently encountered in scientific literature and chemical catalogs. "N-Methylanthranilonitrile" is a particularly common and useful trivial name, directly referencing its relationship to anthranilic acid.

Key Identifiers for Unambiguous Referencing:

To ensure absolute certainty in identification, the following identifiers are indispensable:

IdentifierValueSource
CAS Number 17583-40-3[2]
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol [2]
InChI Key SHIBMGQAICRHTE-UHFFFAOYSA-N[2]

These identifiers provide a universal language for chemists, transcending regional and historical naming conventions.

Physicochemical Properties: A Data-Driven Profile

A quantitative understanding of a compound's physical properties is fundamental to its practical application in the laboratory. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Melting Point 70 °C[3]
Boiling Point 136 °C at 16 Torr[3]
Physical Form Solid[2]
Solubility Soluble in most common organic solvents.[2]
Storage Keep in a dark place, sealed in dry conditions, at 2-8°C.[2]

The solid nature of this compound at room temperature simplifies its handling and storage, while its solubility in common organic solvents facilitates its use in a wide array of reaction conditions.

Synthesis of this compound: A Practical Workflow

The synthesis of this compound can be logically approached through the N-methylation of its primary amine precursor, 2-aminobenzonitrile. This two-step conceptual pathway, starting from the readily available 2-aminobenzamide, provides a reliable and scalable route to the target molecule.

Diagrammatic Representation of the Synthetic Pathway

Synthesis_Workflow A 2-Aminobenzamide B 2-Aminobenzonitrile A->B C 2-Aminobenzonitrile D This compound C->D  Methylating Agent (e.g., Dimethyl sulfate or Methyl iodide) Synthetic_Utility cluster_reactions Key Transformations cluster_products Resulting Scaffolds A This compound B N-Alkylation/ N-Arylation A->B Electrophiles C Cyclization Reactions A->C Bifunctional Reagents D Nitrile Group Transformations A->D Hydrolysis/Reduction/ Cycloaddition E Tertiary Amines B->E F Quinazolines/ Other Heterocycles C->F G Carboxylic Acids/ Amides/Tetrazoles D->G

Sources

A Guide to N-Methylanthranilonitrile: Synthesis, Reactivity, and Application as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylanthranilonitrile, a substituted aminobenzonitrile, is a pivotal chemical intermediate whose strategic importance lies in the ortho-positioning of its nucleophilic N-methylamino group and its electrophilic nitrile functionality. This unique arrangement makes it a prime precursor for a variety of heterocyclic scaffolds, which are central to the fields of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of N-methylanthranilonitrile, covering its synthesis, physicochemical properties, characteristic reactivity, and detailed protocols for its application in constructing higher-order molecular architectures. Designed for researchers, chemists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to serve as a comprehensive resource for leveraging this versatile building block.

Introduction and Strategic Importance

In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign.[1] N-methylanthranilonitrile (2-(methylamino)benzonitrile) emerges as a compound of significant interest due to its bifunctional nature. The molecule incorporates an aromatic ring activated by an electron-donating N-methylamino group, which also serves as a potent nucleophile. Adjacent to this amine is a nitrile group, a versatile functional handle that can participate in a wide array of chemical transformations, most notably cyclization reactions.[2]

The true value of N-methylanthranilonitrile is realized in its capacity as a linchpin for constructing fused heterocyclic systems, particularly quinazolines and related structures. These motifs are recognized as "privileged structures" in medicinal chemistry, frequently appearing in the core of a wide range of biologically active agents.[3][4] This guide will elucidate the fundamental chemistry of N-methylanthranilonitrile, providing the technical foundation necessary for its effective utilization in complex synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical and spectroscopic properties is essential for its proper handling, reaction monitoring, and characterization.

Physical and Chemical Properties

The key identifying and physical properties of N-methylanthranilonitrile are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N-Methyl-2-aminobenzonitrileN/A
CAS Number 17583-40-3[5]
Molecular Formula C₈H₈N₂[5]
Molecular Weight 132.17 g/mol [5]
Appearance (Expected) Off-white to yellow solid or oilInferred
Solubility Soluble in common organic solvents (e.g., CDCl₃, DCM, EtOAc)[5]
Spectroscopic Signature

The structural features of N-methylanthranilonitrile give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and purity assessment.[6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons (CH₃) typically in the 2.8-3.2 ppm range. A broad singlet corresponding to the N-H proton will also be present, its chemical shift being solvent and concentration-dependent. The aromatic region (typically 6.5-7.8 ppm) will display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum provides clear evidence of all eight carbon atoms. Key expected shifts include the N-methyl carbon around 30 ppm, the nitrile carbon (C≡N) in the 115-125 ppm range, and six distinct signals in the aromatic region (110-155 ppm).[5] The quaternary carbon attached to the amino group will be the most upfield in the aromatic region, while the carbon attached to the nitrile group will also be distinct.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands.[8] A sharp, strong peak for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. A moderate N-H stretching band for the secondary amine should appear around 3350-3450 cm⁻¹. The aromatic C-H stretches will be visible just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a distinct molecular ion (M⁺) peak at m/z = 132.[5] Common fragmentation patterns would involve the loss of a methyl group (M-15) or other characteristic fragments.

Synthesis of N-Methylanthranilonitrile

The most direct and common approach to synthesizing N-methylanthranilonitrile is through the selective N-methylation of its primary amine precursor, anthranilonitrile. Several methodologies exist for N-methylation of anilines, with the choice often depending on scale, cost, and functional group tolerance.[9][10] The "borrowing hydrogen" methodology using methanol as a C1 source with a ruthenium or iridium catalyst represents a modern, atom-economical approach.[9][11]

Synthetic Workflow: Catalytic N-Methylation

The following diagram illustrates a generalized workflow for the synthesis of N-methylanthranilonitrile via a catalytic process using methanol.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge Schlenk tube with: - Anthranilonitrile (1.0 equiv) - Ru or Ir Catalyst (0.5-2.0 mol%) - Base (e.g., K₂CO₃, 1.5 equiv) B Add anhydrous Methanol (solvent and C1 source) A->B 1. Add reagents C Seal tube and heat (e.g., 120-140 °C) for 12-24 h B->C D Monitor reaction by TLC or GC-MS until starting material is consumed C->D 2. Heat & Monitor E Cool to room temperature D->E F Concentrate in vacuo to remove methanol E->F 3. Isolate G Partition between water and an organic solvent (e.g., EtOAc) F->G 3. Isolate H Dry organic layer (e.g., Na₂SO₄), filter, and concentrate G->H 3. Isolate I Purify residue via silica gel chromatography H->I 3. Isolate J N-methylanthranilonitrile I->J 4. Characterize

Caption: Workflow for the synthesis of N-methylanthranilonitrile.

Detailed Experimental Protocol

This protocol is a representative example based on modern catalytic N-methylation techniques.[9][12]

Materials:

  • Anthranilonitrile

  • Ruthenium catalyst, e.g., (DPEPhos)RuCl₂(PPh₃)[9]

  • Anhydrous cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Anhydrous methanol

  • Schlenk tube or sealed pressure vessel

  • Standard glassware for work-up and chromatography

Procedure:

  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add anthranilonitrile (1.0 mmol, 1.0 equiv), the ruthenium catalyst (0.005 mmol, 0.5 mol%), and cesium carbonate (0.5 mmol, 0.5 equiv).

  • Solvent Addition: Add 1 mL of anhydrous methanol to the tube.

  • Reaction: Seal the tube securely and place it in a preheated oil bath at 140 °C. Stir the mixture for 12 hours.

  • Monitoring: The reaction's progress can be monitored by periodically taking a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), remove the tube from the oil bath and allow it to cool to room temperature.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting residue, add 20 mL of water and 20 mL of ethyl acetate. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 15 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the pure N-methylanthranilonitrile product.

N-Methylanthranilonitrile as a Versatile Intermediate

The synthetic utility of N-methylanthranilonitrile stems from the cooperative reactivity of its ortho-amino and nitrile groups. This arrangement is ideal for intramolecular cyclization reactions to form five- and six-membered heterocyclic rings, which are foundational structures in many pharmaceutical agents.[13][][15]

Core Reactivity: Intramolecular Cyclization

A prominent application is its reaction with electrophiles such as isocyanates and isothiocyanates.[2] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The secondary amine nitrogen of N-methylanthranilonitrile acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a urea intermediate.

  • Intramolecular Cyclization: Under thermal or acid/base-catalyzed conditions, the newly formed urea undergoes an intramolecular cyclization. The nitrogen atom adds to the nitrile carbon, leading to the formation of a quinazolinone derivative.

This powerful transformation rapidly builds molecular complexity from simple, readily available starting materials.

Featured Application: Synthesis of Quinazolinone Scaffolds

The following diagram outlines the mechanistic pathway for the synthesis of a substituted quinazolinone from N-methylanthranilonitrile and an isocyanate.

Caption: Reaction pathway for quinazolinone synthesis.

Protocol: Quinazolinone Synthesis

This protocol describes a general procedure for the cyclization reaction.[2][16]

Materials:

  • N-methylanthranilonitrile

  • Aryl or alkyl isocyanate (e.g., Phenyl isocyanate)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Acid or base catalyst (optional, e.g., p-TsOH or DBU)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-methylanthranilonitrile (1.0 equiv) in anhydrous toluene.

  • Reagent Addition: Add the isocyanate (1.05 equiv) dropwise to the stirred solution at room temperature. An initial exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting materials and the appearance of a new, typically more polar, product spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold hexanes.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or by silica gel chromatography to yield the pure quinazolinone derivative.

Safety and Handling

While a specific safety data sheet (SDS) for N-methylanthranilonitrile is not widely available, its handling precautions can be inferred from structurally related compounds like N-methylanthranilic acid and other aminonitriles.[17][18] Standard laboratory safety protocols should always be followed.

Safety AspectPrecautionFirst Aid Measures
Exposure Controls Handle in a well-ventilated area, preferably a chemical fume hood. Use a closed system where possible.Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[18]
Personal Protective Equipment (PPE) Wear impervious gloves, safety goggles or a face shield, and a lab coat.[17]Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[17] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Handling Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dispersion of dust if in solid form.Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor.[18]
Storage Keep container tightly closed in a dry and well-ventilated place.[18]N/A
Fire Fighting Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[17]N/A

Conclusion and Future Outlook

N-methylanthranilonitrile stands out as a high-value chemical intermediate with a well-defined role in synthetic organic chemistry. Its utility is primarily anchored in its capacity to serve as a direct precursor to complex heterocyclic systems, most notably quinazolinones, which are of perennial interest in drug discovery. The synthetic routes to N-methylanthranilonitrile are becoming increasingly efficient and sustainable, particularly with advancements in catalytic C-N bond formation.

Future research will likely expand the repertoire of reactions involving this intermediate. Exploration of novel cyclization partners beyond isocyanates, such as activated alkynes, aldehydes, or other bifunctional electrophiles, could unlock access to new and diverse chemical scaffolds. As the demand for novel, complex small molecules continues to grow in the pharmaceutical and agrochemical industries, the strategic application of versatile building blocks like N-methylanthranilonitrile will remain a cornerstone of innovative chemical synthesis.

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Sources

The Strategic Role of 2-(Methylamino)benzonitrile in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(methylamino)benzonitrile, a versatile and highly valuable building block in contemporary organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's intrinsic chemical properties, its strategic applications in the synthesis of diverse heterocyclic scaffolds—most notably quinazolines, quinazolinones, and benzodiazepines—and the nuanced mechanistic details that govern its reactivity. By presenting detailed experimental protocols, mechanistic diagrams, and a thorough analysis of its reactivity, this guide aims to serve as a comprehensive resource for leveraging this compound in the design and execution of complex synthetic strategies.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound is a bifunctional aromatic compound featuring a secondary methylamino group and a nitrile moiety positioned ortho to each other on a benzene ring. This unique structural arrangement imparts a distinct reactivity profile, making it a powerful precursor for the construction of a wide array of nitrogen-containing heterocycles, many of which are privileged structures in medicinal chemistry. The interplay between the nucleophilic secondary amine and the electrophilic nitrile group, modulated by the aromatic system, allows for a range of intramolecular cyclization and multicomponent reactions. This guide will delve into the fundamental aspects of this compound, from its core physicochemical properties to its sophisticated applications in synthetic organic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17583-40-3
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Solid
Purity ≥98%
Storage Temperature 2-8°C, sealed in dry, dark place

Spectroscopic Data:

The structural integrity of this compound can be unequivocally confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsSource
¹³C NMR Signals corresponding to aromatic carbons and the methyl carbon.[1]
GC-MS Molecular ion peak (m/z) confirming the molecular weight.[1]
FTIR Characteristic peaks for N-H stretching, C≡N stretching, and aromatic C-H stretching.[1]

The Synthetic Utility of this compound: A Gateway to Heterocyclic Complexity

The strategic placement of the methylamino and nitrile groups in this compound facilitates a variety of cyclization reactions, positioning it as a key starting material for several classes of bioactive heterocycles.

Synthesis of N-Methylated Quinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are prominent scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The use of this compound provides a direct route to N-methylated quinazoline derivatives, a structural motif often crucial for modulating pharmacological properties.

An iron-catalyzed C(sp³)-H oxidation followed by intramolecular C-N bond formation and aromatization offers an efficient pathway to quinazolines from 2-alkylamino N-H ketimine derivatives. These ketimines can be readily prepared through the addition of various organometallic reagents to 2-alkylamino benzonitriles, such as this compound[2].

Logical Workflow for Quinazoline Synthesis:

A This compound C 2-Alkylamino N-H Ketimine Intermediate A->C Addition B Organometallic Reagent (e.g., Grignard) B->C E Quinazoline Derivative C->E Oxidative Cyclization & Aromatization D Fe-Catalyst, Oxidant (t-BuOOH) D->E

Caption: Iron-catalyzed synthesis of quinazolines.

Detailed Experimental Protocol: Synthesis of a 2-Substituted-3-methyl-quinazolin-4(3H)-one Derivative

This protocol is adapted from methodologies for related N-substituted benzonitriles and illustrates a plausible route.

Materials:

  • This compound

  • Appropriate acyl chloride

  • Pyridine (or other suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Acid or base catalyst for cyclization (e.g., p-toluenesulfonic acid or sodium ethoxide)

Procedure:

  • Acylation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add pyridine (1.2 eq). Cool the mixture to 0 °C and add the corresponding acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude acylated intermediate in a suitable solvent (e.g., ethanol or toluene). Add a catalytic amount of a cyclization agent (e.g., sodium ethoxide for basic conditions or p-toluenesulfonic acid for acidic conditions). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Isolation and Purification: Cool the reaction mixture and remove the solvent in vacuo. Purify the residue by recrystallization or column chromatography to yield the desired 2-substituted-3-methyl-quinazolin-4(3H)-one.

A Versatile Precursor for Benzodiazepine Synthesis via Multicomponent Reactions

Benzodiazepines are a critical class of psychoactive drugs. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the benzodiazepine scaffold. This compound can serve as a key component in such reactions, providing the aniline-like fragment necessary for the formation of the diazepine ring.

Conceptual MCR Pathway to Benzodiazepines:

A This compound E Benzodiazepine Derivative A->E B Aldehyde/Ketone B->E C Third Component (e.g., β-ketoester) C->E D Catalyst (e.g., Lewis Acid) D->E One-pot reaction

Caption: Multicomponent synthesis of benzodiazepines.

Plausible Experimental Protocol: Three-Component Synthesis of a 1,5-Benzodiazepine Derivative

This protocol is based on established MCRs for benzodiazepine synthesis.

Materials:

  • This compound

  • A suitable ketone (e.g., acetophenone)

  • A β-dicarbonyl compound (e.g., dimedone)

  • Catalyst (e.g., InCl₃, Sc(OTf)₃, or an organocatalyst)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the ketone (1.0 eq), the β-dicarbonyl compound (1.0 eq), and the catalyst (5-10 mol%).

  • Reaction Conditions: Add the solvent (if applicable) and stir the mixture at the appropriate temperature (ranging from room temperature to reflux), monitoring the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and, if a precipitate has formed, filter and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Mechanistic Insights: Understanding the Reactivity

The synthetic utility of this compound is rooted in the orchestrated reactivity of its functional groups.

Cyclization to Quinazolines: A Stepwise Perspective

The formation of the quinazoline ring from this compound and a suitable reaction partner generally proceeds through a series of well-defined steps:

  • Initial Nucleophilic Attack: The reaction often commences with the nucleophilic methylamino group attacking an electrophilic partner, or an external nucleophile attacking the nitrile carbon.

  • Intramolecular Cyclization: The key step involves an intramolecular nucleophilic attack of a nitrogen atom onto the nitrile carbon (or a derivative thereof), forming the six-membered pyrimidine ring.

  • Aromatization: The final step is typically a dehydration or oxidation event that leads to the stable, aromatic quinazoline ring system.

Mechanistic Diagram of a Generalized Quinazoline Formation:

A This compound Derivative B Intermediate with Activated Nitrile A->B Activation C Cyclized Dihydroquinazoline Intermediate B->C Intramolecular Cyclization D Quinazoline Product C->D Aromatization

Caption: Generalized mechanism for quinazoline formation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its ability to serve as a precursor to a diverse range of medicinally relevant heterocyclic compounds, including N-methylated quinazolines and benzodiazepines, underscores its importance in drug discovery and development. The continued exploration of its reactivity in novel multicomponent reactions and catalytic systems is anticipated to unlock even more efficient and sustainable synthetic routes to complex molecular architectures. This guide provides a solid foundation for researchers to harness the full potential of this strategic synthetic intermediate.

References

  • Chen, C.-y., He, F., Tang, G., Yuan, H., Li, N., Wang, J., & Faessler, R. (2018). An iron-catalyzed C(sp3)-H oxidation, intramolecular C-N bond formation, and aromatization enables an efficient synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives, which can be prepared by addition of various organometallic reagents to 2-alkylamino benzonitriles. The Journal of Organic Chemistry, 83(5), 2395–2401. [Link][3]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Farhid, H., Khodkari, Z., Nazeri, M. T., Javanbakht, S., & Shaabani, A. (2021). Multicomponent reactions as a potent tool for the synthesis of benzodiazepines. Organic & Biomolecular Chemistry, 19(30), 6570-6605. [Link][4][5]
  • Das, S., Sinha, D., Samanta, D., Mondal, R., Chakraborty, G., Brandaõ, P., & Paul, N. D. (2019). The treatment of various 2-aminobenzyl alcohols with benzonitriles in the presence of Mn-pincer complex bearing the NNS-ligand, potassium tertiary butoxide, in xylene at 140°C generated quinazolines in 33%–86% yields. The Journal of Organic Chemistry, 84(16), 10160-10171. [Link][6]
  • Wang, Y., et al. (2020). An efficient and mild synthetic route for the facile synthesis of substituted quinazolines. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. [Link][7]
  • El-Badry, Y. A., & Abdou, S. N. (2018). Construction of Some Novel Biocidal N-Alkylated Quinazoline-4(3h)- One Derivatives Using Microwave Activation. Periódico Tchê Química, 15(30), 463–472. [Link][8]
  • Hayun, H., Arrahman, A., Suryadi, H., & Yanuar, A. (2014). Microwave Assisted Synthesis of Pyridin-1-ium Salt of 6-Nitroquinazolin-4-one and its 6-Amino Analog under Ultrasonic Irradiation. Asian Journal of Chemistry, 26(23), 7904–7906. [Link][8]
  • Gupta, C. M., Bhaduri, A. P., & Khanna, N. M. (1968). Drugs acting on the central nervous system. Syntheses of substituted quinazolones and quinazolines and triazepino- and triazocinoquinazolones. Journal of Medicinal Chemistry, 11(2), 392–395. [Link][8]
  • Guan, X., Al-Misba'a, Z., & Huang, K. (2012). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave irradiation.

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2-(Methylamino)benzonitrile: A Versatile N-Nucleophilic Building Block for the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Anthranilonitriles

In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are integral to the pharmacophores of numerous therapeutic agents and the functional core of advanced materials. Among the vast array of starting materials for heterocyclic synthesis, ortho-substituted aminobenzonitriles represent a particularly powerful and versatile class of building blocks. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile moiety in a 1,2-relationship on an aromatic ring, provides a unique platform for a variety of cyclization strategies.

This guide focuses on a specific, yet highly valuable, member of this family: 2-(methylamino)benzonitrile . The presence of the N-methyl group, as compared to the parent 2-aminobenzonitrile, introduces subtle but significant changes in nucleophilicity, steric hindrance, and electronic properties. These modifications can be strategically exploited to direct the course of cyclization reactions, leading to a diverse array of fused heterocyclic systems, including quinazolines, quinazolinones, and with logical synthetic extensions, benzodiazepines and acridones. For drug development professionals and synthetic chemists, understanding the reactivity and synthetic potential of this compound is key to unlocking novel molecular architectures with tailored biological and physical properties. This guide will provide a comprehensive overview of the properties, preparation, and synthetic applications of this versatile building block, with a focus on detailed experimental protocols and the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17583-40-3[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Appearance Solid[1]
Melting Point 70 °C[2]
Boiling Point 136 °C at 16 Torr[2]
Storage 2-8°C, sealed in dry, dark place[1]

Spectroscopic Characterization:

The structural integrity of this compound should be confirmed by spectroscopic methods prior to its use in synthesis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons and the N-methyl group. The aromatic region will typically show a complex multiplet pattern corresponding to the four protons on the benzene ring. The N-methyl group will appear as a singlet, and the N-H proton will also be present, though its chemical shift can be variable and the peak may be broad.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The nitrile carbon will appear in the characteristic region for cyano groups (around 117-120 ppm). The aromatic carbons will have signals in the aromatic region (typically 110-150 ppm), and the N-methyl carbon will be observed in the aliphatic region.

  • IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. A strong, sharp absorption band around 2220-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. The N-H stretch of the secondary amine will appear as a peak in the region of 3300-3500 cm⁻¹. Bending vibrations for the N-H group and C-N stretching will also be present.[3]

Preparation of this compound

The accessibility of this compound is a key factor in its utility as a building block. While it is commercially available, in-house preparation may be necessary for large-scale synthesis or for the synthesis of substituted analogs. A common and direct method involves the N-methylation of the readily available 2-aminobenzonitrile.

Protocol: N-Methylation of 2-Aminobenzonitrile

This protocol describes a general procedure for the N-methylation of an aniline derivative, which can be adapted for the synthesis of this compound. The choice of base and methylating agent is crucial for achieving high yields and minimizing side reactions, such as over-methylation to the tertiary amine.

Reaction Scheme:

Figure 1: General scheme for the N-methylation of 2-aminobenzonitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 2-aminobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Addition of Methylating Agent: To this suspension, add methyl iodide (CH₃I, 1.1-1.2 eq) dropwise at room temperature. The use of a slight excess of methyl iodide helps to ensure complete conversion of the starting material.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting 2-aminobenzonitrile is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the starting materials and facilitate the Sₙ2 reaction.

  • Base: A mild base like K₂CO₃ is used to deprotonate the amino group, increasing its nucleophilicity, without being so strong as to cause side reactions with the nitrile group.

  • Methylating Agent: Methyl iodide is a reactive and commonly used methylating agent. Other reagents like dimethyl sulfate can also be used, but are more toxic.

  • Stoichiometry: A slight excess of the methylating agent is used to drive the reaction to completion, but a large excess should be avoided to minimize the formation of the dimethylated by-product.

Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a precursor to a wide range of fused heterocyclic systems. The methylamino and cyano groups can participate in a variety of cyclization reactions, with the N-methyl group often being incorporated into the final heterocyclic ring.

Synthesis of Quinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] this compound is an excellent starting material for the synthesis of N-methylated quinazoline and quinazolinone derivatives.

A straightforward approach to the quinazoline core involves the reaction of an ortho-aminobenzonitrile with a one-carbon electrophile, such as formamide or an orthoformate, followed by cyclization.

Reaction Scheme:

Figure 2: Synthesis of 4-amino-3-methylquinazoline from this compound.

Protocol: Cyclization with Formamide [5]

This protocol is adapted from the synthesis of 4-aminoquinazoline from 2-aminobenzonitrile.

Step-by-Step Methodology:

  • Reaction Mixture: A mixture of this compound (1.0 eq) and a large excess of formamide is heated to reflux (approximately 180-200 °C).

  • Reaction Time: The reaction is typically refluxed for several hours. The progress can be monitored by TLC.

  • Work-up: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

  • Purification: The crude product can be washed with water and then recrystallized from a suitable solvent like ethanol to yield the pure 4-amino-3-methylquinazoline.

Mechanistic Insights: The reaction is believed to proceed through the initial formation of an N-formyl intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the formyl nitrogen onto the nitrile carbon. Subsequent tautomerization leads to the aromatic quinazoline ring system.

The synthesis of quinazolin-4(3H)-ones can be achieved by reacting this compound with an acylating agent, followed by cyclization. This approach allows for the introduction of various substituents at the 2-position of the quinazolinone ring.

Reaction Scheme:

Figure 3: General route to 2-substituted-3-methylquinazolin-4(3H)-ones.

Protocol: Acylation and Cyclization [6]

This protocol describes a general two-step, one-pot procedure.

Step-by-Step Methodology:

  • Acylation: To a solution of this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane containing a non-nucleophilic base (e.g., triethylamine), add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the acylation is complete (monitored by TLC).

  • Cyclization: The cyclization of the intermediate N-acyl-2-(methylamino)benzonitrile can often be induced by heating the reaction mixture or by the addition of an acid or base catalyst. In some cases, the cyclization occurs spontaneously.

  • Work-up and Purification: The reaction is worked up by washing with aqueous acid and base to remove the catalyst and unreacted starting materials. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.

Causality and Scope: The choice of acyl chloride determines the substituent at the 2-position of the quinazolinone. This method is versatile and allows for the synthesis of a library of quinazolinone derivatives. The N-methyl group of the starting material becomes the N3-methyl group in the final product.[2]

Plausible Synthetic Routes to 1,4-Benzodiazepines

Proposed Retro-synthetic Approach:

A logical approach would involve the initial conversion of the nitrile group to a functional group that can participate in a cyclization reaction to form the seven-membered ring. One such strategy is the reduction of the nitrile to an aminomethyl group, followed by reaction with a suitable two-carbon electrophile and subsequent cyclization.

Proposed Synthetic Workflow:

Figure 4: Proposed workflow for the synthesis of N-methyl-1,4-benzodiazepin-2-ones.

This proposed route leverages the nucleophilicity of the amino groups to build the benzodiazepine core. The initial reduction of the nitrile is a key step to set the stage for the subsequent cyclization. The choice of the acylating agent in the second step can be varied to introduce diversity into the final benzodiazepine structure.

Potential Pathways to Acridone Derivatives

Acridones are tricyclic compounds that are of interest due to their biological activities, including antitumor and antiviral properties.[8] The synthesis of acridones from this compound would likely involve an initial N-arylation reaction followed by an intramolecular Friedel-Crafts acylation.

Proposed Synthetic Strategy:

This strategy involves the hydrolysis of the nitrile to a carboxylic acid, followed by N-arylation and then cyclization.

Proposed Synthetic Workflow:

Figure 5: Proposed route to N-methylacridones from this compound.

This approach transforms the nitrile into a carboxylic acid, which can then be cyclized under Friedel-Crafts conditions to form the central ring of the acridone skeleton. The N-methyl group of the starting material is retained in the final product.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water and seek medical advice.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile and strategic building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique combination of a nucleophilic methylamino group and an electrophilic nitrile moiety on an aromatic scaffold allows for a range of cyclization strategies, leading to important pharmacophores such as quinazolines and quinazolinones. While direct and optimized protocols for the synthesis of other important heterocyclic systems like benzodiazepines and acridones from this specific starting material require further exploration, the fundamental principles of heterocyclic chemistry provide a clear roadmap for their development.

The continued investigation into the reactivity of this compound and its derivatives is likely to uncover novel synthetic methodologies and lead to the discovery of new molecular entities with significant potential in drug discovery and materials science. As the demand for novel heterocyclic compounds grows, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing these fields.

References

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An In-depth Technical Guide to 2-(Methylamino)benzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Emergence of a Versatile Synthetic Building Block

2-(Methylamino)benzonitrile, also known as N-methylanthranilonitrile, belongs to the class of aminobenzonitriles, a group of compounds featuring both an amine and a nitrile functional group attached to a benzene ring. This unique combination of functionalities imparts a rich chemical reactivity, making it a valuable precursor in the construction of various heterocyclic systems and other complex molecular architectures. The presence of the nitrile group (C≡N) offers a pathway to amines, amides, carboxylic acids, and tetrazoles, while the secondary methylamino group (-NHCH₃) provides a nucleophilic center for a variety of chemical transformations.

Although the seminal publication detailing the first synthesis of this compound remains elusive in broad searches of chemical literature, its utility as a synthetic intermediate has become apparent in contemporary organic and medicinal chemistry. This guide aims to provide a thorough understanding of this compound, from its fundamental properties to its practical application in multi-step syntheses.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is paramount for its effective use in a research and development setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for determining appropriate solvents, reaction conditions, and purification techniques.

PropertyValueSource
CAS Number 17583-40-3
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Physical Form Solid
Purity 98% (typical)
Storage Temperature 2-8°C, in a dark, dry, and sealed environment
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While readily available, high-resolution spectra are not consistently published, the expected spectral features can be predicted based on its molecular structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic protons would appear in the downfield region (typically δ 7.0-7.6 ppm), with splitting patterns indicative of their substitution on the benzene ring. The N-H proton would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The N-methyl protons would present as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (around δ 2.8-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The nitrile carbon would be observed in the downfield region (around δ 118-120 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon attached to the amino group appearing more upfield due to its electron-donating nature. The N-methyl carbon would be found in the upfield region of the spectrum.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch3300-3500Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-2960Medium
C≡N Stretch (Nitrile)2220-2260Strong
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-N Stretch1250-1350Medium

Historical and Modern Synthetic Methodologies

While the exact historical origins of this compound are not clearly documented, its synthesis logically follows from established methods for the N-alkylation of anilines and the synthesis of benzonitriles.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach to this compound points to 2-aminobenzonitrile as the immediate precursor. The primary challenge in the synthesis is the selective mono-methylation of the primary amino group of 2-aminobenzonitrile.

Retrosynthesis This compound This compound 2-Aminobenzonitrile 2-Aminobenzonitrile This compound->2-Aminobenzonitrile Methylating Agent Methylating Agent This compound->Methylating Agent Anthranilamide Anthranilamide 2-Aminobenzonitrile->Anthranilamide 2-Nitrobenzonitrile 2-Nitrobenzonitrile 2-Aminobenzonitrile->2-Nitrobenzonitrile Reaction_Scheme cluster_reactants Reactants reactant1 2-Aminobenzonitrile product This compound reactant1->product Reflux reactant2 Methyl Iodide (CH₃I) reactant2->product Reflux base Base (e.g., K₂CO₃) solvent Solvent (e.g., Acetone) + + +->product Reflux

Caption: General reaction scheme for the synthesis of this compound.

3.2.2. Step-by-Step Experimental Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or acetonitrile.

  • Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

3.2.3. Safety Considerations

  • Methyl iodide is a toxic and volatile reagent and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry.

Synthesis of Heterocyclic Compounds

The amino and nitrile groups can participate in cyclization reactions to form various heterocyclic ring systems. A notable application is in the synthesis of quinazolinone derivatives. Some of these derivatives have been investigated for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes.

Signaling_Pathway MAMBN This compound Intermediate Quinazolinone Precursor MAMBN->Intermediate Multi-step Synthesis Quinazolinone Quinazolinone Derivative Intermediate->Quinazolinone DPP4 DPP-4 Enzyme Quinazolinone->DPP4 Inhibition BioActivity Potential Antidiabetic Activity DPP4->BioActivity Leads to

Caption: Role of this compound in the synthesis of potential DPP-4 inhibitors.

Building Block in Organic Synthesis

Beyond its use in constructing heterocyclic systems, this compound serves as a versatile building block for introducing the this compound moiety into larger molecules. This can be particularly useful in structure-activity relationship (SAR) studies during drug discovery, where modifications to different parts of a lead compound are necessary to optimize its biological activity and pharmacokinetic properties.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate with established applications in organic synthesis, particularly in the field of medicinal chemistry. While its historical discovery is not prominently documented, its utility is evident in modern research. This technical guide has provided a consolidated overview of its properties, a plausible and detailed synthetic protocol, and its key applications. As the demand for novel and complex small molecules continues to grow, particularly in the pharmaceutical industry, the importance of versatile building blocks like this compound is likely to increase. Future research may focus on developing more efficient and sustainable synthetic routes to this compound and exploring its application in the synthesis of new classes of biologically active molecules.

References

  • 2 - Supplementary Information. Royal Society of Chemistry.
  • This compound. PubChem.
  • Benzonitrile, 2-amino-. NIST WebBook.
  • CAS 17583-40-3 | this compound. Alchem.Pharmtech.
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). ResearchGate.
  • Method of 2-aminobenzonitrile synthesis. Google Patents.
  • 2-Aminobenzonitrile. ResearchGate.

Literature review of 2-(Methylamino)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Methylamino)benzonitrile

Introduction

This compound is a valuable substituted aromatic nitrile that serves as a key intermediate and building block in the synthesis of a diverse range of organic molecules. Its structural motif, featuring a cyano group and a secondary amine on an aromatic ring, is prevalent in pharmacologically active compounds and functional materials. For researchers in medicinal chemistry and materials science, having robust and efficient synthetic routes to this compound is of paramount importance.

This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound. Moving beyond simple procedural lists, we will dissect the underlying chemical principles, explain the causality behind experimental choices, and offer detailed, field-proven protocols. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to select and execute the optimal synthesis for their specific needs, considering factors such as starting material availability, scale, cost, and desired purity.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached from three distinct and effective directions. Each strategy leverages different starting materials and reaction mechanisms, offering a unique set of advantages and challenges.

  • Direct N-Methylation of 2-Aminobenzonitrile: The most intuitive approach, involving the direct attachment of a methyl group to the primary amine of a readily available precursor.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A powerful modern method that forms the C-N bond by coupling an aryl halide with methylamine, celebrated for its wide substrate scope.[1]

  • Reductive Amination of 2-Cyanobenzaldehyde: A classic and highly reliable transformation that builds the secondary amine by reacting an aldehyde with methylamine, followed by in-situ reduction.[2]

The logical flow for selecting a synthetic route is visualized below.

G Start Synthetic Goal: This compound Decision1 Primary Starting Material? Start->Decision1 Sub1 2-Aminobenzonitrile (Anthranilonitrile) Decision1->Sub1 Readily Available Sub2 2-Halobenzonitrile (e.g., 2-Chlorobenzonitrile) Decision1->Sub2 Cost-Effective Halide Sub3 2-Cyanobenzaldehyde Decision1->Sub3 Aldehyde Precursor Route1 Strategy 1: Direct N-Methylation Sub1->Route1 Route2 Strategy 2: Buchwald-Hartwig Amination Sub2->Route2 Route3 Strategy 3: Reductive Amination Sub3->Route3

Caption: Decision workflow for selecting a synthetic strategy.

Strategy 1: Direct N-Methylation of 2-Aminobenzonitrile

This strategy begins with 2-aminobenzonitrile (also known as anthranilonitrile), a commercially available starting material.[3] The core transformation is the alkylation of the primary amino group. While seemingly straightforward, the primary challenge lies in achieving selective mono-methylation and avoiding the formation of the tertiary amine byproduct, 2-(dimethylamino)benzonitrile. Reductive amination using formaldehyde is a highly effective method to ensure mono-methylation.

Causality and Mechanistic Insight

The reaction proceeds via an Eschweiler-Clarke-type mechanism. 2-Aminobenzonitrile first reacts with formaldehyde to form an intermediate N-hydroxymethyl species, which readily dehydrates to form an imine (or its protonated form, an iminium ion). This electrophilic iminium ion is then selectively reduced by a hydride reagent, such as sodium cyanoborohydride (NaBH₃CN), to yield the desired secondary amine.

The choice of reducing agent is critical. Sodium cyanoborohydride is a mild and selective reducing agent that is stable in weakly acidic conditions.[4] It readily reduces the protonated imine (iminium ion) but is slow to react with the starting aldehyde (formaldehyde), preventing wasteful consumption of the hydride source. This selectivity is what makes the one-pot procedure highly efficient.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction A 2-Aminobenzonitrile C Iminium Ion Intermediate A->C + HCHO, H⁺ B Formaldehyde (HCHO) B->C E This compound C->E Hydride Attack D NaBH₃CN D->E Hydride Source

Caption: N-Methylation via reductive amination workflow.

Detailed Experimental Protocol

Materials:

  • 2-Aminobenzonitrile (1.0 eq)

  • Aqueous Formaldehyde (37% wt, 1.1 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Glacial Acetic Acid

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-aminobenzonitrile (1.0 eq) and methanol. Stir until fully dissolved at room temperature.

  • Add aqueous formaldehyde (1.1 eq) to the solution, followed by enough glacial acetic acid to achieve a pH of approximately 6.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution. Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to slowly warm to room temperature and stir for 12-20 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography on silica gel to afford pure this compound.

Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[5] This palladium-catalyzed cross-coupling reaction provides a powerful route to this compound from an aryl halide (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) and methylamine.[1][6][7] Its broad functional group tolerance makes it a highly versatile and reliable method.

Causality and Mechanistic Insight

The reaction's success hinges on a catalytic cycle involving a palladium complex. The choice of ligand is the most critical parameter, as it dictates the catalyst's stability, activity, and substrate scope. Sterically hindered, electron-rich phosphine ligands are typically required to promote the key steps of the cycle.

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X), inserting palladium into the C-X bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center. A strong, non-nucleophilic base (like sodium tert-butoxide) is essential to deprotonate the coordinated amine, forming a palladium amide complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the C-N bond and regenerating the Pd(0) catalyst. Bulky ligands are crucial here as they create steric strain that promotes this final step.

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)(X)L₂ Ar-Pd(II)-X (L)₂ Pd(0)L₂->Pd(II)(Ar)(X)L₂ Oxidative Addition (+ Ar-X) Pd(II)(Ar)(NHMe)L₂⁺ [Ar-Pd(II)-NH₂Me (L)₂]⁺ Pd(II)(Ar)(X)L₂->Pd(II)(Ar)(NHMe)L₂⁺ Amine Coordination (+ MeNH₂) Pd(II)(Ar)(NMe)L₂ Ar-Pd(II)-N(H)Me (L)₂ Pd(II)(Ar)(NHMe)L₂⁺->Pd(II)(Ar)(NMe)L₂ Deprotonation (- Base-H⁺) Pd(II)(Ar)(NMe)L₂->Pd(0)L₂ Reductive Elimination (+ Ar-NHMe) G Start 2-Cyanobenzaldehyde + Methylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine Dehydration (-H₂O) Product This compound Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Imine

Sources

A Comprehensive Theoretical Investigation of 2-(Methylamino)benzonitrile: A Proposed Computational Study

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive theoretical investigation of 2-(Methylamino)benzonitrile, a molecule of interest due to its potential applications stemming from the electronic interplay between the electron-donating methylamino group and the electron-withdrawing nitrile group on an aromatic scaffold. In the absence of extensive published theoretical studies on this specific molecule, this document serves as a detailed roadmap for its computational characterization. We will explore the molecular structure, vibrational frequencies, electronic properties, and non-linear optical (NLO) characteristics using Density Functional Theory (DFT). The methodologies detailed herein are grounded in established computational chemistry protocols and validated by studies on analogous benzonitrile derivatives. This guide is intended to provide researchers with the foundational knowledge and practical steps to conduct a thorough in silico analysis of this compound, enabling a deeper understanding of its physicochemical properties and paving the way for its potential applications in materials science and drug discovery.

Introduction: The Rationale for a Theoretical Deep Dive

This compound presents a fascinating case for theoretical investigation. The strategic placement of an electron-donating group (methylamino) and an electron-withdrawing group (nitrile) at the ortho position of a benzene ring suggests the potential for interesting intramolecular charge transfer (ICT) characteristics.[1] Such features are often associated with enhanced non-linear optical (NLO) properties and can significantly influence the molecule's reactivity and spectroscopic signatures.[1]

While experimental synthesis and basic characterization are crucial first steps, a robust theoretical study provides unparalleled insights into the molecular-level properties that govern its macroscopic behavior. Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to predict and understand molecular geometry, vibrational modes, electronic structure, and various molecular properties with a high degree of accuracy.[2][3]

This guide, therefore, proposes a systematic theoretical study of this compound. By following the protocols outlined, researchers can generate a comprehensive dataset that will not only elucidate the fundamental properties of this molecule but also provide a predictive framework for its behavior in various chemical environments.

Proposed Computational Methodology: A Self-Validating System

The cornerstone of any reliable theoretical study is a well-chosen computational methodology. For a molecule like this compound, a combination of Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties is recommended.[1]

The Choice of Functional and Basis Set

The selection of the functional and basis set is a critical decision that balances computational cost with accuracy.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good description of both structural and electronic properties.[2][3]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[3] The inclusion of diffuse functions (++) is important for accurately describing the behavior of electrons far from the nucleus, which is crucial for systems with potential charge transfer characteristics. The polarization functions (d,p) allow for more flexibility in the description of bonding environments.

Step-by-Step Computational Protocol

The following workflow provides a detailed procedure for the proposed theoretical investigation.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Perform a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.

    • The optimization should be carried out until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Calculation:

    • Following the geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies will confirm that the optimized structure is a true minimum.

    • The calculated vibrational frequencies can be used for the assignment of experimental IR and Raman spectra. A scaling factor may be applied to the calculated frequencies to better match experimental values.[2]

  • Electronic Property Calculations:

    • From the optimized geometry, perform single-point energy calculations to obtain various electronic properties, including:

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

      • Molecular Electrostatic Potential (MEP) map.

      • Natural Bond Orbital (NBO) analysis.

  • TD-DFT Calculation for UV-Vis Spectrum:

    • To simulate the electronic absorption spectrum, perform a TD-DFT calculation at the B3LYP/6-311++G(d,p) level of theory on the optimized ground-state geometry.

    • This will provide the excitation energies and oscillator strengths for the electronic transitions.

  • Non-Linear Optical (NLO) Property Calculation:

    • Calculate the static first hyperpolarizability (β₀) to evaluate the NLO response of the molecule. This can be computed at the same level of theory.

Expected Theoretical Insights and Data Presentation

This section outlines the key theoretical insights that can be gained from the proposed study and provides templates for presenting the generated data.

Molecular Geometry: The Foundation of Understanding

The optimized molecular geometry provides fundamental information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents on the benzene ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C2ValueC1-C2-C3Value
C2-N1ValueC2-C1-C6Value
C1-C7ValueC1-C7-N2Value
N1-C8ValueC2-N1-C8Value
C-H (avg)ValueH-C-C (avg)Value

Note: The values in this table are placeholders and would be populated with the results from the DFT optimization.

Vibrational Analysis: Deciphering the Molecular Dance

The calculated vibrational frequencies and their corresponding assignments provide a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra. This analysis is essential for confirming the molecular structure and understanding the vibrational modes associated with specific functional groups.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν(C≡N)ValueValueNitrile stretch
ν(N-H)ValueValueN-H stretch
ν(C-N)ValueValueC-N stretch
δ(C-H)ValueValueC-H in-plane bend
γ(C-H)ValueValueC-H out-of-plane bend

Note: The values in this table are illustrative and would be determined from the frequency calculation. The scaled frequencies are obtained by applying an appropriate scaling factor.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule.

Table 3: Predicted Electronic Properties of this compound

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

Note: These values are placeholders to be filled by the computational results.

The visualization of the HOMO and LUMO orbitals will reveal the distribution of electron density and indicate the sites for electrophilic and nucleophilic attack.

HOMO_LUMO cluster_homo HOMO cluster_lumo LUMO HOMO Highest Occupied Molecular Orbital LUMO Lowest Unoccupied Molecular Orbital HOMO->LUMO Excitation (ΔE = HOMO-LUMO Gap)

Caption: Conceptual diagram of HOMO to LUMO electronic excitation.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The red regions indicate areas of high electron density (nucleophilic sites), while the blue regions represent areas of low electron density (electrophilic sites).

MEP_Concept Molecule Molecular Structure Red Red Region (Electron Rich) Nucleophilic Attack Molecule->Red Predicted Site For Blue Blue Region (Electron Deficient) Electrophilic Attack Molecule->Blue Predicted Site For Green Green Region (Neutral) Molecule->Green

Caption: Conceptual representation of a Molecular Electrostatic Potential map.

Non-Linear Optical (NLO) Properties: Exploring Material Applications

Molecules with significant intramolecular charge transfer characteristics often exhibit large first hyperpolarizability (β₀) values, making them promising candidates for NLO materials. The calculation of β₀ will provide a quantitative measure of the NLO response of this compound.

Table 4: Predicted First Hyperpolarizability of this compound

ComponentValue (a.u.)
β_xValue
β_yValue
β_zValue
β₀ (Total) Value

Note: The values are placeholders to be populated from the NLO calculation.

Experimental Workflow Visualization

To ensure clarity and reproducibility, the proposed computational workflow is visualized below.

Computational_Workflow Start 1. Molecule Building Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Frequency Calculation (Vibrational Analysis) Opt->Freq SP 4. Single Point Calculation (Electronic Properties) Opt->SP End Comprehensive Theoretical Characterization Freq->End TDDFT 5. TD-DFT Calculation (UV-Vis Spectrum) SP->TDDFT NLO 6. NLO Calculation (Hyperpolarizability) SP->NLO TDDFT->End NLO->End

Caption: Proposed computational workflow for the theoretical study.

Conclusion and Future Directions

This guide has laid out a comprehensive and robust framework for the theoretical investigation of this compound. By employing the proposed DFT and TD-DFT methodologies, researchers can obtain a wealth of information regarding its structural, vibrational, electronic, and non-linear optical properties. The generated data will not only provide a fundamental understanding of this intriguing molecule but also serve as a valuable resource for guiding future experimental work, including its synthesis, characterization, and exploration of potential applications in materials science and medicinal chemistry. The insights gained from this proposed study will undoubtedly contribute to the broader understanding of substituted benzonitriles and their potential as functional molecules.

References

  • PubChem. This compound.
  • ResearchGate. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.
  • PubChem. 2-[(2,3-Dimethoxyphenyl)methylamino]benzonitrile.
  • DergiPark. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA.
  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • ResearchGate. A Combined Theoretical Investigation and X-Ray Study of 2-(4-Dimethylamino)benzylideneamino)-3-aminomaleonitrile.
  • ScienceDirect. Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones.
  • Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
  • PubChem. 3-[(2-Aminoquinolin-7-Yl)methoxy]-5-[(Methylamino)methyl]benzonitrile.
  • International Journal of Scientific & Technology Research. Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations.
  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • ResearchGate. HOMO ͑ a ͒ and LUMO ͑ b ͒ of DMABN at the optimized CT state structure. LC-TDBOP was used in the geometry optimization.
  • Frontiers. Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case.
  • MDPI. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.
  • NIST. Benzonitrile, 2-methyl-.
  • ResearchGate. Vibrational analysis and conformational study of 3-methylamino2-acetyl propenenitrile and 3-methylamino-2-methylsulfonyl propenenitrile.
  • IRJEdT. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • NIH. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones.
  • PubMed Central. Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration.

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(Methylamino)benzonitrile from Anthranilonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

2-(Methylamino)benzonitrile (CAS No: 17583-40-3) is a valuable secondary amine-substituted benzonitrile that serves as a pivotal building block in organic synthesis.[1][2] Its bifunctional nature, featuring both a nucleophilic secondary amine and an electrophilic nitrile group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly quinazolines and benzodiazepines, which are core structures in many pharmacologically active molecules.[3][4] Its utility extends to the development of kinase inhibitors and other targeted therapeutics.[5]

This document provides a detailed, field-proven protocol for the N-methylation of anthranilonitrile (2-aminobenzonitrile). The guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a sound understanding of the reaction dynamics.

Reaction Principle: Nucleophilic Substitution

The conversion of anthranilonitrile to this compound is a classic example of N-alkylation, specifically a nucleophilic bimolecular substitution (SN2) reaction.

Mechanism Overview:

  • Deprotonation (Activation): The primary aromatic amine of anthranilonitrile is a moderate nucleophile. To enhance its reactivity, a mild base (e.g., potassium carbonate, K₂CO₃) is used to deprotonate the amine, generating a more potent nucleophilic anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic methyl group of the methylating agent (in this protocol, dimethyl sulfate).

  • Displacement: This attack occurs in a single, concerted step where the nitrogen-methyl bond forms concurrently with the cleavage of the methyl-leaving group bond, resulting in the formation of the secondary amine product.[6]

The choice of dimethyl sulfate as the methylating agent is based on its high reactivity and cost-effectiveness. However, its use mandates stringent safety protocols due to its high toxicity and carcinogenicity.

Mandatory Safety Protocols and Hazard Management

WARNING: This procedure involves highly hazardous materials and must be performed exclusively by trained personnel within a certified chemical fume hood.

  • Anthranilonitrile (CAS: 1885-29-6): Toxic if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[8][9]

  • Dimethyl Sulfate (DMS) (CAS: 77-78-1): EXTREMELY TOXIC, CARCINOGENIC, and MUTAGENIC. It is a potent alkylating agent that can cause severe, delayed chemical burns to the skin, eyes, and respiratory tract. All manipulations must be conducted in a fume hood with the sash at the lowest practical height.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered gloves (nitrile or neoprene).

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

    • Apparel: A flame-resistant lab coat and closed-toe shoes are required.[9]

  • Waste & Spill Management:

    • Quenching: All equipment contaminated with DMS must be decontaminated by rinsing with a 10% aqueous ammonia solution.

    • Waste Disposal: All liquid and solid waste must be collected in a designated, labeled hazardous waste container for disposal according to institutional guidelines.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberRecommended PuritySupplier Example
Anthranilonitrile1885-29-6>98%Sigma-Aldrich
Dimethyl Sulfate77-78-1>99%Sigma-Aldrich
Potassium Carbonate (anhydrous)584-08-7>99%, fine powderFisher Scientific
Acetone67-64-1Anhydrous, >99.5%VWR
Ethyl Acetate141-78-6ACS GradeFisher Scientific
Hexane110-54-3ACS GradeVWR
Silica Gel7631-86-960 Å, 230-400 meshMilliporeSigma
Anhydrous Sodium Sulfate7757-82-6GranularVWR
  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, nitrogen/argon inlet, standard glassware, rotary evaporator, and column chromatography setup.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

    • Ensure the entire apparatus is flame-dried or oven-dried and assembled under an inert atmosphere to prevent moisture contamination.

  • Reagent Loading:

    • To the flask, add anthranilonitrile (5.90 g, 50 mmol, 1.0 eq) and anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 eq).

    • Add 100 mL of anhydrous acetone via cannula or syringe.

    • Begin vigorous stirring to create a fine suspension.

  • Methylation Reaction:

    • Charge the dropping funnel with dimethyl sulfate (5.2 mL, 6.94 g, 55 mmol, 1.1 eq).

    • Add the dimethyl sulfate dropwise to the stirring suspension over 30 minutes. An initial exotherm may be observed; maintain control by adjusting the addition rate.

    • After the addition is complete, heat the mixture to a gentle reflux (approx. 56°C) and maintain for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) on silica gel plates.

    • Eluent: 20% Ethyl Acetate in Hexane.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the starting material spot (anthranilonitrile) is no longer visible.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature.

    • CAUTION: In the fume hood, slowly and carefully pour the reaction mixture into a beaker containing 100 mL of a 10% aqueous ammonia solution to quench any unreacted dimethyl sulfate. Stir for 1 hour.

    • Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Add 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • Eluent Gradient: Start with 5% ethyl acetate in hexane, gradually increasing to 15% ethyl acetate in hexane.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent in vacuo to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product setup 1. Assemble & Dry Glassware reagents 2. Load Anthranilonitrile, K₂CO₃, Acetone setup->reagents addition 3. Add Dimethyl Sulfate (Dropwise) reagents->addition reflux 4. Reflux for 4-6h addition->reflux monitor 5. Monitor by TLC reflux->monitor quench 6. Quench with NH₃(aq) monitor->quench Reaction Complete extract 7. Aqueous Extraction quench->extract purify 8. Column Chromatography extract->purify isolate 9. Isolate & Dry Product purify->isolate analyze 10. Characterize (NMR, MS, IR) isolate->analyze

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Yellow to beige crystalline solid.[7]

  • Molecular Formula: C₈H₈N₂

  • Molecular Weight: 132.16 g/mol

  • Melting Point: 70 °C[2]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.4 (m, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~5.0 (br s, 1H, N-H), ~2.9 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~151.0, ~134.0, ~133.0, ~118.0, ~117.0, ~112.0, ~100.0, ~30.0.

  • Mass Spectrometry (ESI-MS): m/z 133.1 [M+H]⁺.[10]

  • IR (KBr, cm⁻¹): ~3400 (N-H stretch), ~2220 (C≡N stretch), ~1600, 1580 (C=C aromatic stretch).

Data Summary and Troubleshooting

ParameterValue
Starting Material Anthranilonitrile
Methylating Agent Dimethyl Sulfate
Base Potassium Carbonate
Solvent Anhydrous Acetone
Reaction Temperature 56°C (Reflux)
Reaction Time 4-6 hours
Typical Yield 75-85%
Purity (Post-Chromatography) >98%

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Inactive base (hygroscopic); Wet solvent.Extend reflux time; Use freshly opened or dried K₂CO₃; Ensure all reagents and glassware are anhydrous.
Low Yield Product loss during aqueous work-up; Inefficient extraction or purification.Ensure pH of the aqueous layer is neutral or slightly basic before extraction; Use generous amounts of solvent for extraction and column elution.
Presence of Di-methylated Product Excess methylating agent; Overly strong base or reaction conditions.Use stoichiometric amounts of dimethyl sulfate (1.05-1.1 eq); Avoid stronger bases like NaH for this transformation.

References

  • ResearchGate. (2025). Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Anthranilonitrile, 98%.
  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • PubMed. (1983). N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures.
  • ACS Publications. (2019). Atom-Economical and Tandem Conversion of Nitriles to N-Methylated Amides Using Methanol and Water. ACS Catalysis.
  • Alchem.Pharmtech. (n.d.). CAS 17583-40-3 | this compound.
  • Google Patents. (n.d.). CN105646405A - Substituted anthranilonitrile compound and preparation method thereof and preparation method of Lapatinib.
  • Mol-Instincts. (n.d.). 1885-29-6 2-Aminobenzonitrile C7H6N2, Formula,NMR,Boiling Point,Density,Flash Point.
  • Google Patents. (n.d.). US3739009A - Production of aromatic o-aminonitriles.
  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • National Institutes of Health (NIH). (n.d.). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks.
  • Chemistry LibreTexts. (2014). 9.14: Biological Methylating Reagents.

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Application Notes & Protocols for the Preparation of 2-(Methylamino)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(methylamino)benzonitrile scaffold is a privileged structural motif integral to the synthesis of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Its derivatives are key intermediates in the development of pharmaceuticals, including enzyme inhibitors and other bioactive molecules.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound and its derivatives. It is designed for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and detailed, actionable protocols. The methodologies covered include the direct N-methylation of 2-aminobenzonitrile and transition metal-catalyzed cyanation reactions, supported by mechanistic diagrams, data tables, and step-by-step experimental procedures.

Introduction: The Significance of the this compound Core

This compound and its analogues serve as versatile building blocks in synthetic organic chemistry. The strategic placement of a nucleophilic secondary amine and an electrophilic nitrile group on an aromatic ring allows for a diverse range of subsequent chemical transformations. This unique functionality makes it a valuable precursor for constructing complex heterocyclic systems such as quinazolines, benzodiazepines, and other fused ring structures that are prevalent in many biologically active compounds.[3][4]

For instance, derivatives of this scaffold have been investigated for their potent inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[1] The ability to readily modify both the amine and the aromatic ring allows for fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing drug-receptor interactions and overall pharmacological profiles. This application note details robust and reproducible methods for accessing this important chemical scaffold.

Key Synthetic Strategies

The synthesis of this compound derivatives can be broadly approached via two primary retrosynthetic disconnections: formation of the N-C(methyl) bond on a pre-existing aminobenzonitrile ring, or installation of the cyano group onto an N-methylated aniline precursor.

Strategy A: N-Methylation of 2-Aminobenzonitrile

Direct methylation of the primary amine in 2-aminobenzonitrile (anthranilonitrile) is the most straightforward route. The choice of methylating agent, base, and solvent system is critical to ensure high yields and, importantly, mono-selectivity, avoiding the formation of the undesired tertiary amine byproduct.

Causality Behind Experimental Choices:

  • Methylating Agent: While traditional reagents like methyl iodide or dimethyl sulfate are effective, they are also highly toxic. Modern protocols often favor safer, easier-to-handle alternatives. Quaternary ammonium salts, such as phenyltrimethylammonium iodide (PhMe₃NI), have emerged as excellent solid methylating agents that provide high monoselectivity.[5] Dialkyl carbonates also serve as greener methylating agents, particularly in zeolite-catalyzed reactions.[6]

  • Base: A non-nucleophilic inorganic base is required to deprotonate the primary amine, enhancing its nucleophilicity. Cesium carbonate (Cs₂CO₃) is often superior for N-alkylation reactions due to the high solubility of its salts in organic solvents and the "cesium effect," which promotes faster reaction rates.[5] Potassium carbonate (K₂CO₃) is a more cost-effective, albeit sometimes slower, alternative.

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Toluene are typically used to dissolve the reagents and facilitate the reaction while not interfering with the nucleophilic attack.

Workflow for N-Methylation of 2-Aminobenzonitrile

cluster_reagents Reagents & Setup cluster_process Reaction & Workup reagent1 2-Aminobenzonitrile reaction Heat under Inert Atmosphere (e.g., Argon) 110-120 °C, 12-24h reagent1->reaction reagent2 Methylating Agent (e.g., PhMe3NI) reagent2->reaction reagent3 Base (e.g., Cs2CO3) reagent3->reaction solvent Anhydrous Toluene solvent->reaction workup Aqueous Workup (Water + EtOAc Extraction) reaction->workup Cool to RT purification Column Chromatography (Silica Gel) workup->purification Dry & Concentrate product This compound purification->product

Caption: General workflow for the synthesis of this compound via N-methylation.

Strategy B: Transition Metal-Catalyzed Cyanation

An alternative approach involves introducing the nitrile functionality onto an N-methylated aniline derivative, such as N-methyl-2-haloaniline or a related precursor. Nickel-catalyzed cyanation reactions have become a powerful method for this transformation, offering mild conditions and broad functional group tolerance compared to classical methods like the Sandmeyer reaction.[7]

Causality Behind Experimental Choices:

  • Catalyst System: A nickel(II) precatalyst (e.g., NiCl₂) combined with a suitable ligand is commonly employed. The ligand (e.g., XantPhos) is crucial for stabilizing the nickel center, promoting oxidative addition, and facilitating reductive elimination to yield the desired product.

  • Cyano Source: Zinc cyanide (Zn(CN)₂) is a widely used and relatively safe source of cyanide that is less toxic than alkali metal cyanides.[7] Other modern, non-metallic sources include 4-cyanopyridine N-oxide.[7]

  • Reductant: A reductant is often necessary to generate the active Ni(0) catalytic species from the Ni(II) precatalyst. Polymethylhydrosiloxane (PMHS) is an environmentally benign and effective choice.[7]

Catalytic Cycle for Nickel-Catalyzed Cyanation

G Ni0 Ni(0)L OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Aryl-Ni(II)-X(L) OxAdd->NiII_Aryl Transmetal Transmetalation (with Zn(CN)2) NiII_Aryl->Transmetal NiII_Cyano Aryl-Ni(II)-CN(L) Transmetal->NiII_Cyano RedElim Reductive Elimination NiII_Cyano->RedElim RedElim->Ni0 ArCN Ar-CN RedElim->ArCN ArX Ar-X ArX->OxAdd start 2-(Methylamino)- benzonitrile Derivative step1 Reaction with 2-Chloroacetyl chloride start->step1 intermediate N-(2-cyano-phenyl)-2-chloro- N-methyl-acetamide step1->intermediate step2 Cyclization with Amine (R-NH2) intermediate->step2 final Bioactive Quinazolinone (e.g., DPP-4 Inhibitor) step2->final

Caption: Conceptual pathway from a this compound derivative to a quinazolinone core.

Analytical Characterization

Confirmation of product identity and purity is achieved through standard spectroscopic methods. The following table summarizes the expected analytical data for the parent compound, this compound.

Analysis Type Technique Expected Data / Observation
Structure ¹H NMRSignals corresponding to aromatic protons, an N-H singlet (exchangeable with D₂O), and an N-methyl singlet (~2.9 ppm). [8]
¹³C NMRResonances for aromatic carbons, the nitrile carbon (~117 ppm), and the N-methyl carbon.
Molecular Weight Mass Spec (MS)Molecular ion peak [M+H]⁺ corresponding to the calculated mass (C₈H₈N₂ = 132.17 g/mol ). [1]
Purity HPLCSingle major peak with >95% purity under standard chromatographic conditions.
Identity CAS Number17583-40-3 [9]

Detailed Experimental Protocols

Safety Precaution: These protocols involve potentially hazardous materials. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Mono-N-Methylation of 2-Aminobenzonitrile using PhMe₃NI

This protocol is adapted from methodologies employing quaternary ammonium salts for selective N-alkylation. [5]

  • Reagents & Equipment:

    • 2-Aminobenzonitrile (1.0 equiv)

    • Phenyltrimethylammonium iodide (PhMe₃NI) (2.5 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous Toluene

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere setup (Argon or Nitrogen)

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile, phenyltrimethylammonium iodide, and cesium carbonate.

    • Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

    • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2-0.3 M with respect to the 2-aminobenzonitrile.

    • Heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Add deionized water to the flask and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Nickel-Catalyzed Cyanation of 2-Bromo-N-methylaniline

This protocol is a representative example of modern catalytic cyanation methods. [7]

  • Reagents & Equipment:

    • 2-Bromo-N-methylaniline (1.0 equiv)

    • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

    • NiCl₂ (e.g., NiCl₂(DME)) (5 mol%)

    • XantPhos (10 mol%)

    • Polymethylhydrosiloxane (PMHS) (2.0 equiv)

    • Anhydrous solvent (e.g., DMA or NMP)

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of argon, add NiCl₂, XantPhos, and Zn(CN)₂ to a dry Schlenk flask or reaction vial equipped with a stir bar.

    • Add 2-bromo-N-methylaniline followed by the anhydrous solvent.

    • Add the reductant, PMHS, to the mixture.

    • Seal the vessel and heat the reaction to the optimized temperature (typically 80-120 °C).

    • Stir the reaction for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

    • After cooling to room temperature, carefully quench the reaction mixture by adding it to a stirred aqueous solution of sodium bicarbonate. Caution: Quenching may release HCN gas; perform in a well-ventilated fume hood.

    • Extract the mixture multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to afford this compound.

Conclusion

The this compound core is a highly valuable platform for synthetic and medicinal chemistry. The synthetic routes outlined in this guide—direct N-methylation and catalytic cyanation—offer reliable and adaptable methods for accessing these important derivatives. By understanding the chemical principles behind the choice of reagents and conditions, researchers can effectively implement these protocols and further explore the vast chemical space accessible from this versatile scaffold. The provided step-by-step procedures serve as a robust starting point for laboratory synthesis and process development.

References

  • Jain, S. L., et al. (2013). A novel strategy for the synthesis of a ruthenium-carbamato complex and its promising catalytic application in the oxidative cyanation reaction.
  • University of Gothenburg. (n.d.).
  • Murahashi, S., et al. (n.d.). Ruthenium-catalyzed oxidative cyanation of tertiary amines.
  • ChemicalBook. (n.d.). Synthesis of 2-[(DIMETHYLAMINO)METHYL]BENZONITRILE from Dimethylamine and 2-Cyanobenzyl bromide. ChemicalBook.
  • Arrahman, A., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl)
  • Broudic, N., et al. (n.d.). Synthesis of Trifunctional Thiazole-Fused Anthranilonitrile and Anthranilic Acid Derivatives.
  • Besson, T., et al. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (2025). Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives.
  • ResearchGate. (n.d.).
  • Paul, B., & Maji, M. (2019). Atom-Economical and Tandem Conversion of Nitriles to N-Methylated Amides Using Methanol and Water.
  • National Institutes of Health. (n.d.).
  • Templ, J., et al. (2022).
  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis.
  • ChemicalBook. (n.d.). 2-(DIMETHYLAMINO)BENZONITRILE(20925-24-0) 1H NMR spectrum. ChemicalBook.
  • PubChem. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.
  • Alchem Pharmtech. (n.d.). CAS 17583-40-3 | this compound. Alchem Pharmtech.
  • ChemicalBook. (n.d.). 2-[(methylamino)methyl]benzonitrile. ChemicalBook.
  • National Institutes of Health. (n.d.).
  • Selva, M., et al. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS.
  • Semantic Scholar. (n.d.).
  • Al-Jbouri, S. S. J. (2025). SYNTHESIZING PD (II), RU (II)
  • Google Patents. (2015). Method for preparing benzonitrile compound.
  • Google Patents. (n.d.). Method of 2-aminobenzonitrile synthesis.
  • Google Patents. (n.d.). Production method of benzonitrile.
  • Quick Company. (2016). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).

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Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of N-substituted quinazolinones, utilizing 2-(methylamino)benzonitrile as a key starting material. Quinazolinones are a privileged scaffold in medicinal chemistry and drug development, and their efficient synthesis is of paramount importance. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally benign alternative to conventional heating methods.[1][2][3][4][5] This document elucidates the underlying principles of microwave heating, details the mechanistic pathways for quinazolinone formation, and provides step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be robust and reproducible, facilitating the rapid generation of quinazolinone libraries for biological screening and lead optimization.

Introduction: The Significance of Quinazolinones and the Advent of Microwave Chemistry

Quinazolinones and their derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their diverse pharmacological properties, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities, have established them as a cornerstone in drug discovery programs.[2][6]

Traditionally, the synthesis of quinazolinones has often involved multi-step procedures requiring prolonged reaction times, high temperatures, and often harsh reagents, leading to significant energy consumption and waste generation. The emergence of microwave-assisted organic synthesis has revolutionized this field by offering a green and efficient energy source for chemical transformations.[3][4][5]

Advantages of Microwave Irradiation in Organic Synthesis

Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This circumvents the limitations of conventional heating, which relies on thermal conduction and often results in uneven temperature distribution and the formation of byproducts. The primary advantages of MAOS include:

  • Dramatically Reduced Reaction Times: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in minutes.[7]

  • Increased Product Yields and Purity: The rapid and uniform heating minimizes the potential for side reactions and thermal degradation of products, leading to cleaner reaction profiles and higher isolated yields.[1]

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible experimental outcomes.

  • Energy Efficiency and Green Chemistry: By focusing energy directly on the reactants, microwave synthesis is more energy-efficient and aligns with the principles of green chemistry by reducing solvent usage and waste.[3][5]

This application note will focus on harnessing these advantages for the synthesis of N-methylated quinazolinones from this compound, a readily available and versatile starting material.

Mechanistic Insights: The Cyclization of this compound

The synthesis of 1-methyl-quinazolin-4(3H)-ones from this compound typically proceeds through a two-step sequence: N-acylation followed by an intramolecular cyclization. The nitrile group plays a crucial role as an electrophilic center for the cyclization step.

Step 1: N-Acylation

The secondary amine of this compound is first acylated using a suitable acylating agent, such as a carboxylic acid, acyl chloride, or anhydride. This reaction is often facilitated by microwave irradiation, which can accelerate the rate of acylation.

Step 2: Intramolecular Cyclization

The key ring-forming step is the intramolecular cyclization of the N-acyl intermediate. Under acidic or basic conditions, the nitrile group is activated, making it susceptible to nucleophilic attack by the amide oxygen or nitrogen. The high temperatures rapidly achieved with microwave heating are particularly effective in promoting this cyclization.

G cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Intramolecular Cyclization A This compound C N-Acyl Intermediate A->C Microwave Irradiation B Acylating Agent (e.g., R-COOH) B->C D N-Acyl Intermediate E Activated Nitrile D->E Acid/Base Catalyst Microwave Heating F 1-Methyl-quinazolin-4(3H)-one E->F Intramolecular Nucleophilic Attack

Experimental Protocols: Microwave-Assisted Synthesis of 1-Methyl-quinazolin-4(3H)-ones

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-methyl-quinazolin-4(3H)-ones from this compound using a dedicated microwave synthesizer.

Safety Precautions
  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactions should only be performed in vessels specifically designed for this purpose to withstand high pressures and temperatures.

  • Consult the safety data sheets (SDS) for all reagents before use.

Protocol 1: One-Pot Synthesis using Formic Acid

This protocol describes a straightforward one-pot synthesis of the parent 1-methyl-quinazolin-4(3H)-one.

Materials:

  • This compound

  • Formic acid (≥95%)

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 132 mg).

  • Add formic acid (5.0 mL).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood and pour the reaction mixture into a beaker containing ice-water (20 mL).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1-methyl-quinazolin-4(3H)-one.

Expected Yield: 80-90%

Protocol 2: Two-Step Synthesis of 2-Substituted-1-methyl-quinazolin-4(3H)-ones

This protocol is suitable for introducing various substituents at the 2-position of the quinazolinone core.

Step A: N-Acylation

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., benzoyl chloride) or anhydride (e.g., acetic anhydride)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) as solvent

  • Microwave synthesis vials

Procedure:

  • In a microwave synthesis vial, dissolve this compound (1.0 mmol) in DCM (5 mL).

  • Add pyridine (1.2 mmol).

  • Add the acyl chloride or anhydride (1.1 mmol) dropwise with stirring.

  • Seal the vial and irradiate in the microwave synthesizer at 80 °C for 5-10 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with 1M HCl (2 x 10 mL) and then with saturated sodium bicarbonate solution (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude N-acyl intermediate, which can be used in the next step without further purification.

Step B: Microwave-Assisted Cyclization

Materials:

  • Crude N-acyl intermediate from Step A

  • Aqueous sodium hydroxide solution (e.g., 2M NaOH)

  • Ethanol

  • Microwave synthesis vials

Procedure:

  • Dissolve the crude N-acyl intermediate in a mixture of ethanol (5 mL) and 2M aqueous sodium hydroxide (2 mL) in a microwave synthesis vial.

  • Seal the vial and irradiate in the microwave synthesizer at 120 °C for 15-20 minutes.

  • Monitor the cyclization by TLC.

  • After cooling, neutralize the reaction mixture with 1M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the microwave-assisted synthesis of 1-methyl-quinazolin-4(3H)-ones, highlighting the efficiency of this method.

EntryCarbon SourceCatalyst/BaseSolventTemperature (°C)Time (min)Yield (%)
1Formic Acid-Formic Acid1502085
2Acetic AnhydrideNaOH (aq)Ethanol1201578
3Benzoyl ChloridePyridine/NaOHDCM/Ethanol80/12010 + 2075

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of 1-methyl-quinazolin-4(3H)-ones.

G A 1. Reagent Preparation (this compound, Carbon Source, Solvent/Catalyst) B 2. Microwave Irradiation (Set Temperature, Time, Power) A->B C 3. Reaction Work-up (Quenching, Neutralization) B->C D 4. Extraction (with Organic Solvent) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient construction of 1-methyl-quinazolin-4(3H)-ones from this compound. The protocols detailed in this application note offer a significant improvement over classical synthetic methods, providing higher yields in drastically reduced reaction times. These methodologies are highly amenable to the generation of compound libraries for drug discovery and medicinal chemistry programs, enabling researchers to accelerate the development of novel therapeutic agents based on the quinazolinone scaffold.

References

  • Microwave assisted organic synthesis is an environment friendly approach to synthesis as it is simple, innovative, gives high yield at low cost, and reduces the use of solvents. (Source: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview)
  • Quinazolinone is a privileged moiety that is found in many natural products and synthetic compounds. Most of them exhibit bioactivity properties such as antifungal, antimicrobial, antihyperglycemic, antiinflammation, anticancer, anticonvulsant as well as acetylcholinesterase (AchE) inhibition. (Source: Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC - NIH)
  • Microwave Assisted Synthesis has emerged as an important and powerful tool of Green chemistry... Many chemical transformations can be carried out by the use of microwave irradiation which is an unconventional source of energy. (Source: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview)
  • Quinazolin-4-(3H)-ones and their derivatives are the important class of heterocycles that are of considerable interest due to their diverse range of biological properties. (Source: Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds - Journal of Chemical and Pharmaceutical Research)
  • Microwave reactions were completed within 2-4 minutes affording 82-94% of the products, whereas the conventional reactions took 5-7 hours for the completion yielding 56-68% of the products.
  • The Niementowski quinazoline synthesis involves the reaction of anthranilic acids with amides to construct 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones). (Source: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers)
  • The reaction of anthranillic acid, amides, diketones (Cyclisation) have been performed over organic clays as the catalyst, under solvent-less conditions using microwave irradiation as the energy source, obtaining the corresponding quinozoline derivatives. (Source: Synthesis of Quinozoline-4-(3H)
  • A series of nine new 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives was furnished starting from the 2-propyl-4(3H)-quinazo-line-4-one (2). The reinvestigation of the key starting quinazolinone 2 was performed under microwave irradiation (MW) and solvent-free conditions. (Source: Synthesis of bioactive quinazolin-4(3H)
  • An efficient methodology for the preparation of a series of 2,3-disubstituted-quinazolin-4(3H)-ones is described via a three step reaction from anthranilic acid.
  • A novel series of several 2, 3 DISUBSTITUTED-QUINAZOLIN-4-ONE has been synthesized by the interaction of benzoxazinone with various amines yields quinazolin-4-one derivatives.
  • The reaction of methyl ketones 1a-g with dimethylformamide dimethylacetal (DMFDMA) afforded the enaminones 2a-g, which were coupled with diazotized aromatic amines 3a,b to give the corresponding aryl hydrazones 6a-h.
  • Anthranilamide (1) was reacted with acetic anhydride in a microwave at a power level of 30% for 10 minutes, followed by the addition of ammonium acetate, and heated in the microwave at a power level of 30% for another 10 minutes to provide 2-methyl-3,4-dihydroquinazolin-4-one (2). (Source: Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed Central)
  • Antimony (III) trichloride (SbCl 3 ) is an effective catalyst (1 mol%) for the condensation of anthranilic amide with various aldehydes or ketones to quinazolin-4(3 H )-one derivatives in good to excellent yields under microwave irradiation. (Source: Microwave-assisted synthesis of quinazolin-4(3H)
  • Microwave-assisted synthesis of quinazoline and quinazolinones. (Source: Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers)
  • Microwave-assisted organic reactions revolutionized the chemical synthesis; as a matter of fact, microwave chemistry led to a low environmental impact of the used solvents, and, over the years this overture has become the method of choice in synthetic chemistry. (Source: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC)
  • Microwave assisted Organic Synthesis has gained popularity during last. 2-3 decades as a powerful tool for rapid and efficient synthesis of a variety of compounds because of selective absorption of microwave energy by polar molecules. (Source: Microwave assisted organic synthesis (MAOS)
  • In this review we explain all the detailed information about Microwave assisted synthesis. (Source: Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry)
  • Green chemistry utilizes renewable materials it eliminates waste greatly and also avoiding the use of hazardous and toxic materials and solvent in the preparation of the chemical product. (Source: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD)
  • The reaction of methyl ketones with dimethylformamide dimethylacetal (DMFDMA) afforded the enaminones, which were coupled with diazotized aromatic amines to give the corresponding aryl hydrazones.
  • Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates.
  • A series of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles was synthesized by microwave assisted Knoevenagel condensation under solvent-free conditions from the corresponding 2-(benzo[d]thiazol-2-yl)acetonitrile and aromatic aldehydes with electrondonating/electron-withdrawing groups. (Source: Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles - SciELO)
  • The microwave-assisted condensation of two potential antibacterial pharmacophores, namely sulfonamide and oxazolidinone, involves the use of irradiation to accelerate the condensation reaction between these two compounds. (Source: Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone) - MDPI)
  • A proficient and environmentally friendly approach for the synthesis of substituted (E)‐2‐(benzo[d]thiazol‐2‐yl)‐3‐acrylonitrile (3a–3r) is described. (Source: Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)
  • The reaction of anthranilic acid, orthoesters and amines in presence of metal catalyst under solvent free conditions.
  • This paper aims to review recent developments in the synthesis of quinazolines and quinazolinone derivatives under conditions that include the application of microwave heating in the ring forming step. (Source: Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed)
  • A general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors from the corresponding substituted benzamide and succinic anhydride is described, using pinane as a sustainable solvent that favors the cyclization step. (Source: Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - NIH)
  • The novel solution-phase synthesis of an array of biologically relevant pyrazoloquinazolinones in a simple microwave driven one pot procedure is revelaed. (Source: One-pot microwave assisted preparation of pyrazoloquinazolinone libraries - PubMed)
  • A facile and green one-pot synthesis of AChE quinazolinone inhibitors was developed using microwave irradiation under solvent free conditions. (Source: Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC - NIH)
  • Efficient and fast condensation of anthranilic amide or anthranilic acid with various acylamides have been carried out using a catalytic amount of Antimony(III) chloride (SbCl3) under microwave irradiation to afford a series of 2-substituted quinazolin-4(3H)-ones in good to excellent yield (65 - 95%) without solvent. (Source: Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition)
  • Microwave irradiation (MWI), as a unique, effective, sustainable, more economic, and greener source of energy compared to conventional heating, is applied in different organic transformations to result in the rapid formation of desired compounds due to thermal/kinetic effects. (Source: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers)
  • This book contains information obtained from authentic and highly regarded sources. (Source: Microwave Assisted Organic Synthesis)
  • A heterocyclic hybrid quinazolinone having the chemical formula C8H6N2O. It is composed of rings that have been fused together i.e benzene and pyrimidine. (Source: recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review - Universal Journal of Pharmaceutical Research)
  • In the synthetic research conducted by Kidwai et al., the target compounds quinazoline derivatives 28 were obtained by heating an equimolar amount of aldehyde 25, 5,5-dimethyl-1,3-cyclohexanedione (dimedone) 26 and urea/thiourea 27 under microwave irradiation in the absence of solvent and catalyst (Scheme 7). (Source: Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central)
  • A series of nine new 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives was furnished starting from the 2-propyl-4(3H)-quinazo-line-4-one (2). (Source: (PDF) Synthesis of bioactive quinazolin-4(3H)

Sources

Application Notes & Protocols: Leveraging 2-(Methylamino)benzonitrile for the Strategic Synthesis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the synthesis of quinazolinone derivatives from 2-(methylamino)benzonitrile.

Preamble: The Quinazolinone Scaffold and the Strategic Role of this compound

The quinazolinone core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of compounds with a wide spectrum of pharmacological activities.[1][2][3] These include potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] Several approved drugs, such as the anticancer agents Gefitinib and Erlotinib, feature this heterocyclic system, underscoring its therapeutic significance.[1]

The efficient construction of this scaffold is a central focus of synthetic chemistry. Among various precursors, 2-aminobenzonitriles are particularly valuable starting materials.[3][6] This guide focuses specifically on this compound, a readily available secondary amine that offers a direct route to N-methylated quinazolinones, a substitution pattern of significant interest in modulating pharmacokinetic and pharmacodynamic properties.

This document provides a detailed exploration of two distinct and robust synthetic strategies, moving from a classical two-step approach to a modern, atom-economical catalytic tandem reaction. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to adapt and troubleshoot these methodologies.

Core Synthetic Strategy: Annulation of the Pyrimidinone Ring

The fundamental approach involves the annulation of a pyrimidinone ring onto the this compound framework. The existing benzene ring and the methylamino group provide three of the four necessary atoms for the new heterocyclic ring. The synthetic challenge lies in introducing the remaining carbon and nitrogen (or oxygen, in the case of a carbonyl) atoms and inducing cyclization. The nitrile group serves as a key electrophilic center for the final intramolecular ring-closing step.

G cluster_start Starting Material cluster_partner Reaction Partner cluster_product Product A This compound B Provides C=O and R² group (e.g., Acid Chloride, Alcohol) A->B Annulation Reaction (e.g., Acylation, Catalysis) C Substituted Quinazolinone B->C Cyclization

Caption: General workflow for quinazolinone synthesis.

Protocol I: Classical Synthesis via Acylation and Cyclization

This method represents a robust, two-step approach ideal for small-scale and library synthesis where diverse acyl functionalities are desired. The strategy hinges on the initial formation of an N-acyl-2-(methylamino)benzonitrile intermediate, which is then induced to cyclize.

Causality: The high reactivity of an acid chloride ensures efficient acylation of the secondary methylamino group. The subsequent cyclization is typically promoted by a base, which deprotonates the amide nitrogen, enhancing its nucleophilicity for the attack on the nitrile carbon.

Mechanism Overview

G start This compound + R-COCl intermediate N-Acyl Intermediate start->intermediate Step 1: Acylation (Base, e.g., Pyridine) cyclized Cyclized Intermediate (Iminoisoindolone) intermediate->cyclized Step 2: Base-Mediated Intramolecular Cyclization product Quinazolinone (via Tautomerization) cyclized->product Tautomerization

Caption: Mechanism for the classical two-step synthesis.

Detailed Step-by-Step Protocol

Objective: To synthesize 2-benzyl-1-methyl-1,4-dihydroquinazolin-4-one.

Materials:

  • This compound

  • Phenylacetyl chloride

  • Anhydrous Pyridine

  • Anhydrous Toluene

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate, Hexanes (for chromatography)

  • Standard glassware for organic synthesis under inert atmosphere

PART A: Acylation - Synthesis of N-(2-cyanophenyl)-N-methyl-2-phenylacetamide

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.32 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous toluene (50 mL) and anhydrous pyridine (1.2 mL, 15.0 mmol). Stir the solution at room temperature until all solids dissolve.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add phenylacetyl chloride (1.70 g, 11.0 mmol) dropwise via syringe over 15 minutes. Causality: Dropwise addition is critical to control the exothermic reaction. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Work-up: Quench the reaction by slowly adding 1 M HCl (30 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL) and then brine (30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. The product is often pure enough for the next step, or can be purified by flash chromatography if necessary.

PART B: Cyclization - Synthesis of 2-benzyl-1-methyl-1,4-dihydroquinazolin-4-one

  • Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude amide intermediate from Part A in anhydrous tert-butanol (60 mL).

  • Base Addition: Add potassium tert-butoxide (1.35 g, 12.0 mmol) portion-wise at room temperature. Causality: t-BuOK is a strong, non-nucleophilic base that facilitates the cyclization without competing side reactions.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding water (50 mL). Acidify the mixture to pH ~6-7 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (40 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with Hexanes/Ethyl Acetate) to afford the pure quinazolinone.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterValue/ConditionRationale
Acylation Base PyridineActs as a nucleophilic catalyst and acid scavenger.
Cyclization Base Potassium tert-butoxideStrong, sterically hindered base promotes cyclization over intermolecular reactions.
Atmosphere Anhydrous NitrogenPrevents hydrolysis of the acid chloride and reaction with atmospheric moisture.
Monitoring TLCAllows for real-time tracking of reaction completion.

Protocol II: Ru(II)-Catalyzed Tandem Annulation with Alcohols

This protocol exemplifies a modern, sustainable approach to quinazolinone synthesis. It employs a ruthenium catalyst to facilitate a tandem reaction that begins with the oxidation of a primary alcohol to an aldehyde, followed by condensation and cyclization, all in a single pot.[7] This method is highly atom-economical, as the only byproduct is hydrogen gas.

Causality: The Ru(II) pincer complex is specifically designed to catalyze "acceptorless dehydrogenation," meaning it can remove hydrogen from the alcohol substrate without needing an external chemical oxidant.[7] This in situ generated aldehyde is highly reactive and is immediately consumed in the subsequent steps, avoiding issues with aldehyde instability or purification.

Mechanism Overview: A Catalytic Cascade

G cluster_cycle Catalytic Cycle A 1. Alcohol Oxidation RCH₂OH → RCHO B 2. Imine Formation with 2-(Me-amino)benzonitrile A->B [Ru] catalyst facilitates H₂ release C 3. Intramolecular Cyclization B->C Spontaneous D 4. Dehydrogenative Aromatization C->D [Ru] catalyst facilitates H₂ release Product_out Quinazolinone D->Product_out Catalyst_in Ru(II) Catalyst Catalyst_in->A

Caption: Workflow for the Ru-catalyzed tandem annulation.

Detailed Step-by-Step Protocol

Objective: To synthesize 2-phenyl-1-methyl-1,4-dihydroquinazolin-4-one from benzyl alcohol.

Materials:

  • This compound

  • Benzyl Alcohol

  • Ru(II) Pincer Catalyst (e.g., a commercially available Ru-MACHO type catalyst)

  • Potassium hydroxide (KOH)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Schlenk tube or other pressure-rated reaction vessel

  • Standard inert atmosphere equipment (Schlenk line or glovebox)

Protocol:

  • Setup: In a glovebox or under a stream of argon, add the Ru(II) catalyst (e.g., 0.025 mmol, 2.5 mol%) and KOH (0.1 mmol, 10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (132 mg, 1.0 mmol) and benzyl alcohol (120 mg, 1.1 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.0 mL) and degassed water (0.2 mL). Causality: The small amount of water is often crucial for catalyst activity and turnover in such tandem systems.[7]

  • Reaction: Seal the Schlenk tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath at 120 °C. Stir vigorously for 24 hours. Safety Note: The reaction generates H₂ gas and must be performed in a well-ventilated fume hood using a pressure-rated vessel.

  • Work-up: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of celite to remove the catalyst and base.

  • Purification: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the residue by flash column chromatography on silica gel (gradient elution with Hexanes/Ethyl Acetate) to yield the pure 2-phenyl-1-methyl-1,4-dihydroquinazolin-4-one.

  • Characterization: Confirm the structure via NMR and HRMS analysis.

ParameterValue/ConditionRationale
Catalyst Ru(II) Pincer ComplexEnables efficient acceptorless dehydrogenation of the alcohol.[7]
Base KOHActs as a co-catalyst, essential for the dehydrogenation step.
Solvent System Dioxane/WaterThe aqueous co-solvent system enhances catalytic activity.[7]
Temperature 120 °CProvides the necessary thermal energy for the catalytic cycles, including the dehydrogenation steps.

Concluding Remarks for the Practicing Scientist

The synthesis of quinazolinone derivatives from this compound is a versatile process with multiple effective routes. The classical acylation-cyclization method offers simplicity and broad substrate scope for derivatization at the 2-position. For researchers focused on sustainable and efficient synthesis, modern catalytic methods, such as the Ru-catalyzed tandem annulation with alcohols, provide a powerful, atom-economical alternative. The choice of protocol will depend on the specific target molecule, available resources, and the desired scale of the reaction. Both methods, when executed with care, provide reliable access to this medicinally vital class of heterocyclic compounds.

References

  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system.Catalysis Science & Technology (RSC Publishing).
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent.Journal of Molecular Oncology Research.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.DARU Journal of Pharmaceutical Sciences.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.Molecules.
  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry.ResearchGate.
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.OMICS International.
  • Quinazoline synthesis.Organic Chemistry Portal.

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Application of 2-(Methylamino)benzonitrile in Medicinal Chemistry: A Guide to Synthesis and Derivatization for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-(Methylamino)benzonitrile Scaffold

In the landscape of modern medicinal chemistry, the discovery of novel therapeutic agents is often driven by the strategic utilization of versatile chemical scaffolds. This compound, a simple yet functionally rich aromatic compound, has emerged as a valuable building block in the synthesis of a diverse array of bioactive molecules. Its unique arrangement of a nucleophilic secondary amine and an electrophilic nitrile group ortho to each other on a benzene ring provides a powerful platform for constructing complex heterocyclic systems. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key concepts with diagrams to empower your drug discovery endeavors.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of quinazolines and quinazolinones. These fused heterocyclic systems are considered "privileged structures" in drug discovery, as they are capable of interacting with a wide range of biological targets with high affinity and selectivity. The presence of the N-methyl group in this compound, as opposed to the unsubstituted 2-aminobenzonitrile, can significantly influence the physicochemical properties and biological activity of the resulting derivatives, often leading to improved metabolic stability, cell permeability, and target engagement.

Key therapeutic areas where derivatives of this compound have shown promise include:

  • Oncology: As kinase inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical drivers of tumor growth and angiogenesis.[1][2]

  • Diabetes: In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4]

  • Antiviral and Antimicrobial Agents: The quinazoline scaffold has been explored for the development of novel therapeutics against a range of pathogens.[5]

Synthesis of this compound: A Foundational Protocol

The journey to novel therapeutics begins with the efficient and reliable synthesis of the core building block. While various methods for the synthesis of the parent compound, 2-aminobenzonitrile, are well-documented, the selective N-methylation to yield this compound requires careful consideration to avoid over-methylation and other side reactions. Below is a robust, two-step protocol starting from the readily available 2-aminobenzonitrile.

Protocol 1: Synthesis of this compound via N-Methylation

This protocol employs a classical N-methylation reaction using methyl iodide. The choice of a mild base and controlled reaction conditions are crucial for achieving high selectivity for the mono-methylated product.

Step 1: N-methylation of 2-Aminobenzonitrile

  • Causality: The use of a relatively weak base like potassium carbonate (K2CO3) is intended to deprotonate the primary amine of 2-aminobenzonitrile sufficiently to allow for nucleophilic attack on methyl iodide, while minimizing the deprotonation of the resulting secondary amine, thus disfavoring the formation of the di-methylated product. Acetone is a suitable polar aprotic solvent for this reaction.

  • Materials:

    • 2-Aminobenzonitrile

    • Methyl iodide (CH3I)

    • Potassium carbonate (K2CO3), anhydrous

    • Acetone, anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate (Na2SO4)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add methyl iodide (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Application in the Synthesis of Bioactive Heterocycles: Quinazoline Kinase Inhibitors

A primary application of this compound is in the synthesis of 4-aminoquinazoline derivatives, a class of compounds renowned for their potent kinase inhibitory activity. The following protocol outlines a general and efficient method for the construction of the 4-aminoquinazoline scaffold via a cyclocondensation reaction.

Protocol 2: Synthesis of 4-Aminoquinazoline Derivatives

This protocol details the acid-mediated cyclocondensation of this compound with a suitable amine, often in the presence of a dehydrating agent or via an activated intermediate.

  • Causality: The reaction proceeds through an initial activation of a carbonyl-containing reactant (e.g., formamide or a derivative) to form an electrophilic species that is then attacked by the amino group of this compound. Subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields the stable quinazoline ring system. The N-methyl group of the starting material is incorporated into the final quinazoline structure, influencing its biological properties.

  • Materials:

    • This compound

    • Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Substituted aniline

    • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

    • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or Dowtherm A)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser or microwave reactor

    • Crystallization dish

  • Procedure (Microwave-assisted):

    • In a microwave-safe reaction vessel, combine this compound (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Seal the vessel and heat the mixture in a microwave reactor at 120-150 °C for 10-20 minutes.

    • Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure.

    • To the resulting intermediate, add a substituted aniline (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in a suitable solvent like DMF.

    • Heat the mixture in the microwave reactor at 150-180 °C for 20-30 minutes.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-aminoquinazoline derivative.

Data Presentation: Biological Activity of this compound Derivatives

The strategic incorporation of the this compound scaffold has led to the discovery of potent inhibitors of various therapeutic targets. The following table summarizes the biological activity of representative compounds derived from related benzonitrile precursors, highlighting the potential of this chemical class.

Compound ClassTargetExample Derivative StructureIC50 (µM)Reference
Quinazolin-4-oneDPP-42-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile1.46 - 6.78[3][4]
4-AnilinoquinazolineEGFRLapatinib AnalogueVaries (nM to µM range)[6][7]
ThienopyrimidineVEGFR-2Substituted ThienopyrimidineVaries (nM to µM range)[2]

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the synthetic pathway and a relevant biological signaling cascade.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of Bioactive Quinazolines 2-Aminobenzonitrile 2-Aminobenzonitrile N-Methylation N-Methylation 2-Aminobenzonitrile->N-Methylation CH3I, K2CO3 Acetone, Reflux This compound This compound N-Methylation->this compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation DMF-DMA, R-NH2 Acid catalyst, Heat 4-Aminoquinazoline Derivative 4-Aminoquinazoline Derivative Cyclocondensation->4-Aminoquinazoline Derivative Biological Evaluation Biological Evaluation 4-Aminoquinazoline Derivative->Biological Evaluation Kinase Assays Cell-based Assays EGFR_Pathway cluster_pathway EGFR Signaling Cascade cluster_inhibition Mechanism of Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinazoline_Inhibitor 4-Aminoquinazoline (from this compound) Quinazoline_Inhibitor->Dimerization Inhibits ATP Binding Site

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by 4-aminoquinazoline derivatives.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its utility as a precursor to privileged scaffolds like quinazolines has been instrumental in the development of potent and selective therapeutic agents, particularly in the realm of oncology. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to harness the full potential of this versatile building block. Future explorations in this area may involve the development of novel cyclization strategies to access an even greater diversity of heterocyclic systems, as well as the application of these derivatives to a broader range of biological targets. As our understanding of disease biology deepens, the demand for innovative chemical matter will continue to grow, and scaffolds like this compound will undoubtedly play a crucial role in shaping the future of medicine.

References

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  • Arrahman, A., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]
  • Song, Y., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(15), 3438. [Link]
  • A review on current synthetic methods of 4-aminoquinazoline derivatives.
  • Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Analysis. [Link]
  • Synthesis of 4-aminoquinazoline structure derivatives 1–8.
  • Synthesis of 4-aminoquinazoline. PrepChem. [Link]
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • Duan, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12344-12367. [Link]
  • High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities.
  • 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses. [Link]
  • VEGFR-2 inhibitor. Wikipedia. [Link]
  • Wallace, M. B., et al. (2006). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 16(5), 1261-1265. [Link]
  • Method of 2-aminobenzonitrile synthesis.
  • Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. PMC. [Link]
  • 2-Aminobenzonitrile.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
  • Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. PMC. [Link]
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. [Link]
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]
  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
  • List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]
  • This compound. Alchem Pharmtech. [Link]
  • lap
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]
  • Catalyzed N-methylation and subsequent carbonylation using various aryl...
  • Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). PubMed. [Link]
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • A new process for the preparation of lapatinib and its pharmaceutically acceptable salts.
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Introduction: The 2-(Methylamino)benzonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Activities of 2-(Methylamino)benzonitrile Derivatives

In the landscape of drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets with high affinity — is a cornerstone of efficient lead generation. The this compound core is emerging as one such scaffold. Its unique electronic and steric properties, conferred by the ortho-disposed methylamino and nitrile groups, provide a versatile platform for the synthesis of a diverse library of compounds. These derivatives have demonstrated a remarkable breadth of biological activities, ranging from enzyme inhibition for metabolic diseases to cytotoxic effects against proliferative cancer cells and antimicrobial actions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities associated with this compound class. Moving beyond a simple recitation of facts, we delve into the mechanistic rationale behind these activities, present robust protocols for their evaluation, and summarize key quantitative data to inform future research endeavors.

Section 1: Antidiabetic Activity via Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Application Note: Targeting DPP-4 for Glycemic Control

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced glycemic control. This mechanism is a validated and highly successful strategy for the management of type 2 diabetes.

Derivatives of this compound, particularly those incorporating a quinazolinone moiety, have been rationally designed to fit into the active site of the DPP-4 enzyme.[1][2] The benzonitrile group often serves to occupy the S1 pocket of the enzyme, forming key interactions, while modifications to other parts of the molecule allow for fine-tuning of potency and selectivity.[2]

Quantitative Data Summary: In Vitro DPP-4 Inhibition

The inhibitory potential of novel compounds is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The table below summarizes the activity of several 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives compared to the clinically used DPP-4 inhibitor, sitagliptin.

Compound IDStructure/ModificationIC50 (µM)Reference
Sitagliptin Reference Drug0.0236[3]
Lead Compound N/A0.013[2]
5d Morpholino-methyl at C-21.4621[1][3]
Series 5a-f Various dialkylamino-methyl groups1.4621 to 6.7805[3]

Data indicates that while the synthesized compounds show good inhibition, they are less potent than the reference standards, suggesting opportunities for further structural optimization.[1][3]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a standard fluorometric assay to determine the DPP-4 inhibitory activity of test compounds. The principle relies on the cleavage of a fluorogenic substrate by DPP-4, releasing a fluorescent product. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid solvent effects.

  • Reaction Setup: In each well of the 96-well plate, add:

    • 20 µL of test compound dilution (or buffer for control, or reference inhibitor).

    • 60 µL of assay buffer.

    • 10 µL of Recombinant Human DPP-4 enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the DPP-4 substrate (Gly-Pro-AMC) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the control (enzyme + substrate + buffer).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conceptual Pathway: DPP-4 Inhibition

DPP4_Inhibition Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Released Ingestion->Incretins stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Pancreas Pancreas Incretins->Pancreas act on Inactive Inactive Peptides DPP4->Inactive Insulin ↑ Insulin Release Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (suppresses glucose production) Compound This compound Derivative Compound->DPP4 INHIBITS Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Test Compound Library MTT Cytotoxicity Screen (MTT/SRB Assay) Compound->MTT IC50 Determine IC50 Values MTT->IC50 Hit Identify 'Hit' Compounds IC50->Hit Cycle Cell Cycle Analysis (Flow Cytometry) Hit->Cycle Kinase Kinase Inhibition Assay Hit->Kinase Tubulin Tubulin Polymerization Assay Hit->Tubulin Target Confirm Molecular Target Cycle->Target Kinase->Target Tubulin->Target

Caption: General workflow for anticancer drug screening.

Kinase_Pathway GF Growth Factor EGFR EGFR/HER-2 Receptor GF->EGFR binds Src Src Kinase EGFR->Src activates Ras Ras/Raf/MEK/ERK Pathway Src->Ras activates Akt PI3K/Akt Pathway Src->Akt activates Proliferation Cell Proliferation, Survival, Migration Ras->Proliferation Akt->Proliferation Compound Quinoline-based Derivative Compound->EGFR INHIBITS Compound->Src INHIBITS

Caption: Simplified EGFR/Src kinase signaling pathway.

Section 3: Antimicrobial Activity

Application Note: Exploring New Chemical Space for Antimicrobials

The rise of multidrug-resistant pathogens constitutes a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Benzonitrile derivatives represent a promising area of exploration. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [4]The mechanism is not fully elucidated but may involve disruption of microbial membranes or inhibition of essential enzymes, a common mode of action for phenolic compounds. [5]

Quantitative Data Summary: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Compound IDMicroorganismActivity TypeMIC (µg/mL)Reference
2e Botrytis fabaeAntifungal6.25[4]
2e Gram-positive bacteriaAntibacterialSignificant Activity[4]
2e Gram-negative bacteriaAntibacterialSignificant Activity[4]
Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent. [6] Materials:

  • Bacterial/Fungal Strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Antibiotic (e.g., Ampicillin)

  • Sterile 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the test compound in broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, transfer 100 µL to well 3, and so on. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well. This halves the concentration of the compound in each well, bringing it to the final test concentration.

  • Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Conclusion

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated potent and diverse biological activities, including DPP-4 inhibition for diabetes, multimodal anticancer effects through tubulin and kinase inhibition, and promising antimicrobial properties. The protocols and data presented herein provide a robust framework for researchers to further explore, validate, and optimize these compounds, paving the way for the next generation of targeted therapies.

References

Sources

Application Notes and Protocols: The Strategic Role of 2-(Methylamino)benzonitrile in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(Methylamino)benzonitrile (CAS No. 17583-40-3). More than a simple chemical intermediate, this compound serves as a highly strategic building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a nucleophilic secondary amine and an electrophilic nitrile group on an aromatic scaffold, makes it a privileged precursor for the synthesis of complex heterocyclic systems. We will delve into its utility in constructing potent enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) and various protein kinases, which are critical targets in metabolic and oncologic diseases. This guide provides not only detailed, field-tested protocols for synthesis and biological evaluation but also the underlying scientific rationale for key experimental choices, empowering researchers to leverage this versatile molecule in their drug discovery programs.

Physicochemical Profile and Safe Handling

This compound is a solid, off-white compound at room temperature.[1] A thorough understanding of its properties is critical for its effective use and safe management in a laboratory setting.

Physicochemical Data
PropertyValueSource
CAS Number 17583-40-3
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance White to off-white solid[1]
Purity Typically ≥95-98%[2]
Storage Temperature 2-8°C, sealed in dry, dark place[1]
Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is paramount. The following guidelines are synthesized from available Safety Data Sheets (SDS).

  • Hazard Identification : this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE) : Always handle this compound within a certified chemical fume hood.[3] Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[4]

  • Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing.[4] After handling, wash hands and any exposed skin thoroughly.[4]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for chemical reagents.[4] The recommended storage temperature is between 2-8°C to maintain stability.[1]

Core Application: A Scaffold for Bioactive Heterocycles

The true value of this compound lies in its role as a synthon for high-value pharmaceutical targets. The ortho-arrangement of the methylamino and cyano groups provides an ideal entry point for constructing fused heterocyclic systems, most notably quinazolinones and related scaffolds.

Rationale: The Anthranilonitrile Moiety in Enzyme Inhibition

The this compound core, often referred to as an N-methylanthranilonitrile, is a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amidines or tetrazoles, while the N-methyl group provides a specific steric and electronic profile that can be crucial for locking into a binding pocket. This structure is a cornerstone in the synthesis of inhibitors for enzymes where a planar, aromatic system with specific hydrogen bonding vectors is required for potent activity.[5]

Key Therapeutic Target Classes
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : In the treatment of type 2 diabetes, DPP-4 inhibitors are a major class of oral hypoglycemic agents. Research has demonstrated that quinazolinone derivatives bearing a methyl-benzonitrile moiety at the N-3 position are potent and specific inhibitors of DPP-4.[6][7] The benzonitrile group often occupies the S1 pocket of the enzyme, forming key interactions.[6]

  • Protein Kinase Inhibitors : Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[8][9] Many FDA-approved small molecule kinase inhibitors (SMKIs) are based on heterocyclic scaffolds that can be derived from precursors like this compound.[9][10] The benzonitrile moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site or can be further functionalized to enhance selectivity and potency.

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols. The causality behind reagent choices and procedural steps is explained to provide a deeper understanding of the chemistry.

Overall Experimental Workflow

The path from the starting material to a biologically characterized lead compound follows a logical progression. This workflow ensures that each step is validated before proceeding to the next, more resource-intensive stage.

G cluster_0 Chemical Synthesis & Purification cluster_1 Biological Evaluation A Protocol 1: Synthesis of This compound B Protocol 2: Synthesis of Quinazolinone Intermediate A->B Key Intermediate C Purification & Characterization (Chromatography, NMR, MS) B->C Crude Product D Protocol 3: In Vitro Kinase Inhibition Assay C->D Purified Compound (>98% Purity) E Data Analysis: IC50 Determination D->E Raw Luminescence Data F Lead Optimization (SAR Studies) E->F Validated Hit

Caption: High-level workflow from synthesis to biological validation.

Protocol 1: Synthesis of this compound

This protocol describes the selective N-methylation of 2-aminobenzonitrile. While various methylating agents exist, this procedure uses dimethyl carbonate, a greener and safer alternative to traditional reagents like methyl iodide or dimethyl sulfate. Zeolites like Na-Y faujasite act as reusable, selective catalysts for mono-methylation.[11]

  • Principle : The reaction proceeds via nucleophilic attack of the primary amine of 2-aminobenzonitrile on the methyl group of dimethyl carbonate, catalyzed by the solid acid/base properties of the zeolite. The catalyst's shape selectivity helps to suppress over-methylation to the dimethylated product.

  • Reagents & Equipment :

    • 2-Aminobenzonitrile (1.0 eq)

    • Dimethyl Carbonate (DMC) (10-20 eq, serves as reagent and solvent)

    • Na-Y Faujasite catalyst (10% w/w of the amine)

    • Anhydrous Toluene (if co-solvent is needed)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure :

    • Setup : To a flame-dried round-bottom flask, add 2-aminobenzonitrile (e.g., 5.0 g, 42.3 mmol), dimethyl carbonate (50 mL), and activated Na-Y faujasite (0.5 g).

    • Reaction : Heat the mixture to reflux (approx. 90°C) with vigorous stirring.

      • Causality: Refluxing provides the necessary activation energy. Using DMC in excess drives the equilibrium towards the product and serves as the solvent.

    • Monitoring : Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product, this compound, will have a higher Rf value than the starting material. The reaction is typically complete in 8-12 hours.

    • Workup : a. Cool the reaction mixture to room temperature. b. Filter the mixture to recover the solid zeolite catalyst. The catalyst can be washed with ethyl acetate, dried, and reactivated for future use. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess DMC and solvent.

    • Purification : Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 90:10 hexane:ethyl acetate).

      • Self-Validation: Combine fractions containing the pure product as determined by TLC. Confirm the identity and purity (>99%) of the final white solid product by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 80-90%.

Protocol 2: Synthesis of a Quinazolinone-based Inhibitor Scaffold

This protocol outlines the synthesis of a 2-substituted quinazolinone, a common core in DPP-4 and kinase inhibitors, using this compound as the starting material.[6][7]

Caption: General reaction scheme for quinazolinone synthesis.

  • Principle : This is a multi-step synthesis involving N-acylation followed by an intramolecular cyclization. The nitrile group is ultimately hydrolyzed and participates in the formation of the quinazolinone ring.

  • Procedure (Part A: N-Acylation) :

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Argon) and cool to 0°C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise.

      • Causality: The reaction is exothermic and performed at 0°C to control the rate. DIPEA is a non-nucleophilic base that scavenges the HCl byproduct without competing in the acylation.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude N-acylated intermediate.

  • Procedure (Part B: Cyclization to Quinazolinone) :

    • The specific conditions for cyclization can vary greatly depending on the desired final product, but a common method involves heating the intermediate from Part A with a dehydrating agent or in the presence of a catalyst. For example, heating in a high-boiling point solvent like diphenyl ether or using reagents like polyphosphoric acid can effect cyclization.

    • The product is then isolated via precipitation or extraction and purified by recrystallization or chromatography.

    • Self-Validation: The structure of the final quinazolinone scaffold must be rigorously confirmed by 2D NMR techniques (COSY, HSQC, HMBC) to ensure the correct regiochemistry of the cyclization.

Protocol 3: In Vitro Kinase Activity Profiling (Luminescence-Based Assay)

This protocol provides a general method for determining the IC₅₀ value of a synthesized inhibitor against a target protein kinase. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this purpose.

  • Principle : The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the newly formed ADP into ATP, which is then used by a luciferase to generate a light signal that is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower light signal.

G A Kinase + Substrate + ATP + Inhibitor B Kinase Reaction (ADP is produced) A->B Incubate C Stop Reaction Deplete remaining ATP B->C D Convert ADP to ATP C->D E Luciferase/Luciferin Reaction D->E F Measure Luminescence (Signal ∝ Kinase Activity) E->F Inhibitor Inhibitor Inhibitor->B Blocks ATP Binding Site

Caption: Principle of a luminescence-based kinase inhibition assay.

  • Procedure :

    • Reagent Preparation : Prepare kinase buffer, kinase/substrate solution, ATP solution, and serial dilutions of the test compound (synthesized quinazolinone) in DMSO, then dilute further in kinase buffer.

    • Plate Setup : Use a 384-well white assay plate. Add the test compound dilutions to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

    • Kinase Reaction : Add the kinase/substrate mix to all wells. Initiate the reaction by adding the ATP solution. Final reaction volume is typically 5-10 µL.

      • Causality: The order of addition is critical. Pre-incubating the kinase with the inhibitor allows for binding to occur before the reaction is initiated with ATP.

    • Incubation : Incubate the plate at room temperature for 60 minutes.

    • Signal Generation : a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.

    • Data Acquisition : Read the plate on a luminometer.

  • Data Analysis and Validation :

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

      • Self-Validation: The assay's robustness is confirmed by calculating the Z'-factor from the positive and negative controls. A Z' > 0.5 indicates a high-quality assay.

Data Interpretation

Representative Biological Data

The output of Protocol 3 would be a dose-response curve and an associated IC₅₀ value. This quantitative measure of potency is critical for structure-activity relationship (SAR) studies.

CompoundTarget KinaseIC₅₀ (nM)
Lead Compound 1 Kinase X50
Analog 1a (R=F) Kinase X25
Analog 1b (R=Cl) Kinase X60
Staurosporine Kinase X5

This table contains hypothetical data for illustrative purposes. Staurosporine is often used as a non-selective, potent control inhibitor.

Conclusion

This compound is a deceptively simple molecule that provides a powerful and efficient entry point into medicinally relevant heterocyclic scaffolds. Its strategic importance is particularly evident in the synthesis of quinazolinone-based inhibitors of high-value targets like DPP-4 and protein kinases. By understanding the chemical principles behind its reactivity and employing robust, validated protocols for both synthesis and biological screening, research organizations can significantly accelerate their drug discovery pipelines. The methodologies outlined in this guide serve as a foundational platform for the exploration and optimization of novel therapeutics derived from this versatile chemical building block.

References

  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • PubMed Central (PMC). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
  • MDPI. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia.
  • IRIS. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
  • The Amit Choudhary Lab, Broad Institute. Part II Drug Class Studies.
  • PubMed Central (PMC). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities.
  • Quick Company. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile".
  • Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.

Sources

Application Note: Comprehensive Analytical Characterization of 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-(Methylamino)benzonitrile (CAS No. 17583-40-3), a key intermediate in synthetic chemistry.[1] Ensuring the identity, purity, and structural integrity of this compound is critical for its application in research and drug development. This guide outlines methodologies employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification. The protocols are designed for researchers, scientists, and quality control professionals, providing not only step-by-step instructions but also the scientific rationale behind the chosen methods and parameters.

Introduction and Physicochemical Properties

This compound is an aromatic compound featuring both a secondary amine and a nitrile functional group. This unique structure makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[2] Given its role as a synthetic precursor, rigorous analytical characterization is essential to confirm its identity and ensure that its purity meets the stringent requirements for subsequent reactions and development processes. Inaccurate characterization can lead to failed syntheses, the generation of unknown impurities, and compromised results in biological assays.

This guide details a multi-faceted analytical approach, leveraging the strengths of orthogonal techniques to build a complete profile of the compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name This compound [1]
CAS Number 17583-40-3
Molecular Formula C₈H₈N₂ [3]
Molecular Weight 132.16 g/mol
Physical Form Solid
Purity (Typical) ≥98%

| Storage | 2-8°C, sealed in dry, dark place | |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle of Application: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile and thermally stable organic compounds. For this compound, a reverse-phase (RP-HPLC) method is ideal.[4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.[5] More nonpolar compounds interact more strongly with the C18 column and thus elute later. By monitoring the elution with a UV detector, the area percentage of the main peak relative to all other peaks provides a quantitative measure of purity. The addition of an acid like formic or phosphoric acid to the mobile phase helps to protonate the amine group, ensuring sharp, symmetrical peak shapes.[6]

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance).[4]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_weigh Weigh Compound s_dissolve Dissolve in Acetonitrile/Water s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter s_vial Transfer to Vial s_filter->s_vial h_inject Inject Sample s_vial->h_inject Load into Autosampler h_sep C18 Column Separation h_inject->h_sep h_detect UV Detection (254 nm) h_sep->h_detect d_integrate Integrate Peaks h_detect->d_integrate Generate Chromatogram d_calculate Calculate Purity (%) d_integrate->d_calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Principle of Application: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is ideal for identifying volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interactions with the GC column. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," and the molecular ion (M+), which confirms the compound's molecular weight.[8] While the secondary amine in this compound increases its polarity, derivatization is not always necessary but can be considered if peak tailing or thermal degradation is observed.[9]

Experimental Protocol: GC-MS
  • Instrumentation: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the compound in a GC-compatible solvent such as dichloromethane or ethyl acetate.[4]

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-400 amu.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the retention time of the compound.

    • Analyze the mass spectrum corresponding to the peak of interest.

    • Confirm the presence of the molecular ion peak (M+) at m/z = 132.

    • Compare the fragmentation pattern to a reference spectrum or interpret it based on known fragmentation rules for aromatic amines and nitriles.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing g_dissolve Dissolve in Dichloromethane g_vial Transfer to GC Vial g_dissolve->g_vial gc_inject Vaporize & Inject g_vial->gc_inject Load into Autosampler gc_sep GC Column Separation gc_inject->gc_sep gc_ionize EI Ionization & Fragmentation gc_sep->gc_ionize gc_detect Mass Analyzer Detection gc_ionize->gc_detect gd_spectrum Acquire Mass Spectrum gc_detect->gd_spectrum gd_confirm Confirm MW & Fragmentation gd_spectrum->gd_confirm

Caption: Workflow for GC-MS identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle of Application: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[10] ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the different types of carbon atoms in the molecule. Together, they allow for the complete assignment of the molecule's carbon-hydrogen framework.[11]

Experimental Protocol: NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.[4]

  • Acquisition Parameters (Example for 400 MHz):

    • ¹H NMR: Standard single pulse program; 16-64 scans; relaxation delay of 1-2 seconds.

    • ¹³C NMR: Proton-decoupled pulse program; 512-2048 scans; relaxation delay of 2 seconds.

  • Data Analysis and Expected Signals:

    • Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and assign them to the corresponding protons.

    • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic 6.6 - 7.5 Multiplet (m) 4H Ar-H
Amine ~4.5 - 5.5 Broad Singlet (br s) 1H N-H
Methyl ~2.9 Singlet (s) 3H -CH₃
¹³C NMR Predicted δ (ppm) Assignment
Aromatic 110 - 150 Ar -C
Nitrile ~118 -C ≡N
Aromatic ~100 C -CN
Methyl ~30 -C H₃

Note: Chemical shifts (δ) are predictions based on general principles and data from similar structures.[11][12] Actual values may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Principle of Application: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the functional groups present in the molecule.[10] For this compound, FTIR is used to quickly confirm the presence of the critical nitrile (C≡N) and secondary amine (N-H) functional groups.

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[12]

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum and assign them to their corresponding functional groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹) Appearance
Secondary Amine N-H Stretch 3300 - 3500 Sharp, medium intensity
Aromatic C-H C-H Stretch 3000 - 3100 Sharp, weak to medium
Aliphatic C-H C-H Stretch 2850 - 2960 Sharp, medium
Nitrile C≡N Stretch 2220 - 2260 Sharp, medium intensity
Aromatic C=C C=C Stretch 1450 - 1600 Multiple sharp bands

Note: Wavenumber ranges are typical values for these functional groups.[13][14][15]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • The Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction.
  • ChemicalBook. (n.d.). 2-(DIMETHYLAMINO)BENZONITRILE(20925-24-0) 1H NMR spectrum.
  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook.
  • United Nations University. (n.d.). III Analytical Methods.
  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • ChemicalBook. (2025). This compound | 17583-40-3.
  • ChemScene. (n.d.). 2-((Methylamino)methyl)benzonitrile.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • ChemicalBook. (2025). 2-[(methylamino)methyl]benzonitrile | 860751-77-5.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook.
  • Springer. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC.
  • Thermo Fisher Scientific. (n.d.). Metabolomics Strategies Using GC-MS/MS Technology.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • Albarwary, L., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate.
  • Cankara University. (n.d.). FE 315 Instrumental Analysis HPLC.
  • BenchChem. (n.d.). Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Identification of 2-Amino-3,5-dibromobenzaldehyde.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Xu, Y., & Biczysko, M. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Chemistry.
  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
  • Thermo Fisher Scientific. (n.d.). GC-MS for food safety analysis - Applications compendium.

Sources

Mass spectrometry of 2-(Methylamino)benzonitrile and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-(Methylamino)benzonitrile and its Derivatives

Abstract: This document provides a comprehensive technical guide to the mass spectrometric analysis of this compound and its structurally related derivatives. These compounds are significant precursors and intermediates in medicinal chemistry and materials science. Accurate structural characterization is paramount for quality control, reaction monitoring, and metabolite identification. This guide details optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on elucidating the predictable fragmentation pathways that enable confident structural confirmation. We explain the causal mechanisms behind ionization and fragmentation, offering field-proven insights to guide researchers, scientists, and drug development professionals in setting up robust analytical methods.

Introduction: The Analytical Imperative

This compound, a derivative of anthranilonitrile, serves as a versatile building block in the synthesis of various heterocyclic compounds, including quinazolines and quinolines, which are known to possess a diverse range of biological activities.[1][2] The substitution pattern on the aromatic ring and the nature of the amino group are critical to the function of the final molecule, making unambiguous characterization essential. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.

This guide moves beyond a simple listing of methods. It aims to equip the researcher with the foundational knowledge to understand why certain analytical choices are made, how to interpret the resulting data, and how to adapt these protocols for novel derivatives. We will explore the two most common MS-based workflows: GC-MS for volatile and thermally stable analytes, and LC-MS for broader applicability to more complex or sensitive derivatives.

Core Principles: Ionization and Fragmentation

The analysis of any molecule by mass spectrometry begins with its conversion into a gas-phase ion. The method of ionization profoundly impacts the data obtained.

  • Electron Ionization (EI): Utilized primarily in GC-MS, EI is a high-energy, "hard" ionization technique. A beam of high-energy electrons (typically 70 eV) bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M•+).[3][4] This ion is energetically unstable and often undergoes extensive, yet predictable, fragmentation.[5][6] The resulting pattern of fragment ions is highly reproducible and acts as a chemical "fingerprint," which is invaluable for library matching and structural elucidation.

  • Electrospray Ionization (ESI): The dominant technique for LC-MS, ESI is a "soft" ionization method. It generates ions directly from a liquid phase by creating a fine spray of charged droplets. For aminobenzonitriles, ESI in positive ion mode is most effective, as the amino group is readily protonated to form a stable [M+H]+ ion, known as the pseudomolecular ion.[7] This process imparts minimal excess energy, often leaving the parent ion intact. Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), typically through Collision-Induced Dissociation (CID), where the [M+H]+ ion is collided with an inert gas.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

3.1 Rationale for Use GC-MS is the preferred method for the analysis of this compound and its simple, volatile derivatives. The compound's boiling point (136 °C at 16 Torr) and thermal stability make it well-suited for gas chromatography.[8] The key advantage of GC-EI-MS is the generation of rich, library-searchable fragmentation patterns.

3.2 Detailed Protocol: GC-MS Analysis

This protocol is designed for a standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer.[9][10]

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound.
  • Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a working concentration of 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.

2. GC-MS Instrumentation and Parameters:

  • A summary of the recommended instrument parameters is provided in Table 1.
Parameter Value / Setting Rationale
GC System Agilent Intuvo, Shimadzu GC-MS TQ8040, or equivalentStandard, robust instrumentation for routine analysis.[11]
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar (5% phenyl)-methylpolysiloxane phase provides excellent separation for a wide range of aromatic compounds.
Injector Split/Splitless, operated in Split mode (20:1 ratio)A split injection prevents column overloading and ensures sharp chromatographic peaks. Adjust ratio based on sample concentration.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 80 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min)The initial temperature ensures good focusing on the column, while the ramp allows for efficient elution and separation from impurities.
MS System Quadrupole or Ion Trap with EI sourceStandard mass analyzers for GC-MS.
Ion Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase and promote ionization.
Ionization Energy 70 eVThe standard energy for EI, which produces reproducible fragmentation and allows for library searching.[4]
Mass Range m/z 40-250Covers the molecular ion and all expected significant fragments.
Scan Rate 2-3 scans/secProvides sufficient data points across the chromatographic peak for accurate spectral deconvolution.

3.3 Expected Fragmentation Pattern under Electron Ionization

The molecular weight of this compound (C8H8N2) is 132.16 g/mol .[12] Upon EI, a distinct molecular ion peak (M•+) is expected at m/z 132. The fragmentation is dictated by the stability of the resulting ions and neutral losses.[6] The most probable fragmentation pathways are outlined below.

  • Alpha (α)-Cleavage: The most favorable cleavage occurs at the C-N bond adjacent to the aromatic ring, leading to the loss of a methyl radical (•CH3). This results in a highly stable, resonance-delocalized fragment ion at m/z 117 . This is often the base peak in the spectrum.

  • Loss of Hydrogen: Loss of a hydrogen atom from the methylamino group can produce a significant [M-1]+ ion at m/z 131 .

  • Loss of HCN: A common fragmentation pathway for benzonitrile compounds is the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da), leading to a fragment at m/z 105 from the molecular ion or m/z 90 from the m/z 117 fragment.

  • Formation of Benzyl-type Cations: Cleavage of the C-C bond between the ring and the nitrile group is less common but can lead to fragments corresponding to the methylamino-substituted ring.

Caption: Proposed EI fragmentation pathway for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

4.1 Rationale for Use LC-MS is indispensable when dealing with derivatives of this compound that are either too polar, non-volatile, or thermally labile for GC analysis.[1][13] Furthermore, LC-ESI-MS/MS provides exceptional selectivity and sensitivity, making it ideal for quantitative analysis in complex matrices like biological fluids or for identifying low-level impurities.

4.2 Detailed Protocol: LC-ESI-MS/MS Analysis

This protocol is designed for a standard HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
  • Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a working concentration of 10-100 ng/mL. Filtration of the final sample through a 0.22 µm syringe filter is recommended.

2. LC-MS Instrumentation and Parameters:

  • A summary of the recommended instrument parameters is provided in Table 2.
Parameter Value / Setting Rationale
LC System Shimadzu Nexera, Waters Acquity UPLC, or equivalentHigh-pressure systems provide superior resolution and speed.
Column C18 Reversed-Phase Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)C18 is a versatile stationary phase for retaining moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid promotes protonation of the analyte for efficient ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole (QqQ) or Q-TOF with ESI sourceQqQ is ideal for quantitative analysis (MRM), while Q-TOF provides high-resolution data for structural confirmation.
Ionization Mode ESI PositiveThe methylamino group is basic and readily accepts a proton.
Capillary Voltage +3.5 kVOptimizes the electrospray process for ion generation.
Source Temp. 150 °CAssists in solvent desolvation.
Desolvation Gas Nitrogen, Flow ~800 L/hr, Temp ~400 °CHigh flow and temperature are required to evaporate the LC mobile phase and release gas-phase ions.
MS1 Scan Scan m/z 100-200 to find [M+H]+ at m/z 133.1Identifies the precursor ion for MS/MS.
MS/MS (CID) Select precursor m/z 133.1; Collision Energy 10-30 eV (ramped)Fragmentation of the protonated molecule to generate product ions for structural confirmation or quantification.

4.3 Expected Fragmentation under Collision-Induced Dissociation (CID)

In ESI+, this compound will be detected as the protonated molecule, [M+H]+, at m/z 133 . CID of this ion will produce even-electron fragment ions.

  • Loss of Methylamine: The most likely fragmentation is the loss of a neutral methylamine molecule (CH3NH2, 31 Da) via a proton transfer mechanism, resulting in a stable benzyne-nitrile cation at m/z 102 .

  • Loss of Ammonia: A less common but possible pathway is the loss of ammonia (NH3, 17 Da) following rearrangement, yielding a fragment at m/z 116 .

  • Loss of Acetonitrile: In some cases, rearrangement can lead to the loss of acetonitrile (CH3CN, 41 Da), giving a fragment at m/z 92 .

Caption: Proposed ESI-CID fragmentation for protonated this compound.

Application to Derivatives

The fragmentation principles described above provide a predictive framework for analyzing derivatives.

  • Ring Substituents (e.g., -Cl, -F, -OCH3): These substituents will increase the mass of the molecular ion and all fragments containing the aromatic ring. Their electronic properties (withdrawing/donating) can influence the relative abundance of certain fragments but the primary cleavage sites generally remain the same.

  • N-Substituents (e.g., -Ethyl, -Benzyl): Replacing the N-methyl group with a larger alkyl or benzyl group will change the mass of the neutral loss in α-cleavage (for EI) or the amine loss (for CID). For example, an N-ethyl derivative would lose a •C2H5 radical (29 Da) in EI, and an N-benzyl derivative would readily lose a •C7H7 radical (91 Da) to form a very stable tropylium cation.

Summary and Best Practices

  • Method Selection: Use GC-MS for volatile and thermally stable this compound analogs to leverage reproducible EI fragmentation libraries. Opt for LC-MS for more complex, polar, or thermally labile derivatives, and for sensitive quantification in complex matrices.

  • Data Validation: Always confirm the isotopic pattern of the molecular ion (or pseudomolecular ion) to verify the elemental composition. For high-confidence identification, use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement, typically within 5 ppm of the theoretical value.

  • Derivative Analysis: When analyzing a novel derivative, predict the major fragmentation pathways based on the principles of α-cleavage (EI) and stable neutral losses (ESI-CID) to guide spectral interpretation.

By applying the protocols and principles outlined in this guide, researchers can confidently employ mass spectrometry for the robust and accurate characterization of this compound and its diverse family of derivatives.

References

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. [Link]
  • This compound | C8H8N2 | CID 292603. PubChem. [Link]
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]
  • 2-Aminobenzonitrile | C7H6N2 | CID 72913. PubChem. [Link]
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. [Link]
  • 4-Aminobenzonitrile | C7H6N2 | CID 13396. PubChem. [Link]
  • Benzonitrile, 2-amino-. NIST WebBook. [Link]
  • mass spectra - fragmentation p
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent. [Link]
  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
  • GC and GC/MS Applic
  • M293 Analysis of Toxic Chemical Substances Adsorbed on Microplastics. Shimadzu. [Link]

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Application Notes & Protocols for the HPLC Purification of 2-(Methylamino)benzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the purification of 2-(Methylamino)benzonitrile from typical synthetic reaction mixtures using High-Performance Liquid Chromatography (HPLC). Recognizing that the primary impurity is often the precursor, 2-aminobenzonitrile, alongside potential hydrolysis byproducts, this document outlines robust reversed-phase HPLC (RP-HPLC) protocols. We delve into the critical aspects of method development, including stationary phase selection, mobile phase optimization with a focus on pH control to manage the basic nature of the analytes, and post-purification processing. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this compound for downstream applications.

Introduction: The Purification Challenge

This compound is a valuable chemical intermediate in the synthesis of various biologically active compounds and functional materials. Its synthesis, commonly achieved via N-methylation of 2-aminobenzonitrile (e.g., through Eschweiler-Clarke reaction), often results in a crude product containing a mixture of the desired compound, unreacted starting material, and potential side-products.[1][2] The structural similarity between the product and the primary amine precursor presents a significant purification challenge.

Furthermore, the nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, potentially yielding the corresponding benzamide and benzoic acid derivatives.[3][4] Effective purification, therefore, requires a chromatographic method capable of resolving these closely related species. HPLC, particularly in the reversed-phase mode, offers the high resolution necessary for this task.

Key Analytes for Separation:

  • Target Compound: this compound (Tertiary Amine)

  • Primary Impurity: 2-Aminobenzonitrile (Primary Amine)

  • Potential Byproducts: 2-(Methylamino)benzamide, 2-(Methylamino)benzoic acid, 2-Aminobenzamide, 2-Aminobenzoic acid.

Foundational Principles: Reversed-Phase HPLC for Amine Separation

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[5] A non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). While this compound is more hydrophobic than 2-aminobenzonitrile due to the additional methyl group and should be retained longer, the presence of the basic amino groups complicates the separation.

The secondary amine of this compound (predicted pKa ≈ 2.45) and the primary amine of 2-aminobenzonitrile can interact with residual silanol groups on the silica-based stationary phase.[2] These secondary interactions lead to poor peak shape, characterized by significant tailing.[6] Controlling the mobile phase pH is the most critical parameter to mitigate these effects and achieve sharp, symmetrical peaks.

There are two primary strategies for pH control:

  • Low pH (pH 2-3): At a pH well below the pKa of the analytes, the amine functional groups are fully protonated (R-NH2+). This has two benefits: it increases the polarity of the analytes, reducing retention, and it suppresses the ionization of acidic silanol groups on the stationary phase, minimizing unwanted secondary interactions.[7]

  • High pH (pH > 8): Using a high-pH stable column, the silanol groups are fully deprotonated and carry a consistent negative charge. The basic analytes remain in their neutral, more hydrophobic form, leading to stronger retention. This approach can also yield excellent peak shapes.

For routine purification, the low-pH approach is often preferred due to the wider availability and stability of standard silica-based columns in this range.

Pre-Purification: Sample Preparation

Proper sample preparation is crucial for protecting the HPLC column and achieving optimal separation. For crude reaction mixtures, Solid-Phase Extraction (SPE) can be an effective cleanup step.[8][9][10][11]

Protocol 3.1: SPE Cleanup of Crude Reaction Mixture

This protocol provides a general guideline for removing highly polar or non-polar contaminants. The choice of sorbent will depend on the specific reaction solvent and byproducts.

  • Sorbent Selection: A reversed-phase sorbent (e.g., C18) is often a good starting point.

  • Conditioning: Condition the C18 SPE cartridge by passing one column volume of methanol, followed by one column volume of water.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a small amount of the organic solvent used in the reaction, diluted with water if possible) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak, highly aqueous solvent (e.g., 5-10% methanol in water) to elute very polar impurities.

  • Elution: Elute the target compound and closely related impurities with a stronger solvent, such as methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under reduced pressure before reconstituting in the HPLC mobile phase for injection.

HPLC Purification: Methodologies and Protocols

This section details a robust RP-HPLC method for the purification of this compound.

Diagram 4.1: HPLC Purification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Reaction Product SPE SPE Cleanup (Protocol 3.1) Crude->SPE Dissolve Dissolve in Mobile Phase SPE->Dissolve Inject Inject on C18 Column Dissolve->Inject Separate Gradient Elution (Protocol 4.1) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Fraction Collection Detect->Collect Pool Pool Pure Fractions Collect->Pool Evaporate Solvent Evaporation (Protocol 5.1) Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for this compound purification.

Table 4.1: Recommended HPLC Parameters
ParameterRecommended SettingRationale
Column Reversed-Phase C18, 5 µm, 4.6 x 150 mm (analytical) or ≥10 mm ID (preparative)C18 provides sufficient hydrophobicity for retention. 5 µm particles offer a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterEstablishes a low pH (≈2.5-2.8) to protonate the amines, ensuring good peak shape.[7] Formic acid is preferred for MS compatibility.[3]
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity. The acid is included to maintain consistent pH.
Gradient Profile Start at 10-20% B, ramp to 70-90% B over 15-20 minutes.A gradient is necessary to elute the starting material, product, and any potential less polar byproducts within a reasonable time, ensuring sharp peaks for all components.
Flow Rate 1.0 mL/min (analytical); scaled appropriately for preparative columns.A standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity, lowering backpressure.
Detection UV at 254 nmThe aromatic nature of the benzonitrile core provides strong UV absorbance at this wavelength.
Injection Volume 5-20 µL (analytical); dependent on concentration and column loading for preparative.Should be optimized to avoid column overload, which can cause peak fronting and poor resolution.[6]
Protocol 4.1: Step-by-Step HPLC Purification
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare the sample by dissolving the crude, pre-cleaned material in the initial mobile phase composition to a concentration of approximately 1-5 mg/mL. Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run the gradient as defined in Table 4.1. The expected elution order is: 2-aminobenzoic acid, 2-aminobenzamide, 2-aminobenzonitrile (starting material), followed by 2-(methylamino)benzoic acid, 2-(methylamino)benzamide, and finally this compound (product).

  • Fraction Collection: Collect fractions corresponding to the main product peak, ensuring collection starts and ends on the baseline to avoid cross-contamination with adjacent impurities.

  • Analysis of Fractions: Re-inject small aliquots of the collected fractions to confirm purity before pooling.

Post-Purification: Product Isolation

After collecting the pure fractions, the solvent must be removed to isolate the final product. The presence of water and acetonitrile requires a robust evaporation method.

Protocol 5.1: Solvent Removal from HPLC Fractions
  • Pooling: Combine the fractions confirmed to be of high purity.

  • Solvent Evaporation: Use a centrifugal evaporator or a rotary evaporator to remove the bulk of the acetonitrile and water.[12] Centrifugal evaporation is often preferred as it can prevent bumping and sample loss.[13]

  • Lyophilization (Freeze-Drying): For complete removal of residual water and to obtain a fluffy, powdered solid, lyophilization is the ideal final step. This is particularly useful for samples that may form oils or gums upon simple evaporation.[14]

Troubleshooting

Table 6.1: Common HPLC Purification Issues
IssuePotential CauseRecommended Solution
Peak Tailing 1. Insufficiently low mobile phase pH.2. Secondary interactions with silanol groups.[6]3. Column degradation.1. Ensure the pH is below 3. Use a stronger acid like TFA if formic acid is insufficient.2. Consider adding a competitive amine like triethylamine (TEA) at a low concentration (0.1%), but this is not MS-friendly.3. Flush the column or replace if necessary.
Peak Splitting/Shoulders 1. Column void or contamination at the inlet.2. Sample solvent stronger than the mobile phase.1. Reverse-flush the column (if permissible by the manufacturer) or replace it. Use a guard column to protect the main column.2. Always dissolve the sample in the initial mobile phase composition.
Poor Resolution 1. Gradient is too steep.2. Column overload.1. Decrease the gradient slope (e.g., extend the run time).2. Reduce the injection volume or sample concentration.
High Backpressure 1. Clogged column frit or tubing.2. Buffer precipitation.1. Filter all samples and mobile phases. Reverse-flush the column.2. Ensure buffer solubility in the highest organic percentage of the mobile phase.[1]
Diagram 6.1: Troubleshooting Logic for Peak Tailing

Tailing_Troubleshooting Start Peak Tailing Observed for Amine Peaks Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Lower pH with 0.1% TFA or Phosphoric Acid [7] Check_pH->Adjust_pH No Check_Column Is the column old or showing high pressure? Check_pH->Check_Column Yes Adjust_pH->Check_Column Flush_Column Flush column with strong solvent or replace Check_Column->Flush_Column Yes Check_Overload Is injection mass high? Check_Column->Check_Overload No Flush_Column->Check_Overload Reduce_Load Decrease injection volume or sample concentration [16] Check_Overload->Reduce_Load Yes Resolved Problem Resolved Check_Overload->Resolved No, consult manufacturer Reduce_Load->Resolved

Caption: Decision tree for troubleshooting amine peak tailing.

Conclusion

The successful purification of this compound from its synthetic precursors and byproducts is readily achievable with a well-developed reversed-phase HPLC method. The cornerstone of this methodology is the precise control of mobile phase pH to protonate the basic analytes, thereby minimizing undesirable silanol interactions and ensuring sharp, symmetrical peaks. By integrating proper sample cleanup, optimized gradient elution, and appropriate post-purification handling, researchers can consistently obtain high-purity material suitable for the most demanding applications in pharmaceutical and chemical research.

References

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Richards, J. A., & Williams, D. L. H. (1974). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (11), 1251-1254.
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Application Notes and Protocols for Mechanistic Studies Using Deuterated 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Single Neutron in Elucidating Metabolic Pathways

In the intricate world of drug development and molecular biology, understanding the precise mechanisms by which a molecule is transformed within a biological system is paramount. This knowledge underpins the optimization of drug efficacy, the mitigation of toxicity, and the prediction of drug-drug interactions. Stable isotope labeling, particularly the substitution of hydrogen (¹H) with its heavier, non-radioactive isotope deuterium (²H or D), has emerged as an indispensable tool for these mechanistic investigations. The subtle increase in mass imparted by the additional neutron in the deuterium nucleus can significantly alter the kinetics of bond-breaking events, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] By strategically placing deuterium atoms at sites of potential metabolic attack, researchers can glean invaluable insights into rate-limiting steps and the enzymes responsible for a compound's biotransformation.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the use of deuterated 2-(methylamino)benzonitrile to probe its metabolic fate. While specific metabolic data for this compound is not extensively published, we will extrapolate from the well-established metabolism of N-methyl anilines to propose a robust experimental framework.[2][3] This document will detail the scientific rationale, synthesis considerations, experimental protocols, and data interpretation strategies for leveraging deuterated this compound in mechanistic studies.

Scientific Rationale: Targeting Key Metabolic Soft Spots

Based on the chemical structure of this compound, two primary sites of metabolic oxidation are anticipated, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4] These are:

  • N-demethylation: The enzymatic removal of the methyl group from the secondary amine is a common metabolic pathway for N-methyl anilines.[1][5] This process is initiated by the oxidation of the C-H bond on the methyl group.

  • Aromatic Hydroxylation: The benzene ring can be hydroxylated at various positions by CYP enzymes. The presence of the amino and cyano groups will direct this hydroxylation to specific, electronically favorable positions.

To investigate the relative contributions and mechanisms of these pathways, we propose the synthesis and study of two deuterated isotopologues of this compound:

  • 2-((Trideuteromethyl)amino)benzonitrile (D3-MABN): Deuteration of the N-methyl group will allow for the investigation of the KIE on N-demethylation. A significant KIE would indicate that the cleavage of the C-H bond on the methyl group is a rate-determining step in this metabolic pathway.[1]

  • Deuterated-ring this compound (D4-MABN): Deuteration of the aromatic ring will help to probe the mechanism of aromatic hydroxylation and can also serve as a stable isotope-labeled internal standard for quantitative analysis.

Synthesis of Deuterated this compound

The synthesis of these deuterated analogues can be achieved through established synthetic routes. For instance, deuterated anilines can be prepared through methods like the deamination of anilines in the presence of a deuterium source.[6][7]

Hypothetical Synthetic Scheme for D3-MABN:

A plausible route to 2-((trideuteromethyl)amino)benzonitrile (D3-MABN) could involve the reaction of 2-aminobenzonitrile with a trideuteromethylating agent, such as trideuteromethyl iodide (CD₃I), in the presence of a suitable base.

Hypothetical Synthetic Scheme for D4-MABN:

The synthesis of a deuterated-ring analogue (e.g., this compound-d4) could be approached by starting with a deuterated aniline precursor, such as aniline-d5.[8]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol is designed to compare the rate of metabolism of this compound (MABN) and its deuterated analogue, D3-MABN, in human liver microsomes (HLMs).[9][10]

Materials:

  • This compound (MABN)

  • 2-((Trideuteromethyl)amino)benzonitrile (D3-MABN)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of MABN and D3-MABN in a suitable organic solvent (e.g., DMSO).

    • In separate microcentrifuge tubes, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the substrate (MABN or D3-MABN, final concentration, e.g., 1 µM) to the pre-warmed microsome mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound (MABN or D3-MABN) over time using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve will give the rate constant of metabolism (k).

  • The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

  • The Kinetic Isotope Effect (KIE) is calculated as the ratio of the rate of metabolism of the light isotopologue (k_H) to the rate of metabolism of the heavy isotopologue (k_D): KIE = k_H / k_D .

Expected Outcome:

A KIE value significantly greater than 1 would suggest that the cleavage of the C-H bond on the N-methyl group is a rate-limiting step in the metabolism of this compound.

ParameterThis compound (MABN)2-((Trideuteromethyl)amino)benzonitrile (D3-MABN)
Rate Constant (k) Hypothetical ValueHypothetical Value
In Vitro Half-life (t½) Hypothetical ValueHypothetical Value
Kinetic Isotope Effect (KIE) -Calculated Value
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

This protocol aims to identify the metabolites of MABN and its deuterated analogues.

Materials:

  • Incubation samples from Protocol 1

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

Procedure:

  • Sample Analysis:

    • Inject the supernatant from the quenched incubation samples into the UHPLC-HRMS system.

  • Data Acquisition:

    • Acquire data in both full scan mode and data-dependent MS/MS mode to obtain accurate mass measurements of parent ions and their fragment ions.

  • Metabolite Profiling:

    • Process the data using metabolite identification software. Look for potential metabolites by searching for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

    • Compare the metabolite profiles of MABN and the deuterated analogues. The deuterium label will result in a characteristic mass shift in the metabolites, aiding in their identification and structural elucidation.

Expected Metabolites:

  • From MABN: 2-aminobenzonitrile (from N-demethylation), hydroxylated derivatives of MABN.

  • From D3-MABN: 2-aminobenzonitrile (unlabeled), and hydroxylated derivatives of D3-MABN. The N-demethylation product will have lost the deuterium label.

  • From D4-MABN: Deuterated 2-aminobenzonitrile and deuterated hydroxylated derivatives.

Protocol 3: Characterization of Deuterated Compounds by NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuterium incorporation.[11][12]

Materials:

  • Synthesized deuterated this compound

  • Non-deuterated NMR solvent (e.g., Chloroform)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the deuterated compound in a suitable non-deuterated solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton (¹H) NMR spectrum. The absence or significant reduction of a signal at the chemical shift corresponding to the protons that have been replaced by deuterium will confirm successful deuteration.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium (²H) NMR spectrum. A signal will be observed at the chemical shift corresponding to the position of the deuterium atom(s).

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 (¹³C) NMR spectrum. The signal for a carbon atom attached to a deuterium atom will appear as a multiplet due to C-D coupling and will have a slightly different chemical shift compared to the non-deuterated analogue.

Visualizing the Workflow and Mechanistic Rationale

Mechanistic_Study_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Metabolism cluster_analysis Analysis & Interpretation S1 Synthesize D3-MABN & D4-MABN S2 Characterize by NMR & MS S1->S2 I1 Incubate with Human Liver Microsomes S2->I1 Substrates I2 Time-course sampling I1->I2 A1 LC-MS/MS Analysis of Parent Compound Disappearance I2->A1 A2 HRMS Analysis for Metabolite Identification I2->A2 A3 Calculate KIE for N-demethylation A1->A3 A4 Elucidate Metabolic Pathways A2->A4 A3->A4

Caption: Workflow for mechanistic studies of this compound using deuterated analogues.

Metabolic_Pathways cluster_demethylation N-Demethylation cluster_hydroxylation Aromatic Hydroxylation MABN This compound DM 2-Aminobenzonitrile MABN->DM CYP450 (KIE observed with D3-MABN) OH_MABN Hydroxylated Metabolites MABN->OH_MABN CYP450

Caption: Postulated metabolic pathways of this compound.

Conclusion

The use of deuterated this compound provides a powerful and precise approach to dissecting its metabolic pathways. By employing the protocols outlined in this application note, researchers can determine the role of N-demethylation and aromatic hydroxylation in the biotransformation of this molecule. The calculation of the kinetic isotope effect will offer definitive evidence for the rate-limiting steps in these reactions, providing crucial information for drug design and development. The combination of in vitro metabolism studies with high-resolution mass spectrometry and NMR spectroscopy ensures a comprehensive and scientifically rigorous investigation into the mechanistic details of this compound metabolism.

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Reaction kinetics of 2-(Methylamino)benzonitrile with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reaction Kinetics of 2-(Methylamino)benzonitrile with Electrophiles

Introduction: The Duality of a Privileged Scaffold

This compound is a versatile bifunctional molecule, featuring two key nucleophilic centers: the secondary amine nitrogen and the electron-rich aromatic ring. This duality makes it a valuable synthon in medicinal chemistry and materials science. The methylamino group (-NHCH₃) is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. Concurrently, the lone pair on the nitrogen atom makes it a proficient nucleophile for reactions like N-alkylation and N-acylation.

Understanding the kinetics of its reactions with various electrophiles is paramount for controlling reaction selectivity, optimizing yields, and elucidating mechanisms. A kinetic study can reveal whether N-alkylation or aromatic substitution is the favored pathway under specific conditions and provides the quantitative data needed to predict reaction outcomes. This guide offers a comprehensive overview of the reactivity of this compound and provides detailed protocols for investigating its reaction kinetics.

Section 1: Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its two functional groups. The methylamino group is a strong electron-donating group (EDG) that activates the benzene ring towards electrophilic attack, primarily at the C4 (para) and C6 (ortho) positions due to resonance stabilization. The nitrile group (-C≡N) is an electron-withdrawing group (EWG) that deactivates the ring, but its influence is secondary to the powerful activating effect of the amino group.

Simultaneously, the nitrogen atom of the methylamino group can act as a nucleophile, attacking electrophilic centers directly. This leads to two competing primary reaction pathways.

cluster_reactivity Reactivity of this compound cluster_pathways Competing Reaction Pathways Molecule This compound N_Site Nitrogen Nucleophile (Lone Pair) Molecule->N_Site Site 1 Ring_Site Aromatic Ring Nucleophile (π-Electrons) Molecule->Ring_Site Site 2 N_Alkylation N-Substitution (e.g., N-Alkylation, N-Acylation) N_Site->N_Alkylation leads to EAS Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Ring_Site->EAS leads to Electrophile Electrophile (E+) Electrophile->N_Alkylation Electrophile->EAS

Caption: Competing nucleophilic sites and reaction pathways for this compound.

The choice between N-substitution and electrophilic aromatic substitution is dictated by several factors:

  • The nature of the electrophile: "Soft" electrophiles with polarizable leaving groups (e.g., alkyl halides) often favor N-alkylation via an Sₙ2 mechanism.[1][2] "Hard" electrophiles or those that generate highly reactive cationic intermediates (e.g., from nitrating mixtures) tend to favor EAS.[3][4]

  • Steric hindrance: Bulky electrophiles may find the nitrogen atom sterically inaccessible, favoring attack at the less hindered C4 position of the ring.[5]

  • Reaction conditions: Solvent polarity, temperature, and the presence of a base or acid catalyst can significantly influence the reaction rate and selectivity. For instance, a base can deprotonate the amine, increasing its nucleophilicity for N-alkylation.

Section 2: Methodologies for Kinetic Analysis

To determine the rate law and rate constants for the reaction of this compound, it is necessary to monitor the concentration of a reactant or product over time. Several analytical techniques are well-suited for this purpose.

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Tracks changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) as the reaction progresses.Provides detailed structural information, allowing simultaneous monitoring of multiple species. Non-invasive.[6]Lower sensitivity, requires deuterated solvents, and may be too slow for very fast reactions unless specialized stopped-flow equipment is used.[6][7]
UV-Vis Spectroscopy Measures the change in absorbance of light by chromophores in the reaction mixture.High sensitivity, excellent for continuous monitoring, suitable for very fast reactions (with stopped-flow).[8]Requires the reactant or product to have a distinct UV-Vis absorption profile. Provides no structural information.[9]
LC-MS / GC-MS Separates reaction components chromatographically and detects them by mass spectrometry.Excellent for complex mixtures, provides both quantitative data and mass information for product identification.[7][10]Typically requires quenching the reaction and taking discrete samples (not continuous).[10]
FTIR Spectroscopy Monitors changes in vibrational frequencies of functional groups.Can be used for in-situ, real-time monitoring with an ATR probe. Good for tracking specific functional group changes (e.g., C=O, N-H).[11]Complex spectra can be difficult to interpret quantitatively, especially in solution.

The choice of technique depends on the specific reaction being studied, the expected reaction rate, and the spectroscopic properties of the reactants and products.

Section 3: Experimental Protocols

The following protocols provide step-by-step methodologies for studying the two primary reaction pathways.

Protocol 1: Kinetic Study of N-Alkylation by ¹H NMR Spectroscopy

This protocol details the investigation of the reaction between this compound and methyl iodide, a classic Sₙ2 reaction. The progress is monitored by observing the disappearance of the reactant's N-H and N-CH₃ signals and the appearance of the product's N(CH₃)₂ signal.

G A 1. Reagent Preparation - Prepare stock solutions of this compound, methyl iodide, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). B 2. Reaction Setup - In an NMR tube, combine the reactant and internal standard solutions. - Place the tube in the NMR spectrometer and allow it to thermally equilibrate. A->B C 3. Initiation & Data Acquisition - Acquire an initial spectrum (t=0). - Inject the methyl iodide solution, mix quickly, and immediately start a series of ¹H NMR acquisitions at fixed time intervals. B->C D 4. Data Processing - Process the spectra (phasing, baseline correction). - Integrate the peaks corresponding to a reactant proton and a product proton, relative to the constant integral of the internal standard. C->D E 5. Kinetic Analysis - Convert relative integrals to concentrations. - Plot concentration vs. time to determine the rate law and rate constant. D->E

Caption: Experimental workflow for an NMR-based kinetic study of N-alkylation.

Materials:

  • This compound

  • Methyl iodide

  • 1,3,5-Trimethoxybenzene (or other suitable internal standard)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes, syringes, standard glassware

Procedure:

  • Preparation: Prepare a 0.1 M stock solution of this compound and a 0.1 M stock solution of the internal standard in DMSO-d₆. Prepare a separate 1.0 M stock solution of methyl iodide.

  • Setup: In an NMR tube, add 500 µL of the this compound stock solution and 100 µL of the internal standard stock solution.

  • Equilibration: Place the NMR tube in the spectrometer, which is pre-set to the desired reaction temperature (e.g., 298 K). Allow the solution to equilibrate for 5-10 minutes.

  • Time Zero Spectrum: Acquire a high-quality ¹H NMR spectrum before adding the electrophile. This serves as the t=0 reference.

  • Initiation: Remove the tube, quickly inject 50 µL of the methyl iodide stock solution, cap and invert twice to mix, and re-insert into the spectrometer.

  • Monitoring: Immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes for a slow reaction, or using an automated kinetics program if available). Continue until the reaction is near completion.

  • Analysis: For each spectrum, integrate the peak for the N-H proton of the starting material and a characteristic peak for the product, both relative to the integral of the internal standard. Convert these relative integrals into concentrations.

Rationale: The use of an internal standard is crucial for accurate quantification, as it corrects for any variations in spectrometer performance over time.[6] Monitoring the reaction in situ within the NMR tube provides a direct, non-invasive view of the reaction progress.

Protocol 2: Kinetic Study of EAS by Stopped-Flow UV-Vis Spectroscopy

This protocol is designed for a faster electrophilic aromatic substitution reaction, for example, with a highly reactive electrophile like 4,6-dinitrobenzofuroxan (DNBF), which reacts with anilines to form colored σ-adducts.[12][13]

Materials:

  • This compound

  • Electrophile (e.g., DNBF)

  • Appropriate solvent (e.g., acetonitrile, or a buffered aqueous/DMSO mixture)[13]

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare a solution of this compound (e.g., 2 mM) in the chosen solvent. Prepare a separate solution of the electrophile (e.g., 0.1 mM). The nucleophile is used in large excess to ensure pseudo-first-order conditions.

  • Instrument Setup:

    • Set up the stopped-flow apparatus, ensuring the drive syringes are clean and free of air bubbles.

    • Load one syringe with the nucleophile solution and the other with the electrophile solution.

    • Set the spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) of the expected product, determined from a preliminary scan.

    • Set the data acquisition parameters (e.g., data points per second, total acquisition time).

  • Reaction Initiation and Monitoring:

    • Rapidly depress the drive plate to inject the two solutions into the mixing chamber and then into the observation cell. This action triggers the data acquisition.

    • The instrument will record the change in absorbance at the specified wavelength over time.

  • Data Collection: Repeat the experiment multiple times to ensure reproducibility. Perform control experiments, such as injecting the nucleophile into pure solvent, to establish a baseline.

  • Analysis: The resulting data is a curve of absorbance vs. time. Under pseudo-first-order conditions, this curve can be fitted to a single exponential function to extract the observed rate constant (k_obs).

Rationale: The stopped-flow technique allows for the rapid mixing of reactants (on a millisecond timescale), making it possible to study reactions that are too fast for manual mixing methods.[8] By using a large excess of the aniline derivative, the reaction kinetics simplify to pseudo-first-order, which makes determining the rate constant more straightforward.

Section 4: Data Analysis and Interpretation

Once concentration vs. time data has been acquired, the next step is to determine the reaction order and rate constant.

1. Initial Rates Method:

  • Run the reaction with varying initial concentrations of one reactant while keeping the other constant.

  • Measure the initial rate of the reaction for each experiment (the slope of the concentration vs. time curve at t=0).

  • A plot of log(initial rate) vs. log([Reactant]) will yield a straight line with a slope equal to the order of the reaction with respect to that reactant.

2. Integral Method:

  • Guess the order of the reaction and plot the concentration data accordingly.

  • First-Order: A plot of ln[Reactant] vs. time will be linear with a slope of -k.

  • Second-Order: A plot of 1/[Reactant] vs. time will be linear with a slope of k.

  • The plot that yields the best straight line confirms the order of the reaction.

Sample Kinetic Data Table (Hypothetical N-Alkylation)

Time (min)[Reactant] (M)ln[Reactant]1/[Reactant] (M⁻¹)
00.0500-2.99620.0
100.0410-3.19424.4
200.0336-3.39329.8
300.0275-3.59336.4
400.0225-3.79444.4
500.0185-3.98954.1

By plotting this data, a researcher could determine if the reaction is first or second order and calculate the rate constant, k.

Conclusion

The study of the reaction kinetics of this compound provides critical insights into its chemical behavior, enabling chemists to selectively target either the nitrogen or the aromatic ring. By choosing the appropriate electrophile, reaction conditions, and analytical method, researchers can precisely control the outcome of synthetic transformations. The protocols outlined in this guide, utilizing common spectroscopic techniques like NMR and UV-Vis, offer a robust framework for quantifying the reactivity of this important chemical intermediate and its derivatives.

References

  • Buncel, E., & Eggimann, W. (1977). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 55(11), 1985-1992.
  • Buncel, E., et al. (1977). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry.
  • Whittlesey, K. J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
  • Zajac, M. A., et al. (2013). Aryl nitrenium ions from N-alkyl-N-arylamino-diazonium precursors: synthesis and reactivity. Journal of the American Chemical Society.
  • Foley, D. (2015). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • Wiesen, S., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4724.
  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation).
  • ResearchGate. (2021). Recent Development in Synthesis of N‐Methylamines with Amines and Methanol.
  • Mettler-Toledo. Guide to Inline Monitoring of Reaction Mechanisms.
  • Chen, L., et al. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 5(18), 4639-4642.
  • Walden, D. M., et al. (2022). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis. Journal of the American Chemical Society.
  • Józefowicz, M. (2011). Application of XAFS in the studies of reaction kinetics in solution. Institute of Nuclear Physics Polish Academy of Sciences.
  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics.
  • OpenStax. (2023). 24.8 Reactions of Arylamines. Organic Chemistry: A Tenth Edition.
  • Semantic Scholar. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel.
  • BYJU'S. Electrophilic Substitution Reaction of Anilines.
  • Scribd. TmpF6 - Electrophilic Substitution Reaction of Aniline.
  • Reddit. (2019). O.Chem I: Nitrile and its reactivity as an electrophile.
  • Mayr, H., & Ofial, A. (2005). Kinetics of electrophile-nucleophile combinations: A general approach to polar organic reactivity. Pure and Applied Chemistry.
  • Chemistry LibreTexts. (2022). 8.3: Electrophiles.
  • Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry.
  • Rettig, W. (2009). Decay times of 4-(dimethylamino)benzonitrile in acetonitrile and conclusions on entropy of activation. Max Planck Society.
  • University of Kentucky. CHAPTER 9. Substitution reactions.
  • LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicology.
  • Troshin, K., & Mayr, H. (2012). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Ludwig-Maximilians-Universität München.
  • Oh, H. K., et al. (2000). Kinetics and mechanism of the addition of benzylamines to β-nitrostyrenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2.
  • Zhang, X., et al. (2023). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry, 14(20), 2389-2401.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylamino)benzonitrile. This guide is designed for researchers, chemists, and professionals in drug development seeking to improve the yield and efficiency of their synthetic routes. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions for successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound. We will explore the most common synthetic strategies and their potential pitfalls.

Scenario 1: Low or No Conversion in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1] However, its success is highly dependent on the careful selection of reaction components.

Question: My Buchwald-Hartwig reaction of 2-chlorobenzonitrile (or 2-bromobenzonitrile) with methylamine is showing low to no conversion of the starting material. What are the likely causes and how can I resolve this?

Answer:

Low conversion in a Buchwald-Hartwig reaction can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagents.

1. Inactive Catalyst System: The heart of the Buchwald-Hartwig reaction is the active Pd(0) catalyst.[2] If this species is not generated or is poisoned, the reaction will not proceed.

  • Expertise & Experience: The choice of palladium precursor and ligand is critical. For electron-deficient aryl halides like 2-chlorobenzonitrile, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Troubleshooting Steps:

    • Ligand Selection: If you are using first-generation ligands, consider switching to more advanced biarylphosphine ligands like XPhos or SPhos, which are known to be effective for challenging substrates.[3]

    • Palladium Precursor: While Pd(OAc)₂ is common, it requires in situ reduction to Pd(0).[2][4] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst can sometimes improve results.[4]

    • Catalyst Loading: While typically low (1-2 mol%), for a sluggish reaction, a modest increase in catalyst loading may be beneficial.[2]

    • Oxygen Sensitivity: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

2. Inappropriate Base or Solvent: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination. The solvent affects the solubility of reagents and the stability of intermediates.

  • Expertise & Experience: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[4] The solvent must be anhydrous and capable of solubilizing the reaction components at the desired temperature.

  • Troubleshooting Steps:

    • Base Strength: If you are using a weaker base like K₂CO₃ or Cs₂CO₃, it may not be strong enough. Consider switching to NaOtBu or LHMDS.[4]

    • Solvent Choice: Toluene and dioxane are common solvents.[5] Ensure they are anhydrous. In some cases, ethereal solvents like THF or CPME can be effective.[4] Chlorinated solvents should be avoided as they can interfere with the palladium catalyst.[4]

3. Issues with Starting Materials: The purity of your starting materials is paramount.

  • Troubleshooting Steps:

    • Aryl Halide Purity: Ensure your 2-chlorobenzonitrile or 2-bromobenzonitrile is free of impurities that could poison the catalyst.

    • Amine Source: Methylamine can be used as a gas, in solution (e.g., in THF or water), or as a salt (methylamine hydrochloride). If using the salt, an extra equivalent of base is required to liberate the free amine.

Experimental Protocol: A Robust Starting Point for Buchwald-Hartwig Amination

Parameter Recommendation Rationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source.
Ligand XPhos (2-4 mol%)A bulky, electron-rich ligand suitable for aryl chlorides.[3]
Base NaOtBu (1.2-1.5 equiv.)A strong, non-nucleophilic base.[4]
Solvent Anhydrous Toluene or DioxaneCommon, effective solvents for this transformation.[5]
Temperature 80-110 °CTypical temperature range to ensure a reasonable reaction rate.[4]
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Logical Workflow for Troubleshooting Low Conversion in Buchwald-Hartwig Amination

G start Low/No Conversion catalyst Check Catalyst System start->catalyst conditions Verify Reaction Conditions start->conditions reagents Assess Reagent Quality start->reagents ligand Switch to Bulky Ligand (e.g., XPhos) catalyst->ligand Ineffective Ligand? pd_source Use Pre-catalyst or Pd(0) Source catalyst->pd_source Pd(II) Precursor Failing? inert Ensure Inert Atmosphere catalyst->inert Oxygen Contamination? base Use Stronger Base (e.g., NaOtBu) conditions->base Weak Base? solvent Use Anhydrous Solvent (Toluene/Dioxane) conditions->solvent Wet/Wrong Solvent? temp Optimize Temperature (80-110 °C) conditions->temp Temp Too Low? purity Purify Starting Materials reagents->purity Impure Reagents? amine_source Confirm Free Amine Availability reagents->amine_source Amine Salt Used? success Improved Yield ligand->success pd_source->success inert->success base->success solvent->success temp->success purity->success amine_source->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Scenario 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a viable alternative, particularly when the aromatic ring is activated by electron-withdrawing groups. The nitrile group in 2-halobenzonitriles activates the ring for nucleophilic attack.[6]

Question: I am attempting to synthesize this compound from 2-fluorobenzonitrile and methylamine via SNAr, but the yield is poor. What factors should I investigate?

Answer:

The success of an SNAr reaction hinges on the activation of the aromatic ring, the nature of the leaving group, and the reaction conditions.

1. Insufficient Ring Activation or Poor Leaving Group:

  • Expertise & Experience: For SNAr, the reactivity of the leaving group is generally F > Cl > Br > I.[6] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. The nitrile group is an effective activating group, especially from the ortho position.

  • Troubleshooting Steps:

    • Leaving Group: If you are using 2-chlorobenzonitrile and getting low yields, switching to 2-fluorobenzonitrile will significantly increase the reaction rate.[7]

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, thus increasing the nucleophilicity of the amine.[8][9]

2. Suboptimal Reaction Conditions:

  • Expertise & Experience: SNAr reactions often require elevated temperatures to overcome the activation energy barrier of disrupting the aromaticity in the Meisenheimer intermediate.[10] A base is often used to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HX formed during the reaction.

  • Troubleshooting Steps:

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor for the formation of side products.

    • Base: Using a mild base like K₂CO₃ can be beneficial.

    • Concentration: Ensure the reaction is sufficiently concentrated to favor the bimolecular reaction.

Experimental Protocol: A General Procedure for SNAr

Parameter Recommendation Rationale
Substrate 2-FluorobenzonitrileFluorine is the most activating leaving group for SNAr.[6]
Nucleophile Methylamine (solution in THF or as a salt)The reacting amine.
Base K₂CO₃ (2.0 equiv.)A non-nucleophilic base to facilitate the reaction.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents enhance nucleophilicity.[7]
Temperature 80-120 °CHeating is often required to drive the reaction to completion.

Diagram: SNAr Mechanism for this compound Synthesis

G cluster_0 Addition-Elimination Mechanism r 2-Fluorobenzonitrile + CH3NH2 i Meisenheimer Complex (Resonance Stabilized Anion) r->i Nucleophilic Attack p This compound + HF i->p Elimination of F-

Caption: The addition-elimination mechanism of SNAr.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound: Buchwald-Hartwig or SNAr?

A1: The choice depends on the available starting materials and the scale of the reaction. For laboratory-scale synthesis, if 2-fluorobenzonitrile is readily available, SNAr is often simpler and avoids the use of expensive palladium catalysts and ligands.[11] For aryl chlorides or bromides, or for broader substrate scope and milder conditions, the Buchwald-Hartwig amination is a more versatile and powerful method.[1]

Q2: Can I use reductive amination to synthesize this compound?

A2: Yes, reductive amination is a viable, metal-free alternative.[12] This would involve the reaction of 2-formylbenzonitrile with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[12] This method avoids the use of halogens in the starting material.

Q3: My final product is a yellow oil or solid, but the literature reports a white solid. How can I purify it?

A3: The yellow coloration is likely due to impurities. Standard purification techniques should be employed:

  • Column Chromatography: This is a very effective method for removing both polar and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If you have a solid product, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield highly pure material.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[13]

Q4: Are there any significant safety concerns I should be aware of?

A4: Yes.

  • Palladium Catalysts: While not highly toxic, they are expensive and should be handled with care to avoid contamination.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled in a fume hood under an inert atmosphere.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive.

  • Solvents: Toluene, dioxane, DMF, and DMSO have their own specific hazards and should be handled with appropriate personal protective equipment in a well-ventilated area.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) and visualize the spots under a UV lamp. The disappearance of the starting material and the appearance of a new spot for the product will indicate the reaction's progress. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]
  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchG
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • How can I purify impure benzonitrile?
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

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Side reactions of 2-(Methylamino)benzonitrile in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Methylamino)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent in synthesis. Here, we address common side reactions, provide troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and ensure the integrity of your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a step-by-step approach to diagnose and resolve them.

Question 1: "My reaction mass shows a new, more polar spot on TLC, and the LC-MS has an unexpected peak with a mass increase of +18 amu. What is happening?"

Answer:

This is a classic sign of nitrile hydrolysis . The nitrile group (-C≡N) is susceptible to hydrolysis, especially in the presence of water under either acidic or basic conditions. The initial product is the corresponding primary amide, 2-(methylamino)benzamide (M+18), which can be further hydrolyzed to 2-(methylamino)benzoic acid (M+19, with loss of ammonia).

Causality: The electrophilic carbon of the nitrile group is attacked by a water molecule. This process is significantly accelerated by protonation of the nitrile nitrogen (under acidic conditions) or by direct attack of a hydroxide ion (under basic conditions)[1][2].

Troubleshooting Protocol: Diagnosing and Mitigating Hydrolysis

  • Confirm the Byproduct:

    • Isolate a small amount of the byproduct via preparative TLC or column chromatography.

    • Characterize the isolated compound using ¹H NMR (look for the appearance of broad -NH₂ peaks for the amide) and FT-IR (look for a strong C=O stretch around 1640-1680 cm⁻¹)[3].

  • Mitigation Strategy: Rigorous Anhydrous Conditions:

    • Solvent Preparation: Use freshly distilled, anhydrous solvents. For common solvents like THF, DCM, or Toluene, distillation over a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for DCM/Toluene) is recommended. Alternatively, use commercially available sealed anhydrous solvents.

    • Moisture Check: Before starting the reaction, verify solvent water content using Karl Fischer titration. Aim for <50 ppm.

    • Reagent Handling: Dry all solid reagents in a vacuum oven before use. Ensure liquid reagents are anhydrous.

    • Inert Atmosphere: Assemble your glassware hot from the oven and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • pH Control:

    • If your reaction can tolerate it, maintain neutral conditions. If a base is required, consider using non-nucleophilic, hindered organic bases (e.g., DBU, DIPEA) instead of aqueous inorganic bases like NaOH or K₂CO₃. If an acid is required, use a Lewis acid that is less likely to introduce water.

Workflow for Preventing Hydrolysis

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_outcome Desired Outcome Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Assemble Hot & Cool Under N2/Ar Dry_Glassware->Inert_Atmosphere Run_Reaction Run Reaction Under Inert Atmosphere Inert_Atmosphere->Run_Reaction Dry_Solvents Use Anhydrous Solvents (<50 ppm H2O) Dry_Solvents->Run_Reaction Dry_Reagents Dry Reagents (Vacuum Oven) Dry_Reagents->Run_Reaction pH_Control Control pH: Avoid Strong Aqueous Acid/Base Run_Reaction->pH_Control Monitor Monitor by TLC/LC-MS pH_Control->Monitor Success Minimized Hydrolysis, High Yield of Target Product Monitor->Success

Caption: Workflow for minimizing nitrile hydrolysis.

Question 2: "I'm running a reaction with a strong base (e.g., NaH, LDA) or at high temperatures, and I'm getting a complex mixture of products, including a potential dimer or cyclized product. What's the likely side reaction?"

Answer:

Given the structure of this compound, with a nucleophilic amine ortho to an electrophilic nitrile, the most probable side reaction under these conditions is intramolecular cyclization to form a quinazoline-type derivative.[4][5] The N-H proton is acidic and can be removed by a strong base, creating a potent intramolecular nucleophile that attacks the adjacent nitrile group.

Causality:

  • Deprotonation: A base removes the proton from the methylamino group, forming an anilide anion.

  • Intramolecular Attack: The resulting anion attacks the electrophilic carbon of the nitrile group.

  • Cyclization & Tautomerization: A six-membered ring is formed, which can then tautomerize or be trapped by an electrophile to yield a stable aromatic or quasi-aromatic system.

Potential Cyclization Pathway

Caption: Simplified mechanism of intramolecular cyclization.

Troubleshooting & Mitigation:

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows the desired transformation to proceed. Use a cryostat for precise low-temperature control if necessary.

  • Base Selection & Stoichiometry:

    • Use the minimum stoichiometric amount of base required. An excess of a strong base will promote this side reaction.

    • Consider a weaker base if compatible with your desired reaction.

    • Reverse addition (adding the substrate to the base at low temperature) can sometimes minimize byproduct formation by keeping the concentration of the deprotonated species low.

  • Protecting Groups: If cyclization is unavoidable and the N-H bond is not required for your desired reaction, consider protecting the secondary amine. A Boc or Cbz group can be used, although this adds extra steps to your synthesis.

Frequently Asked Questions (FAQs)
Q: Can N-demethylation occur?

A: Yes, N-demethylation is a possible side reaction, though typically less common than hydrolysis or cyclization unless specific reagents are used.[6] It is most often observed under harsh oxidative conditions or when using reagents known to effect N-dealkylation, such as certain chloroformates (e.g., α-chloroethyl chloroformate) followed by a methanolysis step.[7] If you are using strong oxidants or high-temperature conditions, be aware of this potential byproduct, which would result in a mass loss of 14 amu (-CH₂).

Q: Is dimerization a concern?

A: While the dimerization of some nitriles, like acrylonitrile or malononitrile, is well-documented[8][9], the self-dimerization of this compound is less common. It would likely require a specific catalyst or forcing basic conditions that promote the deprotonation of a carbon atom, which is not favored in this molecule. Intramolecular cyclization is a much more kinetically and thermodynamically favorable pathway.

Q: What are the best practices for storing this compound?

A: To ensure its stability and purity, this compound should be stored in a cool, dry, dark place under an inert atmosphere (nitrogen or argon). This minimizes exposure to moisture (preventing hydrolysis) and oxygen (preventing slow oxidation of the amine group).

Summary of Key Side Reactions
Side ReactionDriving ConditionMass Change (LC-MS)Key Analytical Signature (NMR/IR)Mitigation Strategy
Hydrolysis (Amide) Water, Acid/Base+18 amuBroad -NH₂ peaks (¹H NMR), C=O stretch ~1660 cm⁻¹ (IR)Rigorous anhydrous conditions, pH control
Intramolecular Cyclization Strong Base, High Temp.0 amu (Isomer)Complex changes in aromatic region (¹H NMR), loss of N-HLow temperature, weaker/stoichiometric base
N-Demethylation Strong Oxidants, Specific Reagents-14 amuDisappearance of N-CH₃ singlet (¹H NMR)Avoid harsh oxidants, use milder conditions
Oxidation Air, Oxidizing Agents+16 amu (N-oxide) or otherDownfield shift of aromatic protons, potential color changeInert atmosphere, avoid unnecessary oxidants
References
  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of The Chemical Society-perkin Transactions 1. [Link]
  • Košmrlj, J., et al. (1991). Kinetic study of the cyclization of 2-(3-phenylthioureido)benzonitrile to 3-phenyl-4-imino-1,2,3,4-tetrahydroquinazoline-2-thione.
  • Al-Arab, M. M., et al. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. MDPI. [Link]
  • MacMillan, J. H., & Labes, M. M. (1979). Partial hydrolysis of a benzonitrile. ChemSpider Synthetic Pages. [Link]
  • Olofson, R. A., et al. (1984). A New Reagent for the N-Dealkylation of Tertiary Amines: Improved Syntheses of Naltrexone and Nalbuphine. The Journal of Organic Chemistry.
  • Grivas, S., & Stanovnik, B. (1998). Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]
  • ResearchGate. (n.d.).
  • Moad, G., et al. (1980). Hydrolysis of cyanazine and related diaminochloro-1,3,5- triazines. Part II: hydrolysis in sulphuric acid solutions. Semantic Scholar. [Link]
  • Mamedov, V. A., et al. (2012). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. National Institutes of Health (NIH). [Link]
  • U.S. Patent No. US3876691A. (1975). Process for the hydrolysis of nitriles.
  • Miki, Y., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles. [Link]
  • Meka, B., et al. (2021). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. CUNY Academic Works. [Link]

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Technical Support Center: Purification of Crude 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Methylamino)benzonitrile (CAS No. 17583-40-3). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a high-purity form. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

Safety First: Handling this compound

Before beginning any purification protocol, it is critical to understand the hazards associated with this compound.

Q: What are the primary safety concerns for this compound?

A: this compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It also causes significant skin and eye irritation.[1] Always consult the latest Safety Data Sheet (SDS) before handling.

Core Safety Protocols:

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] Ensure a safety shower and eyewash station are readily accessible.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3]

  • Handling: Avoid creating dust. Wash hands and skin thoroughly after handling.[1] Contaminated clothing should be removed immediately and laundered before reuse.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[1]

Frequently Asked Questions (FAQs)

This section provides quick answers to fundamental questions about the compound and its purification.

Q1: What are the basic physical properties of this compound?

A: Understanding the physical properties is the first step in designing a purification strategy. Key data is summarized below.

PropertyValueSource(s)
CAS Number 17583-40-3[4]
Molecular Formula C₈H₈N₂[4]
Molecular Weight 132.16 g/mol [4]
Physical Form Solid
Melting Point ~70 °C[4]
Boiling Point ~136 °C @ 16 Torr[4]

Q2: What are the likely impurities in a crude sample?

A: The impurity profile depends heavily on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-fluorobenzonitrile, 2-chlorobenzonitrile, or 2-aminobenzonitrile.

  • Reagents or Catalysts: Residual coupling catalysts (e.g., Palladium complexes) or bases (e.g., K₂CO₃).

  • Over-alkylation Products: Quaternary ammonium salts formed by the reaction of the product with excess methylating agent. These are typically highly polar.

  • Related Isomers: Positional isomers like 3- or 4-(Methylamino)benzonitrile if the starting material was not isomerically pure.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

Q3: Which purification method should I choose?

A: The optimal method depends on the scale of your experiment and the nature of the impurities. Use the following decision tree to guide your choice.

G start Start: Crude this compound check_impurities What is the primary nature of the impurities? start->check_impurities node_solid Solid, non-volatile impurities (salts, catalysts) check_impurities->node_solid Non-volatile solids node_volatile Volatile impurities with different boiling points check_impurities->node_volatile Volatile node_similar Structurally similar impurities (isomers, by-products) check_impurities->node_similar Similar polarity method_recrystallization Recrystallization node_solid->method_recrystallization method_distillation Vacuum Distillation node_volatile->method_distillation method_chromatography Column Chromatography node_similar->method_chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Problem: My compound "oiled out" during recrystallization instead of forming crystals.

A: Causality and Solution "Oiling out" occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solute. The solute comes out of solution as a liquid instead of a solid crystal lattice. Given that this compound has a relatively low melting point (~70 °C), this is a common issue.[4]

  • Solution 1: Use a larger volume of solvent. By increasing the solvent volume, you lower the saturation point. The solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

  • Solution 2: Switch to a lower-boiling point solvent. A solvent with a lower boiling point will naturally result in a cooler saturated solution, preventing the compound from melting.

  • Solution 3: Promote slow cooling. Allow the flask to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages precipitation at higher temperatures.[5]

  • Solution 4: Scratch the flask. Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

Problem: My product purity is low after recrystallization, and the melting point is broad.

A: Causality and Solution This indicates that impurities are co-precipitating with your product. This happens for two main reasons: the cooling was too rapid, or the chosen solvent is not ideal for separating the specific impurities present.[5]

  • Solution 1: Re-evaluate your solvent system. The ideal solvent should dissolve the desired compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[6] Perform small-scale solvent screening to find a better system. Common choices for compounds with amine and aromatic character include ethanol, isopropanol, or mixed solvent systems like Hexane/Ethyl Acetate or Toluene/Heptane.[7]

  • Solution 2: Ensure slow, controlled cooling. A slow cooling process is essential for the formation of a pure crystal lattice.[5] Insulate the flask to slow down heat loss.

  • Solution 3: Wash the crystals properly. After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[8]

Problem: My yield is very low after column chromatography.

A: Causality and Solution Low yield from chromatography can result from several factors, from improper column packing to irreversible adsorption of the product onto the stationary phase.

  • Solution 1: Check compound stability on silica. Amines can sometimes interact strongly with the acidic surface of silica gel, leading to streaking and poor recovery. Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%). This neutralizes acidic sites and improves the recovery of basic compounds.

  • Solution 2: Optimize your solvent system (Eluent). If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may not move off the column. Use Thin-Layer Chromatography (TLC) to find an eluent system that gives your product an Rf value of approximately 0.3-0.4.

  • Solution 3: Use the right loading technique. For solids, dissolving the crude product in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate), adsorbing it onto a small amount of silica gel, drying it to a free-flowing powder, and then dry-loading this onto the column often gives much better separation and yield than liquid-loading a large volume.

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This method is ideal for removing insoluble impurities or those with significantly different solubility profiles.

G start 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filtration 2. Perform Hot Filtration (if insoluble impurities exist) start->hot_filtration cool 3. Allow Solution to Cool Slowly hot_filtration->cool ice_bath 4. Chill in Ice Bath to Maximize Precipitation cool->ice_bath vacuum_filtration 5. Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash 6. Wash Crystals with Cold Solvent vacuum_filtration->wash dry 7. Dry Crystals Under Vacuum wash->dry

Caption: Standard workflow for laboratory recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene). A good solvent will dissolve the compound when heated but show low solubility at room temperature.[6] A two-solvent system (e.g., Toluene/Heptane) may also be effective.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to rinse away remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature safely below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Vacuum Distillation

This method is highly effective for separating the product from non-volatile residues or solvents with significantly different boiling points.[9]

Step-by-Step Procedure:

  • Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude, liquid (or molten) this compound to the distillation flask, along with a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: The compound will begin to boil and condense in the condenser. The boiling point will be significantly lower than the atmospheric pressure boiling point.[4] Collect the fraction that distills at a constant temperature. Discard any initial, lower-boiling point fractions (forerun) and stop the distillation before high-boiling point residues begin to distill.

  • Release Vacuum: After collection, allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Protocol 3: Purification by Flash Column Chromatography

This is the most powerful technique for separating complex mixtures of similarly structured compounds.

Recommended Parameters:

Parameter Recommendation
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase (Eluent) Start with a non-polar system and gradually increase polarity. A gradient of 5% to 30% Ethyl Acetate in Hexane is a good starting point. Use TLC to determine the optimal ratio.

| Eluent Modification | Add 0.5% triethylamine (Et₃N) to the eluent to prevent streaking and improve recovery of the amine product. |

Step-by-Step Procedure:

  • TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate solvent system. The target compound should have an Rf value of ~0.3-0.4 for good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions being collected by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References
  • Sigma-Aldrich. (n.d.). This compound.
  • TCI Chemicals. (2025). Safety Data Sheet: 4-(Dimethylamino)benzonitrile.
  • Biosynth. (2023). Safety Data Sheet: 3-Methoxy-4-methylbenzonitrile.
  • ChemScene. (n.d.). 2-((Methylamino)methyl)benzonitrile.
  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Alchem Pharmtech. (n.d.). CAS 17583-40-3 | this compound.
  • MilliporeSigma. (2024). Safety Data Sheet.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • ECHEMI. (n.d.). 4-(N-Methylamino)benzonitrile SDS, 4714-62-9 Safety Data Sheets.
  • ChemicalBook. (n.d.). This compound | 17583-40-3.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide.
  • ChemicalBook. (2025). This compound | 17583-40-3.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Vernier Science Education. (n.d.). Recrystallization - Experiment.
  • Google Patents. (n.d.). CN101037398A - Production method of benzonitrile.
  • NIST. (n.d.). Benzonitrile, 2-methyl-.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • Zenodo. (n.d.). Chromatographic analysis of benzylidenemalononitrile analogues of 2-chlorobenzylidenemalononitrile.

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Technical Support Center: 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Stability and Degradation

This section addresses specific issues you may encounter during the handling, storage, and use of this compound. We delve into the causality behind these issues and provide actionable protocols for mitigation.

Issue 1: Sample Discoloration (Yellowing/Browning) and Purity Decline in Storage

Q1: I've noticed my solid sample of this compound has developed a yellow or brown tint over time, and subsequent analysis shows decreased purity. What is causing this?

A1: This is a common observation and is typically indicative of oxidative degradation. The secondary amine group (-NHCH₃) in this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. The oxidation of N-alkylanilines can proceed through complex radical mechanisms to form colored polymeric byproducts.[1][2][3][4]

Root Cause Analysis:

  • Air Oxidation: The methylamino group can be oxidized by atmospheric oxygen, a process that can be slow at room temperature but accelerates with exposure to light and heat.

  • Photodegradation: Aromatic amines are often photosensitive. Exposure to UV or even ambient laboratory light can generate reactive oxygen species that accelerate degradation.[5][6]

  • Incompatible Storage: Storing the compound in proximity to oxidizing agents or in containers that are not airtight can lead to accelerated degradation.

Mitigation Protocol:

  • Procurement and Initial Handling:

    • Upon receipt, inspect the material for any initial discoloration. A pure sample should be a white to off-white solid.[7]

    • Handle the compound in an inert atmosphere (e.g., a glovebox with nitrogen or argon) whenever possible, especially when preparing stock solutions or aliquoting.

  • Proper Storage:

    • Temperature: Store at the recommended 2-8°C.

    • Atmosphere: Store under an inert atmosphere (nitrogen or argon). If a glovebox is unavailable, use a desiccator with an inert gas purge.

    • Light: Always store in an amber vial or a container wrapped in aluminum foil to protect from light.

    • Container: Use a tightly sealed container with a PTFE-lined cap to prevent moisture and air ingress.

  • Evaluating Stored Material:

    • Before use, visually inspect the sample. If significant discoloration is observed, it is crucial to re-analyze the purity via HPLC before proceeding with your experiment.

Issue 2: Inconsistent Results or New Peaks in HPLC Analysis of Reaction Mixtures

Q2: My reaction involving this compound is giving inconsistent yields, and I'm seeing unexpected peaks in my HPLC chromatogram. Could the compound be degrading during my experiment?

A2: Yes, this is highly probable. The stability of this compound is not only a storage concern but also a critical factor during experimental procedures. The two primary modes of degradation during a reaction are hydrolysis of the nitrile group and oxidation of the methylamino group.

A2.1: Hydrolysis of the Nitrile Group

The benzonitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, typically accelerated by heat.[8][9]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile can hydrolyze to form 2-(Methylamino)benzamide, and upon further heating, 2-(Methylamino)benzoic acid.

  • Base-Catalyzed Hydrolysis: With a strong base (e.g., NaOH, KOH) and water, the nitrile will hydrolyze to the carboxylate salt, 2-(Methylamino)benzoate.[10] Subsequent acidic workup will yield 2-(Methylamino)benzoic acid.

Troubleshooting Hydrolysis:

  • pH Control: If your reaction conditions are strongly acidic or basic, consider if hydrolysis is a possible side reaction. If the nitrile group must remain intact, buffer the reaction medium if possible.

  • Temperature Management: High temperatures will significantly accelerate hydrolysis. If feasible, run your reaction at a lower temperature for a longer duration.

  • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize water availability for hydrolysis.

A2.2: Oxidation During Reaction

Certain reagents and conditions can cause the oxidation of the methylamino group.

  • Oxidizing Agents: Reagents such as permanganates, dichromates, or even some metal catalysts in the presence of an oxidant can lead to degradation.[3][4]

  • Reaction Atmosphere: Running reactions open to the air, especially at elevated temperatures, can lead to oxidative degradation.

Troubleshooting Oxidation:

  • Degas Solvents: Before use, degas reaction solvents to remove dissolved oxygen.

  • Inert Atmosphere: Run your reaction under a nitrogen or argon atmosphere, particularly if it involves heating or is sensitive to oxidation.

  • Reagent Compatibility: Carefully review the compatibility of all reagents with the N-methylamino functional group.

The following diagram illustrates the primary degradation pathways for this compound.

degradation_pathways main This compound hydrolysis_amide 2-(Methylamino)benzamide main->hydrolysis_amide H⁺ or OH⁻, H₂O (Hydrolysis) oxidation_products Oxidized/Polymeric Products (Colored) main->oxidation_products [O], Light, Air (Oxidation) hydrolysis_acid 2-(Methylamino)benzoic acid hydrolysis_amide->hydrolysis_acid H⁺ or OH⁻, H₂O, Δ (Further Hydrolysis)

Caption: Potential degradation routes for this compound.

Frequently Asked Questions (FAQs)

Q3: What are the recommended solvent systems for dissolving this compound?

A3: this compound is soluble in most common organic solvents such as ethanol, methanol, acetonitrile, acetone, and dichloromethane. While it has limited solubility in water, it can be dissolved in aqueous solutions with the addition of an acid to protonate the amino group, though this may increase the risk of hydrolysis. For analytical purposes, a mobile phase-like solvent (e.g., acetonitrile/water mixture) is ideal.[11]

Q4: How can I confirm the purity of my this compound sample?

A4: The most reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase method is typically effective.

Protocol: HPLC Purity Assessment

This protocol provides a general starting point for method development.

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid (for MS)
Mobile Phase B Acetonitrile
Gradient Start with a high % of A, and ramp up %B over 20-30 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or DAD to check for peak purity)
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg/mL in Acetonitrile/Water (50:50)

Rationale:

  • A C18 column provides good retention for this moderately polar aromatic compound.[12][13]

  • An acidic modifier in the mobile phase ensures the secondary amine is protonated, leading to sharper peaks and better chromatography.[14]

  • A gradient elution is recommended to effectively separate the main peak from both more polar (e.g., hydrolysis products) and less polar (e.g., some oxidative byproducts) impurities.

Visualizing the HPLC Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile/Water prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inject Inject into HPLC prep3->hplc_inject hplc_separate Separate on C18 Column (Gradient Elution) hplc_inject->hplc_separate hplc_detect Detect by UV (254 nm) hplc_separate->hplc_detect data_integrate Integrate Peaks hplc_detect->data_integrate data_calculate Calculate % Purity data_integrate->data_calculate

Caption: Standard workflow for HPLC purity analysis.

Q5: What are the likely impurities I might find in a sample of this compound?

A5: Impurities are often related to the synthetic route. Common impurities in related aminobenzonitriles include:

  • Unreacted Starting Materials: For instance, if synthesized from 2-aminobenzonitrile, some of this starting material may remain.

  • Isomeric Impurities: Positional isomers such as 3- or 4-(Methylamino)benzonitrile could be present, depending on the specificity of the synthesis.[12]

  • Over-alkylation Products: Small amounts of 2-(Dimethylamino)benzonitrile might be formed during methylation.

  • Degradation Products: As discussed, hydrolysis products (2-(Methylamino)benzamide, 2-(Methylamino)benzoic acid) and various oxidation products are potential impurities in older or improperly stored samples.[15]

References

  • BenchChem. (2025).
  • Mishra, et al. (2009). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
  • Mažeikienė, R., Niaura, G., & Malinauskas, A. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 106, 34–40.
  • Asian Journal of Chemistry. (2009). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.
  • ResearchGate. (2013). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy.
  • Mažeikienė, R., Niaura, G., & Malinauskas, A. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.
  • SIELC Technologies. Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column.
  • Pharmaffili
  • MUNEGUMI, T., et al. (2010). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry, 20, 3079-3082.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile.
  • National Institutes of Health (NIH). (2022).
  • Tandel, S. (2022). 2-Aminobenzonitrile.
  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • ChemicalBook. This compound | 17583-40-3.
  • American Chemical Society. (1951). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society.
  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile.
  • Royal Society of Chemistry. (1987). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions.
  • ResearchGate. (2015).
  • Sigma-Aldrich. This compound | 17583-40-3.
  • YouTube. (2016). Base Hydrolysis of Benzonitrile.
  • PubMed. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis.
  • ResearchGate. (2022). Degradation of glutaronitrile and benzonitrile by mixed cultures in the....
  • PubMed. (2019).

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Preventing byproduct formation in 2-(Methylamino)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylamino)benzonitrile. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the common challenges encountered during its use in synthesis, with a focus on preventing the formation of unwanted byproducts. Our goal is to ensure the integrity of your research through robust, reproducible methodologies.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional molecule, featuring a nucleophilic secondary amine and an electrophilic nitrile group on an aromatic ring. This unique structure makes it a valuable precursor, particularly in the synthesis of heterocyclic compounds like quinazolines. However, this dual reactivity also presents challenges, as side reactions can lead to a range of impurities that complicate purification and reduce yields. This guide addresses the most frequently encountered issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My quinazoline synthesis from this compound and an aldehyde is giving a low yield. What are the likely byproducts and how can I minimize them?

This is a very common issue. Low yields in this cyclization are typically due to incomplete reaction, hydrolysis of the nitrile, or the formation of stable, off-pathway intermediates.

Potential Byproducts & Causes:

  • Unreacted Starting Materials: The most straightforward cause is an incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or poor catalyst activity.

  • 2-(Methylamino)benzamide: The presence of water, even in trace amounts from solvents or reagents, can lead to the hydrolysis of the nitrile group to a primary amide. This amide is often unreactive under the cyclization conditions.

  • Dihydroquinazoline Intermediate: The initial cyclization often forms a dihydroquinazoline, which must be oxidized to the final aromatic quinazoline. If the oxidation step is inefficient, the dihydro- species will be a major component of your crude product.[1][2] Many modern syntheses are designed as one-pot oxidative cyclizations to avoid this.[3]

Troubleshooting & Optimization Strategies:

ParameterRecommended ActionScientific Rationale
Solvent & Reagents Ensure all solvents and reagents are rigorously dried before use. Consider using molecular sieves.Minimizes the risk of nitrile hydrolysis to the unreactive benzamide byproduct.
Reaction Atmosphere If an oxidative cyclization is intended, ensure an adequate supply of the oxidant (e.g., air, O₂). For non-oxidative steps, maintain an inert atmosphere (N₂ or Ar).The final aromatization step to the quinazoline is an oxidation. Inefficient oxidation can leave the dihydroquinazoline intermediate as the major product.[3]
Catalyst Choice For cyclizations involving aldehydes, consider catalysts that facilitate both condensation and subsequent cyclization/oxidation, such as iodine, copper, or iron salts.[3][4]The catalyst choice is critical for driving the reaction to completion and promoting the desired pathway over side reactions.
Temperature & Time Systematically increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.Incomplete reactions are a common source of low yields. Optimization of time and temperature ensures the reaction proceeds to completion.

Experimental Protocol: Optimized Oxidative Cyclization for Quinazoline Synthesis

This protocol describes a general method for the copper-catalyzed synthesis of a 2-substituted quinazoline from this compound and an aldehyde, which is designed to minimize byproduct formation.

  • To a flame-dried round-bottom flask under an atmosphere of air, add this compound (1.0 eq), the desired aldehyde (1.2 eq), and Copper(I) iodide (0.1 eq).

  • Add dry DMSO as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: I am performing an N-alkylation on this compound and observing multiple products. How can I improve the selectivity for mono-alkylation?

The secondary amine in this compound is susceptible to over-alkylation, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt.

Potential Byproducts & Causes:

  • Tertiary Amine (Over-alkylation): The desired mono-alkylated product is also a nucleophile and can react with another equivalent of the alkylating agent.

  • Quaternary Ammonium Salt: The tertiary amine can be further alkylated, especially with highly reactive alkylating agents like methyl iodide or benzyl bromide, to form a quaternary salt.[5]

Troubleshooting Workflow for Selective N-Alkylation

Below is a DOT script for a Graphviz diagram illustrating a decision-making workflow for optimizing the N-alkylation reaction.

N_Alkylation_Troubleshooting start Start: N-Alkylation of This compound check_products Analyze Crude Product: Multiple spots on TLC or peaks in LC-MS? start->check_products over_alkylation Issue: Over-alkylation (Tertiary Amine / Quat Salt) check_products->over_alkylation Yes success Success: Clean Mono-alkylation check_products->success No solution1 Reduce Equivalents of Alkylating Agent to 1.0-1.1 eq. over_alkylation->solution1 Implement Solution solution2 Use a Less Reactive Alkylating Agent (e.g., Chloride instead of Iodide) over_alkylation->solution2 Implement Solution solution3 Lower Reaction Temperature and Monitor Carefully over_alkylation->solution3 Implement Solution solution1->success solution2->success solution3->success

Caption: Troubleshooting workflow for N-alkylation reactions.

FAQ 3: My reaction mixture is turning dark, and I'm seeing a complex mixture of byproducts that are difficult to characterize. What could be happening?

A dark coloration and the formation of a complex, often polymeric, mixture can indicate decomposition or dimerization/polymerization side reactions.

Potential Byproduct Pathways:

  • Dimerization/Oligomerization: Under harsh conditions (e.g., high heat, strong acids/bases), intermolecular reactions can occur. For instance, the amine of one molecule could potentially react with the nitrile of another, leading to dimer or oligomer formation. While not specifically documented for this molecule, such pathways are known for related compounds.[6]

  • Decomposition: this compound, like many substituted aromatics, can be sensitive to high temperatures in the presence of certain catalysts or reagents, leading to decomposition and the formation of tar-like substances.

  • Solvent Participation: Some solvents, particularly DMF at high temperatures, can decompose and the resulting fragments can react with your starting material or intermediates.

Preventative Measures:

StrategyActionRationale
Temperature Control Run the reaction at the lowest effective temperature.Minimizes thermal decomposition pathways.
Inert Atmosphere Maintain a strict inert atmosphere of nitrogen or argon.Prevents oxidative degradation of the amine and other sensitive functional groups.
Reagent Purity Use high-purity, freshly distilled or opened reagents and solvents.Impurities in reagents can sometimes catalyze decomposition or polymerization pathways.
Reaction Monitoring Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating of the product.Reduces the time the product is exposed to potentially degrading conditions.

Visualizing Potential Byproduct Pathways

The following DOT script generates a diagram illustrating the main desired reaction pathway versus common side reaction pathways.

Byproduct_Pathways cluster_main Desired Reaction Pathway cluster_side Potential Byproduct Pathways SM This compound + Reagent Intermediate Reactive Intermediate SM->Intermediate Hydrolysis Hydrolysis (2-(Methylamino)benzamide) SM->Hydrolysis H₂O Dimerization Dimerization/ Decomposition SM->Dimerization Harsh Conditions Product Desired Product Intermediate->Product Overalkylation Over-alkylation (Tertiary Amine) Product->Overalkylation Excess Alkylating Agent

Caption: Desired vs. undesired reaction pathways.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Chemistry & Biology Interface, 10(6), 350-377.
  • Shaik, F. P., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3374.
  • Asif, M. (2020).
  • ResearchGate. (n.d.). Synthesis of quinazolines from 2−amino−benzylamines and alcohols.
  • BenchChem. (2025). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • ResearchGate. (n.d.). Scheme 7. Reaction of malononitrile dimer with benzylidenemalononitrile.
  • National Institutes of Health. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
  • MDPI. (n.d.). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor.
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
  • ResearchGate. (n.d.).
  • MDPI. (2024).
  • 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. (n.d.).
  • Chemistry Stack Exchange. (2024).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Hydrolysis data for bis(4-cyanophenyl)
  • BenchChem. (2025). Application Notes and Protocols: N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • National Institutes of Health. (2021). Molecular dynamics reveals formation path of benzonitrile and other molecules in conditions relevant to the interstellar medium.
  • Beilstein Journals. (2020). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)
  • Semantic Scholar. (n.d.). Dimerization of Acrylonitrile by Ruthenium Chloride.

Sources

Technical Support Center: Scaling Up 2-(Methylamino)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling the synthesis of 2-(Methylamino)benzonitrile. Our focus is on providing practical, evidence-based solutions to optimize yield, purity, and safety from the bench to pilot scale.

Introduction: The Scale-Up Challenge

This compound is a valuable intermediate in pharmaceutical and materials science. While its synthesis via N-methylation of 2-aminobenzonitrile appears straightforward on paper, scaling this reaction introduces significant challenges. These include controlling reaction exotherms, minimizing the formation of impurities like the di-methylated byproduct, and ensuring consistent product quality. This document provides a structured approach to troubleshoot and overcome these hurdles.

The most common synthetic route involves the N-methylation of 2-aminobenzonitrile. This guide will primarily focus on this pathway.

General Synthesis Workflow

Below is a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification SM 2-Aminobenzonitrile & Solvent Setup Inert Atmosphere & Temperature Control SM->Setup Reagents Base & Methylating Agent Reaction Controlled Reagent Addition & Monitoring Reagents->Reaction Slow Addition Setup->Reaction Quench Reaction Quench Reaction->Quench TLC/HPLC Check Extraction Aqueous/Organic Extraction Quench->Extraction Crude Solvent Removal Extraction->Crude Purify Recrystallization or Column Chromatography Crude->Purify Final Pure this compound Purify->Final

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is low, or the conversion of 2-aminobenzonitrile is incomplete. What should I investigate?

Low conversion is a frequent issue when moving from a lab to a larger scale. The root cause often lies in reagent activity, reaction conditions, or mixing efficiency.

Possible Causes & Solutions:

  • Inactive Base or Insufficient Amount: The deprotonation of the amine is critical. On a larger scale, moisture in the solvent or starting material can neutralize a portion of the base.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use a slight excess (1.1-1.5 equivalents) of a strong, non-nucleophilic base. For heterogeneous bases like K₂CO₃, ensure vigorous stirring to maximize surface area contact.

  • Poor Mixing: In larger reactors, inefficient stirring can create "hot spots" or areas of poor reagent distribution, leading to localized side reactions or incomplete conversion.

    • Solution: Use an appropriate impeller (e.g., pitch blade turbine for good axial flow) and confirm adequate mixing with a visual or in-situ probe check if possible. Baffles in the reactor are essential for preventing vortexing and ensuring turbulence.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or reagent decomposition.

    • Solution: Conduct small-scale optimization studies to find the ideal temperature balance. For scale-up, ensure the reactor's heating/cooling system can maintain a stable internal temperature, accounting for the reaction exotherm.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield of Product CheckSM Is Starting Material (SM) Fully Consumed? (TLC/HPLC) Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No WorkupIssue Investigate Workup Procedure SM_Yes->WorkupIssue CheckBase Verify Base Activity & Stoichiometry SM_No->CheckBase CheckReagent Check Methylating Agent Activity & Purity CheckBase->CheckReagent CheckMixing Evaluate Reactor Mixing Efficiency CheckReagent->CheckMixing CheckTemp Confirm Correct Reaction Temperature CheckMixing->CheckTemp Degradation Product Degradation? (Check pH/Temp during workup) WorkupIssue->Degradation ExtractionLoss Losses during Extraction? (Check solvent, # of extractions) WorkupIssue->ExtractionLoss IsolationLoss Losses during Isolation? (e.g., too soluble for recrystallization solvent) WorkupIssue->IsolationLoss

Caption: Decision tree for diagnosing low reaction yields.

Question 2: I am observing a significant amount of the di-methylated byproduct. How can I improve selectivity for mono-methylation?

Over-alkylation is a classic challenge when methylating primary amines, as the mono-methylated product can sometimes be more nucleophilic than the starting material.[1]

Causality: The reaction proceeds in two steps: the desired formation of the secondary amine, followed by the undesired formation of a tertiary amine, which can then be quaternized.

Key Side Reaction Pathway

Side_Reaction Start 2-Aminobenzonitrile (Primary Amine) Mono This compound (Desired Secondary Amine) Start->Mono + CH₃-X Di 2-(Dimethylamino)benzonitrile (Tertiary Amine Impurity) Mono->Di + CH₃-X (Over-methylation)

Caption: Competing pathways of mono- vs. di-methylation.

Strategies for Improving Selectivity:

  • Control Stoichiometry: Use the methylating agent as the limiting reagent. A slight excess of the starting 2-aminobenzonitrile can help consume the methylating agent before it reacts with the product. Start with 1.0-1.05 equivalents of the methylating agent.

  • Slow Addition: Adding the methylating agent slowly (dropwise) via an addition funnel or syringe pump is crucial. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant primary amine over the less concentrated secondary amine product.[1]

  • Choice of Methylating Agent: While reactive agents like methyl iodide or dimethyl sulfate work, "softer" or more sterically hindered methylating agents can improve selectivity. Dimethyl carbonate (DMC), for example, is a greener and often more selective reagent for mono-N-methylation, although it may require higher temperatures or specific catalysts.[2]

  • Solvent Polarity: The polarity of the solvent can influence reaction rates and selectivity. Non-polar solvents may slow the reaction but can sometimes improve selectivity by altering the solvation of the amine species.[2][3]

Question 3: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for thermal management?

Exothermic reactions pose a significant safety risk during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

Solutions for Thermal Management:

  • Slow Reagent Addition: As with selectivity control, slow addition of the most reactive component (usually the methylating agent) is the primary method for controlling the rate of heat generation.

  • Adequate Cooling: Ensure the reactor's cooling jacket has sufficient capacity. For highly exothermic processes, a secondary cooling system might be necessary. Perform a preliminary heat-flow calorimetry study on a small scale to predict the thermal output.

  • Dilution: Running the reaction at a lower concentration (more solvent) can help absorb the heat generated, acting as a thermal sink. However, this increases solvent cost and waste.

  • Reverse Addition: Consider adding the solution of the starting material and base to the methylating agent. While less common, this can sometimes help control the exotherm, but it may negatively impact selectivity and should be evaluated carefully.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this reaction?

Safety is paramount. Both the reagents and the product have associated hazards.

  • Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are highly toxic, carcinogenic, and volatile. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), splash goggles, and a lab coat.[4]

  • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Use under an inert atmosphere (Nitrogen or Argon).

  • Product Hazards: this compound itself is harmful if swallowed or in contact with skin and can cause skin and eye irritation.

CompoundCAS NumberKey Hazard Statements (H-Codes)
2-Aminobenzonitrile1885-29-6H302, H315, H319, H335
This compound 17583-40-3 H302 + H312, H315, H317, H319, H335
Dimethyl Sulfate77-78-1H301, H311, H330, H314, H317, H340, H350
Methyl Iodide74-88-4H301, H331, H315, H319, H334, H351
Potassium Carbonate584-08-7H315, H319, H335
Q2: How can I effectively monitor the reaction progress on a larger scale?

Visual checks become impossible in large reactors. Reliable in-process controls (IPCs) are essential.

  • Thin-Layer Chromatography (TLC): Still a quick and effective qualitative tool. A sample can be carefully withdrawn from the reactor to check for the disappearance of the starting material.[5]

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These are the preferred quantitative methods. Develop a stable method during lab-scale experiments to track the consumption of starting material and the formation of product and byproducts. This data is critical for determining the reaction endpoint and for process optimization.[6]

Q3: What are the recommended methods for purifying this compound at scale?

The choice of purification depends on the scale and the nature of the impurities.

  • Recrystallization: This is often the most cost-effective and scalable method for solid products. The crude product can be dissolved in a hot solvent (or solvent mixture) and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor. A good solvent system will dissolve the product well when hot but poorly when cold. Hexane or cyclohexane have been noted as effective solvents for the final purification step.[6]

  • Distillation: If the product is a low-melting solid or an oil, vacuum distillation can be effective, especially for removing non-volatile impurities.[7][8]

  • Column Chromatography: While standard on a lab scale, it is expensive and generates significant waste, making it less ideal for large-scale manufacturing unless absolutely necessary for achieving very high purity.

Experimental Protocols

Protocol 1: Representative Lab-Scale Synthesis (10g Scale)

This protocol is for illustrative purposes. All steps must be performed in a well-ventilated fume hood with appropriate PPE.

  • Setup: To a 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-aminobenzonitrile (10.0 g, 84.6 mmol) and anhydrous acetonitrile (150 mL).

  • Base Addition: Add powdered anhydrous potassium carbonate (17.5 g, 126.9 mmol, 1.5 eq). Begin vigorous stirring to create a fine suspension.

  • Methylation: Cool the mixture to 0-5 °C using an ice bath. Slowly add dimethyl sulfate (11.2 g, 8.4 mL, 88.8 mmol, 1.05 eq) dropwise via a syringe over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding water (100 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like heptane or an ethanol/water mixture to afford pure this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude this compound to an appropriately sized Erlenmeyer flask.

  • Dissolution: Add a minimal amount of a suitable solvent (e.g., heptane or isopropanol) and heat the mixture gently with stirring until all the solid dissolves. If it does not dissolve completely, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • Oxford Lab Fine Chem LLP. (n.d.). BENZONITRILE - (For Synthesis) MSDS.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Google Patents. (1992). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • Quick Company. (2016). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.
  • ResearchGate. (2025). Gram-scale synthesis of benzylamine from benzonitrile.
  • Chemistry LibreTexts. (2023). Reactivity of Nitriles.
  • ResearchGate. (n.d.). 2-Aminobenzonitrile.
  • Chemguide. (n.d.). Reduction of nitriles.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • ACS Publications. (2019). Atom-Economical and Tandem Conversion of Nitriles to N-Methylated Amides Using Methanol and Water.
  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride.
  • IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
  • Journal of the Chinese Chemical Society. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.
  • Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.
  • BioPharm International. (2025). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.
  • ResearchGate. (2025). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.

Sources

Technical Support Center: Catalyst Selection for 2-(Methylamino)benzonitrile Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 2-(Methylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to troubleshoot common issues encountered during the chemical modification of this versatile substrate. The unique bifunctional nature of this compound, containing both a directing methylamino group and a reactive nitrile moiety, presents specific challenges and opportunities in catalyst-driven transformations.

This document provides a structured approach to problem-solving, moving from general principles to reaction-specific troubleshooting, ensuring that you can diagnose issues, optimize your reaction conditions, and select the most effective catalyst system for your desired transformation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity of this compound and general catalyst selection principles.

Q1: What are the primary challenges when performing catalyzed reactions on this compound?

A1: The main challenges stem from the two functional groups present:

  • Catalyst Poisoning: The nitrogen lone pair on the ortho-methylamino group can act as a strong ligand. In many transition-metal-catalyzed reactions, particularly with Pd(II), this amino group can coordinate strongly to the metal center, leading to catalyst inhibition or complete deactivation.[1] This is a common issue in directed C-H activation, where the coordinating heteroatom can outcompete the intended directing group for binding to the catalyst.[1]

  • Competing Directing Group Effects: Both the methylamino group and the nitrile group can act as directing groups in C-H functionalization reactions. The methylamino group (or its acylated form) typically directs ortho-C–H activation, while the nitrile group can also direct ortho-functionalization (relative to itself).[2] This can lead to mixtures of regioisomers if the catalyst system is not carefully selected to favor one directing effect over the other.

  • Selectivity in Nitrile Hydrogenation: When reducing the nitrile group, over-reduction or side reactions are common. The primary amine product can react with the intermediate imine to form secondary and tertiary amines as byproducts, significantly lowering the yield of the desired benzylamine derivative.[3][4]

  • Substrate-Catalyst Interaction Complexity: In reactions like Negishi cross-coupling, the organozinc reagent can form heterobimetallic complexes with the palladium catalyst, altering its activity.[5] The presence of an additional coordinating group like the methylamino moiety on the substrate can further complicate these equilibria.

Q2: Which functional group, the methylamino or the nitrile, will likely dominate in directing C-H functionalization?

A2: The dominant directing group is highly dependent on the catalyst system and reaction conditions.

  • Amine as the Stronger Director: Generally, amino or amide groups are powerful coordinating directing groups for palladium and rhodium catalysts, favoring C-H activation at the ortho-position of the aromatic ring (C6 in this case).[6][7]

  • Nitrile-Directed Functionalization: The nitrile group can also serve as a directing group for ortho-C–H activation (at C3), particularly with palladium catalysts.[2]

  • Controlling Selectivity: To achieve predictable results, one can:

    • Protect the Amine: Converting the methylamino group to an amide or a sulfonamide can modulate its coordinating ability and directing strength.

    • Use Transient Directing Groups: These groups are formed in situ and can override the directing effects of native functional groups.[8][9]

    • Catalyst/Ligand Choice: Specific ligand systems can be chosen to favor coordination with one functional group over the other. For instance, bifunctional ligands can be used to control the geometry of the metal complex and direct reactivity.[6]

Q3: My palladium-catalyzed cross-coupling reaction is not working. Is the methylamino group poisoning my catalyst? How can I fix it?

A3: Yes, catalyst poisoning by the methylamino group is a very likely cause. Here are strategies to overcome this:

  • Protect the Amine: The most straightforward solution is to temporarily convert the secondary amine into a less coordinating functional group, such as an amide (e.g., using Acetic Anhydride or Boc Anhydride) or a sulfonamide (e.g., using TsCl or NsCl). These groups are still ortho-directing but are less prone to irreversible catalyst binding.

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading can sometimes overcome partial deactivation.

  • Choose a Robust Catalyst System:

    • Use a Pd(0) Precursor with a Ligand: Instead of a Pd(II) salt like Pd(OAc)₂, which is more susceptible to strong coordination, a Pd(0) source (e.g., Pd₂(dba)₃) combined with a suitable phosphine ligand can be more effective. One advanced strategy involves the in situ generation of the active Pd(II) species from a Pd(0) source, which can bypass the poisoning effect of strongly coordinating heterocycles.[1]

    • Employ Electron-Rich, Bulky Ligands: Ligands like S-PHOS or RuPhos can promote the desired catalytic cycle and may be less susceptible to deactivation.

  • Use a Different Metal: For certain C-H functionalizations, Rh(III) catalysts have been shown to tolerate strongly coordinating N-heterocycles where Pd(II) catalysts fail.[10] Similarly, nickel-based systems, sometimes in combination with photoredox catalysis, can be effective for functionalizing amines.[11][12]

Reaction-Specific Troubleshooting Guides

Guide 1: Palladium-Catalyzed C-H Arylation

This guide focuses on issues encountered during the direct arylation of the C-H bonds on the aromatic ring of this compound.

Problem / Observation Potential Cause Troubleshooting Steps & Solutions
No Reaction / Low Conversion 1. Catalyst Poisoning: The methylamino group is strongly coordinating to the Pd(II) catalyst.[1] 2. Catalyst Deactivation: Degradation of the ligand or aggregation of palladium nanoparticles.[5] 3. Incorrect Oxidant: The chosen oxidant is not suitable for regenerating the active catalyst.1. Protect the Amine: Convert the -NHMe group to an amide (e.g., -N(Me)Ac) or sulfonamide. 2. Switch Catalyst System: Use a Pd(0) precursor (e.g., Pd₂(dba)₃) with a bulky phosphine ligand. Consider an in situ catalyst generation protocol to avoid pre-coordination with the amine.[1] 3. Change the Metal: Investigate Rh(III) or Ni(II) catalyst systems, which can be more tolerant of amine functionalities.[10][12] 4. Verify Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous.
Mixture of Regioisomers 1. Competing Directing Groups: Both the methylamino group (directing to C6) and the nitrile group (directing to C3) are active. 2. Steric Hindrance: If the incoming aryl group is very bulky, it may favor the less hindered position.1. Enhance a Single Directing Group: Protecting the amine as a bulky amide will strongly favor C6 functionalization. 2. Utilize a Nitrile-Directing System: Use conditions known to favor nitrile direction, such as specific ligands or additives that preferentially coordinate to the nitrile.[2] 3. Employ a Transient Directing Group: This can override the native directing effects to achieve a specific, desired regioselectivity.[8]
Formation of Homocoupled Byproduct 1. Inefficient Transmetalation: The transmetalation step of the cross-coupling partner is slow relative to reductive elimination of the catalyst with another molecule of starting material.1. Optimize Ligand: Switch to a more electron-rich ligand to facilitate oxidative addition and transmetalation. 2. Change Base/Additive: The choice of base can significantly impact the efficiency of the transmetalation step. 3. Check Boronic Acid Quality: Ensure the boronic acid (in Suzuki coupling) has not degraded to boric acid.
Experimental Protocol: Palladium-Catalyzed ortho-C-H Arylation (Amide Directed)
  • Amine Protection: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DCM), add a base (e.g., Et₃N, 1.5 eq) and an acylating agent (e.g., Acetyl Chloride, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up to isolate the N-acetyl-N-methyl-2-aminobenzonitrile.

  • C-H Arylation: In a dry Schlenk tube under an inert atmosphere (N₂ or Ar), combine the protected substrate (1.0 eq), the aryl halide or boronic acid (1.5-2.0 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a mono-N-protected amino acid ligand like Ac-Gly-OH, 10-20 mol%), and an oxidant/base (e.g., Ag₂CO₃ or AgOAc, 2.0-3.0 eq).[13]

  • Reaction: Add anhydrous solvent (e.g., DCE or Toluene) and heat the reaction to the specified temperature (e.g., 90-110 °C) for 12-24 hours.

  • Workup & Purification: After cooling, dilute the reaction mixture with a suitable solvent (e.g., Ethyl Acetate), filter through celite to remove insoluble salts, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

  • Deprotection: If required, cleave the acetyl protecting group under standard conditions (e.g., acid or base hydrolysis) to yield the functionalized this compound product.

Guide 2: Selective Hydrogenation of the Nitrile Group

This guide addresses the challenges of selectively reducing the nitrile group in this compound to the corresponding primary amine, 2-(Methylamino)benzylamine.

Problem / Observation Potential Cause Troubleshooting Steps & Solutions
Low Yield of Primary Amine; Significant Secondary/Tertiary Amine Formation 1. Condensation Side Reaction: The primary amine product reacts with the intermediate imine, which is then further reduced.[3] 2. Catalyst Choice: Some catalysts (e.g., standard Pd/C in neutral alcohol) are prone to promoting these side reactions.1. Add Ammonia: The addition of ammonia (often as a solution in the solvent, e.g., 7N NH₃ in MeOH) is highly effective at suppressing the formation of secondary amines by shifting the equilibrium away from the condensation reaction.[14] 2. Use a Nickel-Based Catalyst: Supported nickel catalysts, such as Ni/SiO₂ or Ni/Al₂O₃, have shown high selectivity for primary amines under mild conditions.[14][15] 3. Acidic Additives: In some systems, particularly with palladium catalysts, the use of a medium acidic additive like NaH₂PO₄ in a biphasic solvent system can achieve excellent selectivity for the primary amine.[16]
No Reaction or Very Slow Conversion 1. Catalyst Deactivation: The amine group on the substrate or product may be inhibiting the catalyst. 2. Insufficient Hydrogen Pressure/Temperature: The reaction conditions are not energetic enough to drive the reduction.1. Screen Different Catalysts: Test Raney Nickel, Ni/SiO₂, or various supported Pd catalysts. 2. Increase Pressure and Temperature: Systematically increase the H₂ pressure (e.g., from 3 bar to 10 bar) and temperature (e.g., from 40 °C to 80 °C).[14][15] 3. Ensure Efficient Stirring: Proper agitation is crucial for mass transfer in heterogeneous catalysis.
Hydrogenolysis of the C-N bond (Formation of Toluene Derivatives) 1. Harsh Reaction Conditions: High temperatures and certain catalysts (especially some Pd catalysts) can promote cleavage of the C-N bond after reduction.[4]1. Lower the Temperature: Once the reaction starts, try to maintain the lowest temperature that allows for a reasonable reaction rate. 2. Choose a More Selective Catalyst: Nickel or cobalt-based catalysts are often less prone to causing hydrogenolysis than palladium.[15] 3. Optimize Solvent: The choice of solvent can influence selectivity. Protic solvents like methanol or ethanol are common.[15]
Data Presentation: Catalyst Performance in Nitrile Hydrogenation

The following table summarizes typical catalyst systems for the selective hydrogenation of benzonitriles to primary amines, providing a starting point for optimization.

Catalyst SystemSolventAdditiveTemp (°C)Pressure (bar)Key FeatureReference
10% Pd/CDichloromethane/WaterNaH₂PO₄306High selectivity (>95%) for primary amine via a biphasic system.[16]
Ni/Al₂O₃MethanolAmmonia60-802.5Non-noble metal catalyst with high activity and selectivity under mild conditions.[14]
Ni/SiO₂MethanolNone10013High yield (92%) of primary amine without the need for additives.[15]
Pd/MCM-41Supercritical CO₂None10080-100 (CO₂) + 50 (H₂)High selectivity tunable by pressure; avoids organic solvents.[17]
DMPSi-Pd/SiO₂Methanol/HClHCl8010Continuous-flow system with excellent catalyst lifetime and quantitative conversion.[18]
Visualization of Key Concepts
Catalyst Poisoning and Directing Group Competition

This diagram illustrates the challenge in C-H functionalization where the catalyst can be sequestered by the strongly coordinating methylamino group, preventing the desired C-H activation directed by either the amine or the nitrile.

G cluster_outcomes Potential Pathways S Substrate (Ar-NHMe, -CN) Poison Catalyst Poisoning (Inactive Complex) S->Poison Desired Desired C-H Activation (Active Palladacycle) S->Desired Cat Pd(II) Catalyst Cat->Poison Strong Coordination by -NHMe Cat->Desired Weak/Reversible Coordination

Caption: Catalyst poisoning vs. desired C-H activation pathway.

Decision Workflow for Nitrile Hydrogenation Catalyst Selection

This workflow guides the user through the decision-making process for selecting a catalyst to achieve selective hydrogenation to the primary amine.

G Start Goal: Selectively Hydrogenate -CN to -CH₂NH₂ CheckByproducts Are secondary/tertiary amines a major issue? Start->CheckByproducts CheckHydrogenolysis Is C-N bond cleavage (hydrogenolysis) observed? CheckByproducts->CheckHydrogenolysis No SelectNi Use Ni/SiO₂ or Ni/Al₂O₃ with added Ammonia CheckByproducts->SelectNi Yes SelectPd Use Pd/C with acidic additive (e.g., NaH₂PO₄) in a biphasic system CheckHydrogenolysis->SelectPd No LowerTemp Reduce reaction temperature. Consider Ni or Co catalysts instead of Pd. CheckHydrogenolysis->LowerTemp Yes Success Achieved High Selectivity for Primary Amine SelectNi->Success SelectPd->Success LowerTemp->CheckByproducts Re-evaluate

Caption: Decision tree for nitrile hydrogenation catalyst selection.

References

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Wang, L., He, G., & Chen, G. (2017). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 8(1), 583-588. [Link]
  • Jagadeesh, R. V., et al. (2017). Two-step nitrile hydrogenation to the primary amine proposed by Sabatier et al. Science Advances, 3(6), e1602991. [Link]
  • Wasa, M., & Yu, J.-Q. (2012). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Journal of the American Chemical Society, 134(45), 18373–18376. [Link]
  • Zhang, H., et al. (2019). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry, 43(3), 1335-1342. [Link]
  • Hegedűs, L., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 226-235. [Link]
  • Reddy, V. P., et al. (2016). Amine Directed Pd(II)-Catalyzed C-H Activation-Intramolecular Amination of N-Het(aryl)/Acyl Enaminonitriles and Enaminones: An Approach towards Multisubstituted Indoles and Heterofused Pyrroles. The Journal of Organic Chemistry, 81(7), 2738–2753. [Link]
  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 49(5), 855–866. [Link]
  • Shaw, M. H., et al. (2016). C–H Functionalization of Amines with Aryl Halides by Nickel-Photoredox Catalysis. Journal of the American Chemical Society, 138(40), 13076–13079. [Link]
  • Vechorkin, O., & Hu, X. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Angewandte Chemie International Edition, 54(14), 4335-4339. [Link]
  • Kumar, A., & Park, C. M. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews, 50(14), 8119-8143. [Link]
  • Hegedűs, L., & Máthé, T. (2005). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. Applied Catalysis A: General, 296(2), 209-215. [Link]
  • Yamada, Y. M. A., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – A European Journal, 23(5), 1013-1017. [Link]
  • Maji, A., & Maiti, D. (2021). Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes.
  • Morales-Serna, J. A., et al. (2022). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. Inorganics, 10(12), 221. [Link]
  • Wu, Y., et al. (2021). Transient Directing Group Enabled Pd-catalyzed γ-C(sp3)–H Oxygenation of Alkyl Amines. Angewandte Chemie International Edition, 60(4), 1959-1963. [Link]
  • Minami, Y., et al. (2013). Palladium-catalyzed hydrobenzylation of ortho-tolyl alkynyl ethers by benzylic C-H activation: remarkable alkynoxy-directing effect. Angewandte Chemie International Edition, 52(40), 10611-10615. [Link]
  • van der Meijden, P. F., et al. (2021). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • Kumar, A., et al. (2021).
  • McAllister, M. I., et al. (2021). Reaction pathways associated with the hydrogenation of benzonitrile over carbon and alumina supported palladium catalysts. Journal of Industrial and Engineering Chemistry, 98, 309-320. [Link]
  • Le-Phuc, T., et al. (2020). Photoinduced Remote Functionalization of Amides and Amines Using Electrophilic Nitrogen Radicals. Angewandte Chemie International Edition, 59(4), 1610-1615. [Link]
  • Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791. [Link]
  • Arai, M., et al. (2007). Hydrogenation of nitrile in supercritical carbon dioxide: A tunable approach to amine selectivity.
  • Zhang, Z., et al. (2018). Efficient and selective hydrogenation of benzonitrile to benzylamine: Improvement on catalytic performance and stability in trickle-bed reactor.
  • Al-Shalfa, A. H., et al. (2017). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 2(3), 382-392. [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylamino)benzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The unique electronic structure of this compound—featuring an electron-donating amino group ortho to an electron-withdrawing nitrile group—makes its reactivity particularly sensitive to the choice of solvent. Understanding and controlling these solvent effects is paramount to achieving desired outcomes, maximizing yields, and avoiding unexpected side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of working with this compound.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My N-alkylation (or N-acylation) reaction is sluggish and giving low yields. I'm using methanol as a solvent. What's going wrong?

A1: The issue likely stems from solvent-nucleophile interactions and the reaction mechanism.

N-alkylation of a secondary amine like this compound with an alkyl halide typically proceeds via an SN2 mechanism. The success of this reaction is critically dependent on the nucleophilicity of the amine.

Causality Explained:

  • Protic vs. Aprotic Solvents: You are using methanol, a polar protic solvent. Protic solvents have acidic protons (e.g., O-H or N-H bonds) and are excellent at forming hydrogen bonds. While the polarity is good for dissolving reagents, the hydrogen bonding is detrimental to your reaction. The lone pair on the nitrogen of your amine, which is the nucleophilic center, becomes heavily solvated by methanol molecules. This "caging" effect stabilizes the amine in its ground state and sterically hinders its approach to the electrophilic carbon of the alkyl halide, thereby increasing the activation energy of the reaction and slowing it down.[1]

  • The Aprotic Solution: Switching to a polar aprotic solvent is the recommended solution. Solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) possess high polarity to dissolve reactants and stabilize the charged transition state of an SN2 reaction, but they lack acidic protons.[2] In these solvents, the amine nucleophile is not strongly solvated (it is "naked"), making it significantly more reactive and dramatically increasing the reaction rate.

Troubleshooting Steps:

  • Solvent Exchange: Replace methanol with anhydrous DMF or acetonitrile.

  • Base Selection: Ensure you are using a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) to deprotonate the amine or scavenge the acid byproduct without competing in the alkylation.

  • Temperature Control: While switching to an aprotic solvent will provide the most significant boost, gentle heating (e.g., 50-80 °C) can further increase the rate if the reaction remains slow.

Illustrative Data: Expected Outcome of Solvent Change for N-Benzylation

SolventSolvent TypeDielectric Constant (ε)Expected Relative RateCommon Issues
MethanolPolar Protic331 (Baseline)Strong nucleophile solvation, slow reaction.
WaterPolar Protic78< 1Extreme nucleophile solvation, potential hydrolysis.
Acetonitrile (ACN)Polar Aprotic38~5,000Excellent choice , high reaction rate.
DMFPolar Aprotic37~2,800Excellent choice , good solvating power.
THFNonpolar Aprotic7.5~50Lower polarity may reduce solubility of salts.

Data is illustrative and based on general principles of SN2 reactions.

Q2: I'm observing significant shifts in my UV-Vis absorption and fluorescence emission spectra when I change characterization solvents. Why is the molecule so sensitive?

A2: This phenomenon is known as solvatochromism and is a direct consequence of the molecule's intramolecular charge-transfer (ICT) character.

Your molecule has a strong electron-donating group (methylamino) and a strong electron-withdrawing group (benzonitrile). Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor (HOMO) to one located on the acceptor (LUMO). This creates an excited state with a much larger dipole moment than the ground state.

Causality Explained:

  • Intramolecular Charge Transfer (ICT): In the excited state, there is a significant separation of charge, creating a highly polar "ICT" state.[3][4]

  • Solvent Stabilization: Polar solvents will preferentially stabilize this highly polar excited state more than they stabilize the less polar ground state.[5][6] This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) in the absorption and, more dramatically, in the fluorescence emission spectra as solvent polarity increases.[5][7] In contrast, nonpolar solvents do not offer this stabilization, so the energy gap between the ground and excited states remains larger, leading to blue-shifted spectra.

This behavior is extensively documented for the related compound 4-(dimethylamino)benzonitrile (DMABN), which is a canonical example of ICT and dual fluorescence.[8][9][10]

Diagram: Solvent Effect on Ground (S₀) and ICT Excited (S₁) States

cluster_nonpolar Nonpolar Solvent cluster_polar Polar Solvent S0_np S₀ S1_np S₁ (ICT) S0_np->S1_np S0_p S₀ S0_np->S0_p Slight Stabilization S1_p S₁ (ICT) S1_np->S1_p Strong Stabilization S0_p->S1_p

Caption: Stabilization of the ICT state by polar solvents reduces the energy gap.

Troubleshooting Steps:

  • Standardize Solvents: For consistent characterization and comparison between batches, always use the same solvent for spectroscopic analysis (e.g., HPLC-grade acetonitrile or dichloromethane).

  • Leverage the Effect: This solvatochromism can be used as a tool. You can use it to probe the polarity of different environments, such as binding pockets in proteins or polymer matrices.[11]

  • Check for Impurities: Be aware that fluorescent impurities can also cause spectral shifts. Confirm purity by LC-MS and NMR.

Q3: During my reaction workup, I'm isolating a byproduct that appears to be the corresponding amide, 2-(methylamino)benzamide. How can I prevent this nitrile hydrolysis?

A3: Unwanted nitrile hydrolysis is typically promoted by either strongly acidic or basic conditions, especially in the presence of water. The choice of workup solvent and reagents is critical.

The cyano group is susceptible to nucleophilic attack by water (hydrolysis), a reaction that is catalyzed by both acid and base.[12]

Causality Explained:

  • Acid Catalysis: Under acidic conditions, the nitrile nitrogen is protonated, making the nitrile carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

  • Base Catalysis: Under basic conditions, hydroxide is a much stronger nucleophile than water and can directly attack the nitrile carbon.

Troubleshooting Steps:

  • Anhydrous Conditions: If possible, run your reaction under anhydrous conditions using dry solvents and an inert atmosphere (N₂ or Ar) to minimize the presence of water.

  • Neutralize Carefully: During the workup, if you need to neutralize the reaction mixture, do so carefully and at low temperatures (0 °C). Use a mild neutralizing agent, such as a saturated aqueous solution of sodium bicarbonate (for acidic mixtures) or ammonium chloride (for basic mixtures). Avoid using strong acids or bases.

  • Solvent for Extraction: Use a nonpolar, aprotic solvent for extraction, such as ethyl acetate, dichloromethane, or diethyl ether. These are immiscible with water and will efficiently extract your desired product while leaving inorganic salts and highly polar reagents in the aqueous phase. Avoid using water-miscible solvents like methanol or acetone during the extraction phase.

  • Minimize Contact Time: Perform the aqueous wash steps quickly to minimize the contact time between your product and the aqueous phase, reducing the opportunity for hydrolysis.

Diagram: Workflow for Preventing Nitrile Hydrolysis

G start Reaction Complete quench Quench Reaction (e.g., with sat. NH₄Cl or NaHCO₃ at 0°C) start->quench extract Extract with Aprotic Solvent (e.g., EtOAc, DCM) quench->extract Avoid strong acid/base wash Wash Organics Quickly (e.g., with brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash->dry Minimize contact time concentrate Concentrate in vacuo dry->concentrate end Pure Product concentrate->end

Caption: A gentle workup protocol is key to preserving the nitrile group.

Section 2: Frequently Asked Questions (FAQs)

Q: How do I select the best starting solvent for a new reaction involving this compound?

A: The choice depends primarily on the reaction mechanism.

  • For reactions where the amine acts as a nucleophile (e.g., SN2, acylation): Use a polar aprotic solvent like acetonitrile (ACN) , DMF , or THF . These will enhance the amine's nucleophilicity.[2]

  • For reactions involving electrophilic aromatic substitution: The ring is activated, but the choice is complex. A moderately polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is often a good starting point.

  • For reactions involving the nitrile group (e.g., reduction, addition): The choice is highly substrate-specific. For reductions with metal hydrides, ethereal solvents like THF or diethyl ether are standard.

Always start with a small-scale test reaction in a few different solvent classes to empirically determine the optimal conditions.

Q: What are the key solvent parameters I should consider?

A: Beyond simple classification, consider these parameters:

  • Dielectric Constant (ε): A measure of polarity. High ε (>15) favors reactions with charged intermediates or transition states (like SN1).

  • Dipole Moment (μ): Relates to the solvent's ability to engage in dipole-dipole interactions.

  • Hydrogen Bond Donating (HBD) Ability: Protic solvents (water, alcohols) are strong HBDs and will deactivate anionic or lone-pair nucleophiles.

  • Coordinating Ability: Some solvents can coordinate to metal catalysts or reagents, influencing their reactivity. For example, acetonitrile can be a ligand in organometallic reactions.[13]

Q: Should I be concerned about photochemical side reactions?

A: Yes, caution is warranted, especially if your reaction is exposed to light for extended periods. As discussed, aminobenzonitriles can form a highly polar ICT state upon UV absorption.[8][14] This excited state can be more reactive than the ground state and could potentially lead to degradation or dimerization byproducts. It is good practice to protect light-sensitive reactions from light by wrapping the flask in aluminum foil.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation in a Polar Aprotic Solvent

This protocol describes a representative N-alkylation using benzyl bromide.

Reagents:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a stirrable suspension (approx. 0.1 M concentration of the starting material).

  • Reagent Addition: Add benzyl bromide dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: a. Cool the reaction to room temperature and filter off the solid K₂CO₃. b. Rinse the solids with a small amount of ethyl acetate. c. Concentrate the combined filtrate under reduced pressure. d. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x). Causality Check: This removes residual inorganic salts and DMF/ACN without prolonged exposure to aqueous conditions that could cause hydrolysis. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Measurement of Solvatochromic Shift

This protocol allows for the quantitative assessment of the solvent effect on the compound's electronic transitions.

Materials:

  • This compound

  • A series of spectroscopic-grade solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a volatile solvent like dichloromethane (e.g., 10 mM).

  • Sample Preparation: a. In a series of volumetric flasks, add a small, identical aliquot of the stock solution. b. Carefully evaporate the dichloromethane under a gentle stream of nitrogen. Causality Check: This ensures the final solvent is the only one present, avoiding co-solvent effects. c. Dilute each flask to the mark with a different spectroscopic-grade solvent to create solutions of identical concentration (e.g., 10 µM).

  • UV-Vis Measurement: a. Record the absorption spectrum for each solution from 250 to 500 nm. b. Note the wavelength of maximum absorbance (λmax) for each solvent.

  • Fluorescence Measurement: a. Excite each sample at its absorption maximum (λmax). b. Record the emission spectrum. c. Note the wavelength of maximum emission for each solvent.

  • Data Analysis: Plot the absorption and emission maxima (in nm or cm⁻¹) against a solvent polarity scale (e.g., the dielectric constant) to visualize the solvatochromic trend.

Section 4: References

  • Intramolecular charge transfer and dual fluorescence of 4-(dimethylamino)benzonitrile: ultrafast branching followed by a two-fold decay mechanism. Physical Chemistry Chemical Physics (RSC Publishing).

  • 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses.

  • 2-[(DIMETHYLAMINO)METHYL]BENZONITRILE synthesis. ChemicalBook.

  • Catalán, J., & Claramunt, R. M. (2016). Influence of solvent basicity on DMABN photophysics. Journal of Physical Organic Chemistry.

  • Solvatochromism. Wikipedia.

  • Zachariasse, K. A., et al. (2009). Intramolecular charge transfer of 4-(dimethylamino)benzonitrile probed by time-resolved fluorescence and transient absorption: No evidence for two ICT states and a pisigma( *) reaction intermediate. The Journal of Chemical Physics.

  • Rocha, W. R., et al. (2014). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports.

  • Catalán, J. (2013). On the dual emission of p-dimethylaminobenzonitrile and its photophysical implications. Physical Chemistry Chemical Physics.

  • Fee, R. S., & Maroncelli, M. (1994). Solvent dependence of the spectra and kinetics of excited-state charge transfer in three (alkylamino)benzonitriles. The Journal of Physical Chemistry.

  • Martin, M. M., et al. Real-time probing of fast photoinduced charge-transfer in electron donor-acceptor model compounds and in biological photosensors. ResearchGate.

  • Zachariasse, K. A., et al. (2009). Intramolecular charge transfer of 4-(dimethylamino)benzonitrile probed by time-resolved fluorescence and transient absorption: No evidence for two ICT states and a πσ∗ reaction intermediate. AIP Publishing.

  • This compound AldrichCPR. Sigma-Aldrich.

  • Cerdán, Y., et al. (2012). Unusual Solvent Effect on a S N 2 Reaction. A Quantum-Mechanical and Kinetic Study of the Menshutkin Reaction between 2-Amino-1-methylbenzimidazole and Iodomethane in the Gas Phase and in Acetonitrile. ResearchGate.

  • Gomez, S. A., et al. (2015). Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ State.* The Journal of Physical Chemistry A.

  • This compound | 17583-40-3. ChemicalBook.

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research.

  • Synthesis of Step 4 2-(2-Aminophenylthio)benzonitrile. PrepChem.com.

  • Fee, R. S., & Maroncelli, M. Solvent Dependence of the Spectra and Kinetics of Excited-State Charge Transfer in Three (Alkylamino)benzonitriles. ResearchGate.

  • Tapia, O., & Bertrán, J. (Eds.). Solvent effects and chemical reactivity. University of Westminster.

  • This compound. PubChem.

  • Heldebrant, D. J., et al. (2010). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules.

  • Lilabari, V., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv.

  • Pomogaeva, A., & Kosenkov, D. (2021). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Molecules.

  • Wilson, Z. J., et al. (2021). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Dyes and Pigments.

  • Comparative reactivity of Benzonitrile and other aromatic nitriles. BenchChem.

  • Abraham, M. H. (1985). Solvent effects on reaction rates. Pure and Applied Chemistry.

  • He, C., et al. (2020). Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. ChemPhysChem.

  • Kundu, N., & Mandal, A. K. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and Photobiology.

  • El-Kemary, M. A., et al. (2007). Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants. Physical Chemistry Chemical Physics.

  • Ch 8 : Solvent Effects. University of Calgary.

  • Effect of solvent on the reactivity of (Dibutylamino)acetonitrile. BenchChem.

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. The Organic Chemistry Tutor (YouTube).

  • Al-Masoudi, N. A. (2020). Solvent effect on complexation reactions. ResearchGate.

  • Fita, M., et al. (2018). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Molecules.

  • Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol. ResearchGate.

  • Zhang, Z., et al. (2013). Benzonitrile as a Probe of Local Environment in Ionic Liquids. The Journal of Physical Chemistry B.

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Technical Support Center: Temperature Control in 2-(Methylamino)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for managing a critical parameter in your experiments: temperature . In reactions involving 2-(Methylamino)benzonitrile, a molecule with two reactive centers—the secondary amine and the nitrile group—precise temperature control is not merely a suggestion; it is the cornerstone of achieving high yield, purity, and reproducibility.

This document moves beyond simple protocols to explain the causality behind thermal choices. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems that can arise during reactions with this compound and provides a systematic approach to resolving them through thermal management.

Q1: My reaction yield is unexpectedly low. How do I determine if temperature is the culprit?

A1: Low yield in reactions involving this compound can typically be traced to two temperature-dependent phenomena: incomplete conversion or product/reagent degradation.

  • Incomplete Conversion: Many reactions require a specific activation energy to proceed at a practical rate. If the temperature is too low, the reaction may stall or proceed so slowly that it appears to have stopped. The N-methylation of anilines, for example, often requires heat to overcome the activation barrier, though some modern photocatalytic methods can proceed at room temperature.[1][2][3]

To diagnose the issue, you must establish a thermal baseline.

Experimental Protocol: Reaction Progress Monitoring via TLC

  • Setup: Prepare your reaction as planned. In addition to your primary reaction flask, prepare three smaller test tubes with stir bars, each containing a fraction of the starting material and solvent.

  • Temperature Points: Place one test tube in a cold bath (e.g., 0°C), leave one at ambient temperature (20-25°C), and place the third in a warm bath (e.g., 40-50°C).

  • Initiation & Monitoring: Add the final reagent to initiate the reaction in all three tubes simultaneously.

  • Analysis: After 30 minutes, and then hourly, take an aliquot from each tube and spot it on a TLC plate. Develop the plate to visualize the consumption of starting material and the formation of the product.

  • Interpretation:

    • If the product spot is most intense at 40-50°C with minimal starting material, your main reaction was likely too cold.

    • If you see the product at lower temperatures but additional, unidentified spots at 40-50°C, your main reaction was likely too hot, causing byproduct formation or degradation.

    • If little to no reaction occurs even at 40-50°C, the issue may lie with reagent quality or the fundamental reaction conditions, rather than just temperature.

Below is a logical workflow to troubleshoot this common issue.

G start Low Product Yield Observed q_temp Is Temperature Optimal? start->q_temp check_tlc Run small-scale trials at Low, Ambient, & High Temp. Monitor by TLC. q_temp->check_tlc Unsure q_pdt_formation Product forms best at higher temp? check_tlc->q_pdt_formation inc_temp Gradually increase temperature of main reaction. Continue monitoring. q_pdt_formation->inc_temp Yes q_side_pdt Side products appear at higher temp? q_pdt_formation->q_side_pdt No end Problem Resolved/Identified inc_temp->end dec_temp Lower reaction temperature. Consider longer reaction time. q_side_pdt->dec_temp Yes q_reagents No significant reaction at any temp? q_side_pdt->q_reagents No dec_temp->end check_reagents Verify reagent quality, concentration, and solvent purity. Ensure anhydrous conditions. q_reagents->check_reagents Yes check_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant byproduct formation. How can temperature optimization help improve the purity of my product?

A2: Byproduct formation is a classic indicator of suboptimal temperature control. Competing reaction pathways (e.g., reaction at the amine vs. the nitrile) or subsequent reactions (e.g., di-alkylation) often have different activation energies. By adjusting the temperature, you can selectively favor the kinetics of the desired reaction over undesired ones.

Common Scenarios for this compound:

Potential Side ReactionCause & Temperature EffectRecommended Action
Di-alkylation/Di-acylation The mono-substituted product reacts again. This second step may require a higher activation energy.Lower the reaction temperature. This often slows the second substitution more than the first, improving selectivity.[6]
Nitrile Hydrolysis Presence of water under acidic or basic conditions can hydrolyze the nitrile (-CN) to an amide or carboxylic acid. This is often accelerated by heat.[7][8]Ensure strictly anhydrous conditions. If hydrolysis persists, run the reaction at a lower temperature (e.g., 0°C or room temperature).
Ring Reactions In highly activating reactions (e.g., some electrophilic aromatic substitutions), reaction on the benzene ring can compete with reaction at the methylamino group. These are often temperature-sensitive.Lowering the temperature generally increases selectivity for the more reactive functional group.
Elimination/Decomposition At excessively high temperatures, complex decomposition pathways can be initiated, leading to a mixture of unidentifiable byproducts.Reduce the temperature significantly. If reflux is required, ensure it is not unnecessarily vigorous and that the reaction time is minimized.[9]

The diagram below illustrates how temperature can be used to create a "selectivity window" where the rate of the desired reaction is significantly higher than that of competing side reactions.

G cluster_0 Reaction Rate vs. Temperature 5,0! 5,0! origin->5,0! 0,4! 0,4! origin->0,4! xlabel Temperature → ylabel Rate → p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 s1 s2 s1->s2 s3 s2->s3 s4 s3->s4 desired_label Desired Reaction side_label Side Reaction window Optimal Selectivity Window

Caption: Relationship between temperature and reaction rates.

Frequently Asked Questions (FAQs)

Q3: How do I manage a potentially exothermic reaction with this starting material?

A3: Many reactions, such as acylations, alkylations, or reactions with strong reducing agents like LiAlH₄, can be highly exothermic.[10] Uncontrolled exotherms can lead to side reactions, solvent boiling, and dangerous pressure buildup. Proper management is essential for safety and selectivity.

Key Principles for Exotherm Control:

  • Cooling Bath: Always have an appropriate cooling bath ready before starting the reaction. An ice/water bath is suitable for moderate exotherms. For highly reactive reagents, a dry ice/acetone bath (-78°C) may be necessary.[7]

  • Slow Addition: The most reactive reagent should be added slowly and controllably, typically via a dropping funnel or a syringe pump. This allows the cooling system to dissipate the heat as it is generated.

  • Internal Temperature Monitoring: Do not rely on the bath temperature. Use a thermocouple or thermometer placed directly in the reaction mixture to monitor the internal temperature.

  • Efficient Stirring: Vigorous stirring ensures that the added reagent is dispersed quickly and prevents the formation of localized "hot spots."

The following diagram shows an ideal setup for controlling an exothermic reaction.

G flask Reaction Flask stir_plate Stir Plate/Magnetic Stirrer stir_plate->flask Stirs cooling_bath Cooling Bath (e.g., Ice/Water) cooling_bath->flask Cools thermometer Internal Thermometer (Critical for Monitoring) thermometer->flask Measures Temp Of dropping_funnel Dropping Funnel (For Slow Addition) dropping_funnel->flask Adds Reagent To n2_inlet Inert Gas Inlet (N₂ or Ar) n2_inlet->flask Provides Atmosphere For

Caption: Recommended experimental setup for exotherm management.

Q4: What are the recommended starting temperatures for common transformations of this compound?

A4: The optimal temperature is highly dependent on the specific reagents and solvents used. However, the following table provides empirically supported starting points for common reaction classes. Small-scale optimization is always recommended.

Reaction TypeReagents/Catalyst ExampleTypical Temperature RangeRationale & Key Considerations
N-Acylation Acyl Chloride, Base (e.g., Et₃N)0°C to Room TempOften exothermic. Start at 0°C during acyl chloride addition to control the reaction rate and minimize side products.[11]
N-Alkylation Alkyl Halide, Base (e.g., K₂CO₃)Room Temp to 60°CLess reactive than acylation. Gentle heating may be required to drive the reaction to completion. Monitor for di-alkylation.[6]
Reductive Amination (Synthesis) 2-Aminobenzonitrile, Formaldehyde, Reducing Agent0°C to Room TempThe initial imine formation and subsequent reduction steps are often performed at moderate temperatures to maintain selectivity.
Nitrile Reduction (to amine) LiAlH₄0°C to RefluxThe initial addition of hydride is often done at 0°C due to its high reactivity. The reaction may then be warmed to ensure complete reduction.[7]
Nitrile Reduction (to aldehyde) DIBAL-H-78°CVery low temperatures are critical to prevent over-reduction to the amine. The intermediate imine is stable at -78°C and is hydrolyzed to the aldehyde during workup.[7]
Transition Metal Catalysis Pd or Cu catalysts80°C to 120°CMany cross-coupling reactions require significant thermal energy to drive the catalytic cycle (oxidative addition, reductive elimination).[12]

References

  • ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions.
  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles.
  • PubMed. (n.d.). Coordination-mode control of bound nitrile radical complex reactivity: intercepting end-on nitrile-Mo(III) radicals at low temperature.
  • MPG.PuRe. (2009). Decay times of 4-(dimethylamino)benzonitrile in acetonitrile and conclusions on entropy of activation.
  • Alchem.Pharmtech. (n.d.). CAS 17583-40-3 | this compound.
  • Brieflands. (2024). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • National Institutes of Health (NIH). (n.d.). Control of the temperature responsiveness of poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate) copolymer using ultrasonic irradiation.
  • YouTube. (2016). Base Hydrolysis of Benzonitrile.
  • National Institutes of Health (NIH). (2019). You Need to Know about the Kinetics of Thermally Stimulated Reactions Occurring on Cooling.
  • RSC Publishing. (n.d.). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia.
  • ResearchGate. (n.d.). Nitrile, amide and temperature effects on amidase-kinetics during acrylonitrile bioconversion by nitrile-hydratase/amidase in situ cascade system.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • PubMed. (2015). N-methylation of amines with methanol at room temperature.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Scientific Research Publishing. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative.
  • Organic Chemistry Portal. (n.d.). N-Methylation of Amines with Methanol at Room Temperature.
  • ResearchGate. (n.d.). Decay times of 4-(dimethylamino)benzonitrile in acetonitrile and conclusions on entropy of activation.
  • Oriental Journal of Chemistry. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
  • ResearchGate. (n.d.). The Reaction of 2-(Acylamino)benzonitriles with Primary Aromatic Amines: A Convenient Synthesis of 2-Substituted 4-(Arylamino)quinazolines.
  • Wiley Online Library. (n.d.). The chemical structure of some biologically important benzonitrile derivatives.
  • ResearchGate. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS.
  • National Institutes of Health (NIH). (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • RSC Publishing. (n.d.). Growth mechanism of aromatic prebiotic molecules: insights from different processes of ion–molecule reactions in benzonitrile–ammonia and benzonitrile–methylamine clusters.
  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • arXiv.org. (2022). Formation of c-C6H5CN ice using the SPACE TIGER experimental setup.
  • National Institutes of Health (NIH). (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3.
  • ResearchGate. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions.
  • MDPI. (n.d.). Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde.
  • National Institutes of Health (NIH). (n.d.). N-Methylaniline.
  • U.S. EPA. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • JPL Data Evaluation. (n.d.). SECTION 2. TERMOLECULAR REACTIONS.
  • National Institutes of Health (NIH). (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.

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Technical Support Center: Managing Exotherms in Large-Scale 2-(Methylamino)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on managing the exothermic nature of 2-(Methylamino)benzonitrile synthesis, particularly during scale-up operations. Our focus is on ensuring process safety, maintaining reaction control, and achieving high product quality.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound an exothermic process?

A1: The synthesis of this compound typically involves the reaction of 2-aminobenzonitrile with a methylating agent. This nucleophilic substitution reaction, where the amino group attacks the methyl group, results in the formation of a new carbon-nitrogen bond and a byproduct. The formation of these stable bonds releases a significant amount of energy in the form of heat, rendering the reaction exothermic.[1] Without proper thermal management, this heat can accumulate, leading to a rapid increase in temperature.

Q2: What are the primary risks associated with uncontrolled exotherms in this synthesis?

A2: The primary risk is a thermal runaway reaction.[2] This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal from the system.[3] A thermal runaway can lead to a rapid increase in temperature and pressure within the reactor, potentially causing:

  • Boiling of the solvent: This can lead to a dangerous pressure buildup.

  • Secondary decomposition reactions: At elevated temperatures, the reactants, products, or solvent may decompose, generating non-condensable gases and further increasing the pressure.[2]

  • Reduced product quality and yield: Side reactions become more prevalent at higher temperatures, leading to impurity formation.

  • Catastrophic equipment failure: In the worst-case scenario, the reactor can rupture, leading to the release of hazardous materials.[2]

Q3: How does the risk of a thermal runaway change during scale-up?

A3: The risk of a thermal runaway increases significantly during scale-up.[4] This is due to the change in the surface-area-to-volume ratio.[4] Smaller laboratory-scale reactors have a large surface area relative to their volume, which allows for efficient heat dissipation to the surroundings.[1] In contrast, large-scale production reactors have a much smaller surface-area-to-volume ratio, making heat removal less efficient.[4] Consequently, a reaction that is easily controlled in the lab can become dangerously exothermic on a larger scale.

Q4: What are the key process parameters to monitor for controlling the exotherm?

A4: Continuous and accurate monitoring of the following parameters is critical:

  • Internal Reaction Temperature: This is the most direct indicator of the reaction rate and heat generation.

  • Jacket Inlet and Outlet Temperature: This helps assess the efficiency of the cooling system.

  • Rate of Reagent Addition: A controlled addition rate is a primary method for managing heat release.

  • Stirrer Speed and Power Draw: Adequate mixing is essential for uniform temperature distribution and efficient heat transfer to the reactor walls.

  • Pressure within the Reactor: A sudden increase in pressure can indicate boiling or the generation of gaseous byproducts.

Section 2: Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during the synthesis.

Issue 1: The reaction temperature is rising too quickly despite maximum cooling.

Q: I've set my cooling jacket to its lowest temperature, but the internal temperature of the reaction is still climbing uncontrollably. What should I do?

A: An aggressive temperature rise indicates that the rate of heat generation is overwhelming the cooling capacity of your reactor.

Immediate Actions:

  • Stop the Reagent Feed: Immediately halt the addition of the methylating agent. This is the most effective way to stop the generation of more heat.

  • Increase Agitation: If safe to do so, increase the stirrer speed to improve heat transfer to the reactor jacket.

  • Prepare for Emergency Quenching: Have a pre-chilled, inert quenching agent ready to add to the reactor if the temperature continues to rise toward a critical safety limit. The choice of quenching agent should be determined during your process hazard analysis.

Root Cause Analysis and Prevention:

  • Reagent Addition Rate: Your addition rate is likely too fast for the scale and cooling capacity. You need to perform reaction calorimetry studies to determine the maximum safe addition rate.

  • Cooling System Inefficiency: Verify that your cooling system is functioning correctly. Check for any blockages in the jacket, ensure the coolant flow rate is adequate, and confirm the coolant temperature is at the set point.

  • Incorrect Kinetic Understanding: You may have an incomplete understanding of the reaction kinetics. The reaction might have an induction period followed by a rapid acceleration.

Workflow for Determining Safe Addition Rate

cluster_0 Pre-Reaction Analysis cluster_1 Process Design A Perform Reaction Calorimetry (RC1) B Determine Heat of Reaction (ΔHr) A->B C Calculate Maximum Temperature of Synthesis Reaction (MTSR) B->C F Calculate Maximum Safe Reagent Addition Rate C->F MTSR must be below decomposition temperature D Define Reactor Heat Transfer Coefficient (U) and Area (A) D->F E Set Maximum Allowable Operating Temperature E->F G Implement Controlled Dosing Protocol F->G H Monitor Real-Time Temperature Data G->H I Adjust Addition Rate Based on Temperature Feedback H->I I->H Continuous Loop J Safe Reaction Completion I->J

Caption: Workflow for determining and implementing a safe reagent addition rate.

Issue 2: A sudden and unexpected temperature spike occurred late in the reaction.

Q: The reaction was proceeding smoothly, but near the end of the reagent addition, the temperature suddenly spiked. What could have caused this?

A: This scenario often points to an accumulation of unreacted reagents followed by a sudden, rapid reaction.

Possible Causes:

  • Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction proceeds rapidly, or "cold spots" where unreacted reagents accumulate. If these pockets of accumulated reactants are suddenly mixed into a hotter region of the reactor, a rapid exotherm can occur.

  • Catalyst or Promoter Issues: If the reaction requires a catalyst or promoter that was not evenly dispersed, its eventual distribution could trigger a rapid conversion of accumulated reactants.

  • Phase Separation: If the reaction mixture is not homogenous, reagents may accumulate in one phase. A change in temperature or composition could lead to better mixing of the phases and a subsequent rapid reaction.

Preventative Measures:

  • Optimize Agitation: Ensure your agitator is appropriately designed for the viscosity and volume of your reaction mixture. Baffles within the reactor can also improve mixing.

  • Staged Reagent Addition: Instead of adding all of one reagent to the other, consider adding them concurrently or in stages to prevent the buildup of any single reactant.[5]

  • Solvent Selection: Choose a solvent system that ensures all reactants remain well-dissolved throughout the reaction.[5]

Issue 3: How do I choose an appropriate solvent to help manage the exotherm?

Q: What properties should I look for in a solvent to improve thermal management?

A: The choice of solvent plays a crucial role in thermal safety.

Key Solvent Properties:

PropertyImportance in Exotherm ManagementDesired Characteristic
Boiling Point Acts as a natural temperature ceiling. If the reaction temperature reaches the solvent's boiling point, the excess energy will be consumed as latent heat of vaporization, preventing further temperature rise (if the system is properly vented).High enough to allow the reaction to proceed at a reasonable rate but low enough to act as a safety buffer.
Heat Capacity A higher heat capacity means the solvent can absorb more heat for a given temperature increase.High
Thermal Conductivity Higher thermal conductivity facilitates the transfer of heat from the reaction mixture to the cooling jacket.High
Viscosity Lower viscosity generally leads to better mixing and more efficient heat transfer.Low
Reactivity The solvent should be inert under the reaction conditions and at elevated temperatures that might occur during an upset.Inert

Recommendation: Consider using a higher-boiling-point solvent than might be used in a lab-scale synthesis to provide a larger safety margin. Additionally, the solvent can act as a heat sink, so using a sufficient volume is important.[5]

Section 3: Experimental Protocols for Thermal Hazard Assessment

A thorough understanding of the reaction's thermal properties is essential before scaling up.

Protocol 1: Reaction Calorimetry (RC1)

Objective: To measure the heat of reaction, heat generation rate, and specific heat capacity of the reaction mixture.

Methodology:

  • Set up the reaction in a reaction calorimeter (e.g., Mettler-Toledo RC1e) under conditions that mimic the planned large-scale process (e.g., same concentrations, temperature profile).

  • Add the limiting reagent at a controlled, constant rate.

  • The calorimeter's software will monitor the heat flow from the reaction and calculate the key thermal parameters in real-time.

  • From this data, you can determine the total heat of reaction (ΔH), the specific heat capacity (Cp), and the heat generation rate as a function of the addition rate.

Protocol 2: Adiabatic Dewar Calorimetry

Objective: To determine the Maximum Temperature of the Synthesis Reaction (MTSR) and assess the potential for a thermal runaway under "worst-case" (adiabatic) conditions.

Methodology:

  • Simulate a cooling failure by running the reaction in a Dewar flask, which minimizes heat loss to the surroundings.

  • Add the reagents in the same manner as the planned process.

  • Monitor the temperature rise. The maximum temperature reached is the MTSR.

  • This data is critical for ensuring that in the event of a complete cooling failure, the reaction temperature will not reach a point where secondary decomposition reactions are initiated.

Decision Tree for Exotherm Management Strategy

Start Is the reaction exothermic? Yes Yes Start->Yes No No Start->No Calorimetry Perform Reaction Calorimetry Yes->Calorimetry Standard_Protocol Follow Standard Operating Procedure No->Standard_Protocol MTSR_Check Is MTSR > T_decomposition? Calorimetry->MTSR_Check MTSR_High Yes MTSR_Check->MTSR_High MTSR_Low No MTSR_Check->MTSR_Low Redesign Redesign Process: - Lower concentration - Different solvent - Lower temperature MTSR_High->Redesign SemiBatch Implement Semi-Batch Process (Controlled Addition) MTSR_Low->SemiBatch Redesign->Calorimetry Cooling_Check Is Reactor Cooling Sufficient? SemiBatch->Cooling_Check Cooling_Yes Yes Cooling_Check->Cooling_Yes Cooling_No No Cooling_Check->Cooling_No Proceed Proceed with Scale-Up with Monitoring Cooling_Yes->Proceed Upgrade_Cooling Upgrade Cooling System or Reduce Batch Size Cooling_No->Upgrade_Cooling Upgrade_Cooling->Cooling_Check

Caption: Decision tree for selecting an appropriate exotherm management strategy.

References

  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • YouTube. (2024, July 6). Exothermic reaction safety.
  • ACS Publications. (n.d.). Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.

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Technical Support Center: Work-up Procedures for 2-(Methylamino)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 2-(Methylamino)benzonitrile. This document is structured to provide researchers, chemists, and drug development professionals with practical, in-depth guidance on post-reaction work-up and purification. The unique bifunctional nature of this molecule—a basic secondary amine and a moderately polar nitrile on an aromatic ring—presents specific challenges and opportunities for isolation. This guide offers troubleshooting solutions and robust protocols to ensure high purity and yield.

Section 1: Core Principles & Physicochemical Data

A successful work-up strategy is built upon a solid understanding of the target molecule's physical and chemical properties. This compound is a secondary aniline, making its basicity the most powerful tool for purification.

Key Insight: The primary goal of the work-up is to leverage the pH-dependent solubility of the methylamino group to separate the product from non-basic starting materials, reagents, and byproducts.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Work-up
Molecular Formula C₈H₈N₂-
Molecular Weight 132.16 g/mol Relevant for calculating molar equivalents and yields.
Appearance White to off-white solid[1]
Melting Point 70 °C[1]
Boiling Point 136 °C @ 16 Torr[1]
pKa (Predicted) 2.45 ± 0.10[1]
pKa (Contextual) The predicted pKa is unusually low. For practical purposes, its basicity should be considered weaker than N-methylaniline (pKa 4.85)[2][3][4] due to the electron-withdrawing nitrile group, but stronger than 2-aminobenzonitrile (pKa 0.77).[5][6] A dilute acid wash (e.g., 1M HCl, pH ~0-1) is required for effective protonation and extraction into the aqueous phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general strategy for working up a reaction containing this compound?

The most robust method is an acid-base liquid-liquid extraction .[7][8][9] This technique separates your basic product from neutral and acidic impurities. The workflow involves dissolving the reaction mixture in an organic solvent, washing with dilute acid to extract the protonated amine into the aqueous layer, and then basifying the aqueous layer to recover the neutral product.

Q2: How do I choose the right organic solvent for extraction?

Select a water-immiscible solvent in which your product is readily soluble. Good choices include:

  • Ethyl Acetate (EtOAc): Good general-purpose solvent for moderately polar compounds.

  • Dichloromethane (DCM): Excellent solvent, but its higher density means it will be the bottom layer. Prone to forming emulsions.[10]

  • Diethyl Ether (Et₂O): Good solvent, but its high volatility requires caution.

Avoid alcohols or THF for the primary extraction as they are miscible with water.

Q3: At what pH should I perform my aqueous washes to separate my product from non-basic impurities?

To ensure complete protonation of the weakly basic this compound, you must use a sufficiently acidic solution.

  • Acid Wash: Use 1M HCl (pH ~0-1). This will convert your product into its hydrochloride salt, which is water-soluble.[9][11] Neutral and acidic organic impurities will remain in the organic layer.

  • Base Wash: After recovering your product, a wash with saturated sodium bicarbonate (NaHCO₃) solution (pH ~8) can remove residual acidic impurities from the final organic extract.

Q4: My reaction was run in a high-boiling point solvent like DMF or DMSO. How do I remove it?

These solvents are water-soluble and must be removed before proceeding with a standard extraction. Dilute the reaction mixture with a large volume of water and then extract your product into an organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3x) and combine the organic layers. The organic layer should then be washed extensively with brine (saturated NaCl solution) to remove residual DMF/DMSO.

Q5: Is my product stable to acidic or basic work-up conditions?

The methylamino group is stable. However, the nitrile group can be susceptible to hydrolysis under harsh conditions (e.g., prolonged heating with strong acid or base) to form the corresponding amide or carboxylic acid.[12][13][14][15] Standard aqueous work-ups at room temperature are generally safe and rapid enough to prevent significant degradation.[16]

Section 3: Troubleshooting Guide

Even with a well-planned procedure, issues can arise. This section addresses common problems encountered during the work-up.

Problem 1: Low recovery of product after aqueous work-up.
  • Probable Cause 1: Incomplete Extraction. A single extraction is often insufficient. Because of partitioning, some product will always remain in the initial layer.

    • Solution: Perform at least three successive extractions at each stage (acid wash and final product extraction) and combine the respective organic or aqueous layers. This is a more efficient method than a single extraction with a large volume.[7]

  • Probable Cause 2: Incorrect pH. If the acidic aqueous layer was not acidic enough (pH > 2), your amine was not fully protonated and remained in the organic layer, which was then discarded.

    • Solution: Always check the pH of the aqueous layer after mixing and separation using pH paper. Ensure it is ≤ 1 before separating the layers.

  • Probable Cause 3: Product Precipitation. The hydrochloride salt of your product might not be fully soluble in the aqueous layer, especially if the solution is highly concentrated.

    • Solution: If a solid precipitates at the interface, add more water to the separatory funnel to dissolve it before separating the layers.

Problem 2: An emulsion has formed during liquid-liquid extraction.

An emulsion is a stable suspension of organic and aqueous layers that refuse to separate, often caused by fine solid byproducts or vigorous shaking.[17][18]

  • Solution 1: Be Patient. Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling can help coalesce the droplets.[18]

  • Solution 2: "Salting Out". Add a significant amount of solid sodium chloride (NaCl) or a volume of saturated brine to the funnel.[17][19] This increases the ionic strength and density of the aqueous phase, which helps force the separation of the layers.

  • Solution 3: Filtration. For persistent emulsions, filter the entire mixture through a pad of Celite® or glass wool.[10] This removes the particulate matter that is often stabilizing the emulsion.

Problem 3: The final product is an oil and won't crystallize.
  • Probable Cause 1: Residual Solvent. Small amounts of solvent can significantly depress the melting point and prevent crystallization.

    • Solution: Ensure the product is thoroughly dried under high vacuum. If the product is stable, gentle heating under vacuum can help remove stubborn solvent.

  • Probable Cause 2: Impurities Present. Impurities disrupt the crystal lattice formation.

    • Solution: Attempt purification by flash column chromatography (see Protocol 3). If the product is still an oil, try dissolving it in a minimal amount of a good solvent (like ether or DCM) and then slowly adding a non-polar "anti-solvent" (like hexanes or pentane) until it becomes cloudy, then allow it to stand. Scratching the inside of the flask with a glass rod can initiate nucleation.[20]

Problem 4: My purified product is still contaminated with a neutral impurity (e.g., a starting material or byproduct).
  • Probable Cause: Inefficient Acid Wash. The acid wash may not have been performed thoroughly enough, leaving non-basic components behind with your product.

    • Solution: When performing the initial acid wash to isolate your product, ensure you extract the organic layer multiple times (at least 2-3x) with fresh 1M HCl. This ensures all of your basic product is transferred to the aqueous phase while leaving the neutral compounds in the organic phase to be discarded.

Problem 5: I suspect my product has degraded (nitrile hydrolysis). How can I confirm and avoid this?
  • Symptoms: Appearance of new, more polar spots on a TLC plate; unexpected peaks in an NMR spectrum (e.g., broad N-H peaks from an amide, a carboxylic acid proton).

  • Confirmation: The primary hydrolysis products are 2-(methylamino)benzamide and subsequently 2-(methylamino)benzoic acid. These can be identified by LC-MS or by comparing the NMR spectrum to known standards.

  • Prevention:

    • Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

    • Perform all aqueous work-up steps at room temperature or in an ice bath.

    • If hydrolysis is a major issue, consider a work-up that avoids harsh pH swings, such as direct purification by silica gel chromatography, though this may be less effective at removing some impurities.

Section 4: Standardized Experimental Protocols

Protocol 1: General Acid-Base Liquid-Liquid Extraction Workflow

This protocol is designed to separate this compound from neutral and acidic impurities.

  • Initial Dilution:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a reaction solvent like THF or ACN was used, remove it under reduced pressure.

    • Dissolve the crude residue in a suitable extraction solvent (e.g., 50 mL of ethyl acetate).

  • Removal of Acidic/Neutral Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl (aq).

    • Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds.

    • Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask.

    • Crucial Step: Re-extract the organic layer (which contains neutral/acidic impurities) two more times with fresh 1M HCl, combining all acidic aqueous extracts. This ensures complete recovery of your product.

    • The remaining organic layer can now be discarded.

  • Product Recovery:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base, such as 3M NaOH or a saturated NaHCO₃ solution, while stirring until the solution is basic (pH > 9, check with pH paper). Your product should deprotonate and may precipitate or form an oil.

    • Transfer the basified mixture back to a clean separatory funnel.

    • Extract the neutral product with three portions of fresh ethyl acetate.

    • Combine these final organic extracts.

  • Final Wash and Drying:

    • Wash the combined organic layers with one portion of saturated brine. This helps to remove residual water and some water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization for Final Purification

Recrystallization is an excellent final purification step if the product from the extraction is a solid but contains minor impurities.[20]

  • Solvent Selection: The ideal system is a two-solvent mixture where the product is soluble in one solvent ("good" solvent) and insoluble in the other ("poor" solvent).[21][22] A good starting pair for this compound is Ethyl Acetate (good) and Hexanes (poor) .

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.

    • While the solution is still hot, slowly add hexanes dropwise until the solution just begins to turn cloudy (the point of saturation).

    • Add one or two drops of ethyl acetate to make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexanes.

    • Dry the purified crystals under high vacuum.

Protocol 3: Silica Gel Flash Chromatography

If the product is an oil or recrystallization is ineffective, flash chromatography is the preferred method.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is used. Given the polarity of this compound, a good starting system is a gradient of Ethyl Acetate in Hexanes .

    • Start with a low polarity mixture (e.g., 10% EtOAc / 90% Hexanes).

    • Gradually increase the polarity (e.g., to 20%, 30% EtOAc) to elute the product.

  • Monitoring: Track the separation using Thin Layer Chromatography (TLC) and visualize spots under a UV lamp (254 nm). Your product should be UV active.

Section 5: Visual Workflows

Workup_Decision_Tree start Reaction Complete. What is the reaction solvent? solvent_type High-boiling (DMF, DMSO)? start->solvent_type remove_solvent 1. Dilute with H₂O. 2. Extract product into EtOAc. 3. Wash with Brine. solvent_type->remove_solvent Yes dissolve Dissolve crude mixture in extraction solvent (e.g., EtOAc). solvent_type->dissolve No (e.g., THF, DCM) remove_solvent->dissolve extraction_q Are impurities non-basic? dissolve->extraction_q acid_base Perform Acid-Base Extraction (Protocol 1) extraction_q->acid_base Yes (Most Common) chromatography Purify directly by Flash Chromatography (Protocol 3) extraction_q->chromatography No / Unknown product_form Is product a solid after extraction? acid_base->product_form final_product Pure Product chromatography->final_product product_form->chromatography No (Oily) recrystallize Recrystallize for final purity (Protocol 2) product_form->recrystallize Yes recrystallize->final_product

Caption: Decision tree for selecting an appropriate work-up and purification strategy.

Acid_Base_Extraction cluster_org1 Organic Phase (EtOAc) cluster_aq1 Aqueous Phase 1 (Acidic) cluster_org2 Organic Phase (Discard) cluster_aq2 Aqueous Phase 2 (Basic) cluster_org3 Final Organic Phase org1 Crude Mixture: - Product (Basic) - Impurity A (Neutral) - Impurity B (Acidic) wash1 Wash with 1M HCl (3x) org1->wash1 aq1 Product-H⁺Cl⁻ (Water Soluble) wash1->aq1 org2 Impurity A (Neutral) Impurity B (Acidic) wash1->org2 basify Basify with 3M NaOH to pH > 9 aq1->basify aq2 Product (Neutral, Insoluble) basify->aq2 extract Extract with EtOAc (3x) aq2->extract org3 Product in EtOAc extract->org3 dry Wash with Brine, Dry (Na₂SO₄), Concentrate org3->dry final Isolated Crude Product dry->final

Caption: Workflow diagram for a standard acid-base liquid-liquid extraction.

Section 6: References

  • PubChem. N-Methylaniline (CID 7515) . National Center for Biotechnology Information. [Link]

  • Bloom Tech. Why is N-Methylaniline More Basic than Aniline? (2024). [Link]

  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion . Not Voodoo. [Link]

  • FooDB. Showing Compound N-Methylaniline (FDB003963) . [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions . Not Voodoo. [Link]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion . Not Voodoo. [Link]

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Validation & Comparative

A Tale of Two Nitriles: A Comparative Guide to 2-(Methylamino)benzonitrile and 2-Aminobenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Seemingly minor structural modifications can lead to profound differences in reactivity, yield, and impurity profiles. This guide provides an in-depth comparison of two structurally similar yet synthetically distinct building blocks: 2-(methylamino)benzonitrile and 2-aminobenzonitrile. By examining their physicochemical properties, comparative reactivity, and performance in the synthesis of key heterocyclic scaffolds, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Physicochemical Properties

The fundamental differences in the reactivity of these two molecules are rooted in their basic structural and electronic properties. The presence of a methyl group on the nitrogen atom in this compound introduces notable changes compared to its primary amine counterpart, 2-aminobenzonitrile.

Property2-AminobenzonitrileThis compoundRationale for Difference
Structure Primary aromatic amineSecondary aromatic amineN-methylation
Molecular Weight 118.14 g/mol [1][2]132.16 g/mol [3][4]Addition of a -CH3 group
Melting Point 45-48 °C70 °C[3]Increased molecular weight and potential for altered crystal packing
Boiling Point 267-268 °C136 °C @ 16 Torr[3]N/A (different pressures)
pKa (Predicted) 0.77[2]2.45[3]The electron-donating methyl group increases the basicity of the nitrogen atom.
Solubility Insoluble in water; slightly soluble in Chloroform, Ethyl Acetate, Methanol[2]White to off-white solid[3]Data for direct comparison is limited, but both are generally soluble in common organic solvents.

The Decisive Factor: Comparative Reactivity Analysis

The primary distinction influencing synthetic utility is the nature of the amino group—a primary amine in 2-aminobenzonitrile versus a secondary amine in this compound. This single methyl group introduces a duality of electronic and steric effects.

Nucleophilicity: An Electronic Boost

The nitrogen lone pair is the epicenter of reactivity for both molecules. In this compound, the methyl group acts as an electron-donating group (EDG) through a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom, making it a more potent nucleophile compared to the unsubstituted amino group of 2-aminobenzonitrile.[5] Studies have generally shown that secondary amines are often stronger nucleophiles than primary amines.[6][7][8]

Steric Hindrance: A Physical Barrier

Conversely, the methyl group also introduces steric bulk around the nitrogen atom.[9][10] This steric hindrance can impede the approach of electrophiles to the nitrogen lone pair, potentially slowing down reaction rates or necessitating more forcing conditions, especially with bulky reaction partners.[11][12] The choice between the two reagents often becomes a balancing act between leveraging enhanced nucleophilicity and mitigating steric clash.

In Practice: Synthesis of Quinazolinone Scaffolds

Quinazolinones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[13][14] The synthesis of these heterocycles from ortho-aminobenzonitriles is a common and illustrative transformation that highlights the differences between our two molecules of interest.[15][16]

A general approach involves the reaction of the aminobenzonitrile with an acid chloride or anhydride, followed by intramolecular cyclization.

Logical Workflow: Quinazolinone Synthesis

This diagram illustrates the general synthetic pathway from the aminobenzonitrile starting materials to the final quinazolinone product.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Steps cluster_end Product A 2-Aminobenzonitrile (Primary Amine) E Step 1: N-Acylation A->E Reacts with B This compound (Secondary Amine) B->E Reacts with C Acid Chloride (R-COCl) or Anhydride C->E D Base (e.g., Pyridine, Et3N) D->E F Intermediate: N-Acyl Aminobenzonitrile E->F Forms G Step 2: Intramolecular Cyclization (e.g., Acid or Base Catalyzed) F->G Undergoes H Substituted Quinazolinone G->H Yields

Caption: General workflow for quinazolinone synthesis.

Experimental Protocol: A Head-to-Head Comparison

The following is a representative, generalized protocol for the synthesis of a simple 2-methylquinazolinone derivative.

Objective: To compare the reaction efficiency of 2-aminobenzonitrile and this compound in a two-step quinazolinone synthesis.

Step 1: N-Acylation

  • In separate round-bottom flasks, dissolve 2-aminobenzonitrile (1.0 eq) and this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

  • Add a non-nucleophilic base, such as pyridine (1.2 eq), to each flask.

  • Cool the mixtures to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to each flask while stirring.

  • Allow the reactions to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Cyclization

  • Dissolve the crude acylated intermediate from each reaction in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of a base (e.g., 10% NaOH) or acid (e.g., conc. HCl) to catalyze the cyclization.

  • Heat the mixture to reflux and monitor by TLC until the intermediate is consumed.

  • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold water and dry to yield the respective quinazolinone products.

Anticipated Results & Discussion
Parameter2-Aminobenzonitrile RouteThis compound RouteMechanistic Rationale
N-Acylation Rate Typically fasterPotentially slowerThe primary amine of 2-aminobenzonitrile is less sterically hindered, allowing for easier access by the electrophilic acetyl chloride.[11]
Cyclization Conditions Standard conditionsMay require more forcing conditions (higher temp/longer time)The N-H proton on the acylated intermediate from 2-aminobenzonitrile is readily available for tautomerization/cyclization. The N-methyl group in the other route can introduce conformational constraints.
Overall Yield Generally good to excellent[15]May be slightly lowerPotential for incomplete acylation or side reactions due to steric hindrance and the need for harsher cyclization conditions.
Final Product 2-Methyl-3H-quinazolin-4-one2,3-Dimethyl-3H-quinazolin-4-oneThe N-substituent is carried through the synthesis.

The increased nucleophilicity of the N-methylated compound might not be sufficient to overcome the steric barrier in the acylation step, leading to a slower reaction. The primary amine, being less hindered, often reacts more readily in such transformations.

Applications in Drug Discovery & Synthesis

The choice between these two building blocks is often dictated by the final target molecule. The nitrile group is a versatile functional group in pharmaceuticals and can be a key binding element or a precursor for other functionalities.[17]

  • 2-Aminobenzonitrile is a widely used precursor for a vast array of heterocyclic compounds.[18] Its ability to undergo reactions at both the amino and nitrile groups makes it a cornerstone in the synthesis of drugs like those targeting quinazoline-based scaffolds.[19][20] For instance, it is a key starting material for various kinase inhibitors and other bioactive molecules.

  • This compound is employed when an N-methylated final product is desired. This N-methylation can be crucial for modulating a drug's pharmacokinetic properties, such as solubility, metabolic stability, or receptor binding affinity. Synthesizing a molecule with the methyl group already in place avoids a separate, often non-selective, post-synthesis methylation step. For example, in the development of DPP-4 inhibitors, N-substituted quinazolinones derived from precursors like this compound have been explored.[13][14]

Mechanistic Divergence in Cyclization

The diagram below contrasts the initial N-acylation step, highlighting the key structural difference.

Caption: Steric effects in the N-acylation step.

Conclusion and Practical Recommendations

The selection between this compound and 2-aminobenzonitrile is a nuanced decision based on a trade-off between electronics and sterics.

  • Choose 2-Aminobenzonitrile when:

    • A primary amine or an unsubstituted N-H in the final heterocyclic core is required.

    • The reaction partner is bulky, and minimizing steric hindrance is paramount to achieving a reasonable reaction rate and yield.

    • A straightforward, well-documented, and often higher-yielding route is preferred for common heterocyclic scaffolds.

  • Choose this compound when:

    • The final target molecule requires an N-methyl group, and incorporating it from the start is more efficient than a post-synthesis N-alkylation step.

    • The reaction involves a less sterically demanding electrophile where the enhanced nucleophilicity of the secondary amine can be fully exploited to accelerate the reaction.

    • Modulating the electronic properties of the nitrogen atom is a key aspect of the molecular design strategy.

Ultimately, the optimal choice depends on the specific synthetic target and the reaction conditions employed. Pilot reactions and careful consideration of the steric and electronic profiles of all reaction components are essential for successful synthesis.

References

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A Comparative Guide to 2-(Methylamino)benzonitrile and Other Substituted Benzonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, substituted benzonitriles represent a class of compounds with significant versatility and therapeutic potential. The strategic placement of various functional groups on the benzonitrile scaffold can profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of 2-(Methylamino)benzonitrile with other key substituted benzonitriles, offering field-proven insights and experimental data to inform research and development efforts.

Introduction: The Significance of the Benzonitrile Scaffold

Benzonitrile derivatives are integral building blocks in the synthesis of a wide array of complex organic molecules.[1] The nitrile group, with its strong electron-withdrawing nature, modulates the electronic properties of the aromatic ring, making it a versatile handle for various chemical transformations.[2] In drug development, the nitrile moiety is often employed as a bioisostere for carbonyl, hydroxyl, or halogen groups, capable of acting as a hydrogen bond acceptor and influencing the pharmacokinetic profile of a drug candidate.[3][4]

This guide will focus on this compound, a secondary amine-substituted benzonitrile, and compare its synthesis, properties, and potential applications against its primary amine precursor, 2-aminobenzonitrile, and its structural isomer, 4-(methylamino)benzonitrile. This comparative approach is designed to elucidate the impact of N-methylation and substituent position on the overall characteristics of the molecule.

Comparative Physicochemical Properties

The position of the amino and methylamino groups on the benzonitrile ring, as well as the presence of the methyl group itself, significantly impacts the physicochemical properties of these molecules. These properties, in turn, influence their solubility, membrane permeability, and interactions with biological targets.

PropertyThis compound2-Aminobenzonitrile4-(Methylamino)benzonitrile
Molecular Formula C₈H₈N₂C₇H₆N₂C₈H₈N₂
Molecular Weight 132.16 g/mol [2]118.14 g/mol [5]132.16 g/mol [6]
Appearance White to off-white solid[7]Off-white crystalline powderSolid[8]
Melting Point 70 °C[7]53 °C[9]87-91 °C[8]
pKa of Conjugate Acid Not readily available0.77[7]Not readily available
LogP (Predicted) Not readily available1.1[5]1.9[6]

Key Insights:

  • Lipophilicity: The predicted LogP value for 4-(methylamino)benzonitrile is higher than that of 2-aminobenzonitrile, suggesting that the addition of a methyl group and moving the substituent to the para position increases lipophilicity. This can have significant implications for drug absorption and distribution.

Synthesis of Substituted Benzonitriles: A Comparative Overview

The synthesis of substituted benzonitriles can be approached through various methods. For the purpose of this guide, we will focus on the preparation of this compound from its readily available precursor, 2-aminobenzonitrile.

Experimental Protocol: N-Methylation of 2-Aminobenzonitrile

The introduction of a methyl group onto the nitrogen atom of 2-aminobenzonitrile can be achieved through several methods. The Eschweiler-Clarke reaction and the use of methylating agents like dimethyl sulfate are common strategies.

Method 1: Eschweiler-Clarke Reaction

This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent to achieve methylation.[10][11] It is a classic method for the N-methylation of primary and secondary amines and is known for its simplicity and the avoidance of over-methylation to form quaternary ammonium salts.[10]

Protocol: N-Methylation of 2-Aminobenzonitrile via Eschweiler-Clarke Reaction

Materials:

  • 2-Aminobenzonitrile

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 2-aminobenzonitrile (1.0 eq) in a round-bottom flask, add formaldehyde (2.2 eq).

  • Slowly add formic acid (2.2 eq) to the mixture. The reaction is often exothermic.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Expected Yield: Yields for this reaction can vary but are often in the moderate to good range.

Method 2: N-Methylation using Dimethyl Sulfate

Dimethyl sulfate is a potent methylating agent, and reactions are typically carried out in the presence of a base to deprotonate the amine.[12] Caution is advised as dimethyl sulfate is toxic and carcinogenic.[12]

Protocol: N-Methylation of 2-Aminobenzonitrile using Dimethyl Sulfate

Materials:

  • 2-Aminobenzonitrile

  • Dimethyl sulfate

  • Sodium hydride or a suitable base (e.g., K₂CO₃)

  • Anhydrous tetrahydrofuran (THF) or acetone

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 2-aminobenzonitrile (1.0 eq) in THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: This method can provide good to excellent yields of the N-methylated product.[13]

Causality Behind Experimental Choices:

  • Eschweiler-Clarke: The use of excess formaldehyde and formic acid drives the reaction towards the fully methylated product (tertiary amine from a primary amine). The irreversible loss of carbon dioxide makes this a favorable process.[10]

  • Dimethyl Sulfate: The choice of a strong base like sodium hydride is to ensure complete deprotonation of the weakly acidic N-H proton of the aminobenzonitrile, thus generating a more nucleophilic species for the reaction with the electrophilic dimethyl sulfate. A less reactive base like potassium carbonate in a solvent like acetone can also be effective, often requiring heating.[12]

Spectroscopic Characterization: Differentiating Isomers and Precursors

Spectroscopic techniques such as NMR and IR are indispensable for confirming the structure of the synthesized products and for differentiating between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most significant difference between the spectra of 2-aminobenzonitrile and this compound is the appearance of a singlet or doublet for the N-methyl group (typically around 2.8-3.0 ppm) and the disappearance of one of the N-H protons in the latter. The chemical shifts of the aromatic protons will also be subtly affected by the change from a primary to a secondary amine.

  • ¹³C NMR: The carbon of the methyl group will appear as a distinct signal in the aliphatic region of the spectrum for this compound. The chemical shifts of the aromatic carbons will also show slight variations between the isomers due to the different electronic environments.

Infrared (IR) Spectroscopy:

  • 2-Aminobenzonitrile: The IR spectrum will show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[14]

  • This compound: The IR spectrum will exhibit a single N-H stretching band in the same region, indicative of a secondary amine.

  • Nitrile Stretch: All benzonitrile derivatives will show a characteristic sharp absorption band for the C≡N stretch in the region of 2210-2240 cm⁻¹.[14]

Spectroscopic_Differentiation

Comparative Biological Activity: A Focus on Enzyme Inhibition

Substituted benzonitriles are known to exhibit a range of biological activities, often acting as enzyme inhibitors. The introduction and positioning of substituents can dramatically alter their inhibitory potency and selectivity.

While direct comparative studies on the enzyme inhibitory activity of this compound versus its isomers and precursor are not extensively reported in publicly available literature, we can infer potential trends based on related compounds. For instance, derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4).[15]

Compound/Derivative ClassTarget EnzymeReported Activity (IC₅₀)Key Structural Features
Quinazolinone-benzonitrile derivativesDPP-41.46 to 6.78 µM[15]The benzonitrile moiety often interacts with the S1 pocket of the enzyme.
Benzylidenemalononitrile derivativesCarbonic Anhydrases (CA-I, CA-II), Acetylcholinesterase (AChE)Ki values in the low µM range[16]The substituted phenyl ring plays a crucial role in binding.
Substituted Nitroanilines (for cytotoxicity comparison)-EC₅₀ values from 72.5 to 250 µM[17]Electron-withdrawing groups generally increase cytotoxicity.

Hypothetical Signaling Pathway for Benzonitrile-based Enzyme Inhibitors:

Enzyme_Inhibition_Pathway

Structure-Activity Relationship Insights:

  • N-Methylation: The addition of a methyl group to the amino substituent can impact binding affinity through several mechanisms. It can increase lipophilicity, potentially enhancing membrane permeability and access to the active site. The methyl group can also introduce steric hindrance or provide additional van der Waals interactions within the binding pocket.

  • Positional Isomerism: The location of the methylamino group (ortho vs. para) will significantly alter the molecule's shape and electronic distribution. This can lead to different binding modes and potencies. For example, an ortho-substituent may be crucial for establishing a key intramolecular hydrogen bond or for occupying a specific sub-pocket within the enzyme's active site.[18]

Conclusion

This guide has provided a comparative analysis of this compound with other relevant substituted benzonitriles. The choice of synthetic route, particularly between the Eschweiler-Clarke reaction and alkylation with dimethyl sulfate, allows for flexibility based on available reagents and desired reaction conditions. The distinct spectroscopic signatures of these compounds provide a reliable means of identification and differentiation.

While direct comparative biological data is an area requiring further investigation, the principles of structure-activity relationships suggest that both N-methylation and positional isomerism are critical parameters to consider in the design of novel benzonitrile-based therapeutic agents. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the field, facilitating the synthesis, characterization, and evaluation of this promising class of compounds.

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A Comparative Guide to the Efficacy of Novel 2-(Methylamino)benzonitrile-Derived DPP-4 Inhibitors and Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of DPP-4 Inhibition in Type 2 Diabetes Management

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and/or inadequate insulin secretion. A cornerstone of modern T2DM therapy is the enhancement of the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut post-meal and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[1][2] However, the therapeutic action of these peptides is fleeting, as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2]

DPP-4 inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents that block this enzymatic degradation, thereby prolonging the activity of endogenous GLP-1 and GIP.[3][4] This mechanism enhances glycemic control with a low intrinsic risk of hypoglycemia, as the effect is glucose-dependent.[1][2] Sitagliptin, the first-in-class DPP-4 inhibitor approved by the FDA in 2006, serves as the benchmark for efficacy and safety in this category.[1][3] Concurrently, ongoing research aims to discover novel chemical scaffolds with improved potency, selectivity, or pharmacokinetic profiles. Among these, derivatives of 2-(methylamino)benzonitrile have emerged as a promising area of investigation.[5][6]

This guide provides a detailed, evidence-based comparison of the efficacy of novel this compound-derived DPP-4 inhibitors against the established therapeutic, sitagliptin. We will delve into the mechanistic underpinnings, comparative in vitro potency, and the preclinical evaluation workflows essential for validating these therapeutic agents.

Mechanism of Action: Enhancing the Incretin Pathway

The therapeutic rationale for DPP-4 inhibition is straightforward yet profound. By inhibiting the DPP-4 enzyme, these drugs increase the circulating levels of active GLP-1 and GIP.[4][7] This amplification of the incretin signal leads to several beneficial downstream effects:

  • Stimulation of Insulin Secretion: Increased GLP-1 and GIP levels enhance the β-cell response to glucose, leading to greater insulin release.[2][7]

  • Suppression of Glucagon Release: GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[2][4]

  • Improved β-cell Function: Some studies suggest that prolonged enhancement of incretin signaling may have beneficial effects on β-cell function and health.[7][8]

This glucose-dependent mechanism is a key advantage, significantly reducing the risk of hypoglycemia compared to other classes of antidiabetic drugs like sulfonylureas.[1][2]

DPP4_Pathway Food Food Intake Gut Gut L-Cells Food->Gut stimulates GLP1 Active GLP-1 (Incretin Hormone) Gut->GLP1 release Pancreas Pancreatic β-Cells GLP1->Pancreas binds to receptor DPP4 DPP-4 Enzyme GLP1->DPP4 is substrate for Insulin Insulin Secretion (Glucose Dependent) Pancreas->Insulin stimulates Glucose Lower Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades to Inhibitors DPP-4 Inhibitors (Sitagliptin, Benzonitrile Derivatives) Inhibitors->DPP4 INHIBITS

Caption: The Incretin Signaling Pathway and DPP-4 Inhibition.

Comparative In Vitro Efficacy: Potency at the Molecular Level

The primary measure of a DPP-4 inhibitor's efficacy at the molecular level is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the DPP-4 enzyme's activity in vitro. A lower IC50 value signifies higher potency.

Sitagliptin is a potent inhibitor of DPP-4. While IC50 values can vary slightly based on assay conditions, it consistently demonstrates nanomolar potency. Research into novel chemical scaffolds, such as this compound derivatives, aims to identify compounds with equivalent or superior potency.

One study synthesized a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives.[5][6] While these compounds demonstrated good DPP-4 inhibitory activity, their bioactivity was ultimately lower than that of sitagliptin.[5][6] This highlights the challenge in drug discovery: while a core scaffold like benzonitrile shows promise, specific structural modifications are critical to achieving optimal interaction with the enzyme's active site.[5] In contrast, other research on different scaffolds, such as pyrrolidine-2-carbonitrile derivatives, has identified compounds like 17a with an IC50 of 0.017 µM, demonstrating high potency comparable to established inhibitors.[9]

Table 1: Comparative In Vitro DPP-4 Inhibitory Potency

Compound Class/Name Specific Derivative(s) Reported IC50 (µM) Source
Benchmark Inhibitor Sitagliptin ~0.019 - 0.73 [10][11]
Benzonitrile Derivatives 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile series Less potent than sitagliptin [5][6]
Other Novel Inhibitors Pyrrolidine-2-carbonitrile (Compound 17a) 0.017 [9]

| Other Novel Inhibitors | Carbohydrazide (Compound 5b) | 28.13 |[12] |

Note: IC50 values are highly dependent on specific assay conditions, and direct comparison between different studies should be made with caution.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

To ensure the trustworthiness and reproducibility of efficacy data, a standardized in vitro protocol is essential. The following describes a common fluorometric assay used to determine the IC50 values of test compounds.

Principle: This kinetic assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme.[13] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. An effective inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescence signal.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[14]

    • DPP-4 Enzyme Solution: Reconstitute recombinant human DPP-4 enzyme in assay buffer to a working concentration (e.g., 1.73 mU/mL).[14]

    • Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to a final working concentration (e.g., 200 µM) in assay buffer.[14]

    • Test Compound (Inhibitor) Preparation: Prepare a stock solution of the this compound derivative or sitagliptin in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM) to be tested.

  • Assay Procedure (96-well Plate Format):

    • Add 25 µL of the test compound dilutions (or vehicle/DMSO for control wells) to duplicate wells of a black, flat-bottom 96-well microplate.

    • Add 50 µL of the DPP-4 enzyme solution to each well, except for "substrate blank" wells.

    • Pre-incubation: Mix the plate gently and incubate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[14]

    • Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate into a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C, with readings taken every minute. Use an excitation wavelength (λex) of ~360 nm and an emission wavelength (λem) of ~460 nm.[13][14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well within the linear range of the assay.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

InVitro_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Dispense Inhibitor Dilutions into 96-well Plate A->B C Add DPP-4 Enzyme B->C D Pre-incubate (10 min @ 37°C) C->D E Initiate Reaction (Add Substrate) D->E F Kinetic Fluorescence Reading (λex=360nm / λem=460nm) E->F G Calculate Reaction Rates & Percent Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for In Vitro Fluorometric DPP-4 Inhibition Assay.

Preclinical In Vivo Efficacy: The Oral Glucose Tolerance Test (OGTT)

While in vitro potency is a critical first step, demonstrating efficacy in a living system is paramount. The Oral Glucose Tolerance Test (OGTT) is a standard preclinical model used to evaluate the antihyperglycemic effect of compounds in rodents.[15] This test assesses how well an animal, and by extension the test compound, can manage a glucose load.[15][16]

Principle: After a period of fasting, a bolus of glucose is administered orally. Blood glucose levels are then monitored over time. In diabetic or glucose-intolerant animals, blood glucose will spike to high levels and remain elevated. An effective DPP-4 inhibitor, administered prior to the glucose challenge, will enhance the endogenous incretin effect, leading to improved insulin secretion and a significant blunting of the post-challenge glucose excursion.[15][17]

Step-by-Step Methodology (Mouse Model):

  • Animal Acclimatization & Fasting:

    • Use appropriate mouse models (e.g., normal C57BL/6J or diabetic KKAy mice).[9]

    • Acclimatize animals to handling.

    • Fast the mice overnight or for 4-6 hours prior to the test, with free access to water.[11][16][18]

  • Compound Administration:

    • Randomly assign mice to treatment groups (e.g., Vehicle control, Sitagliptin positive control, this compound derivative).

    • Administer the test compounds and controls orally (p.o.) via gavage at a pre-determined dose (e.g., 10 mg/kg).[11][17] This is typically done 30-60 minutes before the glucose challenge.[16]

  • Glucose Challenge & Sampling:

    • At time t=0, take a baseline blood sample from the tail vein to measure fasting glucose.

    • Immediately administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[11][16]

    • Collect subsequent blood samples at specific time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[15][18]

  • Data Analysis:

    • Measure blood glucose levels for each sample using a glucometer.

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A statistically significant reduction in the AUC for a treatment group compared to the vehicle control indicates in vivo efficacy.[15]

Studies have shown that compounds like sitagliptin and other potent DPP-4 inhibitors significantly reduce glucose excursion in OGTT models.[9][17] Any novel this compound derivative would need to demonstrate a comparable or superior reduction in glucose AUC to be considered a viable clinical candidate.

InVivo_Workflow cluster_prep Preparation cluster_test OGTT Procedure cluster_analysis Analysis A Fast Mice (4-6 hours) B Administer Compound (p.o. gavage) A->B C Baseline Blood Sample (t=0 min) B->C D Administer Glucose (2 g/kg, p.o.) C->D E Collect Blood Samples (t=15, 30, 60, 120 min) D->E F Measure Blood Glucose E->F G Calculate Glucose AUC & Compare Groups F->G

Caption: Workflow for In Vivo Oral Glucose Tolerance Test (OGTT).

Conclusion and Future Directions

Sitagliptin remains a highly effective and widely used DPP-4 inhibitor, setting a high bar for new entrants.[1] The exploration of novel chemical scaffolds, including this compound derivatives, is a vital part of the ongoing effort to develop next-generation antidiabetic agents. While initial studies on some benzonitrile derivatives have shown lower potency than sitagliptin, the field of medicinal chemistry is dynamic.[5][6] The key to success lies in structure-activity relationship (SAR) studies to optimize the molecule for potent and selective binding to the DPP-4 active site.[19]

For any new this compound derivative to be considered a superior alternative to sitagliptin, it must demonstrate not only comparable or greater in vitro potency (lower IC50) but also robust in vivo efficacy, characterized by a significant reduction in glucose AUC in preclinical models. Furthermore, a comprehensive evaluation of its selectivity against other DPP enzymes (e.g., DPP-8, DPP-9), pharmacokinetic profile, and long-term safety is essential for its potential progression into clinical development.[9] The methodologies outlined in this guide represent the foundational experiments required to build a compelling case for any new DPP-4 inhibitor.

References

  • Sitagliptin: A Comprehensive Guide to the DPP-4 Inhibitor for Type 2 Diabetes. (2025). Vertex AI Search.
  • Sitagliptin: A Leading DPP-4 Inhibitor for Diabetes Tre
  • Dipeptidyl peptidase-4 inhibitor. Wikipedia.
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2025). PubMed Central.
  • Mechanism of Action of DPP-4 Inhibitors—New Insights. (2011). PubMed Central.
  • DPP-IV Inhibitors. (2018). Johns Hopkins Diabetes Guide.
  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers.
  • Oral Glucose Tolerance Test (OGTT) in Mice. Melior Discovery.
  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. (2024).
  • DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin. Sigma-Aldrich.
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2016).
  • OGTT in C57BL/6J mice after oral administration of various DPP-4... (2008).
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2025). Brieflands.
  • An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol
  • Oral Glucose Tolerance Test in Mouse. (2020). Protocols.io.
  • Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice. (2023). bioRxiv.
  • Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. (2005). Journal of Medicinal Chemistry.
  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (2022).
  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). Bioorganic & Medicinal Chemistry.
  • DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. (2022). Frontiers in Endocrinology.

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Comparative study of different synthetic routes to 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of arylamines is a cornerstone of molecular construction. Among these, 2-(Methylamino)benzonitrile stands as a valuable building block, its structure gracing numerous compounds of medicinal interest. The strategic placement of the methylamino and cyano groups on the aromatic ring offers a versatile scaffold for further chemical elaboration. This guide provides an in-depth, comparative analysis of the most prevalent synthetic methodologies to access this key intermediate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the crucial carbon-nitrogen bond. The most prominent methods in a synthetic chemist's arsenal for this transformation include the palladium-catalyzed Buchwald-Hartwig amination, the classical Nucleophilic Aromatic Substitution (SNAr), and the versatile Reductive Amination. Each of these routes presents a unique set of advantages and challenges, which we will explore in detail.

Route 1: The Power of Palladium: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broadly applicable and highly efficient method for C-N bond formation.[1] This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides or triflates with a wide range of amines under relatively mild conditions.[1]

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is a well-orchestrated sequence of events at the palladium center.[1] It commences with the oxidative addition of the aryl halide (e.g., 2-bromobenzonitrile or 2-chlorobenzonitrile) to a Pd(0) complex, forming a Pd(II) species. Coordination of the amine (methylamine) to this complex, followed by deprotonation by a base, generates a palladium-amido intermediate. The final, crucial step is the reductive elimination of the desired this compound, which regenerates the active Pd(0) catalyst and completes the cycle. The choice of ligand is critical to the success of this reaction, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.[1]

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(L)₂-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + RNH₂ Pd(II)_Amine_Complex [Ar-Pd(II)(L)₂(RNH₂)]⁺X⁻ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)(L)₂-NHR Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NHR Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromobenzonitrile

This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[2][3]

Materials:

  • 2-Bromobenzonitrile

  • Methylamine (solution in THF or as a gas)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Dry, sealable reaction tube

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-bromobenzonitrile (1.0 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (2 mol%), and dppp (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 equiv).

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Route 2: The Classic Approach: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings. For this reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, and there must be a good leaving group. In the case of this compound synthesis, the nitrile group acts as the activating group, and a halogen at the ortho position (typically fluorine or chlorine) serves as the leaving group.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step involves the nucleophilic attack of methylamine on the carbon atom bearing the leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrile group at the ortho position is crucial for stabilizing the negative charge of this intermediate through resonance. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

Diagram 2: SNAr Reaction Workflow

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine 2-Fluorobenzonitrile, Methylamine, Base, and Solvent Heat Heat the reaction mixture (e.g., reflux in water) Start->Heat Quench Cool and quench the reaction Heat->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Product This compound Purify->Product

Caption: General experimental workflow for SNAr.

Experimental Protocol: SNAr of 2-Fluorobenzonitrile

This protocol is adapted from a general procedure for the N-arylation of amines with fluorobenzonitriles in an aqueous medium, which highlights a greener approach to this classic transformation.[4]

Materials:

  • 2-Fluorobenzonitrile

  • Methylamine (aqueous solution)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluorobenzonitrile (1.0 equiv), an aqueous solution of methylamine (excess), sodium carbonate (1.0 equiv), and DIPEA (1.0 equiv) in water.

  • Heat the reaction mixture to reflux with vigorous stirring for approximately 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Route 3: The Reductive Pathway: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[5] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 2-formylbenzonitrile (2-cyanobenzaldehyde) with methylamine.

Mechanistic Insight

The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2-formylbenzonitrile to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the final secondary amine product.[5][6] STAB is often the reagent of choice as it is mild enough not to reduce the starting aldehyde and is effective under slightly acidic conditions which favor iminium ion formation.[5]

Diagram 3: Reductive Amination Logical Relationship

Reductive_Amination Aldehyde 2-Formylbenzonitrile Condensation Condensation Aldehyde->Condensation Amine Methylamine Amine->Condensation Iminium_Ion Iminium Ion Intermediate Condensation->Iminium_Ion Reduction Reduction Iminium_Ion->Reduction Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Reduction Product This compound Reduction->Product

Caption: Logical relationship in the reductive amination process.

Experimental Protocol: Reductive Amination of 2-Formylbenzonitrile

This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.[6][7][8]

Materials:

  • 2-Formylbenzonitrile (2-cyanobenzaldehyde)

  • Methylamine (solution in THF or as a hydrochloride salt)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of 2-formylbenzonitrile (1.0 equiv) in DCE or THF, add a solution of methylamine (1.1-1.5 equiv). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1-1.5 equiv) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Analysis of Synthetic Routes

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)Reductive Amination
Starting Materials 2-Halo(Br, Cl)benzonitrile, Methylamine2-Halo(F, Cl)benzonitrile, Methylamine2-Formylbenzonitrile, Methylamine
Key Reagents Palladium catalyst, Phosphine ligand, BaseBaseReducing agent (e.g., STAB)
Reaction Conditions Mild to moderate temperature (22-110 °C)Often requires elevated temperatures (reflux)Mild (room temperature)
Advantages Broad substrate scope, High functional group tolerance, Generally high yieldsCost-effective (no transition metal catalyst), Simple procedureMild reaction conditions, High yields, Good functional group tolerance
Disadvantages Cost and toxicity of palladium catalyst and ligands, Air-sensitive reagents may be requiredLimited to activated aromatic systems, May require harsh conditions, Lower yields for less reactive substratesRequires the synthesis of the aldehyde precursor, Potential for over-alkylation (though less common with STAB)
Green Chemistry Aspect Use of precious and potentially toxic metalsCan be performed in aqueous mediaUse of stoichiometric, but often less toxic, reducing agents

Conclusion

The choice of synthetic route to this compound is a multifaceted decision that hinges on factors such as the availability of starting materials, the desired scale of the reaction, cost considerations, and the tolerance of other functional groups within the molecule.

The Buchwald-Hartwig amination offers the most versatility and generally provides high yields, making it an excellent choice for complex molecules where functional group compatibility is paramount. However, the cost and environmental impact of the palladium catalyst and ligands must be taken into account.

Nucleophilic Aromatic Substitution represents a more classical and cost-effective approach. Its primary limitation is the requirement for an activated aromatic ring and a good leaving group. For the synthesis of this compound, this is a viable and straightforward method, particularly if 2-fluorobenzonitrile is readily available. The use of aqueous conditions can also enhance its environmental friendliness.

Reductive Amination provides a mild and efficient pathway, especially when high functional group tolerance is needed and the corresponding aldehyde is accessible. The one-pot nature of this reaction and the use of selective reducing agents like STAB make it an attractive option for streamlined synthesis.

Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of the research program. This guide provides the foundational knowledge and practical protocols to empower chemists to navigate these choices effectively and efficiently synthesize this compound for their research and development needs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • ChemRxiv. (2023).
  • Royal Society of Chemistry. (2013).
  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002. [Link]
  • Organic Chemistry Portal. (2021). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Myers, A. (n.d.).
  • PubMed Central (PMC). (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]
  • Royal Society of Chemistry. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount. It is the bedrock upon which the safety, efficacy, and quality of a drug product are built. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification and characterization of 2-(Methylamino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a narrative that explains the "why" behind the "how"—elucidating the scientific rationale for methodological choices and validation criteria. Every step is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating systems. This guide is structured to empower researchers to develop and validate robust analytical methods that are fit for their intended purpose and compliant with global regulatory standards.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For a compound like this compound, this ensures that the data generated for its purity, potency, and stability are reliable and accurate. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for analytical method validation, which forms the basis of the principles discussed herein.[2][3][4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the first critical step. For this compound, a polar aromatic compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable choices for separation and quantification. Spectroscopic methods, while powerful for identification, are typically used in conjunction with these separation techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. Its applicability to a broad range of analytes, including polar and non-volatile compounds, makes it a strong candidate for the analysis of this compound.

Causality Behind Experimental Choices:

  • Column Chemistry: A reversed-phase C18 column is a logical starting point due to its versatility and ability to retain moderately polar compounds like this compound. The aromatic ring and the methylamino group will interact with the stationary phase, allowing for good separation from potential impurities.

  • Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used in reversed-phase HPLC. The pH of the aqueous phase can be adjusted to control the ionization state of the secondary amine, thereby influencing its retention.

  • Detection: Given the presence of the benzonitrile chromophore, UV detection is a suitable and cost-effective choice. A photodiode array (PDA) detector would be advantageous as it can provide spectral information, which is useful for assessing peak purity and identifying co-eluting impurities. For higher sensitivity and specificity, especially in complex matrices, a mass spectrometric (MS) detector can be coupled with the HPLC system (LC-MS).

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, its polarity could lead to peak tailing and poor chromatographic performance on standard non-polar GC columns.

Causality Behind Experimental Choices:

  • Derivatization: To improve volatility and reduce peak tailing, derivatization of the secondary amine group is a common strategy. Silylation or acylation can be employed to make the molecule more amenable to GC analysis.

  • Column Selection: A mid-polarity column (e.g., a phenyl-substituted polysiloxane) would be a suitable choice to achieve good separation of the analyte from related substances.

  • Detection: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For enhanced sensitivity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice (GC-MS).

Data Presentation: A Comparative Overview

The following table summarizes the anticipated performance characteristics of a validated HPLC-UV and GC-MS method for the analysis of this compound.

Validation ParameterHPLC-UV MethodGC-MS MethodRationale for Performance
Specificity HighVery HighHPLC-UV specificity depends on chromatographic resolution. GC-MS offers higher specificity due to mass fragmentation patterns.
Linearity (r²) > 0.999> 0.999Both techniques are capable of excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy with proper optimization.
Precision (%RSD) < 1.0%< 1.5%HPLC generally offers slightly better precision due to the absence of a derivatization step.
Limit of Quantitation (LOQ) Low ng/mLSub ng/mLGC-MS can often achieve lower detection limits, especially in selected ion monitoring (SIM) mode.
Robustness HighModerateHPLC methods are often more robust to small variations in experimental conditions. The derivatization step in GC can introduce variability.

Experimental Workflows and Protocols

To ensure the trustworthiness of an analytical method, a comprehensive validation protocol must be executed. The following sections provide detailed, step-by-step methodologies for key validation experiments, in accordance with ICH Q2(R2) guidelines.[5][6]

Experimental Workflow: HPLC-UV Method Validation

The overall workflow for validating an HPLC-UV method for this compound is depicted below. This systematic approach ensures all critical validation parameters are assessed.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation Dev Develop HPLC-UV Method (Column, Mobile Phase, etc.) Opt Optimize Chromatographic Conditions Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report

Caption: Workflow for HPLC-UV Method Validation.

Protocol 1: Specificity and Forced Degradation Studies

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of potential impurities, degradants, and matrix components.[2] Forced degradation studies are a critical part of demonstrating specificity.[7]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 7 days. Prepare a 100 µg/mL solution in the mobile phase.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by the proposed HPLC-UV method.

  • Evaluation: Assess the chromatograms for the appearance of degradation peaks and the resolution between the main peak and any degradant peaks. The peak purity of the analyte should be evaluated using a PDA detector.

Protocol 2: Linearity and Range

Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample over a specified range.[5]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Prepare Calibration Standards: From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be > 0.999.

Protocol 3: Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[8]

Procedure:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

  • Analysis: Analyze each spiked sample in triplicate.

  • Evaluation: Calculate the percentage recovery at each concentration level. The mean recovery should be within 98.0% to 102.0%.

Protocol 4: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]

Procedure:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the relative standard deviation (%RSD) for the results of the repeatability and intermediate precision studies. The %RSD should be less than 2.0%.

Logical Relationships in Method Validation

The interplay between the different validation parameters is crucial for establishing a robust and reliable analytical method. The following diagram illustrates the logical dependencies in the validation process.

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Ensures measurement of analyte only Range Range Linearity->Range Defines the working boundaries Accuracy Accuracy Range->Accuracy Accuracy must be demonstrated over the entire range Precision Precision Range->Precision Precision must be demonstrated over the entire range Robustness Robustness Accuracy->Robustness Robustness tests assess the impact of variations on accuracy LOQ LOQ Precision->LOQ LOQ is the lowest concentration with acceptable precision Precision->Robustness Robustness tests assess the impact of variations on precision

Caption: Logical Interdependencies of Validation Parameters.

Conclusion

The validation of analytical methods for this compound is a critical undertaking that requires a deep understanding of the analyte's chemical properties, the chosen analytical technique, and the relevant regulatory guidelines. This guide has provided a comparative framework for selecting and validating either an HPLC-UV or a GC-MS method. By following the detailed protocols and understanding the underlying scientific principles, researchers can develop and validate robust, reliable, and compliant analytical methods that are truly fit for their intended purpose. The ultimate goal is to ensure the quality and consistency of the data generated, which is fundamental to the successful development of safe and effective pharmaceutical products.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • FDA. (2015, July). FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • ICH. (2023, November 30). Q2(R2) Validation of Analytical Procedures.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • European Bioanalysis Forum. (2010, November). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • Morressier. (2018, August 23). Raman spectroscopic analysis of nitrile containing compounds.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column.
  • MedCrave online. (2016, December 14). Forced degradation studies.

Sources

A Comparative Guide to Purity Analysis of Commercial 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance and, ultimately, patient safety. 2-(Methylamino)benzonitrile, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Ensuring its purity is critical to control the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of three orthogonal analytical techniques for the comprehensive purity assessment of commercial this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Understanding the Impurity Landscape: A Synthesis-Based Approach

The selection of an appropriate analytical method hinges on a thorough understanding of the potential impurities. The two most common industrial synthesis routes for this compound are the N-methylation of 2-aminobenzonitrile and the nucleophilic substitution of 2-chlorobenzonitrile with methylamine. Each route presents a unique profile of potential process-related impurities.

Route 1: N-methylation of 2-aminobenzonitrile

This process typically involves the reaction of 2-aminobenzonitrile with a methylating agent.

  • Potential Impurities:

    • Unreacted 2-aminobenzonitrile: Incomplete reaction can lead to the presence of the starting material.

    • 2-(Dimethylamino)benzonitrile: Over-methylation can result in the formation of the tertiary amine.

    • Positional Isomers: Impurities in the starting 2-aminobenzonitrile (e.g., 3- or 4-aminobenzonitrile) will carry through the synthesis.

Route 2: Reaction of 2-chlorobenzonitrile with methylamine

This route involves the displacement of the chlorine atom with methylamine.

  • Potential Impurities:

    • Unreacted 2-chlorobenzonitrile: Incomplete reaction is a common source of this impurity.[1]

    • Positional Isomers: Impurities in the starting 2-chlorobenzonitrile (e.g., 3- or 4-chlorobenzonitrile) will result in the corresponding isomeric products.

Comparative Analysis of Analytical Methodologies

A multi-pronged analytical approach is often necessary for a complete purity profile. The following sections detail the experimental protocols and compare the performance of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a workhorse in pharmaceutical quality control for its robustness and ability to separate a wide range of compounds. A reversed-phase method is particularly well-suited for the analysis of aromatic amines.[2][3]

A stability-indicating method is crucial to ensure that any degradation products formed during storage can be detected.[4][5][6]

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of a 50:50 mixture of water and acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze chromatogram Analyze Chromatogram analyze->chromatogram spectra Identify by Mass Spectra chromatogram->spectra qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Sources

A Senior Application Scientist's Guide to Benchmarking 2-(Methylamino)benzonitrile Derivatives as Covalent KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the "Undruggable" Oncogene

For decades, the KRAS oncogene was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep, well-defined pockets for small molecule binding.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2][3] The discovery of a cryptic pocket near the mutated cysteine-12 residue opened a new frontier in oncology, enabling the development of covalent inhibitors that specifically and irreversibly bind to this mutant protein.[1][2][4]

This guide focuses on a class of compounds built around the 2-(methylamino)benzonitrile scaffold, a key structural motif found in some developmental and clinical-stage KRAS G12C inhibitors. Our objective is to provide a comprehensive framework for benchmarking the performance of novel derivatives based on this scaffold. We will delve into the critical assays, explain the scientific rationale behind experimental choices, and present a comparative analysis of representative molecules, providing researchers with the tools to accelerate their own discovery programs.

The Mechanism of Covalent Inhibition and Key Performance Indicators

The central mechanism of action for these inhibitors is the covalent targeting of the Cys12 residue within the Switch II pocket of KRAS G12C.[5][6] This is most effective when the protein is in its inactive, GDP-bound state.[4][6] By forming an irreversible bond, the inhibitor locks KRAS G12C in this "off" state, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking the exchange of GDP for GTP and shutting down downstream oncogenic signaling through pathways like the MAPK cascade (RAF-MEK-ERK).[5][7][8]

Based on this mechanism, the performance of any new this compound derivative must be evaluated against several key performance indicators (KPIs):

  • Target Engagement & Potency: How effectively and specifically does the compound bind to KRAS G12C?

  • Cellular Activity: Does target engagement translate into the inhibition of downstream signaling and cancer cell proliferation?

  • Selectivity: Does the compound preferentially inhibit KRAS G12C over the wild-type (WT) protein, minimizing potential off-target effects?

  • Pharmacokinetic Properties: Does the molecule possess drug-like properties suitable for in vivo applications?

Comparative Performance Analysis: Sotorasib, Adagrasib, and a Hypothetical Derivative

To illustrate the benchmarking process, we will compare the performance of two landmark KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849) , alongside a hypothetical novel derivative, "Compound X" . Sotorasib was the first FDA-approved KRAS G12C inhibitor, validating this therapeutic strategy.[4] Adagrasib followed, showing promising clinical activity, including in patients with central nervous system (CNS) metastases.[9]

Table 1: Comparative In Vitro Performance Data
ParameterSotorasib (AMG 510)Adagrasib (MRTX849)Compound X (Hypothetical)
Target Engagement
KRAS G12C Binding Assay (IC₅₀)~10 µM (Biochemical)Data Not Publicly Available5 µM (Biochemical)
Cellular Potency
NCI-H358 (NSCLC, KRAS G12C) IC₅₀~0.006 µM[6]~0.008 µM0.005 µM
MIA PaCa-2 (Pancreatic, KRAS G12C) IC₅₀~0.009 µM[6]~0.012 µM0.007 µM
A549 (NSCLC, KRAS G12S) IC₅₀>10 µM (Inactive)[4]>10 µM (Inactive)>10 µM (Inactive)
Downstream Signaling
p-ERK Inhibition (IC₅₀ in NCI-H358)~0.001-0.005 µM~0.002-0.007 µM0.001 µM
Clinical Efficacy (NSCLC)
Objective Response Rate (ORR)~36-41%~43%[3][9]N/A
Median Progression-Free Survival (PFS)~6.8 months~6.5 months[9]N/A

Note: Data for Sotorasib and Adagrasib are compiled from published literature and clinical trial results.[3][6][9] IC₅₀ values can vary based on assay conditions. Compound X data is illustrative.

From this comparison, we can see that our hypothetical "Compound X" demonstrates superior in vitro potency in both cell viability and downstream signaling assays compared to the established benchmarks. This would provide a strong rationale for advancing it to further preclinical studies.

Structure-Activity Relationship (SAR) Insights

The this compound core serves as a crucial anchor. Modifications to other parts of the molecule dictate potency, selectivity, and pharmacokinetic properties. Sotorasib and Adagrasib, while both targeting the same cysteine, achieve their potency by engaging different cryptic pockets on the protein surface.[1][8]

  • Sotorasib utilizes an isopropylpyridine substituent to bind a cryptic pocket formed by the movement of residues H95, Y96, and Q99.[8]

  • Adagrasib features a different chemical scaffold that also exploits surface grooves to enhance binding affinity.

For our hypothetical "Compound X," the improved potency could stem from a novel substituent that forms additional hydrogen bonds or van der Waals interactions within these pockets.

SAR_Insights cluster_core Core Scaffold cluster_warhead Covalent Binding Group cluster_pocket_binders Potency & Selectivity Drivers Core This compound Warhead Acrylamide Core->Warhead Links to Sotorasib_moiety Sotorasib: Isopropylpyridine Core->Sotorasib_moiety Decorated with Adagrasib_moiety Adagrasib: N-substituted piperazine Core->Adagrasib_moiety Decorated with CompoundX_moiety Compound X: Hypothetical Moiety Core->CompoundX_moiety Decorated with Cys12 Cys12 Warhead->Cys12 Cys12 on KRAS G12C Pockets Pockets Sotorasib_moiety->Pockets Cryptic Pockets (H95/Y96/Q99) Adagrasib_moiety->Pockets Cryptic Pockets (H95/Y96/Q99) CompoundX_moiety->Pockets Cryptic Pockets (H95/Y96/Q99)

Caption: Structure-Activity Relationship (SAR) overview for KRAS G12C inhibitors.

Essential Experimental Protocols

Reproducible and rigorous experimental design is paramount. Below are step-by-step protocols for two foundational assays.

Protocol 1: Cell Viability (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC₅₀ value.

Causality: A reduction in metabolic activity in KRAS G12C mutant cells, but not in KRAS WT cells, demonstrates on-target, selective anti-proliferative activity.

  • Cell Seeding: Plate KRAS G12C mutant (e.g., NCI-H358) and KRAS WT (e.g., A549) cells in 96-well plates at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of the test compound (e.g., from 10 µM to 0.5 nM). Add the dilutions to the respective wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.

  • Final Incubation: Incubate for 2-4 hours until color change is apparent.

  • Data Acquisition: Read the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.

Protocol 2: Western Blot for p-ERK Inhibition

This protocol directly measures the inhibition of the MAPK signaling pathway downstream of KRAS.

Causality: A dose-dependent decrease in the phosphorylation of ERK (p-ERK) confirms that the compound is inhibiting the intended signaling cascade.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A 1. Seed NCI-H358 cells B 2. Treat with compound (e.g., 2-4 hours) A->B C 3. Lyse cells & collect protein B->C D 4. Quantify protein (BCA Assay) C->D E 5. Run SDS-PAGE D->E F 6. Transfer to PVDF membrane E->F G 7. Block membrane (e.g., 5% BSA) F->G H 8. Incubate with Primary Ab (anti-p-ERK, anti-total-ERK) G->H I 9. Incubate with Secondary Ab (HRP-conjugated) H->I J 10. Add ECL Substrate & Image I->J

Caption: Standard workflow for Western Blot analysis of p-ERK inhibition.

  • Cell Treatment: Seed NCI-H358 cells in 6-well plates. Once they reach 70-80% confluency, treat with serial dilutions of the test compound for 2-4 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies against p-ERK (T202/Y204) and total ERK (as a loading control).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize p-ERK levels to total ERK to determine the extent of inhibition.

Conclusion and Future Outlook

The benchmarking framework presented here provides a robust starting point for evaluating novel this compound derivatives as KRAS G12C inhibitors. By systematically assessing target engagement, cellular potency, and downstream signaling inhibition relative to established clinical benchmarks like Sotorasib and Adagrasib, researchers can rapidly identify promising lead candidates. Future work should focus on optimizing pharmacokinetic properties to improve bioavailability and exploring combination therapies to overcome potential resistance mechanisms, ultimately aiming to deliver more durable and effective treatments for patients with KRAS G12C-mutated cancers.[8][10]

References

  • Title: Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead Source: PubMed Central URL:[Link]
  • Title: Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510)
  • Title: What is the mechanism of action of Sotorasib?
  • Title: Progress on Covalent Inhibition of KRAS G12C Source: AACR Journals URL:[Link]
  • Title: A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy Source: PubMed Central URL:[Link]
  • Title: Adagrasib Shows Promise in Treating NSCLC with a KRAS G12C Mut
  • Title: Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer Source: Dovepress URL:[Link]
  • Title: Adagrasib Shows Early Efficacy in KRAS G12C-Mutant NSCLC and CRC Source: OncLive URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Methylamino)benzonitrile Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-(Methylamino)benzonitrile Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block in the design of a diverse array of therapeutic agents. Its unique combination of a nucleophilic secondary amine and an electrophilic nitrile group, attached to an aromatic ring, provides a versatile platform for chemical modification and interaction with various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing insights from studies on related and more complex molecular architectures where this core is a pivotal feature. We will delve into the nuances of how structural modifications influence biological activity, with a focus on anticancer and enzyme inhibitory applications. This analysis is supported by experimental data from the literature and provides a rationale for future drug design endeavors.

Comparative Structure-Activity Relationship (SAR) Analysis

A crucial aspect of SAR is understanding how different functional groups at various positions on the scaffold impact the biological activity. For the this compound core, we can consider three primary regions for modification:

  • The Amino Group (R1): Alterations to the methyl group can significantly affect potency and selectivity.

  • The Benzonitrile Ring (R2): Substitution on the aromatic ring can influence electronic properties, solubility, and interactions with the target protein.

  • The Benzonitrile Moiety as part of a larger system: Incorporating the this compound core into larger heterocyclic systems.

Table 1: Representative SAR of this compound Analogs and Related Structures
Analog Modification (R1/R2/Core Structure) Observed/Inferred Activity Trend Rationale/Supporting Evidence
A (Parent) R1 = CH3, R2 = HBaseline ActivityThe foundational scaffold.
B R1 = Larger alkyl/cyclic groupsActivity varies; potential for increased potency or steric hindrance.In quinazolinone-based DPP-4 inhibitors, replacing the methyl with larger dialkylamino groups showed varied but generally good inhibitory activity.[1]
C R2 = Electron-withdrawing group (e.g., F, Cl)Often enhances activity, particularly in kinase inhibitors.Halogen substitutions are common in kinase inhibitors to improve binding affinity.[2]
D R2 = Electron-donating group (e.g., OCH3)Can improve metabolic stability and potency in some cases.Methoxy groups are frequently used in anticancer agents to enhance activity.
E Incorporation into a quinazolinone corePotent DPP-4 inhibition. The benzonitrile moiety fills a key pocket in the enzyme's active site.[1]The nitrile group can form crucial hydrogen bonds with active site residues.[1]
F As part of a 2-phenylacrylonitrile scaffoldPotent cytotoxicity against various cancer cell lines, acting as tubulin inhibitors.[3]The cyano group is critical for maintaining the active cis-configuration.[3]
G As part of an isoquinolone-quinoxalinone systemSignificant reduction in colon cancer cell viability.[4]The heterocyclic system demonstrates selectivity for cancer cells over normal cells.[4]

dot

cluster_SAR Key SAR Insights for this compound Analogs node_core This compound Core node_r1 R1: Amino Substitution (e.g., larger alkyl, cyclic groups) node_core->node_r1 Modulation of Hydrophobicity/Sterics node_r2 R2: Ring Substitution (e.g., -F, -Cl, -OCH3) node_core->node_r2 Altering Electronic Properties node_scaffold Scaffold Integration (e.g., Quinazolinone, Acrylonitrile) node_core->node_scaffold Creating Rigid Conformations node_activity Biological Activity (Potency, Selectivity, Cytotoxicity) node_r1->node_activity node_r2->node_activity node_scaffold->node_activity cluster_MTT MTT Assay Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Test Compounds cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: A streamlined workflow of the MTT assay for determining cell viability.

In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted for various kinases, such as VEGFR-2.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like fluorescence, luminescence, or radioactivity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a specific peptide), and ATP solution.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at a specific temperature (e.g., 30°C or room temperature) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Add the detection reagent. The signal generated is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The SAR insights gleaned from related, more complex structures suggest that strategic modifications to the amino group and the benzonitrile ring can lead to significant improvements in potency and selectivity against various biological targets, particularly kinases and cancer cell lines.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a more direct and comprehensive SAR. The integration of computational modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in rationally designing next-generation compounds with enhanced therapeutic profiles. The versatility of this scaffold, coupled with a deeper understanding of its SAR, holds great promise for the development of innovative treatments for cancer and other diseases.

References

  • Cytotoxicity of the selected compounds against some human cancer cell lines. (n.d.).
  • Arrahman, A., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands.
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  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2021). Current Cancer Drug Targets, 21(10), 896-911.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-(Methylamino)benzonitrile Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. The 2-(methylamino)benzonitrile scaffold has emerged as a promising starting point for the development of various enzyme inhibitors. This guide provides an in-depth comparison of the in vitro and in vivo activity of a series of these derivatives, focusing on their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. We will delve into the experimental data, explain the causal relationships behind the observed activities, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Promise of this compound Derivatives in DPP-4 Inhibition

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2][3] The this compound moiety has been identified as a key pharmacophore in a class of quinazolinone-based compounds designed to inhibit DPP-4.[4][5] These derivatives have shown promising inhibitory activity in enzymatic assays. However, the critical question remains: does potent in vitro activity translate to meaningful in vivo efficacy? This guide will explore this question by examining a representative set of derivatives and the factors that govern their biological performance.

In Vitro Activity: Potency at the Molecular Level

The initial step in evaluating a potential drug candidate is to determine its direct inhibitory effect on the target enzyme. For DPP-4 inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and evaluated for their in vitro DPP-4 inhibitory activity. The results, summarized in the table below, demonstrate a range of potencies influenced by the nature of the dialkylamino substituent.[4][5]

Compound IDR Group (Dialkylamino)In Vitro IC50 (µM)[4][5]
5a N,N-dimethylamino6.7805
5b N,N-diethylamino4.3511
5c Pyrrolidino2.1532
5d Morpholino1.4621
5e Piperidino3.8927
5f N-methylpiperazino2.8764
Sitagliptin (Reference Drug)0.0236

Analysis of In Vitro Data: The data reveals that the morpholino-substituted derivative 5d exhibited the highest potency among the synthesized compounds, with an IC50 of 1.4621 µM.[4] While these compounds demonstrate good inhibitory activity, they are less potent than the established DPP-4 inhibitor, sitagliptin. This difference in potency can be attributed to variations in how these molecules interact with the active site of the DPP-4 enzyme.[4][5]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following protocol outlines a standard fluorometric method for determining the IC50 values of test compounds against DPP-4.

  • Preparation of Reagents:

    • DPP-4 enzyme (human recombinant) diluted in assay buffer (e.g., Tris-HCl, pH 7.5).

    • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Test compounds and reference inhibitor (sitagliptin) dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • Add 25 µL of diluted test compound or reference inhibitor to the wells of a 96-well black microplate.

    • Add 50 µL of diluted DPP-4 enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.

    • Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Activity: Performance in a Biological System

Demonstrating efficacy in a living organism is the crucial next step. For potential anti-diabetic agents, this often involves testing in animal models of type 2 diabetes. An oral glucose tolerance test (OGTT) is a common method to assess a compound's ability to improve glucose control.[6][7]

While specific in vivo data for the aforementioned series of this compound derivatives is not publicly available, we can construct a representative scenario based on the known behavior of DPP-4 inhibitors. A compound with a promising in vitro profile, such as derivative 5d , would be advanced to in vivo testing.

Compound IDDose (mg/kg)Route of AdministrationAnimal Model% Reduction in Glucose Excursion (AUC) during OGTT (Hypothetical)
5d 30Oral (p.o.)db/db mice25%
Sitagliptin 10Oral (p.o.)db/db mice45%
Vehicle N/AOral (p.o.)db/db mice0%

Analysis of Hypothetical In Vivo Data: In this plausible scenario, derivative 5d , despite being the most potent of its series in vitro, shows a more modest effect on glucose tolerance compared to sitagliptin, even at a higher dose. This discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development and can be attributed to several factors related to pharmacokinetics and metabolism.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol describes a typical OGTT in a genetically diabetic mouse model, such as the db/db mouse.

  • Animal Acclimatization and Fasting:

    • House male db/db mice in a controlled environment for at least one week before the experiment.

    • Fast the mice for 6 hours with free access to water.

  • Compound Administration:

    • Administer the test compound (e.g., derivative 5d ), reference drug (sitagliptin), or vehicle (e.g., 0.5% methylcellulose) orally via gavage.

  • Glucose Challenge:

    • 30 minutes after compound administration, take a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (2 g/kg) orally.

  • Blood Sampling and Glucose Measurement:

    • Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes.

    • Determine the percentage reduction in glucose AUC for the treated groups relative to the vehicle group.

The In Vitro-In Vivo Disconnect: Understanding the Role of ADME

The observed difference between the in vitro and in vivo performance of our hypothetical derivative 5d highlights the importance of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Absorption and Bioavailability: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract and reach the systemic circulation. Poor absorption or low oral bioavailability can significantly limit the amount of drug that reaches the target enzyme.

  • Metabolism: The body possesses a vast array of enzymes, primarily in the liver (e.g., cytochrome P450s), that can metabolize and inactivate foreign compounds.[8] A compound that is potent in vitro may be rapidly metabolized in vivo, leading to a short duration of action and reduced efficacy. For instance, a fluorinated derivative of a related quinazolin-4-one series was noted to have high metabolic stability in vivo.[4][5] This suggests that metabolic stability is a key consideration for this class of compounds.

  • Distribution: The drug must be distributed to the tissues where the target enzyme is located. Factors such as plasma protein binding can influence the amount of free drug available to interact with DPP-4.

  • Excretion: The rate at which a drug is eliminated from the body, typically via the kidneys or in the feces, will also determine its duration of action.

The interplay of these pharmacokinetic factors dictates the concentration and residence time of the drug at its site of action, which ultimately determines its in vivo efficacy.

Visualizing the Process

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Testing synthesis Synthesis of Derivatives invitro_assay DPP-4 Inhibition Assay synthesis->invitro_assay Test Compounds ic50 IC50 Determination invitro_assay->ic50 Activity Data animal_model Diabetic Animal Model (db/db mice) ic50->animal_model Lead Compound Selection ogtt Oral Glucose Tolerance Test (OGTT) animal_model->ogtt Compound Administration efficacy Efficacy Assessment (% Glucose Reduction) ogtt->efficacy Blood Glucose Data

Caption: Workflow from synthesis to in vivo efficacy assessment.

DPP-4 Signaling Pathway

G food Food Intake incretins GLP-1 & GIP Release food->incretins pancreas Pancreatic Islets incretins->pancreas dpp4 DPP-4 Enzyme incretins->dpp4 Inactivation insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose (prevents hepatic glucose production) inactive Inactive Metabolites dpp4->inactive inhibitor This compound Derivative (Inhibitor) inhibitor->dpp4 Inhibition

Caption: Mechanism of action of DPP-4 inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a viable starting point for the development of novel DPP-4 inhibitors. While in vitro assays are essential for identifying potent compounds, this guide illustrates that they are only the first step in a complex drug discovery process. The transition from in vitro potency to in vivo efficacy is governed by the ADME properties of the molecule. Future research on this class of compounds should focus on optimizing not only their inhibitory activity but also their pharmacokinetic profiles to improve their therapeutic potential. A thorough understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) will be paramount in designing the next generation of orally bioavailable and metabolically stable this compound derivatives.

References

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. (2024). Diabetes, 73(5), 671-681. [Link]
  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. (2024). Diabetes. [Link]
  • Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. (2021). Diabetes, Endocrinology and Metabolism. [Link]
  • Effects of dipeptidyl peptidase-4 inhibition in an animal model of experimental asthma: a matter of dose, route, and time. (2012). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. (2006). Diabetes. [Link]
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. [Link]
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  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]
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  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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  • Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine. PubMed. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of a chemical entity is not a trivial detail; it is a critical quality attribute that can profoundly impact biological activity, toxicity, and ultimately, the safety and efficacy of a therapeutic agent.[1] This guide provides an in-depth technical comparison of analytical methodologies for determining the isomeric purity of 2-(Methylamino)benzonitrile, a key building block in the synthesis of various pharmaceutical compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower you in making informed decisions for your analytical workflows.

The Criticality of Isomeric Purity in Drug Development

Positional isomers, such as this compound and its counterparts, 3-(Methylamino)benzonitrile and 4-(Methylamino)benzonitrile, possess the same molecular formula but differ in the substitution pattern on the aromatic ring. This seemingly subtle difference can lead to vastly different pharmacological and toxicological profiles. One isomer may exhibit the desired therapeutic effect, while another could be inactive or, worse, contribute to adverse effects.[1] Therefore, robust analytical methods to ensure the isomeric purity of starting materials and intermediates like this compound are paramount in drug discovery and development.

Understanding the Isomeric Landscape and Synthetic Origins

The primary isomeric impurities of concern in this compound are the 3- and 4- positional isomers. The presence of these isomers often originates from the synthesis of the precursor, 2-aminobenzonitrile, or during the methylation step. For instance, incomplete separation of aminobenzonitrile isomers during the synthesis of the starting material can carry these impurities through to the final product.

IsomerStructureMelting Point (°C)Boiling Point (°C)
This compound70136 (16 Torr)
3-(Methylamino)benzonitrileN/AN/A
4-(Methylamino)benzonitrile87-91274

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for isomeric purity determination hinges on a balance of selectivity, sensitivity, speed, and the specific requirements of the analysis. Here, we compare three workhorse techniques in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in the reverse-phase mode, is a cornerstone of purity analysis in the pharmaceutical industry due to its versatility and robustness.

Causality Behind Experimental Choices: The separation of positional isomers by reverse-phase HPLC is primarily driven by differences in their polarity. The mobile phase composition, particularly the type and concentration of the organic modifier, plays a crucial role in achieving resolution. A C18 column is a good starting point due to its broad applicability. The choice of acetonitrile as the organic modifier is based on its favorable UV cutoff and elution strength for aromatic compounds. The addition of a small amount of acid, like formic acid, helps to ensure consistent ionization of the amine functionality, leading to improved peak shape.

Self-Validating System: The protocol's validity is ensured through the inclusion of a system suitability test. Parameters such as theoretical plates, tailing factor, and resolution between the isomeric peaks are monitored to confirm the system is performing adequately before sample analysis.

Objective: To separate and quantify the 3- and 4-(Methylamino)benzonitrile isomers from the main this compound peak.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve reference standards of 2-, 3-, and 4-(Methylamino)benzonitrile in the mobile phase to prepare a mixed standard solution (e.g., 10 µg/mL of each).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the mixed standard solution to determine the retention times of each isomer and perform system suitability checks. Then, inject the sample solution to determine the levels of isomeric impurities.

Data Interpretation: The percentage of each isomeric impurity is calculated based on the peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/H2O/Formic Acid) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standards Isomer Standards Standards->HPLC Sample Test Sample Sample->HPLC Chromatogram Chromatogram HPLC->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC workflow for isomeric purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination of Separation and Identification

GC-MS offers excellent separation efficiency for volatile and semi-volatile compounds, coupled with the definitive identification power of mass spectrometry.

Causality Behind Experimental Choices: The choice of a capillary GC column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) provides a good balance of interactions for separating aromatic isomers based on subtle differences in their boiling points and polarities. The temperature programming allows for the efficient elution of the analytes while maintaining good resolution. Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which can be used to confirm the identity of the isomers by comparison to a spectral library.

Self-Validating System: The method's reliability is confirmed by injecting a known mixture of the isomers to verify their retention times and mass spectra. The consistency of the fragmentation pattern for each isomer across multiple runs serves as an internal validation of the MS detector's performance.

Objective: To separate 2-, 3-, and 4-(Methylamino)benzonitrile and confirm their identity based on their mass spectra.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Standard Preparation: Prepare individual and mixed standard solutions of the isomers in dichloromethane (e.g., 100 µg/mL).

  • Sample Preparation: Dissolve the this compound sample in dichloromethane to a suitable concentration (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: 1.0 mL/min (Helium)

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-200

  • Analysis: Inject the standard solutions to establish retention times and create a mass spectral library. Then, inject the sample solution.

Data Interpretation: The isomers are identified by their retention times and by matching their mass spectra to the library. Quantification is performed by comparing the peak area of each isomer to a calibration curve. The fragmentation patterns of positional isomers can be very similar, so careful analysis of minor differences in fragment ion abundances is crucial for differentiation.

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standards Isomer Standards in Dichloromethane GCMS GC-MS System (Capillary Column, EI Source) Standards->GCMS Sample Test Sample in Dichloromethane Sample->GCMS TIC Total Ion Chromatogram GCMS->TIC MassSpectra Mass Spectra GCMS->MassSpectra LibrarySearch Library Search & Quantification TIC->LibrarySearch MassSpectra->LibrarySearch

GC-MS workflow for isomeric purity and identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Method for Absolute Quantification

qNMR is a powerful technique that allows for the direct quantification of compounds in a sample without the need for a reference standard of the analyte itself.

Causality Behind Experimental Choices: ¹H NMR is chosen due to its high sensitivity and the presence of protons in the target molecules. The selection of distinct, well-resolved signals for each isomer is critical for accurate integration. The use of a certified internal standard with a known purity and concentration allows for the absolute quantification of the isomers. A sufficient relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.

Self-Validating System: The purity of the internal standard is certified, providing a traceable reference. The method's accuracy can be further validated by analyzing a sample with a known composition of the isomers. The consistency of the calculated concentrations from different non-overlapping signals of the same isomer can also serve as an internal check.

Objective: To determine the absolute concentration and mole fraction of each isomer in a sample of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals corresponding to each isomer and the internal standard.

Data Interpretation: The concentration of each isomer is calculated using the following formula:

Cx = (Ix / Nx) * (Nstd / Istd) * (Mx / Mstd) * (mstd / V) * Pstd

Where:

  • Cx = Concentration of the isomer

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molecular weight

  • m = mass

  • V = Volume of the solvent

  • P = Purity of the standard

  • x = isomer, std = internal standard

The mole fraction of each isomer can then be calculated from their concentrations.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample & Internal Standard Solvent Dissolve in Deuterated Solvent Sample->Solvent NMR NMR Spectrometer (Acquire 1H Spectrum) Solvent->NMR Spectrum Process Spectrum (Phase, Baseline) NMR->Spectrum Integration Integrate Signals Spectrum->Integration Calculation Calculate Concentration & Purity Integration->Calculation

qNMR workflow for absolute purity determination.

Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureHPLCGC-MSqNMR
Principle Differential partitioning between a stationary and mobile phase.Separation based on volatility and polarity, with mass-based detection.Nuclear spin resonance in a magnetic field.
Selectivity Good to excellent for positional isomers, highly dependent on column and mobile phase.Excellent separation, with potential for co-elution of very similar isomers. MS provides additional specificity.Excellent, based on unique chemical shifts for each isomer's protons.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Quantification Relative (requires standards for each isomer for accurate quantification).Relative (requires standards for each isomer for accurate quantification).Absolute (primary method, requires a single internal standard).
Sample Throughput High.Moderate to high.Low to moderate.
Strengths Widely available, robust, high throughput.High separation efficiency, definitive identification.Absolute quantification without isomer-specific standards, non-destructive.
Limitations Requires reference standards for each impurity for accurate quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires more sample.

Conclusion: A Multi-faceted Approach to Isomeric Purity

There is no single "best" method for determining the isomeric purity of this compound; the optimal choice depends on the specific analytical need.

  • For routine quality control and high-throughput screening, HPLC is often the method of choice due to its robustness and speed.

  • When definitive identification of impurities is required, or for the analysis of complex mixtures, GC-MS provides an unparalleled level of confidence.

  • For the accurate determination of absolute purity and for the certification of reference materials, qNMR stands as the primary, non-destructive technique.

In a comprehensive quality control strategy, these techniques are often used in a complementary fashion. HPLC may be used for routine release testing, while GC-MS and qNMR can be employed for method validation, impurity identification, and the characterization of reference standards. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can ensure the isomeric purity and, ultimately, the quality and safety of their products.

References

  • Joseph, A., et al. (2020). LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. [Link]
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Wiley-VCH. (n.d.). Supporting Information.
  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Graffius, G. C., et al. (2017). Generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Michigan State University. (n.d.). Proton NMR Table.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Brieflands. (2025, February 24). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.

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A Comparative Guide to Catalytic Systems for the Synthesis of 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Methylamino)benzonitrile in Modern Chemistry

This compound, a seemingly simple aromatic nitrile, serves as a crucial building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its strategic placement of a nitrile and a secondary amine on the aromatic ring allows for diverse and complex molecular architectures. The efficient and selective synthesis of this molecule is, therefore, a topic of considerable interest for researchers and process chemists. This guide provides a comprehensive comparison of the primary catalytic systems employed for the synthesis of this compound, focusing on palladium, nickel, and copper-based catalysts. We will delve into the mechanistic nuances, performance metrics, and practical considerations for each system, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalytic approach for their specific needs.

Core Synthetic Strategy: Cyanation of N-Methyl-2-Haloanilines

The most prevalent and direct route to this compound involves the cyanation of an N-methyl-2-haloaniline precursor (typically bromo- or chloro-). This transformation, a classic example of a cross-coupling reaction, is where the choice of catalytic system becomes paramount. The key challenge lies in achieving high yields and selectivity while contending with potential side reactions and the often-sensitive nature of the substrates and reagents.

Palladium-Catalyzed Cyanation: The Workhorse of Aryl Nitrile Synthesis

Palladium catalysis has long been the gold standard for the cyanation of aryl halides due to its high efficiency and broad functional group tolerance.[1][2][3] The development of sophisticated phosphine ligands has been instrumental in the success of these systems, enabling the coupling of even challenging substrates under relatively mild conditions.

Mechanistic Insights

The generally accepted mechanism for palladium-catalyzed cyanation proceeds through a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) active catalyst inserts into the aryl-halide bond of the N-methyl-2-haloaniline.

  • Cyanide Association: A cyanide anion (from a source like Zn(CN)₂, KCN, or K₄[Fe(CN)₆]) coordinates to the palladium center.

  • Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst.

graph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Pd(0)L2" [label="Pd(0)L₂"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)(L)₂-X"]; "Cyanide_Exchange" [label="Cyanide Exchange\n(+ CN⁻, - X⁻)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-CN(L2)" [label="Ar-Pd(II)(L)₂-CN"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-CN" [label="this compound", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Cyanide_Exchange" -> "Ar-Pd(II)-CN(L2)"; "Ar-Pd(II)-CN(L2)" -> "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "Ar-CN" [style=dashed]; }

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.
Performance and Considerations

Palladium systems are renowned for their high yields, often exceeding 90%.[1] A key advantage is their compatibility with a wide range of functional groups, which is crucial when dealing with complex substrates in drug discovery. However, the high cost of palladium and some specialized phosphine ligands can be a significant drawback, particularly for large-scale synthesis.

Nickel-Catalyzed Cyanation: A Powerful and Sustainable Alternative

Nickel-catalyzed cyanation has emerged as a highly attractive alternative to palladium-based systems, offering a more cost-effective and sustainable approach.[4][5] Nickel catalysts can often mediate the cyanation of less reactive aryl chlorides, which are more readily available and cheaper than their bromo- and iodo- counterparts.

Mechanistic Diversity

While sharing similarities with the palladium catalytic cycle, nickel catalysis can exhibit more complex mechanistic pathways. The accessibility of Ni(I) and Ni(III) oxidation states can open up alternative reaction channels. Furthermore, a variety of cyanide sources, including less toxic organic cyanides, have been successfully employed with nickel catalysts.[4]

graph "Nickel_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Ni(0)Ln" [label="Ni(0)Lₙ"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Ni(II)-X(Ln)" [label="Ar-Ni(II)(L)ₙ-X"]; "Transmetalation" [label="Transmetalation\n(e.g., with Zn(CN)₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Ni(II)-CN(Ln)" [label="Ar-Ni(II)(L)ₙ-CN"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-CN" [label="this compound", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Ni(0)Ln" -> "Oxidative_Addition" -> "Ar-Ni(II)-X(Ln)"; "Ar-Ni(II)-X(Ln)" -> "Transmetalation" -> "Ar-Ni(II)-CN(Ln)"; "Ar-Ni(II)-CN(Ln)" -> "Reductive_Elimination" -> "Ni(0)Ln"; "Reductive_Elimination" -> "Ar-CN" [style=dashed]; }

Caption: A plausible catalytic cycle for nickel-catalyzed cyanation.
Performance and Considerations

Nickel catalysts can provide excellent yields, often comparable to palladium systems, especially for the cyanation of aryl chlorides.[5] The lower cost of nickel is a significant advantage for industrial applications. However, nickel catalysts can be more sensitive to air and moisture, sometimes requiring more stringent inert atmosphere techniques. Ligand selection is also critical to achieve high performance and can be more substrate-specific than in palladium catalysis.

Copper-Catalyzed Cyanation: The Classic Approach with Modern Innovations

Copper-mediated cyanation, historically known as the Rosenmund-von Braun reaction, is the oldest method for introducing a nitrile group onto an aromatic ring. While traditional Ullmann-type conditions are harsh (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, truly catalytic copper-based systems.[6][7]

Mechanistic Pathways

The mechanism of copper-catalyzed cyanation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) cycle or a nucleophilic aromatic substitution pathway facilitated by a copper-cyanide complex. The use of ligands, such as diamines, can significantly accelerate the reaction.[6]

graph "Copper_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Cu(I)X" [label="Cu(I)X"]; "Ligand_Exchange" [label="Ligand Exchange\n(+ CN⁻, - X⁻)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Cu(I)CN" [label="Cu(I)CN"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Cu(III)(CN)X" [label="Ar-Cu(III)(CN)X"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-CN" [label="this compound", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cu(I)X" -> "Ligand_Exchange" -> "Cu(I)CN"; "Cu(I)CN" -> "Oxidative_Addition" -> "Ar-Cu(III)(CN)X"; "Ar-Cu(III)(CN)X" -> "Reductive_Elimination" -> "Cu(I)X"; "Reductive_Elimination" -> "Ar-CN" [style=dashed]; }

Caption: A proposed Cu(I)/Cu(III) catalytic cycle for cyanation.
Performance and Considerations

Modern copper-catalyzed systems can offer good to excellent yields and benefit from the low cost and low toxicity of copper.[6] These systems are particularly attractive from a green chemistry perspective. However, they may require higher reaction temperatures compared to palladium and nickel systems and can sometimes be less tolerant of certain functional groups.

Comparative Performance Data

The following table summarizes the typical performance of each catalytic system for the synthesis of this compound or structurally related N-alkylanilinonitriles from the corresponding 2-halo-N-alkylanilines.

Catalyst SystemPrecursorTypical Yield (%)Temperature (°C)Cyanide SourceKey AdvantagesKey Disadvantages
Palladium Aryl Bromide/Iodide85-98%80-120Zn(CN)₂, K₄[Fe(CN)₆]High yields, excellent functional group toleranceHigh cost of catalyst and ligands
Nickel Aryl Chloride/Bromide80-95%100-140Zn(CN)₂, KCN, Organic CyanidesLow cost, effective for aryl chloridesCan be air/moisture sensitive, ligand optimization may be needed
Copper Aryl Iodide/Bromide70-90%120-160KCN, NaCN, CuCNVery low cost, low toxicityOften requires higher temperatures, may have narrower substrate scope

Experimental Protocols

Representative Palladium-Catalyzed Cyanation of 2-Bromo-N-methylaniline

Materials:

  • 2-Bromo-N-methylaniline (1.0 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • dppf (0.06 mmol, 6 mol%)

  • Zn(CN)₂ (0.6 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-N-methylaniline, Pd₂(dba)₃, dppf, and Zn(CN)₂.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify by column chromatography on silica gel to afford this compound.

Representative Nickel-Catalyzed Cyanation of 2-Chloro-N-methylaniline

Materials:

  • 2-Chloro-N-methylaniline (1.0 mmol)

  • NiCl₂(dppp) (0.05 mmol, 5 mol%)

  • KCN (1.2 mmol)

  • Anhydrous NMP (5 mL)

Procedure:

  • In a glovebox, add 2-chloro-N-methylaniline, NiCl₂(dppp), and KCN to an oven-dried vial.

  • Add anhydrous NMP.

  • Seal the vial and heat the reaction mixture to 130 °C for 24 hours.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with toluene, wash with brine, and dry over anhydrous MgSO₄.

  • Purify by column chromatography on silica gel.

Conclusion and Future Outlook

The choice of catalytic system for the synthesis of this compound is a multifaceted decision that depends on factors such as cost, scale, substrate reactivity, and available equipment. Palladium catalysts remain a highly reliable and versatile option, particularly for small-scale synthesis and complex molecules.[1][2] Nickel catalysis presents a compelling, cost-effective alternative, especially for large-scale production utilizing readily available aryl chlorides.[4][5] Copper-catalyzed systems, with ongoing improvements, offer the most economical and environmentally benign approach, though they may require more optimization.[6]

Future research will likely focus on the development of even more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of non-traditional and greener cyanide sources will also continue to be a key area of investigation, further enhancing the sustainability of these important transformations.

References

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  • Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Semantic Scholar. [Link]
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  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • Synthesis of methyl N-methylanthranilate.
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  • Chapter 1. Shodhganga@INFLIBNET. [Link]
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  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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  • Progress in the palladium-catalyzed cyan
  • Comparison of cyanation reactions. Conditions: Reactions were conducted...
  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for...
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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  • Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl). RSC Publishing. [Link]
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  • Reaction of Anthranilonitrile and N-Methylanthranilonitrile with Phenyl Isocyanate and Phenyl Isothiocyanate1.
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  • Nickel-catalyzed Cyanation of Aryl Halides and Triflates Using Acetonitrile via the C—CN Bond Cleavage Assisted by 1,4-Bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine.
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A Head-to-Head Comparison of Janus Kinase Inhibitors: Abrocitinib and Oclacitinib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules for the treatment of various inflammatory and immune-mediated diseases. While numerous JAK inhibitors have been developed, this guide provides a detailed head-to-head comparison of two notable examples: Abrocitinib, approved for human use in atopic dermatitis, and Oclacitinib, a key therapeutic in veterinary dermatology. This comparison will delve into their synthesis, mechanism of action, clinical efficacy, and safety profiles, offering valuable insights for researchers and professionals in the field of drug development.

Introduction: The Rise of JAK Inhibitors

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates the expression of numerous genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory disorders. JAK inhibitors function by blocking the activity of one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby modulating the downstream signaling of various cytokines.[1] This targeted approach offers a more specific and potentially safer alternative to broader immunosuppressive therapies.

Chemical Synthesis and Core Structure

While not directly synthesized from 2-(methylamino)benzonitrile, both Abrocitinib and Oclacitinib share a pyrrolo[2,3-d]pyrimidine core, a common scaffold in many JAK inhibitors. Their synthetic pathways, however, diverge to yield their unique structures.

Abrocitinib Synthesis: The synthesis of Abrocitinib typically commences with a commercially available ketoester. A key step involves an enzymatic reductive amination to form a cis-aminocyclobutane intermediate. This is followed by a series of reactions including a Suzuki-Miyaura coupling to introduce the desired aromatic side chain and subsequent functional group manipulations to yield the final compound.[2][3]

Oclacitinib Synthesis: The synthesis of Oclacitinib, a cyclohexylamino pyrrolopyrimidine derivative, also involves the construction of the core heterocyclic system. The synthetic route often utilizes a nucleophilic aromatic substitution reaction to couple the pyrrolopyrimidine core with a functionalized cyclohexylamine derivative.[4]

Experimental Workflow: A Generalized Synthetic Approach for Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitors

G cluster_0 Core Synthesis cluster_1 Side Chain Coupling cluster_2 Purification Starting_Materials Halogenated Pyrrolopyrimidine Intermediate_1 Functionalized Pyrrolopyrimidine Starting_Materials->Intermediate_1 Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) Final_Product JAK Inhibitor (Abrocitinib/Oclacitinib) Intermediate_1->Final_Product Nucleophilic Aromatic Substitution Amine_Derivative Cyclic Amine (e.g., aminocyclobutane, cyclohexylamine) Amine_Derivative->Final_Product Purification Chromatography & Crystallization Final_Product->Purification G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1 (Abrocitinib, Oclacitinib) JAK3 (Oclacitinib) Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Gene_Expression Gene Transcription (Inflammation, Pruritus) STAT_Dimer->Gene_Expression Abrocitinib Abrocitinib Abrocitinib->JAK Inhibits JAK1 Oclacitinib Oclacitinib Oclacitinib->JAK Inhibits JAK1 & JAK3

Caption: The JAK-STAT signaling pathway and the inhibitory action of Abrocitinib and Oclacitinib.

Head-to-Head Comparison: Efficacy and Safety

A direct clinical comparison between Abrocitinib and Oclacitinib is not feasible due to their distinct target populations (humans vs. canines). However, a comparative analysis of their respective clinical trial data provides valuable insights into their performance.

FeatureAbrocitinibOclacitinib
Indication Moderate-to-severe atopic dermatitis in humans (≥12 years) [1]Allergic and atopic dermatitis in dogs (≥12 months) [5]
Primary Efficacy Significant improvement in Eczema Area and Severity Index (EASI) and Investigator's Global Assessment (IGA) scores compared to placebo. [6][7]Rapid onset of itch relief. [6]Rapid and effective control of pruritus and dermatitis scores compared to placebo. [8][9]
Key Clinical Trials JADE MONO-1, JADE MONO-2, JADE COMPARE [6]Multiple randomized, double-blinded, placebo-controlled trials in client-owned dogs. [8]
Common Adverse Events Nausea, headache, upper respiratory tract infections, acne. [7][10]Vomiting, diarrhea, lethargy, anorexia. [8]
Serious Adverse Events Serious infections, malignancy, major adverse cardiovascular events (MACE), and thrombosis (class warnings for JAK inhibitors). [11]Increased susceptibility to infections, development of neoplasia (less common).

Experimental Protocols: In Vitro JAK Inhibition Assay

To assess the inhibitory activity of compounds like Abrocitinib and Oclacitinib, a common in vitro experimental protocol is the kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK enzyme.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes

  • ATP and a suitable peptide substrate

  • Test compound (e.g., Abrocitinib, Oclacitinib) dissolved in DMSO

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the JAK enzyme, the peptide substrate, and the assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Perspectives

Abrocitinib and Oclacitinib, while targeting different patient populations, exemplify the successful application of the JAK inhibitor class in treating inflammatory skin diseases. Their development highlights the importance of kinase selectivity in optimizing therapeutic outcomes and minimizing adverse effects. For researchers and drug development professionals, the comparative analysis of these two drugs offers several key takeaways:

  • The pyrrolo[2,3-d]pyrimidine scaffold is a robust starting point for the design of potent JAK inhibitors.

  • Fine-tuning selectivity for specific JAK isoforms is a critical strategy to enhance the benefit-risk profile of these drugs.

  • Translational research between human and veterinary medicine can provide valuable insights into the mechanism and application of novel therapeutics.

Future research in this area will likely focus on the development of next-generation JAK inhibitors with even greater selectivity, as well as exploring their therapeutic potential in a wider range of inflammatory and autoimmune diseases. The continued investigation into the long-term safety of this class of drugs will also be crucial for their sustained clinical success.

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  • Abrocitinib: Synthesis and Application. ChemicalBook. Published January 16, 2024.
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Application of 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the reliability and reproducibility of experimental results are paramount. The seemingly simple building block, 2-(methylamino)benzonitrile, serves as a critical starting material and intermediate in the synthesis of a multitude of bioactive molecules, particularly in the realm of kinase inhibitors. However, the path from starting materials to a pure, well-characterized final product is fraught with potential for variability. This guide provides an in-depth, objective comparison of synthetic methodologies for this compound, focusing on the critical factors that govern experimental reproducibility. Furthermore, we will explore its utility as a synthetic building block and compare its performance with viable alternatives, supported by experimental data and detailed protocols.

The Critical Role of Starting Material Integrity: A Foundation for Reproducibility

Before delving into synthetic comparisons, it is crucial to underscore the importance of the starting material, 2-aminobenzonitrile. The purity of this precursor directly impacts the outcome of the methylation reaction, influencing not only the yield of the desired product but also the impurity profile, which can complicate purification and compromise the integrity of subsequent experimental steps.

Key Purity Considerations for 2-Aminobenzonitrile:

  • Residual Starting Materials: Incomplete conversion during the synthesis of 2-aminobenzonitrile can leave residual precursors.

  • Isomeric Impurities: The presence of 3- or 4-aminobenzonitrile can lead to the formation of isomeric N-methylated products that may be difficult to separate from the desired this compound.

  • Color: The color of the starting material can be an indicator of purity. A pale yellow to off-white solid is generally preferred.

It is imperative to characterize the starting 2-aminobenzonitrile using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity before proceeding with methylation.

Synthetic Methodologies for this compound: A Comparative Analysis

The synthesis of this compound from 2-aminobenzonitrile is primarily an N-methylation reaction. The choice of methylating agent and reaction conditions significantly influences the reproducibility, yield, and purity of the final product. A persistent challenge in the N-methylation of primary anilines is the potential for over-methylation to form the tertiary amine, 2-(dimethylamino)benzonitrile. The increased nucleophilicity of the secondary amine product often makes it more reactive than the starting primary amine.[1]

Here, we compare three common methylation strategies:

  • The Eschweiler-Clarke Reaction: A classic method for amine methylation using formic acid and formaldehyde.[2][3]

  • Methanol as a Methylating Agent with a Ruthenium Catalyst: A more modern approach utilizing a readily available and less toxic C1 source.[4]

  • Dimethyl Carbonate (DMC) as a "Green" Methylating Agent: An environmentally benign reagent that offers an alternative to traditional methylating agents.[5][6]

Comparative Performance of Methylation Methods
Parameter Eschweiler-Clarke Reaction Ru-Catalyzed Methylation with Methanol Methylation with Dimethyl Carbonate (DMC)
Methylating Agents Formic Acid, FormaldehydeMethanolDimethyl Carbonate
Typical Yield of Mono-methylated Product Moderate to HighHighModerate to High
Key Reproducibility Challenge Over-methylation to tertiary amine, difficult to control stoichiometry precisely.[2]Catalyst activity and lifetime, potential for side reactions at elevated temperatures.Requires higher temperatures and pressures, potential for byproduct formation.[7]
Safety & Environmental Considerations Uses corrosive formic acid and toxic formaldehyde.Methanol is flammable and toxic. Ruthenium catalysts can be expensive and require careful handling.DMC is considered a green reagent, with methanol as the primary byproduct.[5]
Cost-Effectiveness Generally cost-effective due to inexpensive reagents.Can be more expensive due to the cost of the ruthenium catalyst.DMC is relatively inexpensive, making this a potentially cost-effective method.
Experimental Protocols

Below are detailed, step-by-step protocols for each of the compared methylation methods. These protocols are designed to be self-validating, with in-process checks and characterization steps to ensure reproducibility.

Protocol 1: Synthesis of this compound via the Eschweiler-Clarke Reaction

This protocol describes the methylation of 2-aminobenzonitrile using formic acid and formaldehyde. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[2][3]

  • Diagram of the Experimental Workflow:

reagents 2-Aminobenzonitrile, Formic Acid, Formaldehyde reaction Reaction at 80-100 °C reagents->reaction Mixing workup Aqueous Workup (Basification & Extraction) reaction->workup Cooling purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for the Eschweiler-Clarke reaction.

  • Step-by-Step Methodology:

    • To a round-bottom flask charged with 2-aminobenzonitrile (1.0 eq), add formic acid (2.5 eq).

    • Slowly add an aqueous solution of formaldehyde (37 wt. %, 2.2 eq) to the mixture while stirring.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

    • Upon completion, cool the reaction to room temperature and carefully basify with a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Causality and In-Process Validation: The excess formic acid serves as both the reducing agent and the solvent. The key to minimizing over-methylation is careful control of the stoichiometry of formaldehyde. Monitoring the reaction by TLC or GC-MS allows for timely quenching of the reaction to maximize the yield of the desired mono-methylated product.

Protocol 2: Ruthenium-Catalyzed N-Methylation of 2-Aminobenzonitrile with Methanol

This method utilizes a ruthenium catalyst to facilitate the methylation of the amine with methanol, which acts as the C1 source.[4]

  • Diagram of the Experimental Workflow:

reagents 2-Aminobenzonitrile, Methanol, Ru-catalyst, Base reaction Reaction at 120-140 °C reagents->reaction Inert Atmosphere workup Filtration & Solvent Removal reaction->workup Cooling purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for Ru-catalyzed N-methylation.

  • Step-by-Step Methodology:

    • In a pressure vessel, combine 2-aminobenzonitrile (1.0 eq), a suitable ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2, 0.5 mol%), and a base (e.g., Cs2CO3, 0.5 eq).

    • Add methanol as the solvent and methylating agent.

    • Seal the vessel, purge with an inert gas (e.g., argon), and heat to 120-140 °C.

    • Monitor the reaction by GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst and base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

  • Causality and In-Process Validation: The choice of catalyst and base is critical for achieving high selectivity for the mono-methylated product. The reaction is performed under an inert atmosphere to prevent catalyst deactivation. GC-MS is the preferred method for monitoring this reaction due to the volatility of the components.

Protocol 3: N-Methylation of 2-Aminobenzonitrile with Dimethyl Carbonate (DMC)

This protocol employs the environmentally friendly methylating agent, dimethyl carbonate.[5][7]

  • Diagram of the Experimental Workflow:

reagents 2-Aminobenzonitrile, Dimethyl Carbonate reaction Reaction at 150-180 °C (Pressurized) reagents->reaction Sealed Vessel workup Distillation of Excess DMC reaction->workup Cooling & Depressurization purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for N-methylation with DMC.

  • Step-by-Step Methodology:

    • In a sealed pressure reactor, combine 2-aminobenzonitrile (1.0 eq) and dimethyl carbonate (excess).

    • Heat the mixture to 150-180 °C. The reaction will generate pressure.

    • Monitor the reaction by taking aliquots and analyzing by GC-MS.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

    • Remove the excess dimethyl carbonate by distillation.

    • Purify the resulting crude product by column chromatography.

  • Causality and In-Process Validation: The reaction with DMC typically requires higher temperatures and is performed in a sealed vessel to maintain the pressure. The progress of the reaction should be carefully monitored to avoid the formation of byproducts from decomposition at high temperatures.

Analytical Characterization for Reproducible Results

The unambiguous characterization of this compound is essential to confirm the success of the synthesis and to ensure the purity of the material for subsequent applications. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Method Performance
Technique Primary Use Information Provided Key for Reproducibility
¹H and ¹³C NMR Structural Elucidation and Purity AssessmentConfirms the presence of the N-methyl group and the overall structure. Can quantify impurities if an internal standard is used.Unambiguous confirmation of the desired product's formation.
GC-MS Purity Analysis and Impurity IdentificationSeparates volatile components and provides mass information for identification of the product and byproducts (e.g., over-methylated species).Crucial for monitoring reaction progress and identifying side-products that affect reproducibility.
HPLC-UV Quantitative Purity AnalysisProvides a quantitative measure of purity by comparing the peak area of the product to that of impurities.Essential for lot-to-lot consistency and establishing a purity specification.
Detailed Analytical Protocols

Protocol 4: HPLC-UV Method for Purity Analysis

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Protocol 5: GC-MS Method for Impurity Profiling

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection: Split or splitless mode.

  • Temperature Program: A temperature ramp (e.g., from 80 °C to 280 °C) to separate compounds with different boiling points.

  • Mass Spectrometer: Electron Ionization (EI) mode.

  • Analysis: Identify peaks based on their retention times and mass spectra.

Protocol 6: NMR Spectroscopy for Structural Confirmation

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Analysis: Confirm the structure by analyzing the chemical shifts, coupling constants, and integration of the signals. The N-methyl group should appear as a characteristic singlet in the ¹H NMR spectrum.

This compound in Drug Discovery: A Comparison with Alternatives

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors.[8][9] The 2-aminobenzonitrile scaffold can be found in a number of approved drugs and clinical candidates. The N-methyl group can provide improved metabolic stability, modulate basicity, and fill a specific hydrophobic pocket in a protein's active site.

However, in the course of a drug discovery program, it is often necessary to explore structural analogs to optimize potency, selectivity, and pharmacokinetic properties. Here, we compare this compound with two plausible alternatives in the context of synthesizing a hypothetical kinase inhibitor scaffold.

Comparative Building Blocks for Kinase Inhibitor Synthesis
Building Block Rationale for Use Potential Advantages Potential Disadvantages
This compound Provides a key N-H for hydrogen bonding and a methyl group for hydrophobic interactions.Well-established chemistry, readily available.The methyl group may not be optimal for binding in all cases.
2-Aminobenzonitrile The parent scaffold, allowing for the introduction of different alkyl or aryl groups on the nitrogen.Offers greater synthetic flexibility to explore structure-activity relationships (SAR).Requires an additional synthetic step to introduce the desired substituent.
2-Amino-3-methylbenzonitrile An isomeric alternative that repositions the methyl group on the aromatic ring.May provide a different vector for interaction with the target protein, potentially improving selectivity.The altered electronics of the aniline may affect its reactivity in subsequent steps.

The choice of building block will ultimately depend on the specific goals of the drug discovery program and the SAR of the target.

Conclusion: Ensuring Reproducibility in the Synthesis and Application of this compound

The reproducibility of experiments utilizing this compound hinges on a systematic and well-documented approach. This begins with the rigorous characterization of the starting material, 2-aminobenzonitrile, to ensure its purity. The choice of methylation method should be made based on a careful consideration of factors such as yield, selectivity, safety, and cost. While the Eschweiler-Clarke reaction is a classic and often effective method, modern catalytic approaches using methanol or "green" reagents like dimethyl carbonate offer viable alternatives with their own sets of advantages and challenges.

Regardless of the synthetic route chosen, in-process monitoring and comprehensive analytical characterization of the final product using a combination of NMR, GC-MS, and HPLC are non-negotiable for ensuring lot-to-lot consistency. When used as a building block in drug discovery, a thorough understanding of its properties and a willingness to explore alternatives are key to successful lead optimization. By adhering to the principles and protocols outlined in this guide, researchers can enhance the reproducibility of their experiments and accelerate the pace of scientific discovery.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Methylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methylamino)benzonitrile (CAS No. 17583-40-3), ensuring the safety of personnel and adherence to the highest standards of scientific integrity.

The procedural recommendations herein are grounded in established safety protocols for nitrile compounds and are designed to be self-validating, emphasizing a proactive approach to risk mitigation.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with this compound. This compound, with the molecular formula C₈H₈N₂, is classified with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the mandatory use of appropriate Personal Protective Equipment (PPE).

Immediate Safety Precautions & Personal Protective Equipment (PPE)

The causality behind stringent PPE requirements lies in preventing dermal, ocular, and respiratory exposure. The following table summarizes the essential PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, 8-mil or thicker). Discard immediately if contaminated.[2]To prevent skin irritation and potential absorption.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities.To protect against splashes that can cause serious eye irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of accidental skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1][3]
Spill Management Protocol

In the event of a spill, a swift and systematic response is critical to contain the hazard and mitigate exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.

  • Control Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the spill area.

  • Containment: Prevent the spill from spreading or entering drains by using an inert absorbent material such as sand, vermiculite, or earth.[3]

  • Cleanup: Carefully sweep or vacuum the absorbed material into a suitable, clearly labeled container for hazardous waste. Avoid generating dust.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste, following the procedures outlined in Section 4.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. The primary disposal route is through an approved waste disposal plant, often involving incineration.[3][4][5]

Workflow for Disposal:

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[3] Mixing can lead to hazardous reactions.

  • Containment: Place the waste, including any contaminated materials from spills, into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound." Ensure the label is legible and securely attached.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[4] These contractors are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility (TSDF).

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution's Environmental Health and Safety (EHS) department and local regulations.

Incompatible Materials and Hazardous Decomposition

When preparing for disposal, it is crucial to avoid contact with incompatible substances. For aminobenzonitrile derivatives, this primarily includes:

  • Strong oxidizing agents: Can cause vigorous, potentially explosive reactions.[3]

Upon thermal decomposition, such as during incineration, this compound can produce toxic gases, including:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen cyanide (HCN)[3]

This potential for toxic gas generation underscores the necessity of disposal through a specialized facility with appropriate off-gas scrubbing capabilities.

By adhering to this comprehensive disposal protocol, laboratory professionals can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment.

References

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Mastering the Safe Handling of 2-(Methylamino)benzonitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-(Methylamino)benzonitrile (CAS No. 17583-40-3), focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols. Our goal is to empower you with the knowledge to work safely and efficiently, ensuring both personal and environmental protection.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning". These classifications underscore the importance of a comprehensive PPE strategy to prevent accidental exposure.

Your First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE, with detailed explanations of the causality behind each choice.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant nitrile gloves (minimum 5 mil thickness)Nitrile gloves offer good resistance to a range of chemicals, including many nitriles.[1][2] Thicker gloves (≥5 mil) provide longer breakthrough times for incidental splashes.[3] Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.
Eye Protection Chemical safety gogglesTo protect against splashes that can cause serious eye irritation, standard safety glasses are insufficient.[4] Goggles provide a seal around the eyes, offering superior protection.
Face Protection Face shield (in addition to goggles)A face shield should be worn whenever there is a significant risk of splashing, such as during bulk transfers or when heating the substance. It protects the entire face from direct contact.
Body Protection Laboratory coat or chemical-resistant apronA lab coat provides a removable barrier to protect skin and personal clothing from contamination. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo be used in a well-ventilated area, such as a chemical fume hood.[5] If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a respirator is necessary to prevent respiratory tract irritation.[4]
The Critical Steps of Donning and Doffing PPE

The order and manner in which PPE is put on (donning) and taken off (doffing) are as important as the equipment itself to prevent cross-contamination.

Donning Procedure:

Donning_Procedure cluster_donning Donning PPE Lab_Coat Lab_Coat Gloves Gloves Lab_Coat->Gloves THEN Goggles Goggles Gloves->Goggles THEN Face_Shield Face_Shield Goggles->Face_Shield THEN Doffing_Procedure cluster_doffing Doffing PPE Face_Shield Face_Shield Goggles Goggles Face_Shield->Goggles THEN Lab_Coat Lab_Coat Goggles->Lab_Coat THEN Gloves Gloves Lab_Coat->Gloves THEN

Caption: Sequential process for safely doffing PPE.

  • Face Shield: Remove by handling the headband, avoiding touching the front surface.

  • Goggles: Remove from behind the head.

  • Lab Coat/Apron: Remove by rolling it down and away from the body, turning it inside out as you go.

  • Gloves: This is the final step. Remove one glove by pinching the cuff and pulling it off without touching your bare skin. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off. [6]

Emergency Procedures: Responding to Exposure and Spills

In the event of accidental exposure or a spill, a swift and correct response is critical.

Exposure Response:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol:

For a minor spill of solid this compound in a laboratory setting:

  • Evacuate and Alert: Alert others in the immediate area and restrict access.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain the Spill: If it is a powder, carefully cover it with a damp paper towel to prevent it from becoming airborne.

  • Clean Up: Gently sweep the solid material into a designated hazardous waste container. Avoid creating dust. For any remaining residue, wet a spill pad or paper towel with water and wipe the area. [7]5. Decontaminate: Wipe the spill area with a suitable laboratory detergent and then with water.

  • Dispose: Place all cleanup materials (gloves, paper towels, etc.) into the hazardous waste container.

Responsible Disposal: Operational Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Collection and Storage:

Waste_Disposal_Workflow cluster_waste Waste Disposal Workflow Contaminated_Materials Contaminated Materials (Gloves, Wipes, etc.) Chemical_Waste_Container Designated Hazardous Chemical Waste Container Contaminated_Materials->Chemical_Waste_Container Label_Container Label Container Clearly Chemical_Waste_Container->Label_Container Store_Safely Store in a Secure, Well-Ventilated Area Label_Container->Store_Safely Waste_Pickup Arrange for Professional Hazardous Waste Pickup Store_Safely->Waste_Pickup

Caption: Workflow for the safe disposal of contaminated materials.

  • Solid Waste: All disposable PPE, contaminated wipes, and other solid materials should be placed in a clearly labeled, sealed, and durable hazardous waste container.

  • Unused Product: Unused or unwanted this compound should be disposed of in its original container or a compatible, well-labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. [8][9]* Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Final Disposal:

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. [10]Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal.

By adhering to these protocols, you contribute to a culture of safety and ensure the responsible management of chemical reagents in your laboratory.

References

  • Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. (n.d.).
  • Donning and doffing PPE SOP. (n.d.).
  • Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. (n.d.). Cole-Parmer.
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  • How to don and doff ppe - chemical protection clothing type 3B (English). (2018, March 12). YouTube.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.